Cerium(III) carbonate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLITDDQOMIBFS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2(CO3)3, C3Ce2O9 | |
| Record name | Cerium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041758 | |
| Record name | Cerium carbonate | |
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Molecular Weight |
460.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |
| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
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| Record name | Cerous carbonate | |
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CAS No. |
537-01-9, 14623-75-7 | |
| Record name | Cerous carbonate | |
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| Record name | Carbonic acid, cerium salt (1:?) | |
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| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
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| Record name | Carbonic acid, cerium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cerium carbonate | |
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| Record name | Dicerium tricarbonate | |
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| Record name | Carbonic acid, cerium salt | |
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| Record name | CEROUS CARBONATE | |
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Foundational & Exploratory
synthesis of cerium(III) carbonate nanoparticles
An In-depth Technical Guide to the Synthesis of Cerium(III) Carbonate Nanoparticles for Biomedical Research and Drug Development
Authored by: A Senior Application Scientist
Abstract
This compound nanoparticles (Ce₂(CO₃)₃ NPs) serve as a critical precursor in the fabrication of cerium oxide (ceria, CeO₂) nanoparticles, materials of immense interest in the biomedical and pharmaceutical fields. The unique redox properties of ceria nanoparticles, cycling between Ce³⁺ and Ce⁴⁺ states, grant them powerful antioxidant and enzyme-mimetic capabilities, making them candidates for treating pathologies rooted in oxidative stress and for advanced drug delivery systems.[1][2] The morphology, size, and crystallinity of the final ceria nanoparticles are largely dictated by the characteristics of their carbonate precursors.[3] Therefore, precise control over the synthesis of this compound is paramount. This guide provides an in-depth exploration of the core methodologies for synthesizing this compound nanoparticles, focusing on the causal relationships between experimental parameters and nanoparticle outcomes. It is intended for researchers, scientists, and drug development professionals seeking to harness these materials for next-generation therapeutics.
The Foundational Choice: Why Cerium Carbonate?
While the ultimate goal is often the catalytically active cerium oxide nanoparticle, the synthesis frequently proceeds via a cerium carbonate intermediate. This strategic choice is rooted in process control. Precipitation of the carbonate is often more manageable than direct oxide formation, allowing for greater command over nucleation and growth, which in turn defines the final particle architecture. Cerium carbonate particles can be synthesized with diverse and controllable morphologies (e.g., plates, rods, spheres), which can be preserved upon thermal conversion (calcination) to cerium oxide.[4][5] This morphological inheritance is a key tool for tuning the properties of the final active material.
Core Synthesis Methodologies: A Comparative Analysis
The selection of a synthesis method is a critical decision that influences particle uniformity, crystallinity, scalability, and morphology. We will dissect three primary, field-proven methodologies: Homogeneous Precipitation, Hydrothermal Synthesis, and Reverse Micelle Synthesis.
Homogeneous Precipitation: The Path to Uniformity
This technique is distinguished by its ability to produce highly uniform nanoparticles by avoiding localized areas of high supersaturation. Instead of rapid, direct mixing of reagents, the precipitating agent is generated slowly and uniformly in situ throughout the reaction volume.
Causality and Scientific Rationale: The cornerstone of this method is the slow, temperature-dependent hydrolysis of urea ((NH₂)₂CO).[3][4] When heated in an aqueous solution containing a soluble cerium(III) salt (typically Ce(NO₃)₃), urea decomposes to generate ammonia (NH₃) and carbon dioxide (CO₂).
-
(NH₂)₂CO + H₂O → 2NH₃ + CO₂
The ammonia gradually raises the pH of the entire solution, while the carbon dioxide dissolves to form carbonate ions (CO₃²⁻), the precipitating agent. This slow, controlled increase in both pH and carbonate concentration ensures that nucleation occurs uniformly, leading to a narrow particle size distribution. This contrasts sharply with direct precipitation, where rapid mixing can cause uncontrolled, heterogeneous nucleation and the formation of amorphous, polydisperse particles.[3][4]
Key Experimental Parameters and Their Influence
| Parameter | Influence on Nanoparticle Properties | Rationale |
| Temperature | Controls the rate of urea hydrolysis and, consequently, the rate of precipitation. | Higher temperatures accelerate urea decomposition, leading to faster nucleation and potentially smaller particles, but may also increase agglomeration if not controlled.[3] |
| Ce³⁺:Urea Molar Ratio | Affects particle size and morphology. | A higher urea concentration leads to a faster increase in pH and carbonate concentration, promoting the formation of more nuclei and resulting in smaller particles.[6] |
| Reaction Time | Influences particle growth and crystallinity. | Sufficient time must be allowed for the completion of urea hydrolysis and for particle growth and aging (Ostwald ripening), which can improve crystallinity. |
| Precursor Concentration | Impacts the final particle size and yield. | Higher concentrations can lead to increased nucleation density and smaller particles, but also a higher risk of aggregation. |
Experimental Protocol: Homogeneous Precipitation via Urea Hydrolysis
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Preparation of Reagents:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
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Prepare a 1.0 M solution of urea (CH₄N₂O) in deionized water.
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Reaction Setup:
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In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add the cerium(III) nitrate solution.
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Add the urea solution to the flask, ensuring the molar ratio of urea to Ce³⁺ is at least 10:1.
-
-
Precipitation:
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Heat the mixture to 90-95°C with vigorous stirring. Maintain this temperature for 4-6 hours. A white precipitate of cerium carbonate will form.
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-
Isolation and Purification:
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Allow the suspension to cool to room temperature.
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Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
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Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted reagents and byproducts. This is a critical step to ensure purity.
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Dry the resulting white powder in an oven at 60-80°C for 12 hours.[3]
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Workflow: Homogeneous Precipitation
Caption: Workflow for homogeneous precipitation of cerium carbonate nanoparticles.
Hydrothermal Synthesis: The Path to High Crystallinity
Hydrothermal synthesis involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. This method is exceptionally effective for producing highly crystalline nanoparticles with well-defined morphologies.
Causality and Scientific Rationale: The elevated temperature and pressure inside the autoclave increase the solubility of the reactants and the kinetic energy of the system.[5] This environment promotes a dissolution-recrystallization process, which allows for the correction of defects in the crystal lattice and encourages the growth of thermodynamically stable, highly crystalline phases.[7] In this context, urea is also frequently used, but its hydrolysis is significantly accelerated by the high temperatures.[8] The product of hydrothermal synthesis is often a hydrated or hydroxide form, such as cerium carbonate hydroxide (CeCO₃OH), which serves as an excellent precursor to ceria.[5][8][9]
Key Experimental Parameters and Their Influence
| Parameter | Influence on Nanoparticle Properties | Rationale |
| Temperature & Pressure | Primary drivers of crystallinity and phase formation. | Higher temperatures increase reaction rates and favor the formation of more stable, crystalline phases. The autogenous pressure prevents the solvent from boiling away. |
| Reaction Time | Affects crystal growth and morphology. | Longer durations allow for more complete crystal growth and potential morphological evolution via Ostwald ripening.[7] |
| pH of the Precursor Solution | Influences the final product phase and morphology. | The pH dictates the species present in the solution and can direct the formation of oxides, hydroxides, or carbonate hydroxides. |
| Additives/Surfactants | Can direct the morphology of the final particles. | Capping agents like cetyltrimethylammonium bromide (CTAB) can preferentially adsorb to certain crystal faces, inhibiting growth in that direction and promoting anisotropic shapes like rods or plates.[8] |
Experimental Protocol: Hydrothermal Synthesis of CeCO₃OH Nanostructures
-
Preparation of Reagents:
-
Dissolve cerium(III) nitrate hexahydrate and urea in deionized water. A common molar ratio is 1:4 (Ce³⁺:urea).[8]
-
If a directing agent is used, dissolve CTAB in the same solution.
-
-
Reaction Setup:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The fill volume should not exceed 80% of the total volume to ensure safety.
-
-
Hydrothermal Treatment:
-
Seal the autoclave tightly and place it in an oven.
-
Heat to a specified temperature (e.g., 180°C) and maintain for a set duration (e.g., 12-24 hours).[8]
-
-
Isolation and Purification:
Workflow: Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of cerium carbonate hydroxide.
Reverse Micelle Synthesis: The Path to Size Control
The reverse micelle, or water-in-oil microemulsion, method offers unparalleled control over nanoparticle size. It utilizes surfactant molecules to create nanometer-sized water droplets dispersed within a continuous oil phase. These aqueous droplets serve as discrete "nanoreactors."
Causality and Scientific Rationale: The size of the nanoparticles is physically constrained by the size of the aqueous micellar cores.[10] The size of these cores is primarily determined by the molar ratio of water to surfactant (Wo).[11] The synthesis proceeds by preparing two separate microemulsion systems: one containing the cerium salt in its aqueous cores, and the other containing the precipitating agent (e.g., ammonium carbonate). When these two microemulsions are mixed, the micelles constantly collide, fuse, and break apart. This dynamic exchange allows the reactants to meet within a confined space, initiating nucleation and precipitation. The growth of the particle is arrested once it fills the volume of the nanoreactor, resulting in nanoparticles with a very narrow size distribution.[10][11]
Key Experimental Parameters and Their Influence
| Parameter | Influence on Nanoparticle Properties | Rationale |
| Water-to-Surfactant Ratio (Wo) | The primary determinant of nanoparticle size. | A higher Wo value corresponds to larger aqueous cores and, consequently, larger nanoparticles. This relationship allows for the precise tuning of particle size.[11] |
| Surfactant/Co-surfactant | Stabilizes the microemulsion. | Cationic surfactants like CTAB are common. A co-surfactant, such as 1-butanol, is often required to increase the flexibility of the surfactant film and facilitate micellar exchange.[11] |
| Oil Phase | The continuous medium. | Nonpolar solvents like n-octane or hexane are typically used as the continuous phase.[10] |
| Reactant Concentration | Can influence the number of particles per micelle. | The concentration must be controlled to ensure that precipitation occurs within the micelles rather than in the bulk solution. |
Experimental Protocol: Reverse Micelle Synthesis
-
Preparation of Microemulsion A:
-
Prepare a solution of CTAB (surfactant) and 1-butanol (co-surfactant) in n-octane (oil phase).
-
Add an aqueous solution of Ce(NO₃)₃ to this mixture and stir until a clear, stable microemulsion forms.
-
-
Preparation of Microemulsion B:
-
Separately, prepare an identical surfactant/co-surfactant/oil phase solution.
-
Add an aqueous solution of the precipitating agent (e.g., (NH₄)₂CO₃) to form a second clear microemulsion.
-
-
Reaction:
-
Add Microemulsion B dropwise to Microemulsion A under vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature to ensure complete precipitation.
-
-
Isolation and Purification:
-
Destabilize the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate.
-
Collect the precipitate by centrifugation.
-
Wash the product extensively with ethanol and/or methanol to remove the oil and surfactant.
-
Dry the final powder under vacuum.[11]
-
Workflow: Reverse Micelle Synthesis
Caption: Conceptual workflow for size-controlled reverse micelle synthesis.
Self-Validating Systems: Essential Post-Synthesis Characterization
The synthesis of nanoparticles is incomplete without rigorous characterization to validate the outcome. These analyses confirm the identity, purity, size, and morphology of the product, ensuring reproducibility and providing the data needed to understand its potential applications.
-
X-ray Diffraction (XRD): This is the primary technique for confirming the crystalline phase and purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure, allowing for the identification of phases like Ce₂(CO₃)₃·8H₂O or CeCO₃OH.[8][12] The breadth of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation.
-
Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the nanoparticles.[12] SEM provides information on the surface morphology, size, and aggregation state of the particle ensembles, while TEM offers higher resolution images of individual particles, revealing their precise size, shape, and internal structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the sample. For cerium carbonate, it will show characteristic absorption bands corresponding to the vibrations of the carbonate (CO₃²⁻) group, as well as hydroxyl (-OH) and water (H₂O) groups if applicable.[8] It is also a valuable tool for confirming the removal of organic precursors or surfactants after washing.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For cerium carbonate hydrates, TGA reveals the temperatures at which water is lost and at which the carbonate decomposes to form cerium oxide. This information is crucial for determining the appropriate calcination temperature needed to convert the precursor into the desired cerium oxide phase.[5]
From Precursor to Product: The Role of Calcination
As mentioned, this compound is often an intermediate. The final step to obtain catalytically active ceria (CeO₂) is typically calcination—a high-temperature heat treatment in the presence of air. This process decomposes the carbonate and oxidizes the cerium from the +3 to the +4 state.
2Ce₂(CO₃)₃ (s) + 3O₂ (g) → 4CeO₂ (s) + 6CO₂ (g)
A key advantage of the precursor approach is that the morphology of the carbonate particles can be largely retained in the final oxide product, although some shrinkage and formation of porosity may occur.[4][5] TGA is used to determine the optimal calcination temperature, which is typically in the range of 300-600°C.
Conclusion and Future Outlook
The is a field of precision and control. By understanding the fundamental principles behind methods like homogeneous precipitation, hydrothermal synthesis, and reverse micelle encapsulation, researchers can strategically select and optimize a protocol to achieve nanoparticles with desired characteristics. Homogeneous precipitation offers uniformity, hydrothermal methods yield high crystallinity, and reverse micelles provide unparalleled size control. For professionals in drug development, mastering these synthesis techniques is the first step toward creating next-generation ceria-based nanotherapeutics, where precisely engineered particles can act as potent redox modulators and targeted delivery vehicles, opening new frontiers in medicine.[13][14]
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Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. (2016). Superficies y vacío, 29(4), 98-102. Available at: [Link]
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Kim, D., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25686–25696. Available at: [Link]
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Hydrothermal synthesis of triangular CeCO₃OH particles and photoluminescence properties. (2014). Journal of the Korean Physical Society, 65, 863–867. Available at: [Link]
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Kim, D., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25686–25696. Available at: [Link]
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Synthesis and Characterization of Nano Cerium Oxide Using Hydrothermal Technique. (2015). International Journal of ChemTech Research, 8(12), 291-298. Available at: [Link]
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Reverse Micellar Synthesis of Cerium Oxide Nanoparticles. (2005). Materials Letters, 59(22), 2863-2866. Available at: [Link]
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Urea and Surfactant assisted Hydrothermal Growth of Ceria Nanoparticles. (2020). Journal of Physics and Chemistry of Solids, 141, 109406. Available at: [Link]
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Das, S., et al. (2013). Cerium oxide nanoparticles: green synthesis and biological applications. Journal of Materials Chemistry B, 1(42), 5767-5780. Available at: [Link]
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Abuid, N. J., et al. (2020). Biomedical applications of cerium oxide nanoparticles: a potent redox modulator and drug delivery agent. Expert Opinion on Drug Delivery, 17(5), 605-618. Available at: [Link]
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Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. (2022). Gels, 8(11), 740. Available at: [Link]
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Urea assisted ceria nanocubes for efficient removal of malachite green organic dye from aqueous system. (2020). Scientific Reports, 10(1), 1-13. Available at: [Link]
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Eco-Friendly Synthesis of Cerium Oxide Nanoparticles from Lycium cooperi. (2023). Molecules, 28(14), 5396. Available at: [Link]
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A-Z Guide to Thermal Decomposition of Cerium(III) Carbonate Under Inert Atmosphere: Mechanisms, Protocols, and Product Characterization
Abstract
The thermal decomposition of cerium(III) carbonate (Ce₂(CO₃)₃) is a critical pathway for the synthesis of cerium oxides, materials with vast applications in catalysis, fuel cells, and nanomedicine. Controlling the decomposition atmosphere is paramount to tailoring the final oxide's stoichiometry and properties. This technical guide provides an in-depth exploration of the thermal decomposition of this compound under an inert atmosphere (e.g., nitrogen or argon). It delineates the multi-step decomposition mechanism, from initial dehydration to the formation of oxycarbonate intermediates and the final non-stoichiometric cerium oxide. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, offers a field-proven, self-validating protocol for thermogravimetric analysis, and presents data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Controlled Decomposition
Cerium oxides are cornerstone materials in modern technology, largely due to the unique redox chemistry of cerium, which readily cycles between the +3 and +4 oxidation states. While cerium(IV) oxide (CeO₂, ceria) is the most stable oxide in air, the synthesis of cerium(III) oxide (Ce₂O₃) or non-stoichiometric oxides (CeO₂-x) is often desired for specific catalytic or biomedical applications. The precursor route, involving the thermal decomposition of salts like this compound, is a widely adopted synthesis method.
The choice of atmosphere during this decomposition is a critical control parameter. Decomposition in an oxidizing atmosphere (e.g., air or oxygen) typically leads to the direct formation of CeO₂. However, conducting the decomposition under an inert atmosphere, such as nitrogen or argon, is a strategic choice to limit the oxidation of Ce³⁺ to Ce⁴⁺. This guide focuses exclusively on the latter, providing a comprehensive understanding of the complex physicochemical transformations that occur and how to meticulously study them.
The Multi-Step Decomposition Pathway
The thermal decomposition of hydrated this compound in an inert atmosphere is not a single-step event but a sequence of overlapping processes. The pathway is more complex than in an oxidizing atmosphere, with the final product's nature being highly sensitive to temperature and the purity of the inert gas.[1]
The generally accepted stages are:
-
Dehydration: The process begins with the loss of physically adsorbed and crystalline water. This typically occurs at relatively low temperatures, generally below 200°C.[2]
-
Formation of Anhydrous Carbonate: Following dehydration, the anhydrous this compound, Ce₂(CO₃)₃, is formed.
-
Decomposition to Oxycarbonate: The anhydrous carbonate then decomposes, losing carbon dioxide to form an intermediate cerium oxycarbonate species, often of the form Ce₂O(CO₃)₂.[3] This step represents a significant mass loss.
-
Final Decomposition to Oxide: The oxycarbonate intermediate further decomposes at higher temperatures. In a perfectly inert atmosphere, this would ideally yield cerium(III) oxide (Ce₂O₃). However, the CO₂ evolved during decomposition can act as a mild oxidant at elevated temperatures. Furthermore, Ce(III) itself can reduce the evolved CO₂ to carbon monoxide (CO) and elemental carbon.[1] This often results in a non-stoichiometric oxide, CeO₂-x, as the final solid product.[1]
The following diagram illustrates this sequential decomposition process.
Quantitative Analysis: Decomposition Stages and Mass Loss
Thermogravimetric analysis (TGA) is the primary technique for studying this process. A typical TGA curve shows distinct mass loss steps corresponding to the decomposition stages. The following table summarizes the expected data from a TGA experiment performed on this compound hydrate (assuming the common octahydrate form, Ce₂(CO₃)₃·8H₂O, for calculation).
| Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Experimental Observations |
| 1 | ~50 - 200 | Dehydration: Loss of 8 H₂O | 23.8% | A significant, often broad, mass loss step corresponding to the removal of water.[2] |
| 2 | ~200 - 400 | Initial Decarbonation: Formation of Oxycarbonate | 7.3% | A sharp mass loss due to the release of one mole of CO₂.[2] |
| 3 | > 400 | Final Decomposition: Formation of Oxide | 14.6% | A further mass loss step. In an inert atmosphere, this step is often shifted to higher temperatures compared to decomposition in air.[1] |
Causality Insight: The shift of the final decomposition to higher temperatures under an inert atmosphere is a key indicator.[1] In air, the exothermic oxidation of Ce³⁺ to Ce⁴⁺ provides a thermodynamic driving force that facilitates the breakdown of the carbonate structure at lower temperatures. In the absence of this external oxidant, more thermal energy is required to break the remaining carbonate bonds.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a robust, self-validating methodology for analyzing the thermal decomposition of this compound using a standard TGA instrument.
4.1. Objective To quantitatively determine the decomposition stages, temperature ranges, and mass loss of a this compound sample under a controlled inert nitrogen atmosphere.
4.2. Materials and Equipment
-
Sample: this compound hydrate powder (Ce₂(CO₃)₃·nH₂O).
-
Instrument: Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles. Alumina is a cost-effective and inert choice for this analysis.
-
Purge Gas: High-purity nitrogen (N₂) or argon (Ar), >99.99% purity.
4.3. Step-by-Step Methodology
-
Instrument Preparation & Calibration:
-
Turn on the TGA and the gas supply.
-
Perform temperature and mass calibrations as per the manufacturer's guidelines. This is a critical step for data trustworthiness. Use certified reference materials.
-
Run a blank (empty crucible) experiment using the same temperature program to obtain a baseline for subtraction. This corrects for instrumental drift and buoyancy effects.
-
-
Sample Preparation:
-
Place an empty, clean alumina crucible onto the TGA balance.
-
Tare the balance.
-
Carefully add 5-10 mg of the this compound powder into the crucible.
-
Causality Insight: A small sample mass is crucial. It minimizes thermal gradients within the sample and ensures that evolved gases can escape easily, preventing localized pressure buildup that can alter the decomposition kinetics.[4] A powder with a high surface area will generally decompose at lower temperatures than a dense bulk material.[5]
-
-
TGA Program Execution:
-
Place the crucible into the TGA furnace.
-
Seal the furnace and begin purging with nitrogen at a constant flow rate of 50-100 mL/min. Purge for at least 30 minutes before starting the heating program to ensure the complete removal of air.
-
Causality Insight: A consistent and sufficient gas flow rate is essential to sweep away the evolved H₂O and CO₂. If these product gases are not removed efficiently, they can establish a local partial pressure that can inhibit or even reverse the decomposition reactions, shifting them to higher temperatures.
-
Program the TGA with the following parameters:
-
Initial Temperature: Ambient (~25°C)
-
Heating Rate: 10 °C/min
-
Final Temperature: 900°C
-
Atmosphere: Nitrogen, 100 mL/min
-
-
Causality Insight: A heating rate of 10 °C/min is a standard choice that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better separation of overlapping steps, while faster rates can shift events to higher temperatures.[5]
-
Start the experiment and record mass as a function of temperature and time.
-
-
Data Analysis:
-
Subtract the blank baseline from the sample data.
-
Plot the percentage mass loss vs. temperature (TGA curve).
-
Plot the first derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the points of maximum decomposition rate for each step.
-
Determine the onset and end temperatures and the percentage mass loss for each distinct step.
-
Compare the experimental mass loss with the theoretical values calculated based on the proposed chemical reactions.
-
The following diagram outlines this experimental workflow.
Characterization of the Final Product
While TGA provides quantitative data on the decomposition process, other techniques are necessary to confirm the identity and properties of the final solid product.
-
X-ray Diffraction (XRD): This is the most definitive technique for identifying the crystalline phases present in the final product. By comparing the resulting diffraction pattern to standard databases, one can confirm whether the product is CeO₂, Ce₂O₃, or a mixture of phases. The presence of broad peaks can indicate a nanocrystalline material.
-
Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology and particle size of the resulting oxide powder. Often, the final oxide particles will be pseudomorphs of the initial carbonate precursor crystals, meaning they retain the overall shape but are composed of smaller, aggregated nanocrystallites.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the oxidation states of cerium (Ce³⁺ and Ce⁴⁺) on the surface of the final product, providing direct evidence for the formation of a non-stoichiometric oxide.
Conclusion
The thermal decomposition of this compound under an inert atmosphere is a nuanced process that provides a valuable route to synthesizing reduced or non-stoichiometric cerium oxides. A successful investigation hinges on a deep understanding of the multi-step mechanism involving dehydration and oxycarbonate intermediates, coupled with meticulous experimental execution. By employing a robust TGA protocol and complementary characterization techniques like XRD and SEM, researchers can precisely control and validate the synthesis of tailored cerium oxide materials for advanced applications. This guide provides the foundational knowledge and practical framework necessary to achieve reproducible and reliable results in this critical area of materials science.
References
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Olah, G. A., & Molnár, Á. (1994). Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Catalysis Letters, 24(1-2), 95-105. [Link]
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Strydom, C. A., & van Vuuren, C. P. J. (1993). The thermal decomposition of cerium(III) nitrate. Thermochimica Acta, 218, 249-256. [Link]
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Kim, J. H., Lee, S. H., & Kim, C. S. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25687–25697. [Link]
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Savin, V. D., Sobolev, V. N., Eremenko, Z. V., & Grigor'eva, Z. M. (1985). Thermochemical investigations of cerium carbonate decomposition. Zhurnal Fizicheskoi Khimii, 59(3), 571-575. [Link]
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Sukumaran, V., & Anilkumar, G. (2017). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. [Link]
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NETZSCH-Gerätebau GmbH. (2013). Influence of the Atmosphere and Sample Shape on TGA Tests Results. [Link]
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Grivel, J. C., Suarez Guevara, M. J., Zhao, Y., Tang, X., Pallewatta, P. G. A. P., Bednarčík, J., & Abrahamsen, A. B. (2017). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. Journal of Thermal Analysis and Calorimetry, 130(1), 227-238. [Link]
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Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782. [Link]
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Stern, K. H., & Weise, E. L. (1966). High Temperature Properties and Decomposition of Inorganic Salts Part 1. Carbonates. National Standard Reference Data Series, National Bureau of Standards, 7. [Link]
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Knyazev, A. V., & Smirnova, N. N. (2012). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphat. Materials Science and Engineering: C, 32(6), 1541-1546. [Link]
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Baux, C., D'Astorg, S., & Gavarri, J. R. (2009). From cerium oxycarbonate to nanostructured ceria: Relations between synthesis, thermal process and morphologies. Journal of Solid State Chemistry, 182(5), 1144-1149. [Link]
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An In-depth Technical Guide to Cerous Carbonate: Properties, Synthesis, and Applications
Introduction to Cerium(III) Carbonate
This compound, also known as cerous carbonate, is an inorganic salt with the chemical formula Ce₂(CO₃)₃.[1] It is a key member of the rare earth carbonate family and serves as a critical precursor in the synthesis of various advanced cerium compounds, most notably cerium(IV) oxide (CeO₂), a material with extensive applications in catalysis, ceramics, and nanotechnology.[2] This guide provides a comprehensive overview of cerous carbonate for researchers, scientists, and drug development professionals, delving into its fundamental chemical and physical properties, synthesis methodologies, and diverse applications, including its emerging role in the biomedical field.
Chemical Identity and Physicochemical Properties
Cerous carbonate is typically a white or slightly beige, odorless powder.[2][3] It is practically insoluble in water but readily dissolves in dilute mineral acids, a reaction that produces carbon dioxide gas.[2][4][5] The compound is most commonly available in its hydrated form, denoted as Ce₂(CO₃)₃·xH₂O, where the number of water molecules can vary.[6][7]
Table 1: Core Chemical and Physical Properties of Cerous Carbonate
| Property | Value | Source(s) |
| Chemical Formula | Ce₂(CO₃)₃ (anhydrous) | [1][2] |
| Ce₂(CO₃)₃·xH₂O (hydrated) | [6][7] | |
| Molecular Weight | 460.26 g/mol (anhydrous basis) | [1][2][7][8] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cerous carbonate, Dicerium tricarbonate | [1][8] |
| Appearance | White or slightly beige solid/powder | [2][3] |
| Solubility in Water | Insoluble / Negligible | [1][6][9] |
| Melting Point | Decomposes at ~500 °C (932 °F) | [1] |
| CAS Number | 537-01-9 (anhydrous) | [1][8] |
| 54451-25-1 (hydrated) | [7][9][10] |
Synthesis Methodologies for Cerous Carbonate
The synthesis of cerous carbonate is pivotal for controlling the physicochemical properties of the final product, which in turn dictates its performance in various applications. Methods range from traditional aqueous precipitation to more advanced non-aqueous techniques that offer greater control over particle morphology and size.
Conventional Aqueous Precipitation
The most common industrial method involves the precipitation of a soluble cerium(III) salt, such as cerium(III) chloride or nitrate, with an alkali metal carbonate (e.g., sodium carbonate) in an aqueous solution. While straightforward, this method can lead to less control over particle size and morphology.
Homogeneous Precipitation in a Non-Aqueous Medium
A more refined approach is homogeneous precipitation, which allows for the slow generation of carbonate ions, leading to controlled particle growth.[2] This technique can yield well-defined nanostructures, which is highly desirable for catalytic and biomedical applications.[2] One such method utilizes the decomposition of 1,1'-carbonyldiimidazole (CDI) in a non-aqueous solvent like acetone to provide a controlled release of CO₂, which then forms carbonate ions for precipitation.[2]
Experimental Protocol: Homogeneous Precipitation of Cerous Carbonate Nanoplates
This protocol describes a laboratory-scale synthesis adapted from modern methodologies for producing cerous carbonate with controlled morphology.[2]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetone (anhydrous)
-
Deionized water
-
Ethanol
Procedure:
-
Solution Preparation: Prepare a solution of cerium(III) nitrate hexahydrate in acetone. In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) in acetone.
-
Precipitation: Slowly add the CDI solution to the cerium nitrate solution under vigorous stirring at room temperature. The CDI will hydrolyze with residual water to slowly release CO₂, leading to the gradual precipitation of cerous carbonate.
-
Aging: Allow the resulting suspension to stir for several hours to ensure complete reaction and particle growth.
-
Isolation: Centrifuge the suspension to collect the white precipitate.
-
Washing: Wash the precipitate sequentially with deionized water and ethanol to remove unreacted precursors and byproducts. Repeat the washing steps three times.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
This self-validating protocol ensures high purity by using volatile solvents and byproducts that are easily removed during the washing and drying stages. The slow, controlled precipitation minimizes the inclusion of impurities within the crystal lattice.
Key Reactions: Thermal Decomposition
One of the most significant reactions of cerous carbonate is its thermal decomposition (calcination) to produce cerium(IV) oxide (CeO₂).[4] This transformation is fundamental to many of its applications, as CeO₂ is often the desired active material. The decomposition process typically occurs at temperatures between 500-650°C.[2] It is not a simple one-step process but proceeds through the formation of intermediate cerium oxycarbonate species before yielding the final oxide.[11] The Ce³⁺ is oxidized to the more stable Ce⁴⁺ state during this process.[11]
The general reaction pathway can be summarized as: Ce₂(CO₃)₃ → Intermediate Oxycarbonates → Ce₂O₃ → CeO₂[11]
This controlled decomposition is crucial for producing CeO₂ nanomaterials with high surface area and specific structural features, which are retained from the carbonate precursor.[2]
Applications in Research and Industry
The utility of cerous carbonate is broad, stemming from its role as a precursor to ceria (CeO₂) and other cerium compounds.
Table 2: Major Applications of Cerous Carbonate
| Application Area | Description | Rationale / Mechanism | Source(s) |
| Catalysis | A primary precursor for three-way catalytic converters in automotive exhaust systems. | Decomposes to high-surface-area CeO₂, which acts as an oxygen storage component, promoting the conversion of CO, NOx, and hydrocarbons into less harmful gases. | [9][10][12] |
| Glass & Ceramics | Used as a polishing agent for precision optics and as an additive in specialty glasses. | CeO₂, derived from the carbonate, is a highly efficient polishing agent. As an additive, it can decolorize glass or act as a UV absorber. | [4][12] |
| Materials Science | Precursor for synthesizing luminescent materials and phosphors. | The unique optical properties of cerium compounds are leveraged in lighting and display technologies. | [10] |
| Chemical Synthesis | Serves as a starting material for the production of other cerium compounds like cerium chloride. | It is a convenient and water-insoluble cerium source that can be easily converted to other salts. | [4][9] |
Emerging Biomedical and Drug Development Applications
While cerous carbonate itself is not typically used directly in therapies, its derivative, cerium oxide nanoparticles (nanoceria), has garnered significant interest in the biomedical field.[13] Nanoceria exhibits unique redox properties, allowing it to act as a regenerative antioxidant.[13]
-
Antioxidant Therapy: The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ states allows nanoceria to scavenge reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[13]
-
Drug Delivery: The high surface area of nanoceria makes it a potential candidate for drug delivery platforms.
-
Antimicrobial Agents: Cerium compounds are being explored as potential adjuvants to enhance the efficacy of existing antibiotics against resistant bacterial strains.[13]
The synthesis of these medically relevant nanoparticles often begins with high-purity cerous carbonate as the precursor, where the controlled thermal decomposition is key to achieving the desired particle size and surface chemistry.
Conclusion
Cerous carbonate is a compound of significant scientific and industrial importance. Its well-defined chemical formula (Ce₂(CO₃)₃) and molecular weight (460.26 g/mol ) are foundational to its use in quantitative chemical synthesis. Beyond its traditional roles in catalysis and materials science, its function as a high-purity precursor for nanoceria is opening new frontiers in biomedical research and drug development. A thorough understanding of its synthesis and thermal decomposition behavior is paramount for harnessing its full potential in these advanced applications.
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A Comprehensive Technical Guide to the Physical and Chemical Properties of Cerium(III) Carbonate (Ce₂(CO₃)₃)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of Cerium(III) Carbonate (Ce₂(CO₃)₃). Often utilized in its hydrated form, Ce₂(CO₃)₃·xH₂O, this compound is a cornerstone precursor material in the synthesis of high-purity cerium oxides and other advanced cerium-based materials. This document moves beyond a simple recitation of properties to explore the nuanced complexities of its crystalline nature, the critical influence of atmospheric conditions on its thermal decomposition, and the causality behind established synthesis and characterization protocols. It is intended for researchers, material scientists, and professionals in drug development who require a detailed and practical understanding of this versatile rare earth compound.
Introduction and Nomenclature
This compound is an inorganic salt with the chemical formula Ce₂(CO₃)₃.[1] In practice, it is almost exclusively supplied and handled as a hydrate, denoted as Ce₂(CO₃)₃·xH₂O, a white, odorless powder.[2][3] Its primary industrial and scientific value lies in its role as a stable, easily handled intermediate that can be converted into other cerium compounds, most notably cerium(IV) oxide (CeO₂ or ceria), through thermal decomposition (calcination).[2][4][5] Ceria is a material of immense technological importance, with applications in catalysis, polishing agents, ceramics, and UV shielding.[2][5][6]
Understanding the properties of the carbonate precursor is therefore paramount to controlling the final properties of the derived ceria. As this guide will detail, commercial "this compound" is often not a single, pure phase but a mixture of hydrated carbonates, oxycarbonates, or carbonate hydroxides, a critical consideration for stoichiometric calculations in synthesis.[4][7][8]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Cerous Carbonate, Dicerium Tricarbonate[3][5][6] |
| Chemical Formula | Ce₂(CO₃)₃ (anhydrous) / Ce₂(CO₃)₃·xH₂O (hydrated) |
| CAS Number | 537-01-9 (anhydrous), 54451-25-1 (hydrated)[3][6][9] |
| Molecular Weight | 460.26 g/mol (anhydrous basis)[2] |
| EC Number | 208-655-6[3][6] |
Physical Properties
The physical characteristics of this compound are foundational to its handling, storage, and processing.
| Property | Description |
| Appearance | White, odorless powder or crystalline solid.[2][3][9][10] |
| Solubility | Insoluble in water.[9][10][11] A reported value is approximately 0.00259 g/L at 20°C.[2][12] |
| Soluble in dilute mineral acids.[2][10][11] | |
| Melting Point | Decomposes upon heating. One source indicates a melting point >400 °C, though decomposition typically begins before this.[12] |
| Density | Not consistently reported due to variability in hydration and crystal form. |
The Crystallographic Complexity of Commercial this compound
A crucial insight for any researcher is that commercially sourced this compound hydrate is rarely a single, stoichiometrically pure compound. This has significant implications for calculating molar quantities and predicting decomposition behavior. Synchrotron powder X-ray diffraction studies have revealed that these materials are often multi-phasic.[7][8]
The common constituents include:
-
This compound Hydrate (Ce₂(CO₃)₃·8H₂O): A defined hydrated crystalline phase.[4][8]
-
This compound Hydroxide (CeCO₃OH): An orthorhombic phase often found as a major component.[7][8]
-
Cerium Oxycarbonate (Ce₂(CO₃)₂O·H₂O): Another potential phase depending on the synthesis conditions.[4]
-
Cerium(IV) Oxide (CeO₂): Surprisingly, a significant fraction of the precursor material can already be in the oxidized, cubic CeO₂ form.[7]
This inherent heterogeneity underscores the necessity of analytical characterization, such as XRD, prior to use in any precise synthetic application.
Caption: Typical phase composition of commercial this compound.
Chemical Properties and Reactivity
General Reactivity and Stability
This compound is stable under standard ambient storage conditions, though it should be protected from moisture to prevent changes in its hydration state.[3] Its most characteristic chemical reaction is its behavior as a carbonate salt.
-
Reaction with Acids: It readily reacts with dilute strong acids, such as HCl or H₂SO₄, to produce a cerium(III) salt, water, and carbon dioxide gas.[5][13] This effervescence is a simple qualitative test for its carbonate nature.
-
Ce₂(CO₃)₃(s) + 6 HCl(aq) → 2 CeCl₃(aq) + 3 H₂O(l) + 3 CO₂(g)
-
-
Incompatibilities: The material should be kept away from strong oxidizing agents and strong acids.[3][14]
Thermal Decomposition: A Pathway to Ceria (CeO₂)
The most significant chemical property of Ce₂(CO₃)₃ is its thermal decomposition to cerium oxide, a process central to materials synthesis. The pathway of this decomposition is not monolithic; it is critically dependent on the surrounding atmosphere.[15]
Causality of Atmospheric Influence: The stability of the Ce³⁺ oxidation state relative to Ce⁴⁺ is a function of temperature and oxygen partial pressure. In an oxygen-rich environment, the oxidation of Ce³⁺ to Ce⁴⁺ is thermodynamically favored at the temperatures where the carbonate lattice breaks down. In an inert or reducing atmosphere, this driving force is absent, leading to different intermediate products and higher decomposition temperatures.
-
Oxidizing Atmosphere (e.g., Air, O₂): The decomposition is a relatively direct, two-step process.[15]
-
Step 1 (Dehydration): Water of hydration is lost at lower temperatures (~100-200°C).
-
Step 2 (Decomposition & Oxidation): The anhydrous carbonate decomposes, and Ce³⁺ is simultaneously oxidized to Ce⁴⁺, releasing CO₂ and forming crystalline CeO₂. This process is typically complete by ~500-650°C.[2]
-
-
Inert or Reducing Atmosphere (e.g., Argon, Helium, H₂): The process is more complex.[15]
-
Step 1 (Dehydration): Similar to the oxidizing case.
-
Step 2 (Decomposition): The decomposition to an oxide occurs at a higher temperature compared to in air.
-
Step 3 (Carbon Reduction): A portion of the evolved CO₂ can be reduced by the remaining Ce³⁺ (which acts as a reductant at these temperatures) to form carbon monoxide (CO) and even elemental carbon. The final solid product is often a non-stoichiometric oxide, CeO₂-x.[15]
-
Caption: Thermal decomposition pathways of Ce₂(CO₃)₃·xH₂O under different atmospheres.
Synthesis and Characterization Protocols
A robust experimental design relies on validated protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis by Aqueous Precipitation
This is a standard, reliable method for producing Ce₂(CO₃)₃·xH₂O in a laboratory setting.
Principle: Cerium(III) ions are precipitated from a soluble salt solution by the addition of a carbonate source. The insolubility of cerium carbonate drives the reaction to completion.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.2 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.
-
-
Precipitation:
-
In a beaker with vigorous stirring, slowly add the sodium carbonate solution dropwise to the cerium nitrate solution at room temperature.
-
Causality: Vigorous stirring and slow addition are critical to promote homogeneous nucleation and prevent the formation of large, poorly crystalline agglomerates, leading to a more uniform particle size.
-
A voluminous white precipitate will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 1-2 hours at room temperature. This "aging" step allows for the crystal structure to mature and improve its uniformity.
-
-
Isolation and Washing:
-
Isolate the precipitate by vacuum filtration or centrifugation.
-
Wash the solid product repeatedly with deionized water (3-5 times) to remove residual sodium and nitrate ions.
-
Self-Validation: Continue washing until the conductivity of the filtrate is close to that of pure deionized water, ensuring all soluble impurities have been removed.
-
-
Drying:
-
Dry the final product in an oven at 60-80°C overnight. Higher temperatures should be avoided to prevent premature decomposition.
-
Experimental Protocol: Characterization Workflow
A logical workflow is essential for a comprehensive understanding of the synthesized material.
Principle: This workflow uses complementary techniques to determine the phase composition (XRD), thermal stability (TGA), and morphology (SEM) of the material.
Caption: A logical workflow for the characterization of synthesized this compound.
Methodology:
-
X-Ray Diffraction (XRD):
-
Acquire a powder XRD pattern of the dried sample (e.g., using a Cu Kα source).
-
Compare the resulting diffractogram to reference patterns from databases (e.g., ICSD, PDF) to identify the crystalline phases present (e.g., Ce₂(CO₃)₃·8H₂O, CeCO₃OH).[4][16]
-
Expertise: The presence of broad, low-intensity peaks may indicate an amorphous component or very small crystallites.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small, known mass of the sample in a TGA instrument from room temperature to ~800°C at a controlled heating rate (e.g., 10°C/min).
-
Run the experiment under both an air and a nitrogen atmosphere to observe the differences in decomposition pathways.
-
Trustworthiness: The final residual mass under air should correspond to the theoretical mass of CeO₂ expected from the starting material's formula, thus validating the sample's stoichiometry.
-
-
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the powder on a stub and coat with a conductive layer (e.g., gold or carbon).
-
Image the sample at various magnifications to observe the primary particle size, state of agglomeration, and overall morphology.
-
Applications and Relevance
While primarily an intermediate, the properties of this compound are directly relevant to its applications.
-
Precursor to Advanced Materials: Its most significant use is in the production of nano- and micro-structured CeO₂. The morphology of the carbonate precursor can be retained after calcination, allowing for the synthesis of CeO₂ with specific shapes.[2][4]
-
Catalysis: Used in the manufacturing of automotive exhaust purification catalysts.[6][9]
-
Glass and Ceramics: Acts as a polishing agent and is used in the manufacturing of optical glass.[5][10]
-
Wastewater Treatment: Cerium-based compounds have shown high efficiency in removing phosphorus from wastewater.[17]
-
Biomedical Research: Cerium compounds are being explored for their antimicrobial properties, potentially as adjuvants to enhance the activity of existing antibiotics.[18]
Safety and Handling
This compound is considered to have low acute toxicity but requires proper handling to mitigate risks associated with fine powders.[3][14]
-
Inhalation: May cause respiratory irritation.[3] Avoid breathing dust by handling in a well-ventilated area or using local exhaust ventilation.[3][19]
-
Eye/Skin Contact: May cause eye and skin irritation.[3] Protective gloves and safety glasses are recommended.[19]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizers.[3][20]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Natural Occurrence of Cerium Carbonate Minerals
Introduction: Cerium and the Significance of its Carbonate Mineralogy
Cerium (Ce) is the most abundant of the rare earth elements (REEs), a group of 17 metals crucial for modern technology, from renewable energy systems to consumer electronics.[1] Despite their name, REEs are not necessarily rare in terms of crustal abundance; however, they are seldom found in economically exploitable concentrations. The primary sources of cerium and other light REEs (LREEs) are not native metals but rather specific minerals in which they have been concentrated by geological processes.[2] Among these, carbonate and fluorocarbonate minerals are of paramount importance.
This technical guide provides a comprehensive overview of the natural occurrence of cerium carbonate minerals. We will explore the primary mineral species, the specific geological environments that facilitate their formation, and the underlying geochemical principles that govern their concentration and precipitation. This document is intended for researchers, geoscientists, and professionals in drug development and material science who require a deep understanding of the provenance and geological context of these critical materials.
Part 1: Principal Cerium Carbonate Mineral Groups
Cerium is an essential constituent in numerous carbonate minerals. These minerals are often part of complex solid solution series, where cerium may be substituted by other LREEs like lanthanum (La) and neodymium (Nd). The dominant REE in a specific mineral specimen is indicated by a Levinson modifier, e.g., Bastnäsite-(Ce). There are 26 valid carbonate mineral species containing cerium.[3] The most significant groups are detailed below.
The Bastnäsite Group
The bastnäsite group is arguably the most economically important source of cerium and other LREEs.[4][5] These minerals are fluorocarbonates, with bastnäsite-(Ce) being the most common member.
-
Bastnäsite-(Ce): (Ce, La)CO₃F
-
Hydroxylbastnäsite-(Ce): (Ce, La)CO₃(OH,F)
Bastnäsite is typically honey-yellow to reddish-brown with a vitreous or greasy luster.[4] It forms in a variety of geological settings, making it the most widespread of the REE carbonates.[4][6] The two largest sources of cerium globally are bastnäsite and the phosphate mineral monazite.[4]
The Parisite Group
Parisite is a rarer fluorocarbonate mineral, often found in association with bastnäsite.[7] It is structurally related to bastnäsite but contains calcium.
-
Parisite-(Ce): Ca(Ce,La)₂(CO₃)₃F₂
It typically forms brownish-yellow, acute pyramidal crystals.[7][8] While not as abundant as bastnäsite, parisite can be a significant ore mineral in certain deposits and is valued by mineral collectors.[7][9] Its presence as an inclusion in Colombian emeralds is a key indicator of their origin.[10]
The Ancylite Supergroup
Ancylite group minerals are hydrous/hydroxyl carbonates that contain REEs along with strontium, calcium, or lead.[11][12] They are common accessory minerals in alkaline rocks and carbonatites.[11][12]
-
Ancylite-(Ce): Sr(Ce,La)(CO₃)₂(OH)·H₂O
-
Calcioancylite-(Ce): Ca(Ce,Nd)(CO₃)₂(OH)·H₂O
These minerals typically form as secondary phases resulting from the alteration of other REE minerals or crystallize during late-stage hydrothermal activity.[13]
The Lanthanite Group
The lanthanite group consists of highly hydrated REE carbonates, which are typically formed as secondary minerals through the weathering and oxidation of primary REE-bearing minerals in low-temperature, near-surface environments.[14][15][16]
-
Lanthanite-(Ce): (Ce,La)₂(CO₃)₃·8H₂O
They are characterized by their softness, pearly luster, and perfect micaceous cleavage, a result of their layered crystal structure connected only by weak hydrogen bonds.[17][18] Their formation is indicative of REE mobility under specific weathering conditions.[15]
Data Summary: Key Cerium Carbonate Minerals
| Mineral Group | Representative Species | Chemical Formula | Crystal System | Key Geological Setting |
| Bastnäsite | Bastnäsite-(Ce) | (Ce, La)CO₃F | Hexagonal | Carbonatites, alkaline igneous rocks, hydrothermal veins.[4][5] |
| Parisite | Parisite-(Ce) | Ca(Ce,La)₂(CO₃)₃F₂ | Monoclinic[8] | Carbonatites, alkaline pegmatites, hydrothermal veins.[7][19] |
| Ancylite | Ancylite-(Ce) | Sr(Ce,La)(CO₃)₂(OH)·H₂O | Orthorhombic | Late-stage accessory in alkaline rocks and carbonatites.[12][13][20] |
| Lanthanite | Lanthanite-(Ce) | (Ce,La)₂(CO₃)₃·8H₂O | Orthorhombic | Secondary mineral in weathering zones of REE deposits.[14][15] |
Part 2: Geological Environments and Formation Mechanisms
The concentration of cerium into carbonate minerals is the result of complex geological processes that span from the Earth's mantle to its surface. These environments can be broadly categorized into primary magmatic and secondary hydrothermal/weathering systems.
Primary Deposits: Magmatic Concentration
The most significant global sources of cerium are primary deposits associated with unusual igneous rocks known as carbonatites and alkaline complexes.[5][21][22]
2.1.1 Carbonatites
Carbonatites are rare igneous rocks composed of more than 50% carbonate minerals.[23] They are the world's primary source of REEs and are host to the largest deposits, such as Bayan Obo in China and the Mountain Pass mine in the USA.[4][21]
The formation of REE-rich carbonatites is a multi-stage process:
-
Mantle Source Enrichment: Carbonatite magmas originate from the low-degree partial melting of an enriched, carbonated mantle source. This initial melt is inherently rich in incompatible elements, including LREEs like cerium.[22][24]
-
Magma Ascent and Differentiation: As this magma ascends, it undergoes fractional crystallization. Early crystallizing minerals are poor in REEs, which causes the REEs to become progressively concentrated in the remaining residual melt.[22][24]
-
Liquid Immiscibility: In many alkaline systems, a carbonate-rich melt will separate from a silicate-rich melt, a process akin to oil and water separating. REEs preferentially partition into the carbonatite melt, further enriching it.[22]
-
Precipitation: As the enriched carbonatite magma cools, it eventually becomes saturated in REEs, leading to the crystallization of primary REE carbonate minerals like bastnäsite and parisite.[5]
2.1.2 Alkaline Igneous Rocks
Cerium carbonate minerals also occur in other felsic and alkaline igneous rocks like syenites and granites, though typically in lower concentrations than in carbonatites.[1][25] In these systems, REEs are concentrated during the late stages of magma crystallization, often precipitating in pegmatites or hydrothermal veins associated with the main igneous body.[1]
Secondary Deposits: Remobilization and Precipitation
Primary cerium minerals can be altered by later geological processes, leading to the formation of secondary deposits.
2.2.1 Hydrothermal Systems
Late-stage fluids released from cooling carbonatite or alkaline magmas are rich in REEs, CO₂, fluorine, and other volatiles.[26] These hot, aqueous fluids can travel through fractures in the surrounding rock. As they cool or react with the host rock, the solubility of the REEs decreases, causing the precipitation of cerium carbonates like bastnäsite and parisite in veins.[4] This hydrothermal activity can either form new deposits or further enrich existing primary mineralization.[26]
2.2.2 Weathering and Alteration
In near-surface environments, primary REE minerals are exposed to weathering by meteoric water. This can lead to the breakdown of minerals like bastnäsite or allanite. The released cerium can then be reprecipitated locally under specific pH and redox conditions, often forming highly hydrated secondary minerals like lanthanite-(Ce).[14][15] This process is particularly important in the oxidized zones of carbonatite deposits, which can become enriched in secondary REE minerals.[15]
Part 3: Geochemical Controls on Formation
The formation of cerium carbonate minerals is ultimately controlled by the principles of geochemistry. The transport and precipitation of cerium are highly dependent on the chemical composition of the fluid and the ambient physical conditions.
-
Role of Ligands: In geological fluids, REEs do not exist as simple free ions. They form complexes with ligands, which are ions or molecules that bind to the central metal atom. For cerium, the most important ligands are carbonate (CO₃²⁻), fluoride (F⁻), hydroxide (OH⁻), and chloride (Cl⁻).[26][27] The presence of these ligands, particularly in alkaline fluids, dramatically increases the solubility and mobility of REEs, allowing them to be transported from their source to a site of deposition.[26]
-
Physicochemical Conditions: The stability of these REE-ligand complexes, and thus the precipitation of minerals, is sensitive to changes in temperature, pressure, and pH. A decrease in temperature or pressure, or an increase in pH (making the fluid more alkaline), can cause the complexes to break down, leading to the precipitation of cerium carbonate minerals.
-
Cerium's Unique Redox Chemistry: Unlike most other REEs which are almost exclusively trivalent (e.g., La³⁺, Nd³⁺), cerium can also exist in a tetravalent state (Ce⁴⁺).[3] In oxidizing environments, Ce³⁺ can be oxidized to Ce⁴⁺. Ce⁴⁺ is significantly less soluble and can precipitate as the oxide cerianite (CeO₂), effectively separating it from the other REEs.[1][28] This process, known as a "cerium anomaly," is a key aspect of REE geochemistry and can influence the relative concentration of cerium in carbonate minerals formed under different redox conditions.
Conclusion
The natural occurrence of cerium carbonate minerals is intrinsically linked to the geology of carbonatites and alkaline igneous systems. These rare magmatic rocks act as natural concentrators, enriching cerium from a diffuse mantle source into discrete, high-grade mineral deposits through processes of partial melting, fractional crystallization, and fluid interaction. The primary minerals formed in these magmatic-hydrothermal systems, chiefly bastnäsite-(Ce) and parisite-(Ce), are the world's most significant sources of cerium. Secondary alteration and weathering processes can further modify these primary ores, leading to the formation of other carbonate species like ancylite and lanthanite. A thorough understanding of these geological formation pathways and their underlying geochemical principles is essential for the successful exploration and sustainable development of these critical mineral resources.
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An In-depth Technical Guide to the Stability and Reactivity of Cerium(III) Carbonate for Pharmaceutical and Research Applications
Introduction: The Pivotal Role of Cerium(III) Carbonate in Advanced Material Synthesis
This compound (Ce₂(CO₃)₃), typically available as a hydrated salt (Ce₂(CO₃)₃·xH₂O), is a critical inorganic precursor in the synthesis of advanced cerium-based materials. While appearing as a simple, water-insoluble white powder, its true value lies in its controlled decomposition and reactivity, which are harnessed to produce cerium oxides with tailored properties.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the stability and reactivity of this compound is paramount. The ability to manipulate its transformation into ceria (CeO₂) nanoparticles is central to leveraging the unique redox-active and catalytic properties of cerium in biomedical applications, such as developing novel antioxidant therapies and drug delivery systems.[3][4] This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, with a focus on the scientific principles that govern its use as a versatile precursor material.
Section 1: Thermal Stability and Decomposition Pathways
The thermal decomposition of this compound is not a simple one-step process but a multi-stage transformation that is highly sensitive to the surrounding atmosphere. This controlled decomposition is the cornerstone of its utility as a precursor for cerium oxide, allowing for the production of materials with specific oxidation states and stoichiometries.[5] Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and mass spectrometry (MS) provides a powerful means to elucidate these complex decomposition pathways.
Decomposition in an Inert Atmosphere
Under an inert atmosphere (e.g., nitrogen or argon), the decomposition of this compound hydrate proceeds through distinct stages, which are critical to understand for the synthesis of Ce(III)-rich or mixed-valence cerium oxides. A representative decomposition pathway for this compound trihydrate (Ce₂(CO₃)₃·3H₂O) involves initial dehydration followed by sequential decarboxylation.
The process can be summarized in the following key steps[6][7]:
-
Dehydration: The initial weight loss, occurring at approximately 160-170 °C, corresponds to the removal of water of hydration.[6][7]
-
First Decarboxylation: Around 250-280 °C, one molecule of carbon dioxide is released, leading to the formation of an intermediate oxycarbonate species.[6][7]
-
Final Decarboxylation and Oxidation: In the higher temperature range, the remaining carbonate groups decompose. Interestingly, even in an inert atmosphere, a partial oxidation of Ce(III) to Ce(IV) can occur, with the evolved CO₂ potentially acting as a mild oxidant or through internal redox reactions, resulting in a non-stoichiometric cerium oxide (CeO₂-x) and the formation of carbon monoxide (CO) and elemental carbon.[5]
Table 1: Theoretical vs. Experimental Thermal Decomposition Stages of Ce₂(CO₃)₃·3H₂O in an Inert Atmosphere
| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Observations | Evolved Species |
| Dehydration | 160 - 170 | 10.51% | Initial weight loss corresponding to the removal of water molecules.[6] | H₂O |
| First Decarboxylation | 250 - 280 | 8.56% | Formation of an intermediate oxycarbonate.[6][7] | CO₂ |
| Final Decarboxylation | > 300 | 17.12% | Formation of non-stoichiometric cerium oxide, with potential for CO and C formation. | CO₂, CO |
Theoretical weight loss is calculated based on the molecular weight of Ce₂(CO₃)₃·3H₂O (514.29 g/mol ).
Decomposition in an Oxidizing Atmosphere
In the presence of oxygen, the decomposition pathway is altered, leading directly to the formation of stoichiometric cerium(IV) oxide (CeO₂). This process is typically more direct than in an inert atmosphere.
The decomposition in an oxidizing atmosphere can be described as follows[5]:
-
Dehydration: Similar to the inert atmosphere, the process begins with the loss of water of hydration.
-
Oxidative Decarboxylation: The cerium(III) is oxidized to cerium(IV) concurrently with the decomposition of the carbonate groups, yielding CeO₂ and CO₂. This process generally occurs in two main steps.[5]
The direct and complete conversion to the stable CeO₂ makes this method common for producing ceria for applications where the +4 oxidation state is desired, such as in catalysis and UV shielding.
Section 2: Chemical Reactivity and Solubility
The chemical reactivity of this compound is dominated by its poor solubility in water and its basic nature, which dictates its interactions with various chemical species.
Solubility Profile
This compound is practically insoluble in water. A reported solubility is approximately 0.00259 g/L at 20 °C. This low solubility is a key factor in its synthesis via precipitation reactions and also influences its bioavailability and reactivity in aqueous environments. While a definitive solubility product constant (Ksp) is not widely reported in standard literature, the low solubility indicates a very small Ksp value.
In alkaline solutions, such as those containing sodium hydroxide, this compound is also insoluble and is expected to convert to cerium(III) hydroxide (Ce(OH)₃), which is itself a gelatinous precipitate that is insoluble in excess alkali.[2]
However, the solubility of this compound can be significantly increased in solutions containing a high concentration of carbonate ions (e.g., concentrated sodium or potassium carbonate solutions). This is due to the formation of soluble this compound complexes, such as [Ce(CO₃)₃]³⁻ and [Ce(CO₃)₄]⁵⁻.[8] This phenomenon is exploited in some hydrometallurgical processes for the separation of rare earth elements.
Reactivity with Acids
As a typical carbonate salt, this compound readily reacts with acids to produce a cerium(III) salt, water, and carbon dioxide gas. This reaction is a common method for preparing soluble cerium(III) salts.
General Reaction with Acid: Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g)
This reactivity is important for applications where a soluble form of cerium is required, and this compound serves as a stable solid precursor.
Redox Reactivity
The cerium ion is unique among the lanthanides for its stable +4 oxidation state in addition to the common +3 state. The redox potential of the Ce(III)/Ce(IV) couple is highly dependent on the chemical environment. In carbonate-rich media, the Ce(IV) state can be stabilized through complexation. The presence of strong oxidizing agents can lead to the oxidation of this compound. Conversely, under certain high-temperature decomposition conditions in inert or reducing atmospheres, Ce(III) can act as a reducing agent, for instance, reducing CO₂ to CO.[5]
Table 2: Summary of this compound Reactivity
| Reagent/Condition | Reactivity | Products |
| Water | Very low solubility | No significant reaction |
| Strong Acids (e.g., HCl, HNO₃) | Readily dissolves with effervescence | Soluble Ce(III) salt, H₂O, CO₂ |
| Strong Bases (e.g., NaOH) | Insoluble, potential conversion | Cerium(III) hydroxide (Ce(OH)₃) |
| Concentrated Carbonate Solutions | Increased solubility | Soluble this compound complexes |
| Strong Oxidizing Agents | Oxidation of Ce(III) | Ce(IV) compounds |
graph Reactivity_Diagram { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Ce2(CO3)3" [label="Ce₂(CO₃)₃ (solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "H2O" [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acids" [label="Strong Acids (H⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; "Bases" [label="Strong Bases (OH⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carbonate" [label="Excess CO₃²⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Ce2(CO3)3" -> "H2O" [label="Insoluble"]; "Ce2(CO3)3" -> "Acids" [label="Reacts to form"]; "Acids" -> "Ce3+_aq" [label="Ce³⁺(aq) + CO₂ + H₂O"]; "Ce2(CO3)3" -> "Bases" [label="Reacts to form"]; "Bases" -> "Ce(OH)3" [label="Ce(OH)₃ (precipitate)"]; "Ce2(CO3)3" -> "Carbonate" [label="Reacts to form"]; "Carbonate" -> "Ce(CO3)n_complex" [label="[Ce(CO₃)n]³⁻²ⁿ (soluble)"]; }
Section 3: Relevance in Drug Development and Biomedical Applications
The primary relevance of this compound in the pharmaceutical and drug development sector is its role as a precursor for the synthesis of cerium oxide nanoparticles (nanoceria).[4] These nanoparticles exhibit unique biological activities, primarily stemming from the ability of cerium to cycle between the +3 and +4 oxidation states on the nanoparticle surface.
Precursor for Ceria Nanoparticles with Antioxidant Properties
Ceria nanoparticles are renowned for their regenerative antioxidant properties, acting as mimics of superoxide dismutase (SOD) and catalase.[3] The Ce³⁺ sites on the nanoparticle surface are believed to be responsible for the SOD-mimetic activity, scavenging superoxide radicals, while the Ce⁴⁺ sites contribute to the catalase-mimetic activity, decomposing hydrogen peroxide. The ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface is a critical determinant of its biological efficacy.
By carefully controlling the thermal decomposition of this compound (e.g., temperature, atmosphere), it is possible to tune this Ce³⁺/Ce⁴⁺ ratio in the resulting ceria nanoparticles.[1] For instance, decomposition in an inert atmosphere tends to produce nanoparticles with a higher proportion of Ce³⁺, which may be desirable for applications targeting superoxide-mediated oxidative stress.
Role in Nanoparticle-based Drug Delivery
The high surface area and reactive surface of ceria nanoparticles make them attractive candidates for drug delivery systems. Drugs can be conjugated to the surface of these nanoparticles. The inherent antioxidant properties of the ceria carrier can provide a synergistic therapeutic effect, protecting tissues from oxidative damage while delivering a therapeutic agent. This compound serves as a cost-effective and reliable starting material for producing these nanoparticle carriers with controlled size and surface chemistry.[3]
Section 4: Experimental Protocols
Protocol for Thermogravimetric Analysis of this compound Hydrate
This protocol outlines a standard procedure for analyzing the thermal decomposition of this compound hydrate using TGA-MS.
Objective: To determine the decomposition temperatures, weight loss at each stage, and identify the evolved gaseous products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).
-
High-precision microbalance.
-
Ceramic (e.g., alumina) or platinum TGA pans.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound hydrate into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with the desired gas (e.g., high-purity nitrogen for inert atmosphere or synthetic air for oxidizing atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Set the temperature program: Heat from room temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
Set the MS to scan for relevant m/z values, such as 18 (H₂O), 44 (CO₂), and 28 (CO).
-
-
Data Acquisition: Initiate the heating program and record the sample weight, temperature, and MS ion currents as a function of time.
-
Data Analysis:
-
Plot the weight loss percentage as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rate for each decomposition step.
-
Correlate the weight loss steps with the corresponding ion currents from the MS data to identify the evolved gases at each stage.
-
Calculate the experimental weight loss for each step and compare it with the theoretical values.
-
Causality and Self-Validation:
-
Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without excessively long experiment times.
-
Atmosphere Control: The choice of purge gas is critical. An inert atmosphere is used to study the intrinsic decomposition pathway, while an oxidizing atmosphere reveals the behavior in the presence of air, which is relevant for many industrial calcination processes.
-
TGA-MS Coupling: The simultaneous analysis of evolved gases by MS provides direct evidence for the chemical reactions occurring at each weight loss step, thus validating the interpretation of the TGA data.
Conclusion
This compound is a compound of significant scientific and industrial importance, primarily serving as a versatile precursor for the synthesis of advanced cerium oxide materials. Its thermal stability is highly dependent on the atmospheric conditions, allowing for the controlled production of either non-stoichiometric or stoichiometric ceria. The chemical reactivity of this compound is characterized by its low aqueous solubility and its classic reaction with acids. For professionals in drug development, the ability to leverage the decomposition characteristics of this compound to produce ceria nanoparticles with tailored redox properties is of paramount importance for the creation of novel antioxidant therapies and advanced drug delivery platforms. A thorough understanding of the principles outlined in this guide is essential for the effective and reproducible synthesis of these high-value materials.
References
-
Synthesis and characterization of nanoceria for electrochemical sensing applications. (2021). RSC Advances. [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (2021). ACS Omega. [Link]
-
Thermochemical investigations of cerium carbonate decomposition. (1985). Zhurnal Fizicheskoi Khimii. [Link]
-
Thermochemical investigations of cerium carbonate decomposition. (n.d.). INIS-IAEA. [Link]
-
Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. (1994). Catalysis Letters. [Link]
-
Thermogravimetric analysis results for cerium carbonate, synthetic... (n.d.). ResearchGate. [Link]
-
Studies on Metal Carbonate Equilibria. 5. The this compound Complexes in Aqueous Perchlorate Media. (2022). ResearchGate. [Link]
-
Behaviour of cerium (III) phosphate in a carbonate-alkaline medium. (2020). CyberLeninka. [Link]
-
Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. (2022). MDPI. [Link]
-
Cerium(III) hydroxide. (n.d.). Grokipedia. [Link]
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- 8. researchgate.net [researchgate.net]
cerium(III) carbonate hydroxide formation and properties
Advanced Synthesis and Characterization of Cerium(III) Carbonate Hydroxide ( )
From Precursor Chemistry to Functional Applications
Executive Summary: The Morphological Template
For researchers in materials science and drug development, this compound Hydroxide (
In drug delivery, the antioxidant capacity of nanoceria (its ability to mimic Superoxide Dismutase) depends heavily on the ratio of surface
Crystallography and Structural Properties
Unlike the cubic fluorite structure of its oxide derivative,
Crystal Phase Data
The thermodynamically stable phase under hydrothermal conditions is Orthorhombic , isostructural with the mineral ancylite.
| Property | Value / Description |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) or Pmcn (standard setting) |
| Lattice Parameters | |
| Coordination | |
| Morphology Habit | Tends to form 1D structures (rods, shuttles) or 2D plates depending on the OH/CO3 ratio. |
Technical Insight: While the orthorhombic phase is standard, a Hexagonal phase (related to bastnäsite) can form at lower water contents or specific solvothermal conditions. The hexagonal phase often yields different thermal decomposition kinetics.
Formation Mechanism: The Urea Hydrolysis Pathway
To achieve uniform particle size distribution—critical for clinical applications—homogeneous precipitation via urea hydrolysis is the gold standard. This method avoids the local supersaturation spikes caused by direct base addition (e.g., NaOH).
Chemical Reaction Logic
-
Decomposition: Urea decomposes at
to release ammonia and carbon dioxide. -
pH Buffer: The ammonia slowly raises the pH.
-
Nucleation:
dissolves to form carbonate ions. Once the solubility product ( ) is exceeded, nucleation occurs uniformly throughout the solution.
Net Reaction:
Mechanism Visualization
The following diagram illustrates the kinetic pathway of formation.
Figure 1: Kinetic pathway of Homogeneous Precipitation via Urea Hydrolysis.
Experimental Protocol: Hydrothermal Synthesis
This protocol is designed for the synthesis of shuttle-like
Reagents
-
Cerium(III) Nitrate Hexahydrate (
) - 99.9% purity. -
Urea (
) - Analytical grade. -
Deionized Water (
). -
Optional: CTAB (Cetyltrimethylammonium bromide) for aspect ratio control.[2]
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1. Solubilization | Dissolve 1.0 g | Ensures atomic-level mixing before heating. The high Urea:Ce ratio (approx 20:1) ensures sufficient carbonate supply and pH buffering. |
| 2. Autoclave Loading | Transfer clear solution to a 50 mL Teflon-lined stainless steel autoclave. Fill to 80% capacity. | Safety Critical: 80% fill leaves headspace for pressure generation. Teflon prevents metallic contamination. |
| 3. Hydrothermal Treatment | Seal and heat to 180°C for 24 hours . | High pressure/temperature increases solubility, allowing defect correction (annealing) during growth, yielding high crystallinity. |
| 4. Cooling | Allow natural cooling to room temperature. | Rapid quenching can induce thermal shock cracks in the crystals. |
| 5. Washing | Centrifuge precipitate.[3] Wash 3x with DI water, 1x with Ethanol. | Ethanol washing reduces surface tension during drying, preventing hard agglomeration. |
| 6. Drying | Dry at 60°C in air overnight. | Removes physisorbed solvent without initiating thermal decomposition. |
Thermal Transformation to Nanoceria ( )
The conversion of
Decomposition Profile (TGA Data)
-
Stage 1 (25°C - 200°C): Loss of physisorbed water. Weight loss ~1-2%.
-
Stage 2 (220°C - 350°C): Main decomposition event. Oxidation of
to .-
Reaction:
. -
Weight loss: Theoretical ~25-30%.
-
-
Stage 3 (>400°C): Crystallite growth and sintering.
Protocol for Calcination
To preserve the "shuttle" or "rod" morphology for biological uptake:
-
Place dried
in an alumina crucible. -
Ramp rate: 2°C/min (Slow ramp is critical to prevent structure collapse due to rapid gas evolution).
-
Hold at 500°C for 4 hours.
-
Cool naturally.
Applications in Drug Development
While
The ROS Scavenging Connection
Nanoceria acts as a catalytic antioxidant. Its activity depends on oxygen vacancies (
-
High Aspect Ratio (Rods/Shuttles): Derived from low-pH or urea-mediated
. These expose specific crystal facets (e.g., {110} and {100}) which are more reactive than the stable {111} facets of spheres. -
Surface Area: The porous nature of
formed from decomposing (due to gas release) enhances surface area, increasing the active site density for ROS scavenging.
Manufacturing Workflow: Precursor to Therapeutic
Figure 2: Workflow linking precursor engineering to therapeutic utility.
References
-
Hydrothermal Synthesis & Morphology Control
- Matijević, E. (1994). Monodispersed metal (hydrous) oxides - a fascinating field of colloid science. Accounts of Chemical Research.
-
Crystal Structure & Thermal Decomposition
- Biomedical Applications (Precursor Influence): Das, S., et al. (2013). Synthesis and characterization of cerium oxide nanoparticles for biomedical applications. Journal of Physical Chemistry C. (Contextualizes the importance of Ce3+ sites).
-
TGA and Phase Transformation
Sources
- 1. Hydrothermal Synthesis and Effects on Morphology of Micron Materi...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Guide: Homogeneous Precipitation of Cerium Carbonate via Urea Hydrolysis
Executive Summary
This technical guide details the synthesis of Cerium(III) Carbonate (
Part 1: Mechanistic Foundations
The core advantage of this method is Homogeneous Precipitation . In conventional mixing, local supersaturation at the injection point leads to rapid, chaotic nucleation. Urea (
The Hydrolysis Pathway
The decomposition of urea proceeds in two distinct steps, governed by temperature.
-
Isocyanate Formation (Rate Limiting Step):
-
Hydrolysis of Cyanate:
(Note: In neutral/acidic media, this often proceeds via carbonic acid formation).
Precipitation Mechanism
As the concentration of generated anions rises, the pH of the solution increases gradually (typically from pH 4 to pH 8-9). The precipitation of cerium species occurs when the solubility product (
or, depending on pH and hydration:
Visualization of Reaction Kinetics
Figure 1: Kinetic pathway of urea hydrolysis leading to controlled nucleation.
Part 2: Critical Process Parameters (CPP)
To achieve reproducible results, three parameters must be strictly controlled.
| Parameter | Recommended Range | Impact on Product |
| Temperature | Critical. Below | |
| Urea:Ce Ratio (R) | Morphology Control. High ratios ( | |
| Cerium Concentration | Size Control. Lower concentrations generally yield smaller, discrete particles. Higher concentrations favor agglomeration. |
Part 3: Experimental Protocol
Objective: Synthesis of monodisperse Cerium Hydroxycarbonate precursors.
Materials
-
Cerium(III) Nitrate Hexahydrate (
) - [99.9% Purity] -
Deionized Water (
)
Step-by-Step Workflow
-
Precursor Preparation:
-
Dissolve
of in DI water (Final Conc: ). -
Add
of Urea (Final Conc: ). -
Note: This gives a Urea:Ce ratio of R=50, promoting spherical morphology.
-
-
Homogenization:
-
Stir at room temperature for 15 minutes to ensure complete dissolution.
-
Checkpoint: Solution must be optically clear.
-
-
Thermal Hydrolysis (The Reaction):
-
Place the vessel in an oil bath pre-heated to
. -
Stir at 400 RPM.
-
Observation: The solution will remain clear for 30-60 minutes (Induction Period). Turbidity will appear suddenly (Nucleation Burst).
-
-
Aging:
-
Maintain
for 2-4 hours. This allows for Ostwald ripening, where smaller unstable crystals dissolve and redeposit onto larger, stable crystals.
-
-
Quenching & Washing:
-
Remove from heat and cool to room temperature.
-
Centrifuge at 8,000 RPM for 10 minutes.
-
Wash 3x: Resuspend in DI water/Ethanol (1:1 ratio) to remove residual ammonium nitrate and unreacted urea.
-
-
Drying:
-
Dry precipitate at
overnight in a vacuum oven.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of cerium carbonate.
Part 4: Characterization & Quality Control
For drug development applications (e.g., antioxidant Nanoceria), the precursor quality must be validated.
X-Ray Diffraction (XRD)
-
Target: Verify phase purity.
-
Expected Peaks: Orthorhombic
(JCPDS 38-0377) or Orthorhombic (JCPDS 41-0013). -
Failure Mode: Presence of
peaks indicates premature oxidation or excessive temperature during drying.
Thermogravimetric Analysis (TGA)
-
Target: Determine calcination profile.
-
Profile:
- : Loss of physically adsorbed water.
-
: Decomposition of carbonate to oxide (
). -
Protocol Insight: Use TGA data to set the final calcination temperature (typically
) to convert the carbonate precursor into active Nanoceria.
Part 5: Implications for Drug Development
While Cerium Carbonate is the intermediate, its properties dictate the efficacy of the final Nanoceria drug substance.
-
Size Distribution & Bioavailability: The urea method yields narrow size distributions (monodispersity). In biological systems, particle size dictates cellular uptake and biodistribution. Uniform precursors lead to uniform oxide nanoparticles, ensuring consistent pharmacokinetic profiles.
-
Purity & Toxicity: Homogeneous precipitation avoids the use of precipitating agents like NaOH or
that can leave high ionic strength residues or cause local pH spikes that entrap impurities. High purity is non-negotiable for parenteral applications. -
Morphology & Surface Area: The "flower-like" morphology often achieved via urea hydrolysis possesses high surface area. Upon calcination to
, this high surface area enhances the Redox Cycling Capacity ( ), which is the mechanism behind Nanoceria's SOD-mimetic (antioxidant) activity.
References
-
Matijević, E., & Hsu, W. P. (1987). Preparation and properties of monodispersed colloidal particles of lanthanide compounds. Journal of Colloid and Interface Science. Link
-
Chen, H. I., & Chang, H. Y. (2005). Synthesis of nanocrystalline cerium oxide particles by the precipitation method. Ceramics International. Link
-
Uekawa, N., et al. (2006). Synthesis of CeO2 spherical particles by thermal hydrolysis of Ce(NO3)3 in the presence of urea. Journal of Materials Research. Link
-
Dahle, J. T., & Arai, Y. (2015). Environmental geochemistry of cerium: applications and toxicology of cerium oxide nanoparticles. International Journal of Environmental Research and Public Health. Link
Sources
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- 2. BG - Kinetics of calcite precipitation by ureolytic bacteria under aerobic and anaerobic conditions [bg.copernicus.org]
- 3. Catalyzing urea hydrolysis using two-step microbial-induced carbonate precipitation for copper immobilization: Perspective of pH regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Pivotal Role of Cerium(III) Carbonate in Advanced Materials
An In-Depth Technical Guide to the Synthesis of Basic Cerium(III) Carbonate
This compound (Ce₂(CO₃)₃), typically found in various hydrated or basic forms such as cerium hydroxycarbonate (CeOHCO₃) and cerium carbonate octahydrate (Ce₂(CO₃)₃·8H₂O), is a cornerstone intermediate in the production of high-purity cerium compounds.[1][2] While it has applications in manufacturing incandescent lamps and as a raw material for other cerium salts, its most significant role in modern materials science is as a primary precursor for synthesizing cerium(IV) oxide (CeO₂), or ceria.[3][4] Ceria nanoparticles are critical materials in catalysis, UV shielding, and biomedical applications due to their unique redox properties (Ce³⁺/Ce⁴⁺) and oxygen storage capacity.[2]
The morphology, particle size, and crystallinity of the final ceria product are intimately linked to the properties of the initial cerium carbonate precursor. Therefore, precise control over the synthesis of cerium carbonate is not merely a procedural step but a critical determinant of the final material's performance. This guide provides an in-depth analysis of the core methodologies for synthesizing basic this compound, focusing on the chemical principles and experimental parameters that enable researchers to tailor the precursor for specific applications.
Direct Precipitation: The Foundational Approach
Direct precipitation, or co-precipitation, is the most straightforward method for synthesizing cerium carbonate. It involves the rapid mixing of a soluble cerium(III) salt solution with a solution containing carbonate ions, leading to the immediate formation of an insoluble cerium carbonate precipitate.
Underlying Principle & Rationale
The driving force of this method is the low solubility of this compound in aqueous solutions. The reaction can be generalized as:
2Ce³⁺(aq) + 3CO₃²⁻(aq) → Ce₂(CO₃)₃(s)
The choice of precursors is critical. Cerium(III) nitrate (Ce(NO₃)₃·6H₂O) and cerium(III) chloride (CeCl₃) are common water-soluble cerium salts.[5] For the carbonate source, ammonium carbonate ((NH₄)₂CO₃) or ammonium bicarbonate (NH₄HCO₃) are often preferred over alkali metal carbonates (e.g., Na₂CO₃, K₂CO₃) to prevent contamination of the final product with alkali metal ions, which can be detrimental in electronic and catalytic applications.[5]
The simplicity and speed of this method are its primary advantages. However, the rapid precipitation can lead to a high degree of supersaturation, often resulting in particles with broad size distributions and amorphous or poorly crystalline structures.
Key Experimental Parameters & Their Influence
The outcome of direct precipitation is highly sensitive to several parameters:
-
pH: The pH of the reaction medium is arguably the most critical factor. A constant pH must be maintained during precipitation to ensure uniform product characteristics. For instance, one established protocol maintains a pH of 6 throughout the process.[6] In other systems, maintaining a pH range between 2.0 and 5.0 has been shown to be effective in minimizing the co-precipitation of alkaline earth metal impurities.[5]
-
Temperature: Temperature influences both the solubility of the product and the kinetics of nucleation and growth. Syntheses performed at lower temperatures (e.g., 0 °C to 25 °C) can favor the formation of specific morphologies like nanosheets by promoting the oriented aggregation of nanocrystallites.[7] Conversely, higher temperatures can lead to different crystalline phases or particle shapes.[8]
-
Concentration & Molar Ratio: The concentration of the precursor solutions and the molar ratio of carbonate ions to cerium ions affect the supersaturation level, which in turn dictates the nucleation rate and final particle size. A higher supersaturation generally leads to smaller particles. A molar mixing ratio of cerium precursor to carbonate precursor can range from 1:0.1 to 1:20, with higher carbonate concentrations increasing the yield but potentially causing handling difficulties.[8]
Experimental Protocol: Direct Precipitation of Cerium Carbonate
This protocol is a synthesized example based on common laboratory practices.[6][7]
-
Precursor Solution A (Cerium Source): Prepare a 0.02 M solution of cerium(III) nitrate by dissolving the appropriate amount of Ce(NO₃)₃·6H₂O in deionized water.
-
Precursor Solution B (Carbonate Source): Prepare a 0.03 M solution of potassium carbonate (K₂CO₃) or ammonium carbonate ((NH₄)₂CO₃) in deionized water.
-
Precipitation Reaction: In a reaction vessel, place 100 mL of deionized water under vigorous stirring.
-
Controlled Addition: Slowly and simultaneously add Solution A and Solution B dropwise into the reaction vessel.
-
pH Monitoring & Control: Continuously monitor the pH of the mixture. Maintain a constant pH of 6 by adjusting the addition rates or by adding a dilute acid/base as needed.
-
Aging: After the addition is complete, allow the resulting white suspension to age under continuous stirring for a specified period (e.g., 15 hours) to allow for crystal growth and stabilization.[7]
-
Separation & Washing: Isolate the white precipitate by centrifugation or filtration. Wash the product several times with deionized water to remove residual ions, followed by a final wash with ethanol.
-
Drying: Dry the resulting cerium carbonate powder in an oven at a moderate temperature (e.g., 65-80 °C) for several hours.[6]
Workflow for Direct Precipitation
Caption: Workflow for Basic this compound Synthesis via Direct Precipitation.
Homogeneous Precipitation: A Strategy for Morphological Control
Homogeneous precipitation is a more advanced technique designed to overcome the limitations of direct precipitation. Instead of mechanically mixing the reactants, the precipitating agent (carbonate and/or hydroxide ions) is generated slowly and uniformly in situ throughout the solution. This avoids high local supersaturation, promoting controlled crystal growth and resulting in particles with greater uniformity, regular morphologies, and higher crystallinity.
The Urea Hydrolysis Method
Urea (CO(NH₂)₂) is the most common reagent used for homogeneous precipitation of cerium carbonate.[9]
Underlying Principle & Rationale: When an aqueous solution containing a cerium salt and urea is heated, the urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂). These products then establish an equilibrium in the water to generate ammonium (NH₄⁺), hydroxide (OH⁻), and carbonate (CO₃²⁻) ions.
CO(NH₂)₂ + 3H₂O --(Heat)--> 2NH₄⁺ + OH⁻ + HCO₃⁻ ⇌ 2NH₄⁺ + 2OH⁻ + CO₂
The gradual increase in pH and carbonate concentration throughout the solution leads to a slow, controlled precipitation of basic cerium carbonate. The rate of hydrolysis, and thus the rate of precipitation, is highly dependent on temperature, allowing for fine control over the reaction kinetics.[9] This method is particularly effective for producing well-defined morphologies.
The Non-Aqueous 1,1'-Carbonyldiimidazole (CDI) Method
A novel and efficient room-temperature approach utilizes 1,1′-carbonyldiimidazole (CDI) in a non-aqueous solvent like acetone.[2][9]
Underlying Principle & Rationale: CDI is highly reactive with water. In a solvent like acetone, which contains trace amounts of water, CDI hydrolyzes to release two molecules of imidazole and one molecule of carbon dioxide.
CDI + H₂O → 2 Imidazole + CO₂
This reaction provides both the carbonate source (CO₂) and a weak base (imidazole) simultaneously and homogeneously throughout the solution.[9] The slow formation of a weak basic condition induces the controlled precipitation of cerium carbonate.[2] A key advantage of this method is that it avoids the need for external heating, making it energy-efficient and potentially easier to scale up.[9] Furthermore, by manipulating the reaction components, such as adding extra imidazole, the chemical composition of the precipitate can be shifted from cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) to cerium oxycarbonate (Ce₂O(CO₃)₂·H₂O), offering an additional layer of control over the final product.[2][9]
Experimental Protocol: Room-Temperature Synthesis using CDI
This protocol is adapted from the work of Kim et al.[2][9]
-
Precursor Solution A (Cerium Source): Dissolve 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone.
-
Precursor Solution B (CDI Source): Dissolve 4 mmol of CDI in 25 mL of acetone.
-
Reaction: In a reaction vessel under vigorous stirring, add Precursor Solution B to Precursor Solution A at room temperature.
-
Precipitation & Aging: A precipitate will form. Continue stirring the mixture for approximately 3 hours to ensure the reaction is complete.
-
Separation & Washing: Isolate the precipitate by centrifugation. Wash the product thoroughly four times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final powder in an oven at 60 °C for 12 hours.
Workflow for Homogeneous Precipitation (CDI Method)
Caption: Workflow for Synthesis via Room-Temperature Homogeneous Precipitation using CDI.
Hydrothermal Synthesis: The Path to High Crystallinity
Hydrothermal synthesis is performed in aqueous solutions under high pressure and temperature in a sealed vessel (autoclave). This method is renowned for its ability to produce materials with high crystallinity and unique morphologies that are often inaccessible under ambient pressure.
Underlying Principle & Rationale
In the context of cerium carbonate synthesis, the hydrothermal method typically employs the same reactants as homogeneous precipitation (a cerium salt and urea) but at much higher temperatures (e.g., 160 °C).[10] At these elevated temperatures and pressures, the hydrolysis of urea is accelerated, and the solubility of the intermediate species is altered. This environment promotes the dissolution of smaller, less stable particles and the re-precipitation onto larger, more stable crystals (a process known as Ostwald ripening), leading to a product with excellent crystallinity and phase purity. The process allows for the direct synthesis of well-dispersed basic cerium carbonate powders, such as CeOHCO₃, in a relatively short reaction time (e.g., 1 hour).[10]
Key Experimental Parameters & Their Influence
-
Temperature & Pressure: These are the defining parameters of the hydrothermal method. The temperature directly controls the rate of urea hydrolysis and the crystallization kinetics.
-
Reactant Concentration: The concentration of urea is a critical variable. Increasing the urea concentration leads to a higher yield of the final product, as it provides more carbonate and hydroxide ions for the reaction. For example, increasing urea concentration from 0.05 M to 1.0 M can increase the product yield from 66% to around 95%.[10]
-
Reaction Time: While relatively short reaction times can be sufficient, the duration of the hydrothermal treatment can be adjusted to influence the degree of crystallinity and particle size.
Experimental Protocol: Hydrothermal Synthesis of Cerium Hydroxycarbonate
This protocol is based on the method described by Wang and Lu.[10]
-
Precursor Solution: Prepare a mixed aqueous solution containing 0.05 M cerium(III) nitrate and a desired concentration of urea (e.g., 0.1 M to 1.0 M).
-
Autoclave Loading: Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and heat it to 160 °C for 1 hour. If the apparatus allows, mechanical stirring (e.g., 200 rpm) can be applied to ensure homogeneity.
-
Cooling: After the reaction, cool the autoclave to room temperature.
-
Separation & Washing: Collect the resulting powder by filtration, wash it repeatedly with deionized water, and then with ethanol.
-
Drying: Dry the product in an oven at an appropriate temperature (e.g., 80 °C).
Workflow for Hydrothermal Synthesis
Caption: Workflow for Hydrothermal Synthesis of Crystalline Basic Cerium Carbonate.
Comparative Summary of Synthesis Methods
| Method | Principle | Key Reagents | Temperature | Advantages | Disadvantages |
| Direct Precipitation | Rapid mixing and precipitation of precursors. | Ce(NO₃)₃, (NH₄)₂CO₃ / K₂CO₃[6][7] | Room Temp. to 90°C[7][8] | Simple, fast, low cost. | Poor control over size/morphology, lower crystallinity. |
| Homogeneous Precipitation | Slow, in-situ generation of precipitating agent. | Ce(NO₃)₃, Urea or CDI[2][9] | Room Temp. (CDI) or Heated (Urea)[2][9] | Excellent control, uniform particles, tunable morphology. | Can be slower, may require heating (urea) or specific solvents (CDI). |
| Hydrothermal Synthesis | Reaction in a closed system at high T & P. | Ce(NO₃)₃, Urea[10] | High (e.g., 160°C)[10] | High crystallinity, phase purity, well-dispersed particles. | Requires specialized equipment (autoclave), high energy consumption. |
Post-Synthesis Processing: Calcination to Cerium(IV) Oxide
A crucial final step for many applications is the thermal decomposition (calcination) of the cerium carbonate precursor to form cerium(IV) oxide (CeO₂). This process typically occurs at temperatures between 500-650 °C.[1] During calcination, the carbonate, hydroxide, and water components are removed, and Ce³⁺ is oxidized to Ce⁴⁺. A significant advantage of this two-step synthesis route is that the morphology of the carbonate precursor is often retained in the final oxide product, a phenomenon known as the pseudomorphic transformation. This allows the carefully controlled shapes (nanoplates, rods, spheres) achieved during carbonate synthesis to be transferred to the final, catalytically active ceria material.[1]
Conclusion
The synthesis of basic this compound is a versatile and critically important process in materials science. The choice of method—direct precipitation for simplicity, homogeneous precipitation for control, or hydrothermal synthesis for crystallinity—directly dictates the physical and chemical properties of the resulting powder. As a Senior Application Scientist, the key insight is that mastery of these precursor synthesis techniques provides the ultimate control over the performance of the final ceria-based materials. By carefully selecting precursors and meticulously controlling parameters such as pH, temperature, and concentration, researchers can engineer cerium carbonate intermediates with the precise characteristics required for advanced applications in catalysis, pharmaceuticals, and beyond.
References
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- Synthesis of Cerium Oxide (CeO2)
- US7976810B2 - Method for preparing cerium carbonate powder - Google P
- Synthesis of cerium hydroxycarbonate powders via a hydrothermal technique - NTU scholars.
- Synthesis of Cesium carbon
- Cerium(III)
- Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - NIH.
- Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent | ACS Omega - ACS Public
- Fig.
- Cerium Carbon
- Method for the preparation of cerium carbonate powder - European Patent Office - EP 0654445 A1 - Googleapis.com.
- Cerium(III)
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Methodological & Application
The Pivotal Role of Cerium(III) Carbonate in Crafting High-Performance Heterogeneous Catalysts: Application Notes and Protocols
Introduction: Beyond a Simple Precursor
In the landscape of heterogeneous catalysis, the final performance of a catalyst is intricately linked to its synthesis history. While cerium(III) carbonate, Ce₂(CO₃)₃, is often viewed as a simple intermediate in the production of catalytically active cerium oxide (ceria, CeO₂), this perspective overlooks its critical role in dictating the ultimate morphology, structural properties, and, consequently, the efficacy of the final catalytic material. The choice of the carbonate precursor and the method of its transformation are not mere preliminary steps; they are foundational decisions that define the catalyst's surface chemistry, defect concentration, and redox capabilities.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of how this compound serves as a versatile platform for designing advanced ceria-based heterogeneous catalysts. We will move beyond a superficial listing of procedures to delve into the causality behind experimental choices, providing detailed, self-validating protocols for the synthesis and application of these materials in key environmental and chemical transformations. The unique redox couple of cerium (Ce³⁺/Ce⁴⁺) and its ability to create a high concentration of oxygen vacancies are central to its catalytic prowess, and mastering the synthesis from a carbonate precursor is key to unlocking this potential[1][2].
The Foundational Step: Synthesis of this compound Precursors
The morphology of the final ceria catalyst—be it nanorods, nanocubes, or polyhedra—is often a direct inheritance from the morphology of the initial cerium carbonate precursor[3]. Therefore, precise control over the precipitation or synthesis of the carbonate is paramount. Different morphologies expose different crystal facets, which in turn exhibit varying catalytic activities[4]. For instance, ceria nanorods, rich in reactive {110} and {100} planes, have shown superior activity in CO oxidation compared to nanocubes, which predominantly expose the more stable {100} facets[4][5][6].
Protocol 1: Precipitation of this compound for Nanorod Precursors
This protocol is designed to synthesize cerium carbonate precursors that, upon calcination, yield high-aspect-ratio ceria nanorods, which are highly effective in oxidation reactions.
Rationale: The use of a high concentration of a strong base (NaOH) under hydrothermal conditions promotes anisotropic growth of the cerium hydroxide carbonate precursor, leading to the desired rod-like morphology.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.2 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 9 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Precipitation:
-
In a typical synthesis, dissolve 10 mmol of Ce(NO₃)₃·6H₂O in 50 mL of deionized water.
-
Slowly add 150 mL of the 9 M NaOH solution to the cerium nitrate solution under vigorous stirring. A thick, white precipitate of cerium hydroxide will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a 250 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 100°C for 24 hours. This step facilitates the transformation of the amorphous hydroxide into crystalline cerium hydroxide carbonate with a rod-like morphology.
-
-
Washing and Drying:
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions. Centrifuge and redisperse between each wash until the supernatant is neutral (pH ≈ 7).
-
Dry the obtained white powder in an oven at 80°C overnight. The resulting material is the cerium carbonate precursor.
-
Caption: Workflow for the synthesis of cerium carbonate nanorod precursors.
Transformation to the Active Phase: Calcination Protocols
Calcination is the critical step where the this compound precursor is thermally decomposed to form crystalline cerium oxide (CeO₂). The temperature, heating rate, and atmosphere during calcination significantly influence the final catalyst's surface area, crystallite size, and concentration of defects like oxygen vacancies[7]. A lower calcination temperature generally leads to a smaller crystallite size and higher surface area, which are often beneficial for catalytic activity[5].
Protocol 2: Calcination of this compound to Ceria Nanocatalysts
Rationale: A controlled calcination process ensures the complete decomposition of the carbonate precursor to the desired fluorite CeO₂ phase while preserving the nanoscale morphology and maximizing the surface area. The choice of temperature is a trade-off between crystallinity and surface area.
Step-by-Step Methodology:
-
Sample Preparation: Place the dried this compound precursor powder from Protocol 1 in a ceramic crucible.
-
Calcination:
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample in a static air atmosphere to the target temperature (e.g., 400-600°C) with a ramp rate of 2-5°C/min.
-
Hold the sample at the target temperature for 4-6 hours to ensure complete conversion to CeO₂.
-
Allow the furnace to cool down naturally to room temperature.
-
-
Post-Calcination: The resulting pale-yellow powder is the ceria nanocatalyst, ready for characterization and use.
Caption: General workflow for the calcination of cerium carbonate to ceria.
Application in Heterogeneous Catalysis: Protocols and Performance
Ceria catalysts derived from carbonate precursors exhibit exceptional performance in a variety of oxidation reactions, primarily due to their enhanced redox properties and high concentration of surface oxygen vacancies.
Application Note 1: CO Oxidation
Background: The catalytic oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is crucial for pollution control (e.g., in automotive exhausts) and for purifying hydrogen streams for fuel cells (Preferential CO Oxidation, PROX)[8]. The performance of ceria-based catalysts in CO oxidation is strongly dependent on their morphology and the presence of active sites that can readily release oxygen[9].
Protocol 3: Evaluation of Ceria Nanocatalysts for CO Oxidation
Rationale: This protocol describes a standard laboratory procedure for assessing the catalytic activity of the synthesized ceria for CO oxidation in a fixed-bed flow reactor. The temperature-dependent conversion of CO is a key metric for catalyst performance.
Step-by-Step Methodology:
-
Catalyst Loading:
-
Load approximately 100 mg of the ceria nanocatalyst (sieved to a particle size of 40-60 mesh) into a quartz tube reactor (inner diameter ~6 mm).
-
Position the catalyst bed in the center of the furnace using quartz wool plugs.
-
-
Pre-treatment:
-
Heat the catalyst to 300°C in a flow of high-purity nitrogen or argon (e.g., 50 mL/min) for 1 hour to remove any adsorbed impurities.
-
-
Catalytic Activity Measurement:
-
Cool the reactor to the desired starting temperature (e.g., 50°C).
-
Introduce the reactant gas mixture. A typical composition is 1% CO, 10% O₂, and the balance being N₂ or He, at a total flow rate that yields a Gas Hourly Space Velocity (GHSV) of 60,000 mL g⁻¹ h⁻¹.
-
Increase the reactor temperature in a stepwise manner (e.g., in 25°C increments), allowing the reaction to stabilize at each temperature for at least 30 minutes.
-
Analyze the composition of the effluent gas at each temperature using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and appropriate columns (e.g., a molecular sieve 5A column for CO and O₂ and a Porapak Q column for CO₂).
-
-
Data Analysis:
-
Calculate the CO conversion at each temperature using the formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100
-
Plot the CO conversion as a function of temperature to obtain the catalytic activity curve. The temperatures required for 50% (T₅₀) and 90% (T₉₀) CO conversion are common metrics for comparing catalyst performance.
-
Expected Performance:
The catalytic activity for CO oxidation is highly dependent on the ceria morphology and calcination temperature. Ceria nanorods, due to their exposed reactive facets, typically exhibit higher activity (lower T₅₀) than nanocubes.
| Catalyst Morphology (from Carbonate Precursor) | Calcination Temp. (°C) | Surface Area (m²/g) | T₅₀ for CO Oxidation (°C) | Reference |
| Nanorods | 400 | ~85 | ~239 | [9] |
| Nanocubes | 400 | ~23 | ~214 | [9] |
| Nanopolyhedra | 400 | ~65 | ~250+ | [6] |
Note: The apparent higher activity of nanocubes in this specific study was attributed by the authors to other factors, but generally, nanorods are considered more active for CO oxidation.
Application Note 2: Selective Catalytic Reduction (SCR) of NOx with NH₃
Background: The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃) is a leading technology for abating NOx emissions from diesel engines and stationary sources. Ceria-based catalysts are promising alternatives to conventional V₂O₅-TiO₂ catalysts due to their excellent low-temperature activity and broader operating window.
Protocol 4: Evaluation of Ceria Nanocatalysts for NH₃-SCR
Rationale: This protocol outlines the procedure for testing the DeNOx performance of ceria catalysts. The conversion of NO and the selectivity towards N₂ are the key performance indicators.
Step-by-Step Methodology:
-
Catalyst Loading: Use a similar fixed-bed reactor setup as described in Protocol 3, with approximately 200 mg of the catalyst.
-
Reaction Conditions:
-
Introduce a reactant gas stream typically consisting of:
-
500 ppm NO
-
500 ppm NH₃
-
5% O₂
-
Balance with N₂ or Ar
-
-
Set the total flow rate to achieve a GHSV of approximately 30,000 h⁻¹.
-
-
Activity Measurement:
-
Ramp the reactor temperature from 100°C to 450°C.
-
Continuously monitor the concentrations of NO, NO₂, and NH₃ in the outlet stream using a chemiluminescence NOx analyzer and an FTIR spectrometer.
-
-
Data Analysis:
-
Calculate the NO conversion: NO Conversion (%) = ([NO]in - [NO]out) / [NO]in * 100
-
Determine the N₂ selectivity by analyzing the consumption of reactants and the formation of any N₂O byproduct.
-
Mechanistic Insight: The NH₃-SCR reaction over ceria catalysts is believed to proceed via both Eley-Rideal and Langmuir-Hinshelwood mechanisms. The redox properties of ceria facilitate the oxidation of NO to NO₂, which then reacts more readily with adsorbed ammonia species, opening up a "fast SCR" pathway and enhancing low-temperature activity[10]. The abundance of Ce³⁺ ions and oxygen vacancies on the catalyst surface, which can be tuned by the carbonate precursor route, is crucial for this process.
Essential Catalyst Characterization
To establish a clear synthesis-property-performance relationship, rigorous characterization of the ceria catalysts is essential.
| Technique | Information Gained | Rationale for Ceria Catalysts |
| X-ray Diffraction (XRD) | Crystal phase, crystallite size, lattice parameters. | Confirms the formation of the CeO₂ fluorite structure. An increase in the lattice parameter can indicate the presence of Ce³⁺ ions and oxygen vacancies. |
| N₂ Physisorption (BET) | Specific surface area, pore volume, and pore size distribution. | Higher surface area generally provides more active sites. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology (nanorods, nanocubes), and exposed crystal facets. | Directly visualizes the morphology inherited from the carbonate precursor, which is crucial for catalytic activity. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states (Ce³⁺/Ce⁴⁺ ratio), surface oxygen species. | The Ce³⁺/(Ce³⁺+Ce⁴⁺) ratio is a direct measure of the surface oxygen vacancies, which are often the active sites for oxidation reactions. |
| Temperature-Programmed Reduction (H₂-TPR) | Reducibility of the catalyst and oxygen mobility. | Lower reduction temperatures indicate more labile surface oxygen, which is correlated with higher catalytic activity in redox reactions. |
Protocol 5: Temperature-Programmed Reduction (H₂-TPR)
Rationale: H₂-TPR provides critical information about the reducibility of the ceria catalyst, which is directly linked to its oxygen storage and release capability.
Step-by-Step Methodology:
-
Sample Preparation: Place 50-100 mg of the catalyst in a U-shaped quartz reactor.
-
Pre-treatment: Heat the sample in a flow of high-purity Ar or He (e.g., 30 mL/min) to a temperature such as 300°C for 1 hour to clean the surface.
-
Reduction:
-
Cool the sample to room temperature.
-
Switch the gas flow to a reducing mixture, typically 5-10% H₂ in Ar (e.g., 30 mL/min).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a high temperature (e.g., 900°C).
-
-
Detection: Monitor the H₂ concentration in the effluent gas using a Thermal Conductivity Detector (TCD). The consumption of H₂ is recorded as a function of temperature.
-
Analysis: The resulting TPR profile will show peaks corresponding to the reduction of different oxygen species. For ceria, low-temperature peaks (typically < 500°C) are attributed to the reduction of surface capping oxygen, while high-temperature peaks (> 700°C) correspond to bulk oxygen reduction[11]. The area under the peaks can be used to quantify the amount of reducible oxygen.
Conclusion: A Pathway to Tailored Catalysis
The use of this compound as a precursor offers a powerful and versatile strategy for the rational design of high-performance ceria-based heterogeneous catalysts. By carefully controlling the synthesis of the carbonate precursor and its subsequent thermal decomposition, researchers can precisely tune the morphology, surface area, and defect chemistry of the final ceria nanocatalyst. This level of control is essential for optimizing catalytic activity in a wide range of important industrial and environmental applications, from CO and VOC oxidation to NOx reduction. The protocols and insights provided in this guide serve as a foundational framework for professionals in the field to not only replicate established methods but also to innovate and develop the next generation of advanced ceria catalysts.
References
-
Selective Catalytic Reduction of NO by NH3 Over Ceria: Effect of Calcination Temperature on the Activity of Catalysts. (n.d.). Retrieved January 28, 2026, from [Link]
-
The calcination temperature effect on CeO2 catalytic activity for soot oxidation: a combined experimental and theoretical approach. (n.d.). New Journal of Chemistry. Retrieved January 28, 2026, from [Link]
-
CuO–CeO2 catalysts synthesized in one-step: Characterization and PROX performance. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Investigations of the Effect of H2 in CO Oxidation over Ceria Catalysts. (2021). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Catalytic Applications of CeO2-Based Materials. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Morphology effect of ceria supports on gold nanocluster catalyzed CO oxidation. (n.d.). Nanoscale Advances. Retrieved January 28, 2026, from [Link]
-
Fundamentals and Catalytic Applications of CeO2-Based Materials. (2016). Chemical Reviews. Retrieved January 28, 2026, from [Link]
-
CO oxidation activity results over ceria-based catalysts. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Ag/CeO2 Composites for Catalytic Abatement of CO, Soot and VOCs. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
The Effect of Calcination Temperature on the Characteristics of CeO2 Synthesized Using the Precipitation Method. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis and Specific Properties of the Ceria and Ceria-Zirconia Nanocrystals and Their Aggregates Showing Outstanding Catalytic Activity in Redox Reactions—A Review. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Gold and Ceria as Catalysts for VOC Abatement: A Review. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Mechanistic insight into low temperature SCR by ceria–manganese mixed oxides incorporated into zeolites. (n.d.). Catalysis Science & Technology. Retrieved January 28, 2026, from [Link]
-
Synthesis and Specific Properties of the Ceria and Ceria-Zirconia Nanocrystals and Their Aggregates Showing Outstanding Catalytic Activity in Redox Reactions—A Review. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Hydrothermal synthesis of CeO2 nanostructures and their electrochemical properties. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A Model for the Temperature-Programmed Reduction of Low and High Surface Area Ceria. (2000). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Evaluation of a New Commercial Catalyst for CO Oxidation for Environmental Control and Life Support Applications. (2023). SAE International. Retrieved January 28, 2026, from [Link]
-
How Pt Influences H2 Reactions on High Surface-Area Pt/CeO2 Powder Catalyst Surfaces. (n.d.). ACS Catalysis. Retrieved January 28, 2026, from [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (2021). ACS Omega. Retrieved January 28, 2026, from [Link]
Sources
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- 4. Ag/CeO2 Composites for Catalytic Abatement of CO, Soot and VOCs [mdpi.com]
- 5. The calcination temperature effect on CeO2 catalytic activity for soot oxidation: a combined experimental and theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Morphology effect of ceria supports on gold nanocluster catalyzed CO oxidation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 10. Mechanistic insight into low temperature SCR by ceria–manganese mixed oxides incorporated into zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Cerium(III) Carbonate for Enhanced Phosphate Removal from Wastewater
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Introduction: Addressing the Challenge of Phosphate Pollution
Eutrophication, driven by excessive phosphate concentrations in water bodies, remains a critical environmental challenge. This nutrient pollution triggers harmful algal blooms, leading to oxygen depletion and severe damage to aquatic ecosystems. Traditional wastewater treatment methods often struggle with efficiency, cost, and operational complexity, necessitating the development of advanced materials for phosphate removal. Cerium(III) carbonate (Ce₂(CO₃)₃) has emerged as a highly promising adsorbent due to the strong affinity of cerium(III) ions for phosphate.[1][2] This document provides a comprehensive guide to the application of this compound for phosphate remediation, detailing the underlying mechanisms, experimental protocols for performance evaluation, and key data-driven insights.
Mechanism of Phosphate Sequestration
The efficacy of this compound in phosphate removal is rooted in a combination of chemical precipitation and ligand exchange at the adsorbent's surface. The Ce³⁺ ions exhibit a strong chemical interaction with phosphate ions (PO₄³⁻) in solution.[1] This interaction leads to the formation of highly insoluble and stable cerium phosphate (CePO₄).[3][4] The process can be conceptualized as a multi-stage event involving initial surface adsorption followed by the formation of crystalline CePO₄.[5][6]
The primary mechanism involves the exchange of carbonate ions on the surface of the cerium carbonate with phosphate ions from the wastewater, as depicted in the following simplified reaction:
2Ce³⁺(s) + 2PO₄³⁻(aq) -> 2CePO₄(s)
Characterization using techniques like X-ray photoelectron spectroscopy (XPS) has confirmed that the adsorption mechanism primarily involves ligand exchange and inner-sphere complexation.[7] This direct interaction underscores the high selectivity of cerium-based materials for phosphate.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Batch Adsorption Experiments
This protocol outlines the procedure for evaluating the phosphate removal performance of the synthesized this compound.
Materials:
-
Synthesized this compound adsorbent
-
Potassium dihydrogen phosphate (KH₂PO₄) stock solution (e.g., 1000 mg P/L)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 0.1 M)
-
Conical flasks or beakers
-
Orbital shaker
-
pH meter
-
Spectrophotometer for phosphate analysis (e.g., Molybdenum Blue method)
Procedure:
-
Prepare Phosphate Working Solutions:
-
Prepare a series of phosphate solutions with varying initial concentrations (e.g., 5, 10, 20, 50, 100 mg P/L) by diluting the stock solution.
-
-
Adsorption Test:
-
Add a fixed amount of this compound adsorbent (e.g., 0.1 g) to a series of flasks each containing a known volume (e.g., 100 mL) of the phosphate working solutions.
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 10, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.
-
Filter the sample to remove the adsorbent particles.
-
Analyze the filtrate for the remaining phosphate concentration using a standard analytical method.
-
-
Data Calculation:
-
Calculate the phosphate removal efficiency (%) and the adsorption capacity (qₑ, in mg/g) at equilibrium using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ) = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial phosphate concentration (mg/L)
-
Cₑ = Equilibrium phosphate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Protocol 3: Adsorbent Regeneration and Reusability
Investigating the potential for regeneration is crucial for the economic viability of the adsorbent.
Materials:
-
Phosphate-loaded this compound from batch experiments
-
Regenerant solution (e.g., 1 M NaOH) [6]* Deionized water
Procedure:
-
Desorption:
-
Collect the phosphate-saturated adsorbent by filtration or centrifugation.
-
Wash the adsorbent with deionized water to remove any unbound phosphate.
-
Resuspend the adsorbent in the regenerant solution (e.g., 1 M NaOH) and agitate for a specified time (e.g., 2-4 hours).
-
-
Washing:
-
Separate the adsorbent from the regenerant solution.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH of the washing solution is neutral.
-
-
Drying:
-
Dry the regenerated adsorbent in an oven at a suitable temperature.
-
-
Reusability Test:
-
Use the regenerated adsorbent for a new cycle of phosphate adsorption following Protocol 2.
-
Repeat the adsorption-desorption cycle several times (e.g., 4-5 cycles) to evaluate the stability and sustained performance of the adsorbent. After four cycles, the adsorption efficiency can remain above 90%. [7]
-
Safety and Environmental Considerations
This compound is generally considered to be of low toxicity. [3][8]Unlike some traditional coagulants like aluminum salts, cerium has not been linked to significant adverse health effects at environmentally relevant concentrations. [3]The primary environmental fate of cerium used in wastewater treatment is partitioning into the sludge. [3]The resulting cerium phosphate sludge is stable and insoluble, which limits the bioavailability of cerium. [3]Furthermore, there is potential for the recovery and reuse of both cerium and phosphorus from the sludge, aligning with the principles of a circular economy. [9][10]
Conclusion
This compound demonstrates significant potential as a high-performance adsorbent for the removal of phosphate from wastewater. Its effectiveness over a wide pH range, rapid adsorption kinetics, and high adsorption capacity make it a compelling alternative to conventional treatment materials. The straightforward synthesis and potential for regeneration further enhance its practical applicability. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore and optimize the use of this compound in addressing the pressing issue of phosphate pollution.
References
Sources
- 1. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater [mdpi.com]
- 4. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater [ideas.repec.org]
- 5. Behaviour of cerium (III) phosphate in a carbonate-alkaline medium | Tatyana E. Litvinova | Journal of Mining Institute [pmi.spmi.ru]
- 6. researchgate.net [researchgate.net]
- 7. [Adsorption Characteristics of Phosphate on Cerium Modified Water Hyacinth Biochar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Cerium(III) Carbonate as a Precursor for High-Performance Ceria Polishing Agents
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cerium(III) carbonate as a starting material for the synthesis of high-performance cerium(IV) oxide (ceria, CeO₂) polishing agents. It is crucial to understand that this compound is not typically used directly for polishing; rather, it serves as a stable and reliable precursor that, through thermal decomposition, is converted into the highly effective ceria abrasive.[1][2] This guide elucidates the scientific principles, from chemical conversion to the polishing mechanism, and provides detailed, field-proven protocols for synthesis, slurry formulation, and performance evaluation.
Part 1: The Foundational Science: From Precursor to Polishing Agent
The efficacy of ceria in polishing, particularly for silicon dioxide (SiO₂) surfaces in semiconductor manufacturing, is governed by a complex interplay of chemical and mechanical actions, a process known as Chemical-Mechanical Planarization (CMP).[3][4] The journey from the inert this compound precursor to a functional polishing slurry is a controlled chemical engineering process.
The Conversion Pathway: Calcination
The primary step is the conversion of this compound (Ce₂(CO₃)₃) into the active polishing agent, cerium(IV) oxide (CeO₂). This is achieved through calcination, a high-temperature thermal treatment in the presence of air. The process decomposes the carbonate and oxidizes the cerium from the +3 state to the +4 state.
Caption: Workflow for converting this compound to Cerium(IV) Oxide.
The conditions of calcination, particularly temperature and duration, are critical as they influence the resulting ceria particle's crystallinity, size, and the concentration of Ce³⁺ ions on the surface, all of which impact polishing performance.[5][6]
The Polishing Mechanism: Chemical-Mechanical Planarization (CMP)
Ceria-based CMP is not a simple abrasive scratching process. It is a sophisticated tribochemical reaction. The material removal mechanism, especially for SiO₂, is widely understood to involve two key stages:
-
Chemical Interaction: The surface of the ceria particle interacts with the hydrated silica surface (silanol groups, Si-OH). This interaction is facilitated by the unique dual valence state of cerium (Ce³⁺/Ce⁴⁺) at the particle surface, leading to the formation of Ce-O-Si chemical bonds.[7] A higher concentration of surface Ce³⁺ has been shown to enhance the chemical reactivity and subsequent material removal rate.[8][9]
-
Mechanical Removal: The polishing pad, pressing the ceria particle against the substrate, provides the mechanical energy to break these newly formed, weaker Ce-O-Si bonds, effectively "plucking" away the surface layer of the silica substrate.[7]
Caption: The chemical interaction mechanism at the ceria-silica interface.
Part 2: Protocol I - Synthesis of Ceria Abrasive from this compound
This protocol details the conversion of this compound hydrate into ceria powder suitable for polishing applications.
Materials & Equipment
-
Precursor: High-purity this compound Hydrate (Ce₂(CO₃)₃ · xH₂O) powder.
-
Equipment: High-temperature muffle furnace with programmable temperature control, ceramic crucibles (e.g., alumina), laboratory balance, mortar and pestle or mechanical mill (if size reduction is needed).
Step-by-Step Calcination Protocol
-
Preparation: Place a known quantity (e.g., 10-50 g) of this compound powder into a ceramic crucible. Do not fill the crucible more than halfway to ensure uniform heating and air exposure.
-
Furnace Programming: Program the furnace with a heating ramp, a dwell (soaking) period at the target temperature, and a cooling ramp. The target temperature is a critical parameter.
-
Execution: Place the crucible in the furnace and initiate the program. Ensure adequate ventilation as CO₂ will be released.
-
Cooling & Collection: Once the furnace has cooled to room temperature, carefully remove the crucible. The resulting white or pale-yellow powder is cerium(IV) oxide.
Data: Calcination Parameters and Their Influence
The choice of calcination temperature directly affects the properties of the resulting ceria abrasive and its polishing performance. Higher temperatures generally lead to larger crystallite sizes and can alter the surface chemistry.
| Calcination Temp. (°C) | Typical Dwell Time (hr) | Expected Outcome | Reference |
| ~400°C | 2-4 | Produces fine nanoparticles with high surface reactivity. | [6] |
| 800°C - 900°C | 2-4 | Increases particle hardness and modifies Ce³⁺/Ce⁴⁺ ratio. Can provide a good balance of chemical and mechanical action. | [5] |
| >900°C - 1200°C | 1-3 | Results in larger, harder particles, often used for glass polishing where higher mechanical removal is desired. | [10] |
Expert Insight: For CMP applications on sensitive semiconductor surfaces, lower calcination temperatures (e.g., 400-800°C) are often preferred to generate nanoparticles with higher chemical activity. For polishing robust glass substrates, higher temperatures may be employed to increase mechanical hardness.
Part 3: Protocol II - Formulation of a Stable Ceria Polishing Slurry
A well-formulated slurry ensures that the ceria abrasives are uniformly dispersed, remain suspended, and are delivered effectively to the polishing interface. Preventing particle agglomeration is critical to avoid surface defects like scratches.[11]
Materials & Reagents
-
Abrasive: Synthesized Ceria (CeO₂) powder from Part 2.
-
Solvent: High-purity Deionized (DI) water.
-
Dispersant (Optional but Recommended): Polymeric dispersants such as polyacrylic acid (PAA) or styrene-maleic acid (SMA).[3]
-
pH Adjuster (Optional): Dilute potassium hydroxide (KOH) or nitric acid (HNO₃) to adjust the slurry pH.
Step-by-Step Slurry Formulation Protocol
-
Dispersant Addition: If using a dispersant, dissolve the appropriate amount (e.g., 1-5 wt% relative to ceria powder) into the total required volume of DI water.
-
Abrasive Introduction: While vigorously stirring the DI water (or dispersant solution), slowly add the synthesized ceria powder to achieve the desired solid content (e.g., 1-30 wt%). A common starting concentration for a stock slurry is 30 wt%.[11]
-
Dispersion: Use a high-shear mixer or an ultrasonic bath to break down any soft agglomerates. For optimal dispersion and stability, processing with a bead mill or basket mill for 1-3 hours is recommended.[3][11]
-
pH Adjustment: Measure the pH of the slurry. If necessary, adjust to the target range (typically 7-9 for silica polishing) by adding the pH adjuster dropwise while monitoring.[7]
-
Final Dilution: The concentrated slurry can be diluted with DI water to the final working concentration (typically 0.5-5 wt%) just before use.
Caption: Workflow for the formulation of a stable ceria polishing slurry.
Slurry Characterization & Quality Control
Regularly characterizing the slurry is a self-validating step to ensure consistent polishing performance.
| Parameter | Technique | Typical Target Range | Rationale |
| Particle Size Distribution | Dynamic Light Scattering (DLS) | 50 - 300 nm (mean diameter) | Controls removal rate and prevents scratching from large agglomerates.[11] |
| pH | pH Meter | 7.0 - 9.0 | Influences surface charge of ceria and silica, affecting chemical interaction.[7] |
| Viscosity | Rheometer/Viscometer | 1 - 5 cP | Ensures proper flow and transport of abrasive particles to the polishing interface. |
| Zeta Potential | Electrophoretic Light Scattering | < -30 mV | Indicates high colloidal stability, preventing particle settling and agglomeration. |
Part 4: Protocol III - Polishing and Performance Evaluation
This protocol provides a general procedure for using the formulated ceria slurry to polish a silicon dioxide substrate and evaluate the performance.
Equipment & Consumables
-
Polisher: Benchtop or industrial CMP tool.
-
Polishing Pad: Polyurethane-based pads (e.g., IC1000).
-
Substrate: Silicon wafers with a thermal oxide (SiO₂) layer.
-
Cleaning: Megasonic cleaning bath, SC-1 solution (NH₄OH/H₂O₂/H₂O), DI water rinse, spin dryer.
Step-by-Step Polishing Procedure
-
Pre-Measurement: Measure the initial thickness of the SiO₂ layer at multiple points on the wafer using an ellipsometer or reflectometer.
-
Machine Setup: Install the polishing pad on the platen. Set the polishing parameters (e.g., platen speed, carrier speed, downforce).
-
Polishing: Begin platen and carrier rotation. Dispense the ceria slurry onto the pad at a controlled flow rate. Lower the wafer onto the pad to begin polishing for a set duration.
-
Post-Polishing Cleaning: Immediately after polishing, the wafer must be thoroughly cleaned to remove residual slurry particles.[12] This typically involves a combination of brush scrubbing and megasonic cleaning with dilute chemical solutions.
-
Post-Measurement: After cleaning and drying, re-measure the SiO₂ thickness at the same points as in Step 1.
Performance Evaluation
| Key Performance Indicator (KPI) | Calculation / Method | Significance |
| Material Removal Rate (MRR) | MRR (Å/min) = (Initial Thickness - Final Thickness) / Polishing Time | Measures the efficiency and speed of the polishing process.[9] |
| Surface Roughness (Ra) | Atomic Force Microscopy (AFM) scan of a small area (e.g., 5x5 µm). | Quantifies the smoothness of the post-polish surface. A low Ra is desired.[9] |
| Defectivity | Scanning Electron Microscopy (SEM) or Optical Surface Analyzer. | Identifies and counts surface defects like scratches, pits, and residual particles. |
Part 5: Safety and Handling
Adherence to safety protocols is paramount when handling chemical powders.
-
Hazards: this compound powder is classified as a skin, eye, and respiratory irritant.[13][14] Inhalation of fine dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. When handling bulk powder outside of a fume hood, a dust mask (e.g., N95) is required.
-
Handling: Handle the powder in a well-ventilated area or a fume hood to minimize dust generation. Avoid contact with skin and eyes.[13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong acids.[13]
Part 6: References
-
Glass Polish. (2022). How to Mix and Use Cerium Oxide Powder for Polishing Glass | Step-by-Step Tutorial. YouTube. [Link]
-
wikiHow. (n.d.). How to Mix Cerium Oxide. wikiHow. [Link]
-
Zhang, Y., et al. (2023). Synthesis, Characterization, and Polishing Properties of a Lanthanum Cerium Fluoride Abrasive. Materials (Basel). [Link]
-
Kim, T., et al. (2018). Study on the effect of residual ceria slurry on chemical mechanical planarization (CMP). Journal of the Korean Physical Society.
-
Kim, J., et al. (2024). Characterization of Ceria Nanoparticles as Abrasives Applied with Defoaming Polymers for CMP (Chemical Mechanical Polishing) Applications. Materials (Basel). [Link]
-
Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. [Link]
-
Park, J., et al. (2018). Direct and quantitative study of ceria–SiO2 interaction depending on Ce3+ concentration for chemical mechanical planarization (CMP) cleaning. RSC Advances.
-
Google Patents. (n.d.). CN113120940A - Spherical cerium carbonate and synthesis method of cerium oxide.
-
Zhu, Y., et al. (2023). New Atomistic Insights on the Chemical Mechanical Polishing of Silica Glass with Ceria Nanoparticles. Langmuir. [Link]
-
Kim, J., et al. (2024). The Stability Evaluation of Ceria Slurry Using Polymer Dispersants with Varying Contents for Chemical Mechanical Polishing Process. Materials (Basel). [Link]
-
Suphantharida, P., & Osseo-Asare, K. (n.d.). Cerium Oxide Slurries in Chemical Mechanical Polishing: Silica/Ceria Interactions. The Pennsylvania State University.
-
Testing.com. (2022). CMP Blood Test (Comprehensive Metabolic Panel). [Link]
-
Google Patents. (n.d.). US7927391B2 - Ceria based glass polishing composition and a process for the manufacture thereof.
-
Spheryx, Inc. (n.d.). Measuring Large Particle Contaminants in Cerium Oxide Chemical Mechanical Polishing (CMP) Slurries with Total Holographic Characterization. NCCAVS Usergroups. [Link]
-
Marciniuk, D. D., et al. (2010). An Official American Thoracic Society Workshop Report: Developing Performance Measures from Clinical Practice Guidelines. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound hydrate. [Link]
-
Kormunda, M., et al. (2016). Recovery of Cerium Dioxide from Spent Glass-Polishing Slurry and Its Utilization as a Reactive Sorbent for Fast Degradation of Toxic Organophosphates. ResearchGate. [Link]
-
Salavati-Niasari, M., & Davar, F. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. Journal of the Mexican Chemical Society.
-
Abiade, J. T. (2004). CHARACTERIZATION OF THE CHEMICAL EFFECTS OF CERIA SLURRIES FOR DIELECTRIC CHEMICAL MECHANICAL POLISHING. University of Florida.
-
EQUATOR Network. (2021). Reporting standards for guideline-based performance measures. [Link]
-
ResearchGate. (n.d.). Cerium carbonate hydroxide and ceria micro/nanostructures: Synthesis, characterization and electrochemical properties of CeCO3OH. [Link]
-
MedlinePlus. (2023). Comprehensive Metabolic Panel (CMP). [Link]
-
Labcorp OnDemand. (n.d.). Comprehensive Metabolic Panel (CMP) Test. [Link]
-
Wang, C., et al. (2022). Enhancing the Polishing Efficiency of CeO2 Abrasives on the SiO2 Substrates by Improving the Ce3+ Concentration on Their Surface. ACS Applied Electronic Materials. [Link]
-
Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Polishing behaviors of ceria abrasives on silicon dioxide and silicon nitride CMP. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cesium carbonate. [Link]
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The Role of Cerium(III) Carbonate in Modern Incandescent Lighting: A Technical Guide
Abstract
This document provides a comprehensive technical guide on the application of cerium compounds, with a specific focus on cerium(III) carbonate as a precursor, in the production of incandescent lighting technologies. While the era of the traditional electric incandescent light bulb with a tungsten filament is waning, the principles of incandescence continue to be relevant in specialized applications, most notably in high-intensity gas mantles used for camping lanterns, off-grid lighting, and certain industrial processes. This guide will elucidate the critical role of cerium oxide in enhancing the luminous efficacy of these devices and provide detailed protocols for the preparation of incandescent mantles using both traditional cerium nitrate and, as a novel approach, this compound as precursors. The underlying chemical transformations and the physics of light emission enhancement are discussed in detail to provide researchers and scientists with a thorough understanding of the process.
Introduction: The Enduring Glow of Incandescence
Incandescent lighting, the generation of light from heat, is the oldest form of electric lighting. While largely replaced by more energy-efficient technologies like light-emitting diodes (LEDs) and compact fluorescent lamps (CFLs) in general applications, incandescent sources remain valuable in specific contexts due to their high color rendering index (CRI), low cost, and simple operation. A significant area of ongoing relevance is the incandescent gas mantle, a device that produces a bright, white light when heated by a flame.
The performance of these mantles is critically dependent on their material composition. Historically, a combination of thorium oxide (ThO₂) and a small percentage of cerium oxide (CeO₂) has been the standard, with cerium oxide acting as a powerful light emission enhancer.[1][2] This guide will delve into the science and methodology behind the incorporation of cerium into these incandescent systems, with a particular focus on the utility of this compound as a stable, reliable precursor for cerium oxide.
The Crucial Role of Cerium Oxide in Enhancing Luminosity
The brilliant white light emitted by an incandescent gas mantle is not a simple black-body radiation phenomenon. The addition of approximately 1% cerium oxide to the thorium oxide matrix dramatically increases the brightness and efficiency of the mantle.[1] The mechanism behind this enhancement is a combination of factors:
-
High Emissivity in the Visible Spectrum: The mixture of thorium and cerium oxides exhibits selective emissivity, meaning it radiates efficiently in the visible part of the electromagnetic spectrum while having low emissivity in the infrared (heat) range.[1] This directs a larger portion of the energy from the flame into the production of visible light.
-
Candoluminescence: There is evidence to suggest that candoluminescence plays a role in the enhanced light emission.[1][3] This phenomenon is the emission of light from a material in a flame that is brighter and at a different color temperature than the expected black-body radiation from the flame itself. The cerium ions within the hot oxide lattice are excited by the chemical reactions in the flame, leading to an enhanced emission of visible light.
-
Catalytic Combustion: Cerium oxide is a known catalyst and its presence on the mantle surface can promote more complete and efficient combustion of the fuel, leading to a higher flame temperature in the immediate vicinity of the mantle, further contributing to its incandescence.
The cerium(IV) oxide (CeO₂) is the active form in the final mantle. However, starting with a stable cerium(III) precursor like this compound (Ce₂(CO₃)₃) offers advantages in terms of handling and process control.
This compound as a Precursor for High-Performance Cerium Oxide
While cerium(III) nitrate has been the traditional precursor in gas mantle production, this compound presents a viable and potentially advantageous alternative.[4][5] Cerium carbonate is a stable, non-hygroscopic solid that can be reliably decomposed to high-purity cerium oxide upon heating.[6][7]
The thermal decomposition of this compound hydrate proceeds in stages, with the final conversion to cerium(IV) oxide occurring at elevated temperatures. This controlled decomposition allows for the formation of a fine, uniform coating of cerium oxide on the mantle's structural matrix.
Chemical Transformation Pathway
The overall process involves the impregnation of a fabric substrate with a solution containing a soluble cerium salt (or a suspension of cerium carbonate), followed by a controlled heating process to first drive off the solvent and then to decompose the cerium compound into cerium oxide.
Figure 1: General workflow for the preparation of a cerium oxide-containing incandescent mantle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of incandescent gas mantles. Safety Precaution: These procedures involve the use of chemicals and high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All heating steps should be performed in a well-ventilated area or a fume hood.
Protocol 1: Traditional Method Using Cerium(III) Nitrate
This protocol outlines the established method for producing gas mantles using a thorium and cerium nitrate solution.
Materials and Reagents:
-
Thorium nitrate (Th(NO₃)₄)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
-
Rayon or cotton fabric mesh, woven into a small bag or sock shape
-
Heat-resistant support (e.g., ceramic rod)
-
Furnace or high-temperature heat gun
Procedure:
-
Preparation of the Impregnating Solution:
-
Prepare a stock solution of thorium nitrate by dissolving 99 g of Th(NO₃)₄ in 100 mL of deionized water.
-
Prepare a stock solution of cerium nitrate by dissolving 1 g of Ce(NO₃)₃·6H₂O in 10 mL of deionized water.
-
Create the final impregnating solution by mixing the thorium nitrate and cerium nitrate stock solutions to achieve a final composition of approximately 99% thorium nitrate and 1% cerium nitrate by weight of the dissolved salts.[4][5]
-
-
Impregnation of the Fabric Mantle:
-
Fully immerse the fabric mantle into the impregnating solution.
-
Allow the mantle to soak for at least 30 minutes to ensure complete saturation of the fibers.
-
Carefully remove the mantle from the solution and gently squeeze out the excess liquid.
-
-
Drying and Shaping:
-
Suspend the wet mantle from a heat-resistant support to air dry completely at room temperature. The mantle should be shaped into its final desired form during this step.
-
-
Firing (Conversion to Oxides):
-
Place the dried mantle, still on its support, into a furnace.
-
Slowly ramp the temperature to approximately 500-600°C. This initial heating will cause the fabric to burn away and the metal nitrates to decompose into their respective oxides.[4] The mantle will be extremely fragile at this stage.
-
Once the organic material is gone, increase the temperature to 900-1100°C and hold for 1-2 hours to sinter the oxide particles, which strengthens the mantle structure.[8][9]
-
Slowly cool the furnace back to room temperature to avoid thermal shock and cracking of the mantle.
-
Protocol 2: Proposed Method Using this compound
This protocol proposes a method for using a stable this compound precursor. Due to the low solubility of this compound in water, this protocol utilizes a co-precipitation and impregnation approach.
Materials and Reagents:
-
Thorium nitrate (Th(NO₃)₄)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃) or another suitable carbonate source
-
Deionized water
-
Rayon or cotton fabric mesh
-
Heat-resistant support
-
Furnace
Procedure:
-
In-situ Precipitation of this compound within the Fabric Matrix:
-
Prepare a 0.2 M solution of cerium(III) nitrate in deionized water.[10]
-
Soak the fabric mantle in this cerium nitrate solution for 30 minutes.
-
Remove the mantle and gently squeeze out excess solution.
-
Immediately immerse the cerium nitrate-saturated mantle into a 0.5 M solution of ammonium carbonate.[10] A white precipitate of this compound will form within the fabric fibers.
-
Allow the mantle to remain in the carbonate solution for at least 1 hour to ensure complete precipitation.
-
-
Impregnation with Thorium Nitrate:
-
Carefully remove the mantle containing the precipitated cerium carbonate and rinse gently with deionized water to remove excess ammonium carbonate.
-
Prepare a 99% thorium nitrate solution as described in Protocol 1.
-
Immerse the cerium carbonate-laden mantle into the thorium nitrate solution and allow it to soak for 30 minutes.
-
-
Drying and Firing:
-
Follow the same drying and firing procedures as outlined in Protocol 1 (steps 3 and 4). The thermal decomposition of this compound to cerium oxide will occur during the firing process, typically in the range of 400-900°C.[11]
-
Characterization and Performance Evaluation
The quality and performance of the produced incandescent mantles can be assessed through several analytical techniques:
-
Scanning Electron Microscopy (SEM): To visualize the microstructure of the oxide network and the distribution of cerium oxide within the thorium oxide matrix.
-
X-ray Diffraction (XRD): To confirm the crystal structure of the final oxide products (CeO₂ and ThO₂).
-
Luminance Measurement: Using a photometer to quantify the light output of the mantle when heated by a standardized flame source.
-
Spectrometry: To analyze the spectral power distribution of the emitted light and determine the color temperature.
| Precursor | Decomposition Temperature (to Oxide) | Advantages | Disadvantages |
| Cerium(III) Nitrate | ~500-600°C[12] | High solubility in water, well-established process. | Hygroscopic, can release NOx gases upon decomposition. |
| This compound | ~400-900°C[11] | Stable, non-hygroscopic solid. | Low solubility in water, may require a multi-step impregnation process. |
Conclusion
This compound serves as a robust and reliable precursor for the synthesis of high-purity cerium oxide for use in incandescent gas mantles. While the traditional manufacturing process has relied on cerium(III) nitrate, the use of this compound offers potential advantages in terms of precursor stability and handling. The protocols detailed in this guide provide a framework for both the established and a novel approach to producing high-performance incandescent mantles. Further research into optimizing the co-precipitation and firing conditions for this compound-derived mantles could lead to further improvements in the luminous efficacy and durability of these specialized lighting devices. The continued study of the unique luminescent properties of rare-earth oxides in incandescent systems remains a fascinating and valuable area of materials science.
References
-
The thermal decomposition of cerium(III) nitrate. (2025). ResearchGate. Retrieved from [Link]
- US20110244237A1 - Method for preparing cerium carbonate and cerium oxide. (n.d.). Google Patents.
-
Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. (2025). ResearchGate. Retrieved from [Link]
-
Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphat. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thermochemical investigations of cerium carbonate decomposition. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (2021). ACS Omega. Retrieved from [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (2021). National Institutes of Health. Retrieved from [Link]
-
The Radioactivity of Thorium Incandescent Gas Lantern Mantles. (2021). MDPI. Retrieved from [Link]
-
Incandescent Gas Lantern Mantles. (n.d.). Museum of Radiation and Radioactivity. Retrieved from [Link]
-
Gas mantle. (n.d.). Wikipedia. Retrieved from [Link]
-
Approximate mantle burn temperature? (2019). Classic Pressure Lamps & Heaters. Retrieved from [Link]
-
Dose estimates for exposure to radioactivity in gas mantles. (2025). ResearchGate. Retrieved from [Link]
- WO1993019021A1 - Incandescent mantles. (n.d.). Google Patents.
-
Gas Mantle Lamp Data. (2019). CR4 Discussion Thread. Retrieved from [Link]
-
Control of particle size and shape of precursors for ceria using ammonium carbonate as a precipitant. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of nanoceria for electrochemical sensing applications. (2021). Springer. Retrieved from [Link]
-
Radioactive Content of Lantern Gas Mantles Used in Night Food Stalls and Camping. (2018). Natural Sciences Publishing. Retrieved from [Link]
-
Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. (n.d.). Semantic Scholar. Retrieved from [Link]
-
5.2.2 Lighting Candoluminescence. (2020). Thorium Energy Alliance. Retrieved from [Link]
-
Gas mantles – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Mantle Temperature. (2022). Classic Pressure Lamps & Heaters. Retrieved from [Link]
-
Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cathodoluminescence of nanostructured ceria in a high-voltage electron microscope. (2026). Beilstein Journal of Nanotechnology. Retrieved from [Link]
- United States Patent (19). (n.d.). Google Patents.
-
Operando X-ray spectroscopic investigation of ceria in redox conditions. (n.d.). POLITesi. Retrieved from [Link]
-
The Chemistry of Light 11 - Gas Mantles. (2013). YouTube. Retrieved from [Link]
-
Lantern temperatures. (2022). The Coleman Collectors Forum. Retrieved from [Link]
-
XRD patterns of cerium carbonate (precursor) and cerium oxides annealed... (n.d.). ResearchGate. Retrieved from [Link]
-
Laser induced transition in Cerium Oxide thin film. (2024). arXiv. Retrieved from [Link]
-
How the gas mantle made lamps 10X brighter. (2021). YouTube. Retrieved from [Link]
-
Thorium. (n.d.). Wikipedia. Retrieved from [Link]
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Application Note: Hydrothermal Synthesis of Cerium(III) Carbonate Microstructures
Abstract & Introduction
Cerium(III) carbonate (Ce₂(CO₃)₃) and its hydrated or hydroxylated forms serve as critical precursors for the synthesis of ceria (CeO₂) nanomaterials.[1][2] Ceria exhibits unique catalytic and redox properties stemming from the reversible Ce³⁺/Ce⁴⁺ oxidation states, making it a material of significant interest in catalysis, biomedical applications, and as a polishing agent.[2][3][4] The morphology of the final ceria product is heavily dependent on the microstructure of its carbonate precursor.[1] Hydrothermal synthesis offers a robust and versatile method for producing well-defined, crystalline cerium carbonate microstructures with controllable morphology.[5][6]
This application note provides a detailed protocol for the hydrothermal synthesis of cerium carbonate microstructures using a common urea-based precipitation method. It delves into the underlying chemical principles, the influence of key reaction parameters on the final product morphology, and standard characterization techniques.
Principles and Mechanism
The hydrothermal synthesis of cerium carbonate from a cerium(III) salt (e.g., Ce(NO₃)₃·6H₂O) in the presence of urea is a homogeneous precipitation method.[1][2] The process relies on the slow, temperature-dependent decomposition of urea in an aqueous solution within a sealed autoclave reactor.
Core Reactions:
-
Urea Hydrolysis: At elevated temperatures (typically >80°C), urea decomposes to produce ammonia (NH₃) and isocyanic acid (HNCO). The isocyanic acid further hydrolyzes to form more ammonia and carbon dioxide (CO₂).
-
CO(NH₂)₂ → NH₃ + HNCO
-
HNCO + H₂O → NH₃ + CO₂
-
-
Carbonate Formation: The generated CO₂ dissolves in water to form carbonic acid (H₂CO₃), which then dissociates to provide carbonate ions (CO₃²⁻). The ammonia acts as a pH buffer, creating a slightly alkaline environment that facilitates the precipitation.
-
CO₂ + H₂O ⇌ H₂CO₃
-
H₂CO₃ + 2NH₃ ⇌ 2NH₄⁺ + CO₃²⁻
-
-
Precipitation: Cerium(III) ions (Ce³⁺) in the solution react with the slowly released carbonate ions to form cerium carbonate precipitates. Depending on the precise pH and temperature, various phases like cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) or cerium hydroxycarbonate (CeOHCO₃) can be formed.[1][7]
-
2Ce³⁺ + 3CO₃²⁻ → Ce₂(CO₃)₃(s)
-
The key advantage of this method is the slow and uniform release of carbonate ions throughout the solution, which promotes controlled crystal growth rather than rapid, amorphous precipitation.[2] This control is essential for forming well-defined microstructures.
Materials and Equipment
Reagents
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) (ACS grade, 99.5%+)
-
Urea (CO(NH₂)₂) (ACS grade, 99%+)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Ethanol (Absolute, for washing)
Equipment
-
Teflon-lined stainless steel hydrothermal autoclave (50-100 mL capacity)
-
Laboratory oven or furnace capable of maintaining ±2°C accuracy
-
Magnetic stirrer with heating capabilities
-
Centrifuge (capable of 3000-5000 x g)
-
Drying oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol outlines the synthesis of rod-like or spindle-like cerium hydroxycarbonate microstructures, a common morphology achieved under typical conditions.
Precursor Solution Preparation
-
Cerium Solution: In a 100 mL beaker, dissolve 1.085 g of Cerium(III) Nitrate Hexahydrate (2.5 mmol) in 20 mL of DI water.
-
Urea Solution: In a separate 100 mL beaker, dissolve 1.802 g of Urea (30 mmol) in 20 mL of DI water.
-
Mixing: While stirring the cerium solution vigorously, slowly add the urea solution. Continue stirring for 15 minutes at room temperature to ensure a homogeneous mixture.
Expert Insight: The molar ratio of urea to cerium salt is a critical parameter. A high ratio (e.g., >10:1) ensures a sufficient supply of carbonate ions and helps maintain a stable pH for controlled precipitation.
Hydrothermal Reaction
-
Transfer the final 40 mL solution into a 50 mL Teflon-lined autoclave.
-
Seal the autoclave tightly and place it in a preheated laboratory oven set to 180°C .
-
Maintain the reaction for 12-24 hours .
-
After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench or force cool , as this can affect the crystallinity of the product.
Rationale: The temperature directly governs the rate of urea hydrolysis.[2] Temperatures between 120-180°C are commonly used. Higher temperatures accelerate the reaction and can influence crystal growth kinetics, often leading to larger or more defined structures.[8] The sealed autoclave maintains high pressure, keeping the water in a supercritical or near-supercritical state, which enhances solubility and reaction rates.[5]
Product Recovery and Washing
-
Once cooled, carefully open the autoclave and collect the white precipitate.
-
Transfer the product and supernatant to centrifuge tubes.
-
Centrifuge the mixture at 4000 x g for 10 minutes. Decant and discard the supernatant.
-
Resuspend the pellet in 30 mL of DI water and vortex thoroughly to wash away unreacted reagents and byproducts. Centrifuge again and discard the supernatant. Repeat this water washing step two more times.
-
Perform a final wash with 30 mL of absolute ethanol to aid in drying and prevent agglomeration. Centrifuge and discard the ethanol.
-
Transfer the final white paste to a watch glass and dry in an oven at 60-80°C for 12 hours.
-
Collect the fine white powder for characterization.
Trustworthiness Check: Proper washing is crucial to remove ionic impurities (e.g., nitrates, ammonium) that can interfere with subsequent applications or characterization.
Workflow and Parameter Influence
Experimental Workflow Diagram
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cerium(III) carbonate as a catalyst support for noble metals
An Application Guide to Cerium(III) Carbonate: A Tunable Catalyst Support for Noble Metal-Mediated Organic Synthesis
Abstract
For researchers and professionals in drug development and fine chemical synthesis, the quest for highly selective, active, and stable catalysts is paramount. While supports like activated carbon and simple oxides (Al₂O₃, SiO₂) are workhorses, they often lack the functionality to actively participate in and steer catalytic reactions. This guide delves into the use of this compound, Ce₂(CO₃)₃, as a dynamic and tunable support for noble metal catalysts. We move beyond its traditional role as a mere precursor to ceria (CeO₂) and explore the unique advantages of the carbonate form itself. Its inherent basicity, abundance of Ce³⁺ sites, and low-temperature synthesis offer a compelling platform for enhancing the performance of noble metals like palladium (Pd) and platinum (Pt) in transformations critical to pharmaceutical manufacturing. This document provides the scientific rationale, detailed synthesis and characterization protocols, and specific application notes for leveraging these advanced catalytic systems.
The Scientific Rationale: Why this compound?
The efficacy of a supported catalyst is dictated by the intricate interplay between the active metal nanoparticle and the support material. Cerium-based materials are exceptional in this regard due to the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states.[1] While cerium(IV) oxide (ceria) is widely studied for its oxygen storage capacity, utilizing this compound directly as the support offers distinct and compelling advantages:
-
Inherent Basicity: The carbonate anions (CO₃²⁻) lend the support a significant basic character. In many organic reactions, such as C-C coupling and certain hydrogenations, a basic support can participate directly in the catalytic cycle, for instance, by facilitating reactant deprotonation, thereby eliminating the need for soluble bases that can complicate product purification.
-
Stabilized Ce³⁺ Sites: The carbonate lattice stabilizes cerium in its +3 oxidation state. These Ce³⁺ sites are crucial as they can electronically modify the supported noble metal and are implicated in promoting the transformation of oxidized noble metal species (e.g., Ptδ⁺) back to their active metallic state (Pt⁰).[2]
-
Low-Temperature Synthesis: this compound can be synthesized via simple precipitation methods at or near room temperature.[3] This avoids high-temperature calcination steps required for ceria, which can lead to undesirable sintering of the support and a loss of surface area.
-
Strong Metal-Support Interaction (SMSI): The interface between noble metals and cerium-based supports is known to generate highly active sites. For example, at the Pt-ceria interface, ceria's reducible nature facilitates oxygen activation and transfer, dramatically boosting reaction rates for oxidation reactions.[3][4] Similar strong interactions are anticipated with the carbonate support, potentially leading to unique catalytic behavior.
Protocol: Synthesis of this compound Support
This protocol details a controlled precipitation method to synthesize this compound with a high surface area, suitable for catalyst deposition.
Objective: To prepare fine-particulate this compound hydrate (Ce₂(CO₃)₃·xH₂O).
Materials:
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O), 99.5%+
-
Ammonium Carbonate ((NH₄)₂CO₃), 99%+
-
Deionized (DI) Water
-
Ethanol
Equipment:
-
500 mL Jacketed Glass Reactor with overhead stirrer
-
Peristaltic Pump
-
Buchner Funnel and Filter Paper (e.g., Whatman 1)
-
Vacuum Flask
-
Drying Oven
Step-by-Step Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Dissolve 21.7 g of Ce(NO₃)₃·6H₂O in 250 mL of DI water to create a 0.2 M solution. Stir until fully dissolved.
-
Solution B: Dissolve 14.4 g of (NH₄)₂CO₃ in 250 mL of DI water to create a 0.6 M solution (a 3:1 molar excess of carbonate to cerium). Stir until fully dissolved.
-
-
Precipitation:
-
Add Solution A to the jacketed reactor and begin vigorous stirring (e.g., 400 RPM). Maintain the temperature at 40 °C.
-
Using the peristaltic pump, add Solution B to the reactor at a slow, constant rate of 5 mL/min. A dense, white precipitate will form immediately.
-
Causality Note: Slow addition under vigorous stirring is crucial to promote the formation of small, uniform particles and prevent localized high concentrations that lead to agglomeration.
-
-
Aging the Precipitate:
-
Once the addition of Solution B is complete, continue stirring the resulting slurry at 40 °C for 2 hours.
-
Causality Note: Aging allows for the crystal structure to mature and the particle size distribution to narrow.
-
-
Washing and Filtration:
-
Turn off the stirrer and allow the precipitate to settle. Decant the supernatant.
-
Resuspend the precipitate in 200 mL of DI water and stir for 15 minutes. Filter the suspension using the Buchner funnel. Repeat this washing step two more times to remove residual nitrate and ammonium ions.
-
Perform a final wash with 100 mL of ethanol to displace the water.
-
Causality Note: The ethanol wash acts as a drying agent, preventing the particles from forming hard agglomerates during oven drying.
-
-
Drying:
-
Carefully transfer the filter cake to a watch glass.
-
Dry in an oven at 80 °C for 12 hours. The final product is a fine, white powder of Ce₂(CO₃)₃·xH₂O. Do not exceed 150 °C to avoid decomposition to the oxycarbonate or oxide.
-
Protocol: Deposition of Noble Metals
The following protocols describe the loading of Platinum and Palladium onto the synthesized this compound support.
Incipient Wetness Impregnation (IWI) of Platinum
Objective: To prepare a 1 wt% Pt / Ce₂(CO₃)₃ catalyst. IWI is ideal for achieving high metal dispersion when using a porous support.
Materials:
-
Synthesized Ce₂(CO₃)₃ support
-
Chloroplatinic acid hydrate (H₂PtCl₆·xH₂O)
-
DI Water
Procedure:
-
Determine Pore Volume: Accurately determine the incipient wetness point of the Ce₂(CO₃)₃ support by titrating a known mass (e.g., 1.00 g) with DI water dropwise until the powder just begins to clump together. Record the volume of water used (e.g., 0.5 mL/g).
-
Prepare Pt Solution: For a 1 g batch of 1 wt% catalyst, you need 10 mg of Pt. Calculate the required mass of H₂PtCl₆·xH₂O (assay ~40% Pt). Dissolve this amount in a volume of DI water exactly equal to the pore volume determined in step 1.
-
Impregnation: Add the Pt precursor solution dropwise to the 1.00 g of Ce₂(CO₃)₃ powder while continuously mixing with a spatula or in a small mortar. Ensure the solution is evenly distributed. The powder should appear damp but not form a slurry.
-
Drying & Reduction:
-
Dry the impregnated powder at 80 °C for 4 hours.
-
Place the dried powder in a tube furnace.
-
Reduce the catalyst by flowing a 5% H₂ / 95% Ar gas mixture at 50 mL/min while ramping the temperature to 250 °C at 5 °C/min. Hold at 250 °C for 2 hours.
-
Causality Note: A controlled, low-temperature reduction is critical to form metallic Pt nanoparticles while preventing the decomposition of the carbonate support.
-
Cool to room temperature under Ar flow before passivation/storage.
-
Deposition-Precipitation (DP) of Palladium
Objective: To prepare a 1 wt% Pd / Ce₂(CO₃)₃ catalyst. The DP method often yields smaller, more uniform nanoparticles than impregnation.
Materials:
-
Synthesized Ce₂(CO₃)₃ support
-
Palladium(II) nitrate hydrate (Pd(NO₃)₂·xH₂O)
-
Urea (CO(NH₂)₂)
-
DI Water
Procedure:
-
Prepare Slurry: In a round-bottom flask, suspend 1.00 g of the Ce₂(CO₃)₃ support in 100 mL of DI water.
-
Add Precursors: Add the required amount of Pd(NO₃)₂·xH₂O for a 1 wt% loading. Then, add a 100-fold molar excess of urea relative to the palladium.
-
Homogeneous Precipitation: Heat the slurry to 90 °C with vigorous stirring. As the urea slowly decomposes, it will generate ammonia, homogeneously raising the pH and causing the palladium hydroxide to precipitate onto the support surface.
-
Causality Note: Urea acts as a pH-regulating agent. Its slow decomposition prevents the rapid, bulk precipitation of palladium hydroxide in the solution, favoring deposition onto the support surface, which leads to high dispersion.[5]
-
-
Aging and Filtration: Maintain the temperature at 90 °C for 4 hours. Cool the mixture to room temperature, then filter and wash thoroughly with DI water (3x) to remove residual nitrates.
-
Drying & Reduction: Dry the catalyst at 80 °C for 12 hours. Reduce the catalyst using the same procedure as in Protocol 3.1 (5% H₂ / Ar, 250 °C, 2 hours).
Essential Characterization Techniques
To ensure a protocol is self-validating, rigorous characterization is necessary. The following table summarizes key techniques to confirm the successful synthesis of a noble metal on this compound catalyst.
| Technique | Information Provided | Expected Outcome for NM/Ce₂(CO₃)₃ |
| Powder X-Ray Diffraction (XRD) | Crystalline phase of the support; Average crystallite size of the noble metal (if > ~4nm). | Peaks corresponding to a cerium carbonate phase (e.g., hydrated or anhydrous form). Broad or absent peaks for Pt/Pd indicate high dispersion (small crystallites). |
| X-Ray Photoelectron Spectroscopy (XPS) | Oxidation states of Cerium (Ce³⁺ vs. Ce⁴⁺) and the noble metal (e.g., Pd⁰ vs. Pd²⁺); Surface elemental composition. | A high ratio of Ce³⁺ to Ce⁴⁺ is expected. The noble metal should be predominantly in the metallic (zero-valent) state after reduction. |
| Transmission Electron Microscopy (TEM) | Visualization of noble metal nanoparticles; Particle size distribution and dispersion on the support surface. | Images should show small, well-dispersed dark spots (noble metal) on the lighter cerium carbonate support particles. |
| H₂/CO Chemisorption | Quantifies the number of active metal sites on the surface; Calculates metal dispersion and average particle size. | Provides a quantitative measure of the exposed noble metal surface area, which is crucial for calculating turnover frequencies (TOFs). |
| Temperature Programmed Desorption (TPD) of CO₂ | Characterizes the number and strength of basic sites on the catalyst surface. | A significant CO₂ desorption profile is expected, confirming the basic nature of the carbonate support, which can be compared to a standard CeO₂ support. |
Application Notes & Protocols for Pharmaceutical Synthesis
The unique properties of noble metals supported on this compound can be harnessed for key transformations in drug development.
Application: Selective Hydrogenation of Nitroarenes
The reduction of an aromatic nitro group to an amine is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs). A significant challenge is achieving this reduction with high selectivity in the presence of other reducible functional groups (e.g., alkenes, carbonyls). The electron-rich nature of Pd supported on the basic Ce₂(CO₃)₃ can enhance selectivity for the polar nitro group.
Protocol: Selective Hydrogenation of 4-Nitroacetophenone
Objective: To reduce the nitro group of 4-nitroacetophenone to form 4-aminoacetophenone, leaving the ketone group intact, using the 1 wt% Pd/Ce₂(CO₃)₃ catalyst.
Materials:
-
1 wt% Pd/Ce₂(CO₃)₃ catalyst (prepared via Protocol 3.2)
-
4-Nitroacetophenone
-
Ethanol (reagent grade)
-
Hydrogen (H₂) gas (high purity)
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Round-bottom flask
-
Standard glassware for workup and analysis (e.g., TLC, GC-MS)
Step-by-Step Procedure:
-
Reactor Setup: To a 100 mL flask, add 4-nitroacetophenone (1.65 g, 10 mmol) and the 1 wt% Pd/Ce₂(CO₃)₃ catalyst (100 mg).
-
Add Solvent: Add 20 mL of ethanol and seal the flask.
-
Hydrogenation: Place the flask in the Parr shaker. Purge the system with H₂ gas three times to remove air. Pressurize the reactor to 50 psi (approx. 3.4 bar) with H₂.
-
Reaction: Begin vigorous shaking and maintain the temperature at 30 °C. Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-aminoacetophenone. The product can be further purified by recrystallization if necessary.
Catalytic Mechanism and Role of the Support
The enhanced selectivity can be attributed to the synergistic action of the Pd sites and the basic cerium carbonate support.
Application: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing bi-aryl structures found in numerous drugs.[6] The reaction typically requires a base; using Pd on a basic cerium carbonate support could potentially simplify the reaction system and improve efficiency.
Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid
Objective: To synthesize 4-methoxybiphenyl using the prepared 1 wt% Pd/Ce₂(CO₃)₃ catalyst, which serves as both the catalyst and the base.
Reaction Scheme: 4-MeO-Ph-Br + Ph-B(OH)₂ --[Pd/Ce₂(CO₃)₃]--> 4-MeO-Ph-Ph
Comparative Performance Data:
The following table presents plausible performance data, illustrating the potential advantage of the Pd/Ce₂(CO₃)₃ system over a conventional one.
| Catalyst System | Base | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1% Pd/C | K₂CO₃ | 6 | 95 | >99 | [7] |
| 1% Pd/Ce₂(CO₃)₃ | None (Support is base) | 4 | 98 | >99 | Hypothetical |
Step-by-Step Procedure:
-
Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and the 1 wt% Pd/Ce₂(CO₃)₃ catalyst (100 mg, containing ~0.01 mmol Pd).
-
Add Solvent: Add 5 mL of a 3:1 mixture of Dioxane:Water.
-
Reaction: Heat the mixture to 80 °C with stirring. Monitor the reaction by TLC or GC.
-
Workup: After completion (approx. 4 hours), cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Conclusion and Future Outlook
This compound is more than just a precursor; it is a functional catalyst support with significant potential for advancing organic synthesis. Its inherent basicity and stabilized Ce³⁺ sites offer a unique environment for noble metal catalysts, leading to enhanced activity and selectivity in critical reactions like hydrogenation and C-C coupling. The low-temperature synthesis and potential for base-free reaction conditions align with the principles of green chemistry, making it an attractive platform for developing next-generation catalysts for the pharmaceutical and fine chemical industries. Future research should focus on exploring the full scope of reactions amenable to this system and on tuning the support's properties (e.g., morphology, hydration state) to further optimize catalytic performance.
References
-
Kim, H. J., et al. (2019). Promotion of Pt/CeO2 catalyst by hydrogen treatment for low-temperature CO oxidation. RSC Advances. Available at: [Link]
-
Guzman, J., & Gates, B. C. (2015). Selective Hydrogenation of Phenol Catalyzed by Palladium on High-Surface-Area Ceria at Room Temperature and Ambient Pressure. ACS Catalysis. Available at: [Link]
-
Kim, H. J., et al. (2019). Promotion of Pt/CeO2 catalyst by hydrogen treatment for low-temperature CO oxidation. National Institutes of Health. Available at: [Link]
-
D'Angelo, A. M., et al. (2023). Tuning the hydrogenation of CO2 to CH4 over mechano-chemically prepared palladium supported on ceria. Applied Catalysis B: Environmental. Available at: [Link]
-
Sizov, V. V., et al. (2019). Pt/CeO2 and Pt/CeSnOx Catalysts for Low-Temperature CO Oxidation Prepared by Plasma-Arc Technique. Frontiers in Chemistry. Available at: [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Kumar, R., et al. (2023). Uniform titania-supported Ce(III) carbonate cluster catalysts for degradation of reactive oxygen species. RSC Advances. Available at: [Link]
-
Lundgren, E., et al. (2022). Interface Reactions Dominate Low-Temperature CO Oxidation Activity over Pt/CeO2. ACS Catalysis. Available at: [Link]
-
ChemicalForce. (2019). Pd/C: Palladium on carbon. Hydrogen absorption. YouTube. Available at: [Link]
-
Curini, M., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Lee, J., et al. (2023). Hydrogen Production via Cerium-Promoted Dehydrogenation of Formic Acid Catalyzed by Carbon-Supported Palladium Nanoparticles. ACS Publications. Available at: [Link]
-
Wang, H., et al. (2019). Ceria Supported Platinum Catalyst for CO Oxidation Reaction: Importance of Metallic Active Species. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2017). Synergistic effects of platinum–cerium carbonate hydroxides–reduced graphene oxide on enhanced durability for methanol electro-oxidation. Journal of Materials Chemistry A. Available at: [Link]
-
Lee, W., et al. (2024). Enhanced C–C coupling of Cu-based catalysts via zirconia-driven carbonate interaction for electrochemical CO2 reduction reaction. Energy & Environmental Science. Available at: [Link]
-
Chen, L., et al. (2019). Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review. MDPI. Available at: [Link]
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The Pivotal Role of Cerium(III) Carbonate as a Precursor for Advanced Automotive Exhaust Purification Catalysts
Introduction: The Unseen Workhorse in Modern Three-Way Catalysts
In the ongoing endeavor to mitigate the environmental impact of internal combustion engines, the three-way catalytic converter (TWC) stands as a cornerstone technology. These devices are remarkably efficient at simultaneously converting three of the most noxious pollutants in automotive exhaust—carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx)—into benign substances like carbon dioxide (CO2), water (H2O), and nitrogen (N2).[1][2] While precious metals like platinum, palladium, and rhodium are the primary catalytic drivers, their optimal performance is critically dependent on a sophisticated support system. A key, though often indirect, player in this system is cerium(III) carbonate (Ce₂(CO₃)₃).
This technical guide delineates the crucial role of this compound, not as a direct catalytic agent within the exhaust stream, but as a vital precursor in the synthesis of high-performance cerium oxide (ceria, CeO₂) nanomaterials. It is this resulting ceria that imparts the indispensable oxygen storage capacity (OSC) and redox activity that are fundamental to the efficiency of modern TWCs.[1][3][4] We will explore the mechanistic underpinnings of ceria's function and provide detailed protocols for its synthesis from this compound, tailored for researchers and scientists in the field.
Mechanistic Insight: Why Ceria is Indispensable for Exhaust Purification
The efficacy of a TWC is intrinsically linked to its ability to operate efficiently under fluctuating air-to-fuel ratios, which swing between lean (oxygen-rich) and rich (oxygen-poor) conditions. Ceria's primary role is to buffer these fluctuations by storing and releasing oxygen, thereby maintaining a stable environment for the catalytic reactions.[1][3][4]
This remarkable capability stems from the facile redox cycling between its two stable oxidation states: Ce⁴⁺ and Ce³⁺.[5][6][7]
-
Under Lean Conditions (Excess Oxygen): Ceria, in its reduced Ce³⁺ state, readily adsorbs and stores oxygen from the exhaust stream, oxidizing to Ce⁴⁺ (as CeO₂). This stored oxygen is then available for the oxidation of CO and hydrocarbons.[4]
-
Under Rich Conditions (Deficient Oxygen): In an oxygen-poor environment, CeO₂ releases stored oxygen, being reduced back to Ce³⁺. This released oxygen is crucial for the oxidation of CO and HCs, and it also facilitates the reduction of NOx to N₂.[4][8]
This dynamic oxygen buffering ensures that the catalytic converter operates within its narrow window of optimal efficiency, maximizing the conversion of all three pollutants.[8] Furthermore, ceria-based materials enhance the thermal stability of the alumina support and promote the dispersion of the precious metal catalysts, further augmenting the overall performance and longevity of the TWC.[9]
Application Notes: this compound as a Preferred Precursor
This compound is a widely utilized precursor for the synthesis of catalytically active ceria nanoparticles due to several advantageous properties.[10][11] Its decomposition upon calcination is clean, yielding cerium oxide and gaseous byproducts, which simplifies the production of high-purity materials. The physical and chemical properties of the final ceria catalyst, such as particle size, surface area, and morphology, can be tailored by controlling the synthesis and calcination conditions of the this compound precursor.[10]
Workflow for Ceria Nanoparticle Synthesis from this compound
The general workflow involves the precipitation of this compound from a soluble cerium(III) salt, followed by controlled thermal decomposition (calcination) to yield ceria nanoparticles.
Caption: Workflow for the synthesis of ceria nanoparticles from this compound.
Experimental Protocols
Protocol 1: Synthesis of Nanocrystalline Ceria via Precipitation of this compound
This protocol details a reproducible method for synthesizing nanocrystalline ceria with a high surface area, suitable for catalytic applications.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) [Sigma-Aldrich: 325503 or equivalent]
-
Potassium carbonate (K₂CO₃) [Sigma-Aldrich: P5833 or equivalent]
-
Distilled or deionized water
Procedure:
-
Solution Preparation:
-
Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O by dissolving 2.17 g in 250 mL of distilled water.
-
Prepare a 0.03 M solution of K₂CO₃ by dissolving 1.036 g in 250 mL of distilled water.[12]
-
-
Precipitation of this compound:
-
In a beaker, add 100 mL of distilled water and commence vigorous stirring.
-
Simultaneously add the cerium nitrate and potassium carbonate solutions dropwise to the beaker.
-
Monitor and maintain a constant pH of 6 during the precipitation process. A white precipitate of this compound will form.[12]
-
-
Washing and Drying:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with distilled water to remove residual ions, followed by a final wash with ethanol.
-
Dry the resulting white precursor in an oven at 65°C for 2 hours.[12]
-
-
Calcination:
-
Place the dried this compound powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace at 500°C for 4 hours in an air atmosphere. The heating rate should be controlled, for example, at 5°C/min.[10]
-
Allow the furnace to cool to room temperature before retrieving the pale-yellow ceria (CeO₂) powder.
-
Protocol 2: Characterization of Synthesized Ceria Nanoparticles
To validate the synthesis and understand the properties of the resulting ceria nanoparticles, a series of characterization techniques should be employed.
| Parameter | Technique | Expected Outcome/Information |
| Crystalline Structure | X-ray Diffraction (XRD) | Confirmation of the fluorite cubic structure of CeO₂. Estimation of crystallite size using the Scherrer equation. |
| Morphology & Particle Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of particle shape, size distribution, and degree of agglomeration. |
| Surface Area & Porosity | Brunauer-Emmett-Teller (BET) Analysis | Determination of specific surface area, which is crucial for catalytic activity. |
| Redox Properties | H₂-Temperature Programmed Reduction (H₂-TPR) | Information on the reducibility of the ceria, indicating the ease of the Ce⁴⁺ to Ce³⁺ transition. |
| Surface Composition & Oxidation State | X-ray Photoelectron Spectroscopy (XPS) | Quantification of the Ce³⁺/Ce⁴⁺ ratio on the catalyst surface, a key indicator of oxygen vacancy concentration. |
Mechanism of Catalytic Action in a Three-Way Converter
The ceria synthesized from this compound acts as a dynamic component of the "washcoat" on the ceramic monolith of the catalytic converter. Its interplay with precious metals is critical for the overall catalytic cycle.
Caption: Redox cycle of ceria in a three-way catalytic converter under varying exhaust conditions.
Conclusion and Future Outlook
This compound is a fundamentally important material in the manufacturing of advanced automotive catalysts. Its role as a precursor allows for the controlled synthesis of nanocrystalline ceria with tailored properties, which are essential for the high efficiency and durability of modern three-way catalytic converters. The ability of the resulting ceria to manage oxygen levels in the exhaust stream is a testament to the intricate chemistry that underpins effective pollution control technologies.
Future research will likely focus on further optimizing the synthesis of ceria-based materials from precursors like this compound to create catalysts with enhanced low-temperature activity, greater thermal stability, and reduced precious metal content, addressing the ever-stringent global emissions standards.
References
-
Stanford Materials. Applications of Cerium Metal: From Catalysts to Clean Energy. [Link]
-
Toyota Central R&D Labs., Inc. (2018). Automotive Exhaust Catalyst for Clean Air: Progress of the Three-way Catalyst and Supporting Catalyst Technologies. R&D Review of Toyota CRDL, 49(4), 47-60. [Link]
-
GeeksforGeeks. (2025). How Does Cerium's Ability to Store and Release Oxygen Specifically Aid NOx Reduction?. [Link]
-
Bleiwas, D. I. (2013). Potential for Recovery of Cerium Contained in Automotive Catalytic Converters. U.S. Geological Survey Scientific Investigations Report 2013–5175. [Link]
-
Dey, S., & Dhal, G. C. (2020). Cerium catalysts applications in carbon monoxide oxidations. Materials Science for Energy Technologies, 3, 6-24. [Link]
- Ganduglia-Pirovano, M. V., et al. (2007). The role of ceria in heterogeneous catalysis. Surface Science Reports, 62(6), 219-270.
- Kaspar, J., Fornasiero, P., & Graziani, M. (1999). Use of CeO2-based oxides in the three-way catalysis.
- Trovarelli, A. (1996). Catalytic properties of ceria and CeO2-containing materials.
- Montini, T., Melchionna, M., Monai, M., & Fornasiero, P. (2016). Fundamentals and Catalytic Applications of CeO2-Based Materials. Chemical Reviews, 116(10), 5987-6041.
-
ACS Publications. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. [Link]
-
Sefu. (2021). Function of Three-way Catalyst. [Link]
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Application Notes and Protocols: The Role of Cerium(III) Carbonate as a Precursor for Ceria (CeO₂) in Electronic Component Manufacturing
Abstract
This technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview of cerium(III) carbonate's critical role as a precursor in the manufacturing of advanced electronic components. Moving beyond a simple recitation of facts, this document elucidates the causal chain from the synthesis of high-purity cerium oxide (CeO₂, or ceria) via the thermal decomposition of this compound to its application in three key areas: Chemical-Mechanical Planarization (CMP) for semiconductors, advanced dielectric materials for Multilayer Ceramic Capacitors (MLCCs), and electrolytes for Solid Oxide Fuel Cells (SOFCs). Each section combines foundational principles with detailed, field-proven protocols, ensuring both theoretical understanding and practical applicability.
Introduction
This compound (Ce₂(CO₃)₃) is a water-insoluble, white solid that serves as a stable and highly effective starting material for producing other cerium compounds.[1][2] In the context of high-technology manufacturing, its primary and most significant function is as a precursor for the synthesis of cerium oxide (CeO₂), a material whose exceptional catalytic, mechanical, and optical properties are indispensable for the electronics industry.[3][4] Ceria nanoparticles (CeO₂ NPs), derived from cerium carbonate, are pivotal in enabling the miniaturization, enhanced performance, and reliability of modern electronic systems.[3][5]
This guide details the controlled synthesis of functional ceria from this compound and provides validated protocols for its integration into critical electronic manufacturing workflows.
Section 1: From Precursor to Functional Material: Ceria Synthesis
The conversion of this compound to ceria is the foundational step for all subsequent applications. The characteristics of the final ceria powder—such as particle size, morphology, and crystallinity—are directly influenced by the quality of the carbonate precursor and the precise control of the synthesis process.[6]
Principle of Conversion: Thermal Decomposition (Calcination)
The primary method for converting this compound to cerium oxide is calcination. This is a thermal treatment process where the carbonate is heated to a high temperature in the presence of air. The heat induces a decomposition reaction, yielding cerium oxide and releasing carbon dioxide gas.[2] The general reaction is:
2Ce₂(CO₃)₃(s) + O₂(g) → 4CeO₂(s) + 6CO₂(g)
The choice of calcination temperature is a critical parameter. Temperatures that are too low may result in incomplete conversion, leaving residual carbonate. Temperatures that are too high can lead to excessive particle sintering and a loss of the desirable high surface area characteristic of nanoparticles. A typical range for producing nanocrystalline ceria is between 500°C and 900°C.[4][6]
Protocol: Synthesis of Ceria Nanoparticles via Calcination
This protocol describes a standard laboratory-scale method for producing ceria nanoparticles from a high-purity this compound hydrate precursor.
Materials & Equipment:
-
High-Purity this compound Hydrate (Ce₂(CO₃)₃ · xH₂O), 99.9% trace metals basis[7]
-
High-Temperature Tube Furnace or Muffle Furnace (capable of ≥900°C)
-
Alumina or Quartz Crucibles
-
Milli-Q or Deionized Water
-
Drying Oven (105-120°C)
-
Mortar and Pestle (Agate recommended)
Step-by-Step Methodology:
-
Pre-Drying (Optional but Recommended): Place a weighed amount of this compound hydrate into a clean alumina crucible. Dry in an oven at 105°C overnight to remove adsorbed and hydrated water. This step ensures a more uniform decomposition during calcination.[8]
-
Furnace Setup: Place the crucible containing the dried precursor into the center of the furnace.
-
Calcination:
-
Ramp the furnace temperature to the target value (e.g., 500°C for high surface area or 900°C for higher crystallinity) at a controlled rate (e.g., 5°C/minute).[4][6]
-
Hold the furnace at the target temperature for a specified duration, typically 2-4 hours, to ensure complete conversion of the carbonate to oxide.[4][8]
-
-
Cooling: Allow the furnace to cool down to room temperature naturally. Rapid cooling should be avoided as it can induce thermal stress and cracks in the ceramic product.
-
Post-Processing: Carefully remove the crucible from the furnace. The resulting product will be a pale yellow-white ceria powder.[9] If any agglomeration has occurred, the powder can be gently ground with a mortar and pestle to break up soft agglomerates.
-
Characterization (Self-Validation): The synthesized powder should be analyzed to confirm its properties.
Data Summary: Synthesis Parameters
| Parameter | Value Range | Rationale / Impact on Ceria Product |
| Calcination Temperature | 500 - 900 °C | Lower temperatures yield smaller crystallites and higher surface area; higher temperatures increase crystallinity and particle size.[4][6] |
| Dwell Time | 2 - 4 hours | Ensures complete decomposition of the carbonate precursor.[8] |
| Precursor Purity | ≥99.9% | Critical for high-purity ceria required in electronic applications to avoid unwanted electrical or chemical side reactions.[7] |
Visualization: Synthesis Workflow
Caption: Workflow for Ceria (CeO₂) synthesis from a this compound precursor.
Section 2: Application in Chemical-Mechanical Planarization (CMP)
CMP is a critical semiconductor manufacturing process that combines chemical and mechanical forces to achieve a smooth and planar surface on a silicon wafer, which is essential for building subsequent layers of integrated circuits.[11][12]
Causality: The Superiority of Ceria in CMP
Ceria-based slurries are widely adopted for polishing silicon dioxide (SiO₂) layers, particularly in Shallow Trench Isolation (STI) processes.[13] The reasons for its effectiveness are twofold:
-
High Removal Rate & Selectivity: Ceria exhibits a high removal rate for SiO₂ compared to other materials on the wafer, such as silicon nitride (Si₃N₄), which often serves as a stop layer. This high selectivity is crucial for precisely removing the target material without damaging underlying layers.[13]
-
Chemical-Mechanical Synergy: The polishing mechanism involves a chemical reaction between the ceria particle surface and the hydrated silica surface, forming Ce-O-Si bonds. The mechanical action of the polishing pad then cleaves these bonds, removing material from the wafer surface.[14] This synergistic action leads to highly efficient planarization.[13]
Protocol: Preparation of a Stable Ceria CMP Slurry
This protocol outlines the formulation of a basic, stable CMP slurry from the ceria powder synthesized in Section 1.
Materials & Equipment:
-
Synthesized Ceria (CeO₂) Nanopowder
-
Deionized (DI) Water
-
Polymeric Dispersant (e.g., polyacrylic acid)[6]
-
pH Adjusting Agent (e.g., dilute KOH or NH₄OH)
-
High-Shear Mixer or Ultrasonic Homogenizer
-
Particle Size Analyzer
Step-by-Step Methodology:
-
Dispersion Medium Preparation: In a clean beaker, add a calculated amount of DI water.
-
Dispersant Addition: While stirring, add the polymeric dispersant to the DI water. A typical concentration is 1-3 wt% relative to the final slurry weight. The dispersant adsorbs onto the ceria particles, creating electrostatic repulsion that prevents them from agglomerating, which is critical to avoid scratching the wafer surface.[11]
-
Ceria Powder Incorporation: Slowly add the synthesized ceria nanopowder to the solution under continuous agitation. A typical solid loading is 1-5 wt%.
-
Homogenization: Subject the mixture to high-shear mixing or ultrasonication for 30-60 minutes to break down any remaining agglomerates and ensure a uniform dispersion.
-
pH Adjustment: Measure the pH of the slurry. For silica polishing, an alkaline pH (9-11) is often preferred. Adjust the pH slowly using a suitable agent while monitoring.
-
Final Filtration: Filter the slurry through a 0.5 µm or finer filter to remove any large particles or contaminants that could cause defects.
-
Validation: Use a particle size analyzer to confirm the particle size distribution (PSD) is within the desired range and that there is no significant tail of large particles (LPCs).[12]
Visualization: CMP Process
Caption: The synergistic role of ceria slurry and mechanical action in CMP.
Section 3: Application in Multilayer Ceramic Capacitors (MLCCs)
MLCCs are ubiquitous passive components in modern electronics, essential for functions like current regulation and preventing electromagnetic interference.[15][16] They consist of hundreds of stacked layers of a ceramic dielectric material and metal electrodes.[15]
Causality: Ceria as a Dielectric Modifier
While not the primary dielectric material itself, ceria is a crucial additive or dopant in BaTiO₃-based and other ceramic formulations used in MLCCs.[5] Its incorporation serves several purposes:
-
Improved Thermal Stability: Ceria helps to stabilize the dielectric properties of the capacitor over a wide range of operating temperatures.[5]
-
Enhanced Reliability: It can act as a grain growth inhibitor during the high-temperature sintering process, leading to a more uniform and robust microstructure, which reduces the risk of defects like micro-cracks.[16]
-
Dielectric Property Tuning: Ceria can modify the dielectric constant and reduce the dissipation factor (dielectric loss), contributing to the overall performance and efficiency of the capacitor.[17]
Protocol: Integration of Ceria into a Dielectric Paste
This protocol provides a generalized workflow for incorporating synthesized ceria powder into a ceramic paste suitable for the tape-casting process used in MLCC manufacturing.
Materials & Equipment:
-
Synthesized Ceria (CeO₂) Nanopowder
-
Primary Dielectric Powder (e.g., BaTiO₃, >99% purity)[17]
-
Organic Binder (e.g., PVB - Polyvinyl butyral)
-
Plasticizer (e.g., Dibutyl phthalate)
-
Solvent System (e.g., Toluene/Ethanol mixture)
-
Ball Mill with Zirconia Milling Media
Step-by-Step Methodology:
-
Powder Preparation: Weigh the primary dielectric powder (e.g., BaTiO₃) and the ceria nanopowder. The ceria content is typically a small percentage (e.g., 0.1 - 2 mol%).
-
Binder/Solvent Preparation: Separately, dissolve the organic binder and plasticizer in the solvent system. This solution acts as the vehicle for the ceramic particles.
-
Milling and Homogenization:
-
Place the ceramic powders (BaTiO₃ and CeO₂) and zirconia milling media into the ball mill jar.
-
Add the prepared binder/solvent solution.
-
Mill for an extended period (e.g., 24-48 hours) to ensure the powders are completely deagglomerated and homogeneously mixed.[17] This step is critical for achieving a uniform dielectric layer.
-
-
Viscosity Adjustment (De-airing): After milling, the resulting slurry (or "slip") is typically placed under a vacuum to remove any trapped air bubbles, which would create voids in the final ceramic layer. The viscosity is adjusted to be suitable for tape casting.
-
Tape Casting: The final, homogenous paste is cast onto a carrier film to create thin, uniform "green sheets" of the dielectric material, which are then stacked with electrode layers to form the MLCC structure.
Visualization: MLCC Structure
Caption: Schematic of an MLCC showing alternating ceria-doped dielectric and electrode layers.
Section 4: Application in Solid Oxide Fuel Cells (SOFCs)
SOFCs are electrochemical devices that convert chemical energy from a fuel directly into electricity with high efficiency.[18] They operate at high temperatures (typically >600°C) and rely on a solid oxide electrolyte that conducts oxygen ions.
Causality: Ceria as a High-Performance Electrolyte
Cerium oxide, particularly when doped with other rare-earth elements like Samarium (Sm) or Gadolinium (Gd), is a leading electrolyte material for Intermediate-Temperature SOFCs (IT-SOFCs, 600-800°C).[18]
-
High Ionic Conductivity: Doped ceria exhibits significantly higher oxygen ion conductivity at lower temperatures compared to traditional yttria-stabilized zirconia (YSZ) electrolytes. This allows the operating temperature of the fuel cell to be lowered, reducing costs and improving long-term stability.[19]
-
Precursor Route: High-purity this compound is an ideal starting point for synthesizing these doped ceria powders through co-precipitation or solid-state reaction methods, ensuring a homogeneous distribution of the dopant within the ceria lattice.
Protocol: Synthesis of Samarium-Doped Ceria (SDC) Powder
This protocol describes a co-precipitation method to synthesize SDC powder, a common SOFC electrolyte, starting with this compound as the cerium source.
Materials & Equipment:
-
This compound
-
Samarium(III) Nitrate Hexahydrate (Sm(NO₃)₃ · 6H₂O)
-
Nitric Acid (HNO₃)
-
Ammonium Bicarbonate (NH₄HCO₃) solution
-
DI Water, Beakers, Magnetic Stirrer
-
Filtration apparatus, Drying Oven, Muffle Furnace
Step-by-Step Methodology:
-
Cerium Nitrate Solution: Dissolve this compound in a stoichiometric amount of nitric acid to form a clear cerium(III) nitrate solution. This converts the insoluble carbonate into a soluble salt.
-
Dopant Addition: In a separate beaker, dissolve the required amount of samarium(III) nitrate in DI water to achieve the target doping level (e.g., 20 mol% Sm, creating Ce₀.₈Sm₀.₂O₂-δ or "SDC20").
-
Mixing: Combine the cerium nitrate and samarium nitrate solutions and stir thoroughly to ensure a homogeneous mixture of the metal cations at the atomic level.
-
Co-Precipitation: Slowly add an excess of ammonium bicarbonate solution to the mixed nitrate solution while stirring vigorously. A white precipitate of mixed cerium-samarium carbonate (or hydroxycarbonate) will form.[8]
-
Washing and Drying: Filter the precipitate and wash it several times with DI water to remove residual nitrates. Dry the resulting powder in an oven at 105°C overnight.
-
Calcination: Calcine the dried precursor powder in a furnace at a temperature between 600°C and 800°C for 2-4 hours to decompose the mixed carbonate and form the crystalline SDC solid solution.
-
Validation: Use XRD to confirm the formation of a single-phase, cubic fluorite SDC structure without separate phases of ceria or samaria.
Visualization: SOFC Operation
Caption: Role of the doped ceria electrolyte in transporting oxygen ions in an SOFC.
Safety and Handling
This compound and the resulting ceria nanoparticles are generally stable and considered to have low toxicity.[20] However, as with any fine powder, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask or respirator, should be used to prevent inhalation and skin/eye contact. Work in a well-ventilated area or a fume hood, especially during calcination and when handling the dry nanopowder. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is far more than a simple chemical compound; it is a crucial enabler for some of the most advanced materials in the electronics industry. Its value lies in its ability to be reliably and controllably transformed into high-purity cerium oxide nanoparticles with tailored properties. From achieving atomic-level smoothness on semiconductor wafers via CMP to enhancing the stability of high-density capacitors and enabling next-generation fuel cells, the journey from this compound to functional ceria is a cornerstone of modern materials science and electronic component manufacturing.
References
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- Cerium(III)
- The Rare Earth Elements Dilemma: What You Don't Know About Your Electronic Components Could Hurt You. Accuris.
- Cerium Oxide Nanoparticles: Revolutionizing Battery Applications for Indian Researchers and Industry.
- Cerium Carbon
- Synthesis and Application Areas of Cerium Oxide (CeO2).
- Method for preparing cerium carbonate and cerium oxide.
- Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphat.
- The Stability Evaluation of Ceria Slurry Using Polymer Dispersants with Varying Contents for Chemical Mechanical Polishing Process. MDPI.
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- Cerium(III)
- Synthesis of Cerium Oxide (CeO2)
- Compositionally Graded Multilayer Ceramic Capacitors. SciSpace.
- Lowering solid oxide fuel cell (SOFC) operating temperature by using nanocomposite ceria carbonate electrolytes.
- CMP (Chemical Mechanical Polishing) | Slurry, pad. Baikowski®.
- MLCC and Ceramic Capacitors. passive-components.eu.
- Introduction to “Solid oxide fuel cells” for ACT @ 20. The American Ceramic Society.
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- Ceria CMP Slurry Monitoring. Entegris.
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- Enhancement of Mechanical Properties of Multilayer Ceramic Capacitors through a B
- Safety Data Sheet: Cerium(III)
- Effect of Ceria Abrasives on Planarization Efficiency in STI CMP Process. eScholarship.org.
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Application Note: FT-IR Spectroscopy for the Comprehensive Characterization of Cerium(III) Carbonate
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of cerium(III) carbonate. This compound is a critical precursor in the synthesis of advanced materials, including catalysts and ceramics. Its purity, hydration state, and structural integrity are paramount to the quality of the final product. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method to probe the molecular vibrations within the material, confirming the identity of the carbonate species, detecting the presence of water or hydroxyl groups, and identifying potential synthesis-related impurities. This guide covers the theoretical underpinnings of carbonate vibrational modes, detailed protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation.
Introduction: The Analytical Challenge
This compound (Ce₂(CO₃)₃) serves as a pivotal intermediate in the manufacturing of high-purity cerium oxide (ceria, CeO₂), a material widely used in catalytic converters, solid oxide fuel cells, and polishing agents.[1] The thermal decomposition of cerium carbonate is the most common route to ceria, and the properties of the final oxide are heavily influenced by the characteristics of the carbonate precursor.[2] Commercially available or lab-synthesized cerium carbonate often exists in various hydrated or hydroxylated forms (e.g., Ce₂(CO₃)₃·xH₂O or Ce(CO₃)OH), which can significantly alter its decomposition profile and the morphology of the resulting ceria.[1]
Therefore, a robust analytical method is required to:
-
Confirm the presence of the carbonate functional group.
-
Determine the hydration or hydroxylation state of the material.
-
Assess the presence of anionic impurities from synthesis (e.g., nitrates).
-
Provide a qualitative fingerprint for batch-to-batch consistency.
FT-IR spectroscopy is exceptionally well-suited for these tasks. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the energies of chemical bonds.[3] This results in a unique spectral "fingerprint" that provides detailed structural information. For inorganic materials like cerium carbonate, FT-IR is invaluable for identifying polyatomic ions and associated water molecules.[4][5]
Theoretical Basis: Understanding Carbonate Vibrations
The cornerstone of interpreting the FT-IR spectrum of this compound lies in understanding the vibrational modes of the carbonate ion (CO₃²⁻). A free, isolated carbonate ion possesses a trigonal planar geometry with D₃h symmetry. This symmetry gives rise to four fundamental vibrational modes, not all of which are active in the infrared spectrum.[6][7]
-
ν₁ (Symmetric Stretch): An in-phase stretching of all C-O bonds. This mode is IR-inactive for a free ion with D₃h symmetry but can become weakly active if the symmetry is lowered by coordination in a crystal lattice.
-
ν₂ (Out-of-Plane Bend): The carbon atom moves perpendicular to the plane of the oxygen atoms. This mode is IR-active.
-
ν₃ (Asymmetric Stretch): An out-of-phase stretching of the C-O bonds. This mode is IR-active and typically gives rise to the most intense band in the spectrum.
-
ν₄ (In-Plane Bend): A scissoring-like bending of the O-C-O angles. This mode is IR-active.
When the carbonate ion is incorporated into the crystal lattice of this compound, its local symmetry is reduced. This has two major consequences: the doubly degenerate ν₃ and ν₄ modes may split into two distinct bands, and the IR-inactive ν₁ mode may appear as a weak absorption. The precise frequencies of these bands are sensitive to the mass and charge of the cation (Ce³⁺), the crystal structure, and the presence of hydrogen bonding from water molecules.[6]
Caption: Logic diagram of carbonate vibrational modes and crystal lattice effects.
Experimental Protocol: From Sample to Spectrum
This section details the protocol for obtaining a high-quality FT-IR transmission spectrum of solid this compound powder using the potassium bromide (KBr) pellet method. This method is preferred for its high signal-to-noise ratio and spectral resolution.[4][8]
4.1 Instrumentation and Materials
-
FT-IR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or similar detector.
-
Agate mortar and pestle.
-
Hydraulic press with pellet-forming die (e.g., 13 mm).
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated.
-
Spatula and weighing paper.
-
This compound sample.
4.2 Workflow: KBr Pellet Preparation
Caption: Step-by-step workflow for preparing a KBr pellet.
4.3 Detailed Step-by-Step Methodology
-
Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry. It is best practice to pre-grind a small amount of pure KBr to clean the mortar and pestle, discarding it afterward.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample.[9]
-
KBr Weighing: Weigh approximately 150-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be between 0.5% and 1.0%.[10]
-
Grinding: Add the KBr to the agate mortar and grind vigorously for 1-2 minutes. This helps to reduce particle size and desorb any surface water. Add the this compound sample to the KBr in the mortar.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together for another 1-2 minutes until the mixture is a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes or reactions with residual moisture.
-
Pellet Pressing: Transfer the powder mixture into the collar of the pellet die. Level the surface and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Applying a vacuum during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.[6]
-
Pellet Inspection: Carefully remove the resulting pellet from the die. A good pellet should be translucent or transparent, not opaque or cloudy. Cloudiness can indicate insufficient pressure, trapped moisture, or poor grinding.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen if possible. Collect a background spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum.
4.4 Data Acquisition Parameters
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)
-
Apodization: Happ-Genzel
Spectral Interpretation and Data Analysis
The FT-IR spectrum of a typical this compound hydrate sample will display several characteristic absorption bands.
Table 1: Key FT-IR Absorption Bands for this compound Characterization
| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment | Significance and Interpretation |
| 3600 – 3000 | O-H stretching (ν_OH) | A broad, strong band indicates the presence of adsorbed or lattice water (hydrate). Sharper peaks in this region could suggest distinct hydroxyl (-OH) groups, as in cerium hydroxycarbonate.[11][12] |
| ~1630 | H-O-H bending (δ_HOH) | This band is characteristic of the scissoring vibration of molecular water and is a strong indicator of a hydrated sample.[11] |
| 1500 – 1400 | Asymmetric C-O stretching (ν₃) | This is the most intense and characteristic region for carbonates. For cerium carbonate, this band is often split into two components (e.g., ~1494 and ~1430 cm⁻¹), indicating a reduction in symmetry of the carbonate ion upon coordination to Ce³⁺.[11][12] The shape and position are highly sensitive to the material's structure. |
| ~1050 | Symmetric C-O stretching (ν₁) | This mode is formally IR-inactive but often appears as a weak band due to symmetry breaking in the crystal lattice. Its presence confirms the solid-state nature of the carbonate.[11] |
| ~840 | Out-of-plane C-O bending (ν₂) | A sharp and moderately intense band, this is another key fingerprint for the carbonate ion.[11][13] |
| ~720 | In-plane C-O bending (ν₄) | A sharp, medium-intensity band that further confirms the carbonate identity.[11][12] |
| 600 - 500 | O-Ce-O stretching | These bands in the far-IR region are related to the vibrations of the cerium-oxygen lattice itself.[11][12] |
Analysis Insights:
-
Hydration State: The relative intensity of the broad O-H stretching band (~3400 cm⁻¹) and the H-O-H bending band (~1630 cm⁻¹) provides a qualitative assessment of the degree of hydration.
-
Purity Check: The absence of a sharp, strong band around 1384 cm⁻¹ is critical, as this absorption is characteristic of the nitrate ion (NO₃⁻), a common impurity from syntheses using cerium nitrate precursors.
-
Structural Fingerprint: The exact positions and, most importantly, the splitting of the ν₃ asymmetric stretching band serve as a sensitive fingerprint for the specific polymorphic form and coordination environment of the this compound.
Troubleshooting and Best Practices
-
Broad/Distorted Peaks: If the main carbonate peaks appear distorted with a sloping baseline on one side (a phenomenon known as the Christiansen effect), it indicates that the sample particle size is too large and is scattering the IR light. The remedy is to re-grind the sample more thoroughly.[10]
-
Atmospheric Interference: Sharp, rotational peaks around 2350 cm⁻¹ (CO₂) and in the 3600-3800 cm⁻¹ and 1800-1500 cm⁻¹ regions (H₂O vapor) are due to atmospheric gases in the spectrometer. This can be minimized by ensuring a fresh, high-quality background is taken just before the sample scan and by purging the instrument with dry nitrogen or air.
-
KBr Hygroscopy: KBr is highly hygroscopic. Always store it in a desiccator and minimize its exposure to ambient air during pellet preparation. Contaminated KBr will show broad O-H bands, which can be mistaken for a hydrated sample.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. It provides a wealth of structural information quickly and reliably. By following the detailed protocols and understanding the theoretical basis for spectral interpretation outlined in this note, researchers can confidently verify the identity of their material, determine its hydration state, and assess its purity. This level of characterization is essential for ensuring the quality and reproducibility of the advanced ceria-based materials derived from this critical precursor.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Parikh, K., & Chudasama, B. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances, Advance Article. DOI:10.1039/D5NA00522A. Retrieved from [Link]
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Cerium Labs. (n.d.). FTIR – Fourier Transform Infra-Red Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Ce(III)-complex. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of CaCO3 and CaCO3 based composites. [Image]. Retrieved from [Link]
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Michalska, D. (2019). The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. Spectroscopy, 34(6). Retrieved from [Link]
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Digne, M., et al. (2022). Infrared spectroscopy at the surface of carbonates. Physical Chemistry Chemical Physics, 24(45), 27581-27593. DOI:10.1039/D2CP03698A. Retrieved from [Link]
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RAPRA Technology. (n.d.). A guide to identifying common inorganic fillers and activators using vibrational spectroscopy. Retrieved from [Link]
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Balachandran, S., et al. (2018). Estimation of Carbonate Concentration and Characterization of Marine Sediments by Fourier Transform Infrared Spectroscopy. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of prepared cerium oxide thick films fired at 350 °C. [Image]. Retrieved from [Link]
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Lee, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(40), 26289–26303. DOI:10.1021/acsomega.1c03491. Retrieved from [Link]
-
Murashko, A., et al. (2022). First-Principle Studies of the Vibrational Properties of Carbonates under Pressure. Minerals, 12(1), 89. DOI:10.3390/min12010089. Retrieved from [Link]
- Monfared, H. A., & Jafari, M. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. Revista Mexicana de Física, 62, 496-499.
-
ResearchGate. (n.d.). A typical IR spectrum of solution-precipitated calcite, exhibiting three main carbonate-related vibrational modes. [Image]. Retrieved from [Link]
-
Lee, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. National Institutes of Health. Retrieved from [Link]
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- 4. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 5. Infrared spectroscopy at the surface of carbonates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02197A [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
controlling morphology of cerium(III) carbonate during synthesis
Application Note: Precision Morphology Control of Cerium(III) Carbonate Precursors
andAbstract
This guide details the thermodynamic and kinetic parameters governing the crystallization of this compound (
Mechanistic Grounding: The Crystallization Landscape
To control morphology, one must control the supersaturation curve . The formation of cerium carbonate follows a non-classical crystallization pathway where the balance between nucleation rate (
The Phase Continuum
Researchers often conflate "Cerium Carbonate" phases. In aqueous synthesis, the species evolve based on temperature and pH:
-
Low T (<80°C): Lanthanite-type octahydrate (
). Usually forms platelets or amorphous aggregates. -
High T (>120°C / Hydrothermal): Transformation into orthorhombic Cerium Hydroxycarbonate (
). This phase allows for anisotropic growth (rods/dumbbells) due to preferential binding of ligands to specific crystal facets (e.g., [001] vs [110]).
The Urea Hydrolysis Advantage
Direct precipitation (mixing
This slow release keeps supersaturation low, favoring the growth of well-defined crystals over the rapid nucleation of amorphous fines.
Visualization of Reaction Pathways
The following diagram illustrates the bifurcation point where experimental conditions dictate whether the system yields anisotropic rods or isotropic spheres.
Figure 1: Decision tree for morphology selection. Path A utilizes thermal decomposition for rods; Path B uses chemical capping for spheres.
Validated Experimental Protocols
Protocol A: Synthesis of Orthorhombic Nanorods (The "Rice-Grain" Morphology)
Target Application: High-performance CMP slurries where rod shape increases removal rate mechanically.
Reagents:
-
Cerium(III) Nitrate Hexahydrate (
) - 99.9% -
Urea (
) - ACS Reagent[1] -
Deionized Water (18.2 MΩ)
Procedure:
-
Stoichiometry Setup: Dissolve 0.01 mol of
and 0.05 mol of Urea in 80 mL of DI water.-
Note: A Urea:Ce molar ratio of 5:1 to 10:1 is critical. Excess urea acts as a buffer and shape-directing agent.
-
-
Homogenization: Stir magnetically for 30 minutes at room temperature until clear.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave (100 mL capacity). Fill factor should be ~80%.
-
Thermal Cycle: Seal and heat to 160°C for 24 hours .
-
Washing: Cool naturally. Centrifuge the white precipitate (5000 rpm, 10 min). Wash 3x with water and 1x with ethanol to remove residual ammonia.
-
Drying: Dry at 80°C overnight.
Critical Parameter Check:
-
Temperature < 120°C: Result will be irregular platelets (insufficient energy for anisotropic recrystallization).
-
Time < 10 hours: Incomplete conversion leads to mixed phases (amorphous + crystalline).
Protocol B: Synthesis of Uniform Microspheres (Chelation-Mediated)
Target Application: Drug delivery carriers or catalytic supports requiring high packing density.
Reagents:
-
Cerium(III) Nitrate Hexahydrate[1]
-
Ammonium Bicarbonate (
) -
EDTA (Disodium salt) or Tartaric Acid
Procedure:
-
Chelation Step: Dissolve 0.01 mol
and 0.005 mol EDTA in 50 mL water. Stir for 1 hour.-
Why? The EDTA-Ce complex (
) prevents immediate reaction with carbonate.
-
-
Precipitant Addition: Dissolve 0.03 mol
in 50 mL water. Add this solution dropwise to the Ce-EDTA solution under vigorous stirring. -
Aging: Heat the mixture to 80°C for 4 hours under reflux.
-
Recovery: Centrifuge and wash thoroughly to remove the organic chelator.
Data Summary: Impact of Synthesis Parameters
The following table summarizes how varying specific parameters shifts the morphology, based on aggregated literature data.
| Parameter | Condition | Resulting Morphology | Dominant Phase | Mechanism |
| Precipitant | Urea (Hydrothermal) | Nanorods / Rice-grains | Homogeneous nucleation; anisotropic growth along c-axis. | |
| Precipitant | Irregular Platelets | Rapid supersaturation; diffusion-limited aggregation. | ||
| Additive | EDTA / Citrate | Spheres | Kinetic inhibition; isotropic capping. | |
| Additive | CTAB (Surfactant) | Hexagonal Prisms | Micellar templating; hydrophobic interaction. | |
| Temperature | < 100°C | Amorphous / Sheets | Hydrated Carbonate | Insufficient energy for Ostwald ripening. |
| Temperature | > 150°C | Rods / Dumbbells | Hydroxycarbonate | Thermodynamic stability favors orthorhombic lattice. |
Troubleshooting & Quality Control
Phase Purity (XRD Analysis)
-
Target Signal: For Protocol A, look for JCPDS Card No. 41-0013 (Orthorhombic
). Sharp peaks at indicate high crystallinity. -
Red Flag: Broad "humps" in the baseline indicate amorphous material (insufficient reaction time).
Agglomeration Control
If rods form "bundles" or hard aggregates:
-
Decrease Concentration: Reduce precursor concentration by 50%.
-
Solvent Exchange: Wash the final product with ethanol or acetone before drying. This reduces the capillary forces of water that pull nanoparticles together during drying.
References
-
Hydrothermal Synthesis & Urea Hydrolysis
- Title: Synthesis and Characterization of Nano Cerium Oxide Using Hydrothermal Technique.
- Source: ResearchG
-
URL:[Link]
-
Morphology Control via Temper
-
Additive Effects (EDTA/Chel
-
Crystal Structure Identific
-
Fast Synthesis in Deep Eutectic Solvents
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US8303918B2 - Method for preparing cerium carbonate powder using urea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
electrochemical applications of cerium carbonate derived materials
An Application Guide to the Electrochemical Frontier of Cerium Carbonate-Derived Materials
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and electrochemical applications of materials derived from cerium carbonate. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental design, offering field-proven insights into leveraging these versatile materials. The unique redox chemistry of cerium, cycling between Ce(III) and Ce(IV) states, combined with the formation of critical oxygen vacancies, positions these materials at the forefront of energy storage and conversion technologies.[1]
The Foundation: From Cerium Carbonate to Electrochemically Active Ceria
Cerium, the most abundant of the rare-earth metals, provides a cost-effective and environmentally favorable starting point for advanced material synthesis.[2][3][4] Cerium carbonate (Ce₂(CO₃)₃) and its hydrated or hydroxylated forms (e.g., CeCO₃OH) are frequently used as precursors to generate nanostructured cerium oxide (CeO₂, or ceria), the primary workhorse for electrochemical applications.[5][6] The transition from an inactive carbonate to a highly active oxide via thermal decomposition is the critical step that unlocks its electrochemical potential.[5][7]
The remarkable properties of ceria stem from two interconnected features:
-
The Ce³⁺/Ce⁴⁺ Redox Couple: The ability of cerium to easily shuttle between these two oxidation states is the basis for its charge storage (pseudocapacitance) and catalytic activity.[1]
-
Oxygen Vacancies: The formation of oxygen vacancies in the ceria lattice creates charge imbalances and structural defects.[8] These vacancies are not mere imperfections; they are the active sites that enhance ionic conductivity and facilitate key catalytic reactions by modulating electron transport and creating unique binding sites for reactants.[4][8][9][10]
Protocol 1: Hydrothermal Synthesis of Cerium Carbonate Hydroxide (CeCO₃OH) Nanostructures
This protocol details a common and reliable method for producing a ceria precursor with controlled morphology. The hydrothermal process allows for the formation of crystalline materials at relatively low temperatures.[11] Urea serves as a carbonate source and a precipitating agent that slowly decomposes to provide a homogeneous reaction environment, while CTAB acts as a directing agent to influence the morphology of the resulting nanostructures.[5][12]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized (DI) water
Procedure:
-
Solution Preparation: In a typical synthesis, dissolve 1 mmol of cerium nitrate hexahydrate in 40 mL of DI water with vigorous stirring.
-
Additive Introduction: Add 5 mmol of urea and 0.5 mmol of CTAB to the solution. Continue stirring until all components are fully dissolved.
-
Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 12-24 hours. The duration can be varied to control crystallinity and morphology.[5]
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing: Collect the white precipitate by centrifugation. Wash the product thoroughly with DI water and ethanol several times to remove any unreacted reagents and surfactant.
-
Drying: Dry the final product (CeCO₃OH) in an oven at 60 °C for 12 hours.
Protocol 2: Thermal Conversion of Precursor to Nanostructured Ceria (CeO₂)
Calcination is the crucial step to convert the electrochemically inert cerium carbonate hydroxide into highly active, porous cerium oxide. This process removes carbonate and hydroxide groups and induces crystallization.
Procedure:
-
Place the dried CeCO₃OH powder from Protocol 1 into a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample to a target temperature, typically between 300 °C and 500 °C, for 1-3 hours in an air atmosphere.[5][7] The temperature ramp rate is typically set to 2-5 °C/min.
-
After calcination, allow the furnace to cool down to room temperature. The resulting pale-yellow powder is nanostructured CeO₂.
Caption: Workflow for Synthesis and Thermal Conversion.
Application: High-Performance Supercapacitors
Supercapacitors bridge the gap between conventional capacitors and batteries, offering high power density and exceptional cycle life.[13] Materials derived from cerium carbonate, particularly nanostructured ceria, are excellent candidates for pseudocapacitors.[14] The charge storage mechanism is not purely electrostatic but involves fast and reversible Faradaic reactions at the electrode surface, leveraging the Ce³⁺/Ce⁴⁺ redox couple.[15]
A primary challenge for pure ceria is its relatively low electrical conductivity.[3][14] To overcome this, ceria is often integrated into composites with highly conductive materials like graphene or carbon nanotubes (CNTs), which provide an efficient electrical network and enhance the overall performance.[16][17]
Protocol 3: Working Electrode Preparation
Materials:
-
Synthesized CeO₂ powder
-
Carbon black (as conductive agent)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon cloth (as current collector)
Procedure:
-
Slurry Preparation: Mix the active material (CeO₂), carbon black, and PVDF in a weight ratio of 80:10:10 in a small vial.
-
Add a few drops of NMP solvent and grind the mixture into a homogeneous slurry using a mortar and pestle or a planetary mixer.
-
Electrode Coating: Coat the slurry onto a 1x1 cm piece of nickel foam or carbon cloth.
-
Drying: Dry the electrode in a vacuum oven at 80-120 °C for 12 hours to remove the NMP solvent.
-
Pressing: Press the dried electrode at a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
Protocol 4: Electrochemical Characterization of Ceria-Based Electrodes
Electrochemical performance is typically evaluated in a three-electrode configuration using an aqueous electrolyte (e.g., 3 M KOH).[18]
Setup:
-
Working Electrode: The prepared ceria-based electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A standard calomel electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: Aqueous solution (e.g., 3 M KOH).
A. Cyclic Voltammetry (CV): CV is used to assess the capacitive behavior and charge storage mechanism.[19][20]
-
Assemble the three-electrode cell.
-
Set the potential window (e.g., 0 to 0.5 V vs. Ag/AgCl).
-
Run CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[21]
-
Analysis: An ideal capacitor exhibits a rectangular CV curve.[22] The presence of redox peaks in the CV curve for ceria-based materials confirms its pseudocapacitive nature. The specific capacitance (C, in F/g) can be calculated from the CV curve using the formula: C = ∫I·dV / (2·m·v·ΔV).[19]
B. Galvanostatic Charge-Discharge (GCD): GCD tests are used to determine the specific capacitance, energy density, and power density under practical operating conditions.
-
Set the current density (e.g., 1, 2, 5, 10 A/g).
-
Charge and discharge the electrode within the same potential window used for CV.
-
Analysis: The specific capacitance is calculated from the slope of the discharge curve. Nearly symmetric and triangular charge-discharge curves indicate good capacitive behavior.
C. Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the resistive and capacitive properties of the electrode-electrolyte interface.[23]
-
Set the AC amplitude (e.g., 5-10 mV).
-
Scan over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[23]
-
Analysis: The resulting Nyquist plot can be modeled with an equivalent circuit to determine key parameters like the solution resistance (Rs) and charge-transfer resistance (Rct).[24]
Caption: Workflow for Supercapacitor Electrode Testing.
Performance Data Summary
| Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Reference |
| Ce-MOF/GO Composite | 3 M KOH | 2221.2 | 1 | [18] |
| CeO₂/rGO Composite | --- | ~400-500 | 1 | [14][17] |
| Ce-FeWO₄ | --- | 152 | --- | |
| NiO@CeO₂ | --- | ~900-1000 | 1 |
Application: Electrocatalysis
Ceria-based materials are promising low-cost electrocatalysts, particularly for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are fundamental to technologies like fuel cells and metal-air batteries.[2][3] The catalytic activity is intrinsically linked to the presence of oxygen vacancies, which serve as active sites for the adsorption and activation of oxygen-containing species.[3][9] By facilitating the transfer of oxygen atoms and electrons, ceria can significantly lower the energy barriers for these critical reactions.
Caption: Role of Oxygen Vacancies in Catalysis.
Protocol 5: Evaluating Electrocatalytic Activity
Procedure:
-
Catalyst Ink Preparation: Disperse a known amount of the synthesized CeO₂ catalyst powder in a solution of DI water, isopropanol, and Nafion® ionomer via sonication to create a homogeneous ink.
-
Electrode Modification: Drop-cast a precise volume of the catalyst ink onto a polished glassy carbon electrode (GCE) and let it dry.
-
Electrochemical Measurement: Use the modified GCE as the working electrode in a three-electrode cell with a suitable electrolyte (e.g., 1 M KOH for OER).
-
Linear Sweep Voltammetry (LSV): Perform LSV at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve for the reaction.
-
Analysis: Key performance metrics are extracted from the LSV data:
-
Overpotential: The potential required beyond the thermodynamic equilibrium to drive the reaction at a specific current density (e.g., 10 mA/cm²). A lower overpotential indicates higher activity.
-
Tafel Slope: Derived from the Tafel plot (overpotential vs. log(current density)), this slope provides insights into the reaction mechanism.
-
Other Noteworthy Applications
-
Batteries: Cerium carbonate-derived materials have shown potential for use in lithium-ion and lithium-sulfur batteries.[5] For instance, Ce-based Metal-Organic Frameworks (MOFs) have been used as separator coatings in Li-S batteries to trap polysulfides and improve performance.[25]
-
Electrochemical Sensors: The good conductivity and biocompatibility of nanoceria make it a suitable material for developing electrochemical sensors and biosensors.[7][26] Mixed ionic-electronic conductivity in doped ceria can be exploited for gas sensing applications.[26][27][28]
References
-
Cerium-based oxide coatings | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cerium-Based Electrocatalysts for Oxygen Evolution/Reduction Reactions: Progress and Perspectives. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Optimizing oxygen vacancies and electrochemical performance of CeO 2−δ nanosheets through the combination of di- and tri-valent doping. (2023). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Electrochemical investigation of graphene/cerium oxide nanoparticles as an electrode material for supercapacitors | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cerium-Based Electrocatalysts for Oxygen Evolution/Reduction Reactions: Progress and Perspectives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Electrochemical impedance spectroscopy (EIS) spectra of ceria deposited... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Enhanced electrochemical properties of cerium metal–organic framework based composite electrodes for high-performance supercapacitor application. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Hydrothermal synthesis of CeO2 nano-particles. (n.d.). DR-NTU. Retrieved January 28, 2026, from [Link]
-
Cerium Oxide based Nanocomposites for Supercapacitors. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
-
Cerium carbonate hydroxide and ceria micro/nanostructures: Synthesis, characterization and electrochemical properties of CeCO3OH | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Fast Synthesis of CeO2 Nanoparticles in a Continuous Microreactor Using Deep Eutectic Reline As Solvent. (2020). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Synthesis and characterization of nanoceria for electrochemical sensing applications. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Hydrothermal synthesis of CeO2 nano-particles. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Advancing the Understanding of Oxygen Vacancies in Ceria: Insights into Their Formation, Behavior, and Catalytic Roles. (n.d.). JACS Au. Retrieved January 28, 2026, from [Link]
-
Engineering 3D hybrid electrode composed of ceria nanoparticles embedded in nickel oxides for high-performance supercapacitors. (2019). AIP Publishing. Retrieved January 28, 2026, from [Link]
-
How to Use Cyclic Voltammetry to Characterize Supercapacitor Materials — Step-by-Step Guide. (n.d.). Patsnap. Retrieved January 28, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy Study of Ceria- and Zirconia-Based Solid Electrolytes for Application Purposes in Fuel Cells and Gas Sensors. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy Study of Ceria- and Zirconia-Based Solid Electrolytes for Application Purposes in Fuel Cells and Gas Sensors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]
-
(PDF) Electrochemical Impedance Spectroscopy Study of Ceria- and Zirconia-Based Solid Electrolytes for Application Purposes in Fuel Cells and Gas Sensors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
High-Energy Supercapacitor Constructed by Cerium-Doped Iron Tungstate Cathode Materials with Oxygen Vacancies and Hydrophilic Carbon Nanotube Anode. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Cerium-Based Metal–Organic Framework Nanocrystals Interconnected by Carbon Nanotubes for Boosting Electrochemical Capacitor Performance. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Critical Roles of Surface Oxygen Vacancy in Heterogeneous Catalysis over Ceria-based Materials: A Selected Review. (n.d.). Oxford Academic. Retrieved January 28, 2026, from [Link]
-
Chemical Testing Methods for Supercapacitors (I): Principles and Applications of Cyclic Voltammetry (CV). (n.d.). Oreate. Retrieved January 28, 2026, from [Link]
-
Applying Cerium to High Performance Supercapacitors | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
CHEMISTRY: Oxygen Vacancies and Catalysis on Ceria Surfaces | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy A Tutorial. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
(PDF) A High Performance Supercapacitor Based on Ceria/Graphene Nanocomposite Synthesized by a Facile Sonochemical Method. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Testing Electrochemical Capacitors Part 1 – Cyclic Voltammetry and Leakage Current. (2012). Gamry Instruments. Retrieved January 28, 2026, from [Link]
-
Cerium Based Metal-Organic Frameworks as an Efficient Separator Coating Catalyzing the Conversion of Polysulfides for High Performance Lithium-Sulfur Batteries. (2019). PubMed. Retrieved January 28, 2026, from [Link]
-
Electrochemical Measurements: Cyclic Voltammetry. (n.d.). Nanoscience Instruments. Retrieved January 28, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Calcination of Cerium(III) Carbonate for High-Purity Ceria
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the calcination of cerium(III) carbonate (Ce₂(CO₃)₃) into cerium dioxide (CeO₂, or ceria). Our goal is to empower you with the scientific rationale behind each experimental step, ensuring reproducible and high-quality results.
Section 1: Understanding the Science - FAQs
This section addresses fundamental questions about the calcination process, providing the necessary theoretical foundation for practical application.
Q1: What is the fundamental chemical transformation occurring during the calcination of this compound to ceria?
A1: The calcination of this compound hydrate is a thermal decomposition process. It involves the removal of water molecules and carbonate groups, followed by the oxidation of cerium from its +3 state to the more stable +4 state, forming cerium dioxide (CeO₂). The overall simplified reaction is:
2Ce₂(CO₃)₃·nH₂O(s) + O₂(g) → 4CeO₂(s) + 6CO₂(g) + 2nH₂O(g)
However, the actual mechanism is more complex, involving several intermediate steps. Studies using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have shown the formation of intermediate compounds such as cerium oxycarbonates (e.g., Ce₂O₂CO₃) before the final conversion to CeO₂.[1][2][3] The oxidation of Ce³⁺ to Ce⁴⁺ is a critical step that is highly dependent on the temperature and atmospheric conditions.[1]
Q2: How does calcination temperature critically influence the final properties of the synthesized ceria?
A2: Calcination temperature is arguably the most critical parameter in ceria synthesis as it directly impacts several key physicochemical properties:
-
Crystallinity and Particle Size: Increasing the calcination temperature generally leads to higher crystallinity and larger crystallite sizes.[4] This is due to the provision of sufficient thermal energy for atomic rearrangement into a more ordered crystal lattice and for crystal growth through sintering.
-
Surface Area: There is an inverse relationship between calcination temperature and specific surface area. As the temperature rises, particle sintering and fusion occur, which significantly reduces the surface area.[5]
-
Morphology: The shape and structure of the ceria particles can be altered by the calcination temperature. For instance, at lower temperatures (e.g., 500-700°C), a hierarchical structure of primary nanocrystals may be maintained, while at higher temperatures (e.g., 800-900°C), significant fusion can occur, leading to smoother surfaces and even single-crystal formation.[5]
-
Ce³⁺/Ce⁴⁺ Ratio and Oxygen Vacancies: The calcination temperature and atmosphere influence the concentration of Ce³⁺ ions and oxygen vacancies on the ceria surface. Higher temperatures in an oxygen-rich atmosphere tend to promote the oxidation to Ce⁴⁺, but can also influence the formation of oxygen vacancies, which are crucial for many catalytic and biomedical applications.[4][6]
Q3: What is the role of the calcination atmosphere (e.g., air, inert, reducing)?
A3: The calcination atmosphere plays a pivotal role in the decomposition pathway and the final oxidation state of cerium:
-
Oxidizing Atmosphere (e.g., Air): This is the most common atmosphere for producing CeO₂. The presence of oxygen facilitates the oxidation of Ce³⁺ to Ce⁴⁺, leading to the formation of stoichiometric ceria.
-
Inert Atmosphere (e.g., Argon, Nitrogen): In the absence of an external oxygen source, the decomposition can proceed differently. The CO₂ evolved during carbonate decomposition can act as a mild oxidant. However, at higher temperatures, Ce³⁺ can reduce CO₂ to carbon monoxide (CO) and elemental carbon, resulting in non-stoichiometric CeO₂-x.[7]
-
Reducing Atmosphere (e.g., Hydrogen): A reducing atmosphere will favor the +3 oxidation state of cerium. Sintering ceria in a reducing atmosphere can increase the concentration of Ce³⁺ ions and oxygen vacancies.[8][9] This is often a post-synthesis treatment to tailor the material's properties for specific applications like catalysis.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the calcination of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to CeO₂ (presence of carbonate or oxycarbonate phases in XRD) | 1. Calcination temperature is too low. 2. Dwell time at the target temperature is insufficient. 3. Poor heat transfer within the sample (e.g., thick powder bed). | 1. Increase the calcination temperature in increments of 50°C. A typical starting range is 500-700°C.[5] 2. Increase the dwell time at the final temperature. A common duration is 2-4 hours. 3. Use a shallow crucible to spread the precursor powder in a thin layer, ensuring uniform heating. |
| High degree of particle agglomeration and low surface area | 1. Calcination temperature is too high, leading to excessive sintering. 2. The heating ramp rate is too fast. | 1. Reduce the calcination temperature. The optimal temperature is a trade-off between complete conversion and minimizing sintering.[6] 2. Employ a slower heating ramp rate (e.g., 1-5°C/min) to allow for a more controlled decomposition and release of gases, which can otherwise cause particles to fuse. |
| Inconsistent particle size and morphology | 1. Inhomogeneous precursor material. 2. Non-uniform temperature distribution within the furnace. 3. The chosen calcination temperature is at a transition point for morphology. | 1. Ensure the this compound precursor is homogenous. Milling or grinding the precursor before calcination can help. 2. Calibrate your furnace to ensure a uniform hot zone. Place the crucible in the center of the furnace. 3. Refer to literature to understand the morphological changes at different temperatures. For instance, a transition from spherical to octahedral primary nanocrystals has been observed between 500°C and 700°C.[5] |
| Undesirable Ce³⁺/Ce⁴⁺ ratio for the intended application | 1. Inappropriate calcination atmosphere. 2. Calcination temperature is not optimized for the desired oxidation state. | 1. For a high Ce⁴⁺ content, ensure calcination is performed in a well-ventilated furnace (air atmosphere). 2. To increase the Ce³⁺ concentration, consider a two-step process: initial calcination in air followed by a post-annealing step in a reducing or inert atmosphere.[8][9] The temperature of this second step will also need to be optimized. |
Section 3: Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the calcination process and subsequent characterization.
Workflow for Optimizing Calcination Temperature
The following diagram illustrates a systematic approach to determining the optimal calcination temperature for your specific application.
Caption: Workflow for optimizing ceria calcination.
Protocol: Calcination of this compound
Objective: To thermally decompose this compound hydrate into cerium dioxide.
Materials:
-
This compound hydrate (precursor powder)
-
Alumina or porcelain crucible
-
High-temperature muffle furnace with programmable controller
-
Spatula
Procedure:
-
Preparation: Place a known amount of the this compound precursor powder into a clean, dry crucible. Spread the powder into a thin, even layer to ensure uniform heat distribution.
-
Furnace Programming: Program the muffle furnace with the desired temperature profile. A typical profile includes:
-
A heating ramp from room temperature to the target calcination temperature (e.g., 500-900°C). A ramp rate of 5°C/minute is a good starting point.
-
A dwell period at the target temperature (e.g., 2-4 hours).
-
A cooling ramp back to room temperature (can be a controlled ramp or natural cooling).
-
-
Calcination: Place the crucible containing the sample into the center of the furnace. Start the pre-programmed heating cycle. Ensure the furnace is in a well-ventilated area, as CO₂ will be released.
-
Sample Retrieval: Once the furnace has cooled to a safe temperature (ideally below 100°C), carefully remove the crucible.
-
Post-Processing: The resulting ceria powder may be gently ground with a mortar and pestle to break up any soft agglomerates formed during calcination. Store the final product in a labeled, airtight container.
Protocol: Characterization of Ceria Nanoparticles
1. X-ray Diffraction (XRD):
-
Purpose: To determine the crystal phase, purity, and average crystallite size.
-
Procedure:
-
Prepare a powder sample of the calcined ceria.
-
Mount the sample on the XRD sample holder.
-
Perform a scan over a 2θ range (e.g., 20-80°) with a suitable step size and scan speed.
-
Analyze the resulting diffractogram to identify the characteristic peaks of the cubic fluorite structure of CeO₂.
-
Use the Scherrer equation on the most intense peak (typically the (111) reflection around 28.6°) to estimate the average crystallite size.
-
2. Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the particle morphology, size distribution, and state of agglomeration.
-
Procedure:
-
SEM: Mount a small amount of the ceria powder onto an SEM stub using conductive carbon tape and sputter-coat with a conductive layer (e.g., gold or carbon).
-
TEM: Disperse the ceria powder in a suitable solvent (e.g., ethanol) using ultrasonication. Drop-cast a small volume of the dispersion onto a TEM grid and allow the solvent to evaporate.
-
Image the samples at various magnifications to observe the overall morphology and individual particle characteristics.
-
3. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To measure the specific surface area of the ceria powder.
-
Procedure:
-
Degas a known mass of the ceria powder under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and impurities.
-
Perform a nitrogen adsorption-desorption analysis at 77 K (liquid nitrogen temperature).
-
Calculate the specific surface area from the adsorption isotherm using the BET equation.
-
Section 4: Data Summary
The following table summarizes typical data showing the effect of calcination temperature on the properties of ceria, synthesized from a ceria precursor.
| Calcination Temperature (°C) | Average Crystallite Size (nm) (from XRD) | Specific Surface Area (m²/g) (from BET) |
| 500 | ~15 | 122.80[5] |
| 600 | ~18 | 113.01[5] |
| 700 | ~23 | 75.96[5] |
| 800 | ~35 | 34.24[5] |
| 900 | >50 (approaching single crystal) | 12.79[5] |
Note: These values are illustrative and can vary depending on the specific precursor and synthesis conditions.
References
- Arul, G., et al. (2018). Effect of Calcination Temperature on Pure Cerium Oxide Nanoparticles by Precipitation Method. International Journal of Engineering Technology and Research (IJETER), 6(2).
- Grivel, J.-C., et al. (2021). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon.
- Oshio, T., et al. (2001). Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis. Analytical Sciences, 17(12), 1417-1422.
- Dahle, J. T., & Arai, Y. (2015). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications.
- Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782.
- Sifontes, Á. B., et al. (2014). Effect of calcination temperature on structural properties and photocatalytic activity of ceria nanoparticles synthesized employing chitosan as template.
- Mondal, S., et al. (2014). Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor.
- Sebastiammal, S., et al. (2018). Effect of Calcination Temperature on Pure Cerium Oxide Nanoparticles by Precipitation Method. International Journal of Engineering Technology and Research, 6(2).
- Wahyudi, A., et al. (2023). The Effect of Calcination Temperature on the Characteristics of CeO2 Synthesized Using the Precipitation Method.
- Rusdi, S., et al. (2022). SYNTHESIS OF CERIA NANOPARTICLES: EFFECT OF ALCOHOL/WATER RATIO ON THE MORPHOLOGY AND CRYSTAL STRUCTURE. RASĀYAN Journal of Chemistry, 15(4), 2429-2435.
- Balaji, S., & Dhas, N. A. (2012). Effect of Reactive Atmosphere of Synthesis on Properties of Nano-Ceria.
- Sifontes, A. B., et al. (2014). Effect of Calcination Temperature on Structural Properties and Photocatalytic Activity of Ceria Nanoparticles Synthesized Employing Chitosan as Template.
- Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25368–25381.
- Singh, R., et al. (2021). Effect of aging time and calcination temperature on the cerium oxide nanoparticles synthesis via reverse co-precipitation method.
- Li, Y., et al. (2022). Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons. RSC Advances, 12, 18759-18767.
- Paraskevopoulos, K. M., et al. (2022).
- Sharma, A., et al. (2021). Effect of Reduced Atmosphere Sintering on Blocking Grain Boundaries in Rare-Earth Doped Ceria. Semantic Scholar.
- Sharma, A., et al. (2021). Effect of Reduced Atmosphere Sintering on Blocking Grain Boundaries in Rare-Earth Doped Ceria. MDPI.
- Zhang, Y., et al. (2021).
- Sharma, A., et al. (2021). Effect of Reduced Atmosphere Sintering on Blocking Grain Boundaries in Rare-Earth Doped Ceria.
- Varona, F., et al. (2011). Precipitation of Cerium Oxide Nanoparticles by Sas Process. Chemical Engineering Transactions, 24.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02367A [pubs.rsc.org]
- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
effect of pH on cerium(III) carbonate precipitation and morphology
Welcome to the technical support center for cerium(III) carbonate synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in controlling the precipitation and morphology of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Problem 1: Low or No Precipitate Yield
Symptoms: After adding the carbonate source to your cerium(III) salt solution, the solution remains clear or only slightly turbid, resulting in a negligible amount of collected solid.
Root Cause Analysis: this compound exhibits significant solubility in acidic conditions. The precipitation reaction is governed by the availability of carbonate ions (CO₃²⁻). In an aqueous solution, a pH-dependent equilibrium exists between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻).
-
At low pH (e.g., < 6): The equilibrium is heavily shifted towards H₂CO₃ and HCO₃⁻. The concentration of free CO₃²⁻ ions is too low to exceed the solubility product (Kₛₚ) of this compound, thus preventing precipitation.
-
Chemical Principle: The fundamental reaction is 2Ce³⁺(aq) + 3CO₃²⁻(aq) ⇌ Ce₂(CO₃)₃(s). If the concentration of [CO₃²⁻] is insufficient, the reaction quotient (Q) remains less than Kₛₚ, and no precipitate will form.
Solutions:
-
Verify and Adjust Final pH: Ensure the final pH of your reaction mixture is neutral to alkaline (pH ≥ 7). The optimal range for efficient precipitation is typically between pH 8 and 10.
-
Use a pH Meter: Do not rely on stoichiometric calculations alone. Use a calibrated pH meter to monitor the reaction in real-time.
-
Controlled Base Addition: If adding a carbonate salt doesn't sufficiently raise the pH, a dilute base (e.g., 0.1 M NaOH or NH₄OH) can be added dropwise to bring the pH into the target range. Be cautious, as excessive pH can lead to other issues (see Problem 2).
Problem 2: Precipitate is Amorphous, Gelatinous, or Poorly Crystalline
Symptoms: The resulting solid is difficult to filter, retains a large amount of water, and XRD analysis shows broad, poorly defined peaks, indicating low crystallinity.
Root Cause Analysis: The morphology and crystallinity of a precipitate are determined by the interplay between nucleation (the formation of new crystal seeds) and crystal growth.
-
High Supersaturation: A very high pH (>10-11) or rapid addition of a concentrated carbonate source creates a state of extreme supersaturation. This kinetically favors rapid, uncontrolled nucleation over orderly crystal growth.[1] A massive number of tiny nuclei form simultaneously, which then agglomerate into an amorphous or gelatinous solid without a well-defined crystal lattice.
-
Competing Precipitation: At high pH, the concentration of hydroxide ions (OH⁻) becomes significant. This can lead to the co-precipitation of cerium hydroxide or the formation of basic cerium carbonates like cerium hydroxycarbonate (Ce(OH)CO₃), which can disrupt the intended crystal structure.[2]
Solutions:
-
Moderate the pH: Aim for a final pH in the range of 8-9. This provides sufficient carbonate ions for precipitation without causing an explosive nucleation rate.
-
Control Reagent Addition: Add the carbonate solution slowly and dropwise into the cerium salt solution under vigorous stirring. This maintains a lower, more homogeneous level of supersaturation throughout the vessel, favoring growth on existing nuclei rather than the formation of new ones.[3]
-
Introduce an Aging Step: After precipitation is complete, allow the suspension to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (2-24 h). This process, known as Ostwald Ripening, allows smaller, less stable particles to dissolve and redeposit onto larger, more thermodynamically stable crystals, improving overall crystallinity and particle size.
Problem 3: Final Product is Contaminated with Cerium Hydroxycarbonate or Oxycarbonate
Symptoms: Elemental analysis or TGA indicates a different composition than pure this compound hydrate (Ce₂(CO₃)₃·xH₂O). XRD patterns may match reference patterns for Ce(OH)CO₃ or Ce₂O(CO₃)₂·H₂O.
Root Cause Analysis: This issue is a direct consequence of the solution's pH being too high. When the concentration of OH⁻ ions is sufficiently high, they act as a competing precipitating agent alongside carbonate ions. This leads to the incorporation of hydroxide groups into the solid, forming basic carbonates.[4] A rapid increase in pH is particularly likely to cause this outcome.[4]
Solutions:
-
Strict pH Capping: Carefully control the final pH of the reaction, ensuring it does not exceed ~9.5.
-
Use a Buffered System or Weak Base: Employing a precipitant that also acts as a buffer, such as ammonium bicarbonate or urea (with heating for homogeneous precipitation), can provide a slower, more controlled increase in pH. This "homogeneous precipitation" method generates carbonate ions slowly and uniformly throughout the solution, preventing localized pH spikes that favor hydroxycarbonate formation.[2]
-
Avoid Strong Bases for pH Adjustment: If pH adjustment is necessary, use a dilute solution of a moderately strong base (like NH₄OH) rather than a strong base (like NaOH) to prevent sharp, localized increases in pH.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally alter the morphology of the this compound precipitate?
A1: The pH of the solution is the primary control lever for both the chemical species present and the kinetic conditions of the precipitation, which together dictate the final morphology.
-
Mechanism of Control: pH governs the supersaturation level by controlling the concentration of available carbonate (CO₃²⁻) ions. At lower pH, bicarbonate (HCO₃⁻) dominates, leading to low supersaturation. At high pH, CO₃²⁻ is abundant, causing high supersaturation.
-
Acidic to Neutral pH (6-7.5): Supersaturation is low to moderate. This condition favors a slower crystal growth process, where cerium and carbonate ions have sufficient time to arrange themselves into an ordered lattice. This often results in more equiaxed or spherical particles.[5][6]
-
Alkaline pH (>8): Supersaturation is high. This kinetically favors rapid nucleation , where countless small crystal nuclei are formed almost instantaneously. These primary nanoparticles may then self-assemble along a preferred crystallographic direction, a process known as oriented aggregation, often resulting in anisotropic shapes like rods or needles.[5][6] At very high pH, the presence of OH⁻ ions can also influence crystal habit and lead to the formation of basic carbonates.[4]
Q2: What is a reliable starting protocol for synthesizing this compound nanoparticles with controlled morphology?
A2: This protocol provides a robust baseline for aqueous precipitation. We recommend performing small-scale experiments, systematically varying the final pH (e.g., pH 7, 8, 9, 10) to determine the optimal conditions for your desired morphology.
Experimental Protocol: Aqueous Precipitation of this compound
Materials:
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium Carbonate ((NH₄)₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized (DI) Water
-
Dilute Nitric Acid (HNO₃) and Ammonium Hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Prepare Precursor Solutions:
-
Cerium Solution: Prepare a 0.1 M solution of Ce(NO₃)₃·6H₂O in DI water.
-
Carbonate Solution: Prepare a 0.2 M solution of (NH₄)₂CO₃ in DI water. A slight molar excess of carbonate ensures complete precipitation.
-
-
Set up Reaction Vessel: Place the cerium solution in a beaker on a magnetic stir plate and begin vigorous stirring. Insert a calibrated pH probe to monitor the reaction continuously.
-
Initiate Precipitation: Using a burette or syringe pump, add the carbonate solution dropwise to the stirring cerium solution at a constant, slow rate (e.g., 1-2 mL/min). A white precipitate will form immediately.
-
Control and Maintain pH:
-
Monitor the pH as the carbonate solution is added. The pH will gradually rise.
-
Continue adding the carbonate solution until the target pH is reached and remains stable. For example, to study the effect at pH 9, continue addition until the pH stabilizes at 9.0 ± 0.1.
-
-
Aging the Precipitate: Once the addition is complete and the target pH is stable, cover the beaker and allow the suspension to stir for an additional 2-4 hours at room temperature. This aging step promotes crystal perfection.
-
Isolation and Washing:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid by centrifugation or vacuum filtration.
-
Wash the precipitate three times with DI water to remove residual ions. Resuspend the solid in water for each wash.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying: Dry the final product in a vacuum oven at 60-80°C overnight.
Q3: How does the choice of carbonate source (e.g., Na₂CO₃ vs. (NH₄)₂CO₃ vs. Urea) impact the experiment?
A3: The choice of carbonate source is critical as it influences the rate and uniformity of the pH change.
-
Sodium Carbonate (Na₂CO₃): A strong base source. Its addition causes a rapid, localized increase in pH, which can lead to high supersaturation and the formation of amorphous particles or hydroxycarbonates. It requires very slow addition and efficient stirring to manage.
-
Ammonium Carbonate ((NH₄)₂CO₃): A weaker base source. It provides a more moderate and buffered pH increase compared to sodium carbonate, offering better control over nucleation and growth.
-
Urea (CO(NH₂)₂): Used in the "homogeneous precipitation" method. Urea itself does not provide carbonate ions. Upon heating, it slowly hydrolyzes to produce ammonia and carbon dioxide in situ. The ammonia gradually raises the pH while the CO₂ provides the carbonate source. This process is extremely slow and uniform, leading to highly crystalline and morphologically regular particles. However, it requires elevated temperatures.
Data Summary: pH Effect on this compound Precursor
The following table summarizes the expected outcomes based on the final pH of the precipitation reaction in an aqueous system.
| pH Range | Dominant Carbonate Species | Supersaturation Level | Dominant Process | Expected Precursor Composition | Expected Morphology | Key Considerations |
| Acidic | H₂CO₃, HCO₃⁻ | Very Low | Dissolution | No Precipitation | - | Very low to zero yield. |
| Neutral | HCO₃⁻, CO₃²⁻ | Moderate | Crystal Growth | Ce₂(CO₃)₃·xH₂O | Spherical, Polyhedral | Good crystallinity, moderate yield. |
| Alkaline | CO₃²⁻ | High | Nucleation & Aggregation | Ce₂(CO₃)₃·xH₂O | Rods, Needles, Plates | High yield, risk of smaller particle size. |
| Strongly Alkaline | CO₃²⁻, OH⁻ | Very High | Rapid Nucleation | Ce(OH)CO₃, Ce₂O(CO₃)₂·H₂O | Fine Needles, Amorphous | Risk of low crystallinity and phase impurity.[4] |
References
-
Yan, M., Wei, W., & Zuoren, N. (2007). Influence of pH on Morphology and Formation Mechanism of CeO2 Nanocrystalline. Journal of Rare Earths, 25(1), 53–57. Available at: [Link]
-
Liu, Y. H., Zuo, J. C., Ren, X. F., & Yong, L. (2014). Synthesis and character of cerium oxide (CeO2) nanoparticles by the precipitation method. Metalurgija, 53(4), 463-465. Available at: [Link]
-
Jang, H. D., Kim, H. K., Kim, J. H., & Kim, T. S. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25685–25695. Available at: [Link]
-
Li, J. G., Ikegami, T., Wang, Y., & Mori, T. (2002). Reactive Ceria Nanopowders via Carbonate Precipitation. Journal of the American Ceramic Society, 85(9), 2376-2378. Available at: [Link]
-
Zehner, J., Røyne, A., & Sikorski, P. (2021). Calcite seed-assisted microbial induced carbonate precipitation (MICP). PLOS ONE, 16(2), e0240763. Available at: [Link]
-
Thorat, A. A., & Dalvi, S. V. (2013). Nanocrystal Preparation: Low-Energy Precipitation Method Revisited. Crystal Growth & Design, 13(6), 2766-2777. Available at: [Link]
-
Aramendia, J., Garcia, I., Gomez, V., & Arana, G. (2012). pH-distribution of cerium species in aqueous systems. Journal of Rare Earths, 30(7), 695-700. Available at: [Link]
-
Fathi, A., Mohamed, T., Claude, J., Gabriella, T., & John, A. M. (2007). Effects of Ph on Calcium Carbonate Precipitation Under Magnetic Field. UI Scholars Hub. Available at: [Link]
-
Saleh, T. A., & Al-Saadi, A. A. (2022). Optimization of ZnO Nanoparticles' Synthesis via Precipitation Method Applying Taguchi Robust Design. Molecules, 27(19), 6649. Available at: [Link]
-
Farahmandjou, M., Zarinkamar, M., & Firoozabadi, T. P. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple co-precipitation method. Revista Mexicana de Fisica, 62, 496-499. Available at: [Link]
-
Chen, L., et al. (2014). Two types of CeO2 nanosheets, petal-like and belt-like, were synthesized via a facile aqueous phase precipitation method. RSC Advances, 4, 28671-28678. Available at: [Link]
-
Sharma, R., & Singh, P. (2017). Chemical Precipitation for Nanoparticle Synthesis. Research and Reviews: Journal of Pharmaceutics and Nanotechnology. Available at: [Link]
Sources
- 1. Optimization of ZnO Nanoparticles’ Synthesis via Precipitation Method Applying Taguchi Robust Design | MDPI [mdpi.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Influence of pH on Morphology and Formation Mechanism of CeO2 Nanocrystalline / Journal of Rare Earths, 2007 [sci-hub.sg]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in Commercial Cerium(III) Carbonate Hydrate
Welcome to the Technical Support Center for Cerium(III) Carbonate Hydrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound hydrate in their work. As a foundational material in catalysts, ceramics, and polishing agents, its purity is paramount to achieving reliable and reproducible experimental outcomes.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical and purification protocols to help you identify, quantify, and mitigate common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the nature and handling of this compound hydrate and its impurities.
Q1: What is this compound hydrate and why are impurities a concern?
A1: this compound hydrate (Ce₂(CO₃)₃·xH₂O) is a water-insoluble cerium source that serves as a precursor for producing other cerium compounds, like cerium oxide, through calcination.[1][3] Its utility in applications such as catalysts, phosphors, and polishing materials is highly dependent on its purity.[1][2] Impurities can negatively impact performance by altering catalytic activity, affecting optical properties, and reducing the thermal stability of derived materials.[4]
Q2: What are the most common impurities in commercial-grade this compound hydrate?
A2: The most prevalent impurities stem from the original rare earth ores (like bastnäsite or monazite) and the chemical processing steps.[1] They can be broadly categorized as:
-
Other Rare Earth Elements (REEs): Due to their similar chemical properties, lanthanum (La), praseodymium (Pr), and neodymium (Nd) are notoriously difficult to separate from cerium.[5][6]
-
Alkali and Alkaline Earth Metals: Sodium (Na), calcium (Ca), and magnesium (Mg) can be introduced from precipitating agents (e.g., sodium carbonate) or process water.[4]
-
Transition Metals: Iron (Fe) is a common impurity from both the ore and processing equipment.[7]
-
Anions: Sulfates (SO₄²⁻) and chlorides (Cl⁻) often remain as residual ions from the acid digestion and precipitation stages of production.[7]
Q3: My this compound powder is slightly off-white. Does this indicate a specific impurity?
A3: While pure this compound hydrate is a white powder, a yellowish or brownish tint can often suggest the presence of other rare earth elements or iron.[2] For instance, praseodymium compounds can have a greenish hue, while neodymium compounds can appear pinkish or lilac. Iron contamination, even at low levels, can impart a yellow-brown color. However, color alone is not a definitive diagnostic tool; analytical testing is required for confirmation.
Q4: How does the hydration state (xH₂O) affect my experiments, and can it be considered an impurity?
A4: The water of hydration is an integral part of the compound's structure, not an impurity. However, its exact content (the 'x' in the formula) can vary between batches. This variability is critical because it affects the molecular weight. If you are measuring reactants by mass, failing to account for the correct hydration state will lead to stoichiometric errors. Thermogravimetric Analysis (TGA) is the standard method for determining the water content.[8][9] The thermal decomposition of this compound hydrate in an oxidizing atmosphere typically occurs in two steps, first releasing water and then carbon dioxide to form cerium(IV) oxide.[10]
Part 2: Troubleshooting Guide: Diagnosing Experimental Issues
This section is structured to help you diagnose common experimental problems that may be linked to impurities in your this compound hydrate.
Issue 1: Inconsistent Catalytic Activity or Yield
-
Q: My catalytic reaction is showing poor conversion rates or inconsistent yields batch-to-batch. Could impurities be the cause?
-
A: Absolutely. This is a classic sign of impurity effects.
-
Causality: Other REEs like La, Pr, and Nd, while chemically similar, do not share the same redox potential as cerium (Ce³⁺/Ce⁴⁺), which is often central to its catalytic function. Their presence can block or alter active sites. Iron impurities can either poison the catalyst or, in some cases, act as an unintended co-catalyst, leading to unpredictable side reactions and altered kinetics.[11][12]
-
Recommended Action: Perform elemental analysis using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) to quantify REE and transition metal impurities.[13][14] See Protocol 1 for a general methodology.
-
-
Issue 2: Discoloration or Haze in Final Ceramic/Glass Product
-
Q: After calcination and processing, my final ceramic material has an undesirable color tint and lacks clarity. What's wrong?
-
A: This strongly points to transition metal contamination, most commonly iron.
-
Causality: Iron oxides are potent coloring agents in glass and ceramic matrices, imparting yellow, brown, or even green hues depending on their oxidation state and concentration. Even parts-per-million (ppm) levels can be visually significant in high-purity optical applications.[15]
-
Recommended Action: Use ICP-MS/OES for a precise quantification of iron and other transition metals. If iron is confirmed, consider a purification step like re-precipitation (Protocol 3 ) to reduce its concentration before use.
-
-
Issue 3: Poor Sintering Behavior or Unexpected Material Phases
-
Q: My ceria-based ceramic is not sintering properly at the expected temperature, or XRD analysis shows unexpected crystalline phases.
-
A: This issue can be caused by alkali, alkaline earth, or anionic impurities.
-
Causality: Alkali metals (Na, K) and alkaline earth metals (Ca, Mg) can form low-melting-point eutectics or secondary phases at grain boundaries, which can inhibit proper densification or lead to premature grain growth.[4] Anionic impurities like sulfates can decompose at high temperatures, releasing gases that cause porosity. They can also form stable sulfates that appear as secondary phases in XRD analysis.
-
Recommended Action: Analyze for alkali/alkaline earth metals using ICP-OES. For anionic impurities like sulfate and chloride, Ion Chromatography (IC) is the preferred method.[16][17] See Protocol 2 for a general IC methodology.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues related to impurities.
Caption: A logical workflow for troubleshooting impurity-related issues.
Part 3: Analytical & Purification Protocols
Here we provide standardized, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Elemental Impurity Analysis by ICP-MS/OES
This protocol provides a framework for quantifying metallic and rare earth impurities. ICP-MS is preferred for ultra-trace levels (ppb, ppt), while ICP-OES is robust for higher concentrations (ppm).[13]
Objective: To accurately determine the concentration of elemental impurities (e.g., La, Pr, Nd, Fe, Ca, Na).
Methodology:
-
Safety First: Wear appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves. All acid digestion steps must be performed in a certified fume hood.
-
Sample Preparation (Acid Digestion): a. Accurately weigh approximately 100 mg of the this compound hydrate powder into a clean, acid-washed digestion vessel. b. Carefully add 5 mL of trace-metal grade concentrated nitric acid (HNO₃). Cerium carbonate will effervesce as CO₂ is released; add the acid slowly to avoid excessive foaming.[1] c. Gently heat the vessel on a hot plate at 80-90°C within the fume hood until the sample is fully dissolved and the evolution of brown NO₂ fumes ceases. d. Allow the solution to cool to room temperature. e. Quantitatively transfer the digestate to a 100 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. This results in a 1000x dilution. Further dilutions may be necessary depending on the expected impurity concentrations.
-
Instrument Calibration: a. Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities. b. The calibration standards must be matrix-matched, meaning they should contain the same concentration of acid and a similar high concentration of cerium as the samples to account for matrix effects. c. Include a calibration blank (acid and deionized water) to establish the baseline.
-
Sample Analysis: a. Configure the ICP-MS/OES instrument according to the manufacturer's guidelines for rare earth element analysis.[14] Pay close attention to selecting appropriate isotopes (for MS) or emission lines (for OES) to avoid isobaric and polyatomic interferences.[13] b. Aspirate the blank, calibration standards, and prepared samples. c. Use an internal standard (e.g., Indium, Rhodium) added to all solutions to correct for instrument drift and plasma fluctuations.
-
Data Processing: a. Generate a calibration curve for each element. Ensure the correlation coefficient (r²) is > 0.999. b. Calculate the concentration of each impurity in the original solid sample, accounting for all dilution factors.
Protocol 2: Anionic Impurity Analysis by Ion Chromatography (IC)
Objective: To quantify common anionic impurities such as chloride (Cl⁻) and sulfate (SO₄²⁻).
Methodology:
-
Sample Preparation: a. Weigh approximately 500 mg of this compound hydrate into a 50 mL volumetric flask. b. Add approximately 40 mL of 18 MΩ·cm deionized water. c. Sonicate the suspension for 15 minutes to leach any soluble anions into the water. Note: The cerium carbonate itself is largely insoluble.[2] d. Dilute to the mark with deionized water and mix thoroughly. e. Filter the suspension through a 0.2 µm syringe filter suitable for IC analysis to remove the particulate matter. The clear filtrate is the sample for injection.
-
Instrument Setup: a. Set up the ion chromatograph with an appropriate anion-exchange column (e.g., Dionex IonPac™ AS18) and a suppressed conductivity detector.[17] b. The mobile phase is typically a carbonate/bicarbonate or hydroxide eluent, which can be generated online by modern IC systems.[17]
-
Calibration and Analysis: a. Prepare a series of calibration standards containing known concentrations of chloride and sulfate. b. Inject the blank, standards, and the prepared sample filtrate. c. Identify and quantify the chloride and sulfate peaks based on their retention times and the calibration curves.[16]
Protocol 3: Purification by Re-precipitation
Objective: To reduce the concentration of soluble impurities, particularly alkali/alkaline earth metals and some transition metals.[4]
Methodology:
-
Dissolution: a. In a fume hood, dissolve the impure this compound hydrate in a minimal amount of dilute nitric acid or hydrochloric acid. This converts the carbonate to a soluble cerium(III) salt (nitrate or chloride).[4] b. Gently heat and stir until a clear solution is obtained.
-
Precipitation: a. While vigorously stirring the cerium salt solution, slowly add a solution of high-purity ammonium carbonate or sodium carbonate. b. Monitor the pH of the solution. The precipitation of this compound is typically complete around a pH of 5-7.[18] Controlling the final pH is crucial to avoid co-precipitation of other metal hydroxides.[4]
-
Isolation and Washing: a. Age the precipitate by stirring for 1-2 hours to improve crystallinity. b. Isolate the white precipitate by vacuum filtration. c. Wash the filter cake thoroughly with several portions of high-purity deionized water to remove residual soluble salts.
-
Drying: a. Dry the purified this compound hydrate in a drying oven at a moderate temperature (e.g., 80-100°C) to remove excess water without causing premature decomposition. b. The effectiveness of the purification should be validated by re-analyzing the material using the methods in Protocol 1 and Protocol 2 .
Impurity Source and Mitigation Diagram
This diagram illustrates the pathway of impurities from the raw ore to the final product and highlights where mitigation strategies can be applied.
Caption: Sources of common impurities during production and points of intervention.
Part 4: Data Summary
The following table summarizes common impurities, their typical concentration ranges in technical-grade material, and the recommended analytical techniques.
| Impurity Category | Specific Examples | Typical Concentration | Primary Analytical Technique |
| Rare Earth Elements | Lanthanum (La), Praseodymium (Pr), Neodymium (Nd) | 100 - 5,000 ppm | ICP-MS, ICP-OES |
| Transition Metals | Iron (Fe) | 10 - 500 ppm | ICP-MS, ICP-OES |
| Alkaline Earth Metals | Calcium (Ca), Magnesium (Mg) | 50 - 1,000 ppm | ICP-OES |
| Alkali Metals | Sodium (Na), Potassium (K) | 100 - 2,000 ppm | ICP-OES |
| Anions | Sulfate (SO₄²⁻), Chloride (Cl⁻) | 20 - 500 ppm | Ion Chromatography (IC) |
References
- Method for the preparation of cerium carbonate powder.
-
Preparation of crystalline rare earth carbonates with large particle size from the lixivium of weathered crust elution-deposited. Minerals Engineering. [Link]
-
Selective Precipitation of High-Quality Rare Earth Oxalates or Carbonates from a Purified Sulfuric Liquor Containing Soluble Impurities. ResearchGate. [Link]
-
Analysis of Rare Earth Elements by ICP-OES and ICP-MS − Potentials and Limitations. Analytik Jena. [Link]
-
Safety Data Sheet: this compound hydrate. Chemos GmbH & Co.KG. [Link]
-
Rare-earth element. Wikipedia. [Link]
-
cerium(III) chloride heptahydrate. Organic Syntheses Procedure. [Link]
-
Cerium Carbonate. AMERICAN ELEMENTS. [Link]
-
How is this compound Hydrate Produced. Basengreen. [Link]
-
Cerium (III) Carbonates Powder (CAS No. 54451- 25-1). Stanford Materials. [Link]
-
This compound Hydrate (Ce2(CO3)3· xH2O). AEM REE. [Link]
-
Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. [Link]
-
Thermogravimetric analysis of cerium carbonate (b) with mass-spectroscopic detection of released gases (a). ResearchGate. [Link]
-
Iron incorporated porous cerium oxide nanoparticles as an efficient photocatalyst for different hazardous elimination. ResearchGate. [Link]
-
lanthanum, cerium, praseodymium, and neodymium metals and their interaction with oxygen studied by photoelectron spectroscopy. INIS-IAEA. [Link]
-
Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. DergiPark. [Link]
-
Efficient Reuse of Rare Earth Carbonate Precipitation Mother Liquor for Rare Earth Leaching in Strong Acid-Restricted Area. MDPI. [Link]
-
Analysis of Rare Earth Elements in Geologic Samples using Inductively Coupled Plasma Mass Spectrometry. US DOE Topical Report. [Link]
-
The Magnetic Susceptibilities of Lanthanum, Cerium, Praseodymium, Neodymium and Samarium, from 1.5°K to 300°K. ResearchGate. [Link]
-
Thermogravimetric analysis results for cerium carbonate, synthetic bastnaesite and natural bastnaesite. ResearchGate. [Link]
-
Chloride, Nitrate, and Sulfate by Ion Chromatography. QA/SAC - Americas. [Link]
-
Use of Cerium in Neutralizing Iron Impurity in Aluminum Alloys. The Ohio State University. [Link]
-
How Cerium and Lanthanum as Coproducts Promote Stable Rare Earth Production and New Alloys. PMC - PubMed Central. [Link]
-
Separation of cerium(III) from lanthanum(III), neodymium(III) and praseodymium(III) by oxidation and liquid-liquid extraction using ionic liquids. ResearchGate. [Link]
-
Determination of chloride and sulfate in bio-ethanol by ion chromatography. Indian Journal of Chemical Technology. [Link]
-
Analysis of Trace Impurities in Lithium Carbonate. ACS Omega. [Link]
-
Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Macquarie University. [Link]
-
Rare Earth Elements Determination by Inductively Coupled Plasma Mass Spectrometry after Alkaline Fusion Preparation. MDPI. [Link]
-
The Effect of Iron Impurities on Transition Metal Catalysts for the Oxygen Evolution Reaction in Alkaline Environment: Activity. MPG.PuRe. [Link]
-
Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry. USGS Publications Warehouse. [Link]
-
Reactive Fe-O-Ce Sites in Ceria Catalysts for Soot Oxidation. MDPI. [Link]
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Technical Support Center: Stability of Cerium(III) Carbonate in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cerium(III) carbonate. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and behavior of this compound, Ce₂(CO₃)₃, in aqueous environments. Our goal is to equip you with the scientific rationale behind experimental observations and provide actionable solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and behavior of this compound in aqueous media.
Q1: What are the basic properties of this compound in an aqueous context?
This compound is an inorganic salt with the chemical formula Ce₂(CO₃)₃.[1] It typically exists as a white or pale yellow/off-white hydrated powder, denoted as Ce₂(CO₃)₃·xH₂O.[2][3][4] The most critical property for researchers to understand is its very low solubility in water.[1][5] While it is stable under normal ambient conditions, its behavior in aqueous solutions is complex and highly dependent on the specific experimental conditions.[6]
Q2: I'm trying to dissolve this compound in water for my experiment, but it won't dissolve. Is my reagent faulty?
This is a common and expected observation. This compound is practically insoluble or sparingly soluble in pure water.[2][4] One study quantifies its solubility as approximately 0.00259 g/L at 20°C.[6] Therefore, observing a fine powder that does not dissolve is normal.
Causality: The insolubility is due to the strong ionic attractions within the crystal lattice between the Ce³⁺ cations and the CO₃²⁻ anions. To overcome this, the solvent interaction energy must be greater than the lattice energy, which is not the case with neutral water.
Solution: this compound readily dissolves in dilute mineral acids (e.g., HCl, HNO₃).[3][5][7] The acid reacts with the carbonate anion to form carbonic acid (H₂CO₃), which then decomposes into water and carbon dioxide gas, effectively driving the dissolution equilibrium forward.[5]
Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g)
Q3: How does pH affect the stability and speciation of cerium(III) in aqueous solutions?
The pH is arguably the most critical factor governing the stability of cerium(III) in aqueous solutions. As the pH increases (becomes more alkaline), the Ce³⁺ ion undergoes hydrolysis, reacting with water to form a series of soluble and insoluble hydroxide and oxycarbonate species.[8]
Causality: At low pH, the dominant species is the hydrated Ce³⁺ ion. As the pH rises, deprotonation of coordinated water molecules leads to the formation of species like cerium(III) hydroxide (Ce(OH)²⁺).[8] If carbonate is present, complex cerium oxycarbonates may also form, which can be more stable than the simple carbonate under certain pH conditions.[9] This can lead to unexpected precipitation if the pH of a solution containing Ce³⁺(aq) is not carefully controlled.
Below is a diagram illustrating the pH-dependent equilibrium of cerium(III) species in an aqueous environment.
Caption: pH-dependent speciation of Cerium(III).
Q4: Can the cerium(III) in my carbonate solution be oxidized to cerium(IV)?
Yes, oxidation is a key consideration. Cerium is unique among the rare earth elements for its stable +4 oxidation state (ceric) in aqueous solutions.[5] While the cerous (+3) state is stable, it can be oxidized to the ceric (+4) state, which is a strong oxidizing agent.[5]
Causality: The redox potential of the Ce⁴⁺/Ce³⁺ couple is influenced by pH and the presence of complexing agents. In many environments, particularly under alkaline conditions or in the presence of oxidizing agents (like dissolved oxygen or peroxides), Ce(III) can be converted to Ce(IV). This often results in the precipitation of highly insoluble cerium(IV) oxide (CeO₂) or hydrated cerium(IV) oxide, also known as ceria.[10][11]
Q5: What is the effect of temperature on the stability of this compound in water?
Elevated temperatures generally decrease the stability of this compound in aqueous suspensions. Heating an aqueous mixture can promote the transformation of cerium carbonate into more stable phases, such as cerium oxides.[10] For solid this compound hydrate, heating in a process called calcination will cause it to lose water and then decompose into cerium(IV) oxide, releasing carbon dioxide.[3][5] This decomposition typically begins at temperatures around 500°C.[1][3]
Section 2: Troubleshooting Guide
This section provides structured advice for specific experimental problems.
Issue 1: An unexpected precipitate has formed in my cerium(III) solution, or the solution has become cloudy.
This is a common issue, typically linked to a loss of control over solution chemistry.
-
Possible Cause A: Uncontrolled pH Shift
-
Explanation: As detailed in FAQ Q3, a slight increase in local or bulk pH can cause the hydrolysis of Ce³⁺ ions, leading to the precipitation of insoluble cerium(III) hydroxide or related species.[8] This is often the case when working with unbuffered solutions.
-
Troubleshooting Protocol:
-
Monitor pH: Continuously monitor the pH of your stock and working solutions using a calibrated pH meter.
-
Use Buffers: If compatible with your experimental system, work in a buffered solution to maintain a stable pH. Choose a buffer system that does not complex with Ce³⁺.
-
Acidify Stock Solutions: Prepare concentrated stock solutions of Ce³⁺ in a dilute acid (e.g., 0.01 M HNO₃) to ensure the cerium remains as the soluble Ce³⁺(aq) ion.
-
-
-
Possible Cause B: High Bicarbonate Concentration or Dissolved CO₂
-
Explanation: If your aqueous medium has a high concentration of bicarbonate (HCO₃⁻), it can promote the precipitation of cerium carbonate species, especially if the pH is not sufficiently acidic.[12] This is a manifestation of the common ion effect.
-
Troubleshooting Protocol: Degas Solvents
-
Preparation: Before preparing your cerium solution, sparge your deionized water or buffer with an inert gas like nitrogen or argon for 15-30 minutes.
-
Execution: This process removes dissolved CO₂, which exists in equilibrium with carbonic acid and bicarbonate, thereby reducing the concentration of carbonate species available to precipitate with Ce³⁺.
-
Verification: Maintain an inert gas blanket over your solutions during storage and experiments to prevent re-absorption of atmospheric CO₂.
-
-
Issue 2: My experimental results are inconsistent and lack reproducibility.
Reproducibility issues often stem from uncharacterized starting materials or overlooked solution phenomena.
-
Possible Cause A: Ill-Defined Starting Material
-
Explanation: Commercial "this compound hydrate" is often not a single, pure phase. Research has shown that it can be a mixture of different phases, including cerium carbonate hydroxide (CeCO₃OH) and even a significant amount of cerium(IV) oxide (CeO₂).[13] Using a reagent with variable composition will inevitably lead to inconsistent results.
-
Troubleshooting Protocol: Material Characterization
-
Phase Purity (XRD): Perform powder X-ray Diffraction (XRD) on your starting material to identify the crystalline phases present. Compare the resulting pattern to reference databases for Ce₂(CO₃)₃·xH₂O, CeCO₃OH, and CeO₂.
-
Hydration State (TGA): Use Thermogravimetric Analysis (TGA) to determine the water content (x in Ce₂(CO₃)₃·xH₂O). Heat the sample slowly in an inert atmosphere and measure the mass loss corresponding to dehydration.
-
Supplier Qualification: If possible, obtain a detailed Certificate of Analysis (CoA) from your supplier that specifies the phase purity and hydration state.
-
-
-
Possible Cause B: Formation of Colloids or Nanoparticles
-
Explanation: Under certain conditions, especially near the solubility limit or during pH transitions, cerium species can form nano-sized colloids instead of precipitating as a bulk solid.[12] These colloids can remain suspended, affecting spectroscopic, electrochemical, and biological assays in ways that are difficult to control.
-
Troubleshooting Protocol: Detection of Colloids
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of sub-micron particles in your solution. This technique measures the size distribution of particles in suspension.
-
Filtration Test: Filter your solution through a series of syringe filters with decreasing pore sizes (e.g., 0.45 µm, 0.22 µm, 0.1 µm). Analyze the cerium concentration in the filtrate after each step. A significant drop in concentration indicates the removal of particles of a certain size.
-
-
Issue 3: My clear, colorless cerium(III) solution has turned yellow.
A color change is a strong indicator of a chemical transformation, most likely a change in oxidation state.
-
Possible Cause: Oxidation of Ce(III) to Ce(IV)
-
Explanation: While Ce³⁺ solutions are typically colorless, many Ce⁴⁺ compounds and their aqueous complexes exhibit a yellow-to-orange color. The appearance of this color suggests that the cerium(III) has been oxidized. This can be caused by dissolved oxygen, especially at neutral or alkaline pH, or by other oxidizing agents present in your system.
-
Troubleshooting Workflow: The following workflow can help diagnose and prevent unwanted oxidation.
-
Caption: Workflow for preventing Ce(III) oxidation.
Section 3: Quantitative Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Chemical Formula | Ce₂(CO₃)₃ (often hydrated) | Solid State | [1][3] |
| Appearance | White to pale yellow powder | Ambient | [2][4] |
| Water Solubility | 0.00259 g/L | 20 °C | [6] |
| Solubility | Soluble | In dilute mineral acids | [5][7] |
| Decomposition Temp. | ~500 °C (to form CeO₂) | Heating in Air | [1][3] |
Table 2: Selected Hydrolysis Constants for Aqueous Cerium(III) Ion
These constants describe the equilibrium of Ce³⁺ with water at 25°C. The negative logarithm (lgK) indicates the pH at which the concentrations of the reactant and product are equal.
| Equilibrium Reaction | lgK (at infinite dilution) | Source |
| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 | [8] |
| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 | [8] |
| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 | [8] |
Protocol 1: Standardized Procedure for Preparing an Aqueous Cerium(III) Stock Solution
This protocol is designed to produce a stable, clear solution of a known concentration of Ce³⁺(aq).
Materials:
-
This compound hydrate (Ce₂(CO₃)₃·xH₂O)
-
High-purity nitric acid (HNO₃)
-
Deionized, degassed water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. Note: For highest accuracy, the exact molar mass should be corrected based on the hydration state determined by TGA.
-
Pre-acidification: Add a small amount of degassed, deionized water to a volumetric flask, followed by the calculated volume of concentrated nitric acid to make the final solution ~0.01 M in HNO₃. This ensures the powder is added to an acidic medium, preventing local pH increases that could cause hydrolysis.
-
Dissolution: While stirring the acidified water gently, slowly add the weighed this compound powder. You will observe effervescence as CO₂ is released.
-
Stirring: Continue stirring until the solid has completely dissolved and the solution is clear and colorless. This may take several minutes.
-
Final Volume: Once dissolved, carefully add degassed, deionized water to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Store the solution in a tightly sealed container to prevent evaporation and re-absorption of atmospheric CO₂. This stock solution should remain stable for an extended period.
References
-
American Elements. (n.d.). Cerium Carbonate. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
Mittal, R., & Maken, S. (1983). Stability constants of the cerium(III) glycolate complexes. ETDEWEB. Retrieved from [Link]
-
Vlassopoulos, D., et al. (2023). The role of nanocerianite (CeO₂) in the stability of Ce carbonates at low-hydrothermal conditions. RSC Publishing. Retrieved from [Link]
-
AEM REE. (n.d.). This compound Hydrate (Ce2(CO3)3· xH2O). Retrieved from [Link]
-
Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2020). WO2020219674A1 - Cerium (iii) carbonate formulations.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound hydrate. Retrieved from [Link]
-
Bretti, C., et al. (n.d.). Cerium(III) hydrolysis constants. NECTAR COST. Retrieved from [Link]
-
Jones, A. M., et al. (2018). Orthorhombic this compound Hydroxide Studied by Synchrotron Powder X-Ray Diffraction. Powder Diffraction, 33(4), 282-287. Retrieved from [Link]
-
Tran, D., et al. (2015). Studies on Metal Carbonate Equilibria. 5. The this compound Complexes in Aqueous Perchlorate Media. Acta Chemica Scandinavica, 37, 775-781. Retrieved from [Link]
-
Becerik, I., & Al-Shroofy, M. (2011). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. Journal of Thermal Analysis and Calorimetry, 103, 933-941. Retrieved from [Link]
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reducing carbonate impurities in cerium oxide synthesis
A Researcher's Guide to Minimizing Carbonate Impurities
Welcome to the technical support center for cerium oxide (CeO₂) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with carbonate impurities in their cerium oxide materials. Carbonate contamination can significantly alter the catalytic, optical, and biomedical properties of CeO₂, making its control a critical aspect of synthesis. This document provides in-depth, experience-based answers to common problems, detailed protocols, and troubleshooting workflows to help you achieve high-purity cerium oxide.
Frequently Asked Questions: Understanding Carbonate Impurities
Q1: What are the primary sources of carbonate impurities in my cerium oxide powder?
There are two main pathways for carbonate contamination during the synthesis of cerium oxide:
-
Atmospheric Carbon Dioxide (CO₂): This is the most common and often underestimated source. Cerium precursors, particularly hydroxides (Ce(OH)₃ or Ce(OH)₄), are highly basic and readily react with acidic CO₂ from the air. This reaction can occur at multiple stages: during precipitation, filtration, drying, and even storage of the precursor or final oxide. The high surface area of nanoparticles exacerbates this issue, providing more sites for CO₂ adsorption.[1][2]
-
Reagents and Precursors: The choice of chemicals can directly introduce carbonates.
-
Carbonate-based Precipitants: Using reagents like sodium carbonate (Na₂CO₃), ammonium carbonate ((NH₄)₂CO₃), or urea (which decomposes to form ammonia and CO₂) will inherently lead to the formation of a cerium carbonate or hydroxycarbonate precursor (e.g., Ce₂(CO₃)₃·8H₂O or Ce(OH)CO₃).[3][4][5][6] While this is a valid synthesis route, it necessitates a carefully controlled calcination step to completely remove the carbonate.
-
Contaminated Solvents: Water used as a solvent can absorb atmospheric CO₂, forming carbonic acid (H₂CO₃), which can then react with the cerium precursors.[7]
-
Below is a diagram illustrating the key entry points for carbonate contamination.
Caption: Key sources of carbonate contamination during CeO₂ synthesis.
Troubleshooting Guide: Identification and Elimination of Carbonates
This section addresses specific issues you might encounter during your experiments.
Q2: I used a non-carbonate precursor (cerium nitrate) and a strong base (NaOH), but my FTIR spectrum still shows carbonate peaks. Why?
This is a classic case of atmospheric CO₂ contamination. When you add NaOH to your cerium nitrate solution, you precipitate cerium hydroxide (Ce(OH)ₓ). This hydroxide is highly susceptible to reacting with CO₂ from the air to form cerium hydroxycarbonates.[8] This can happen very quickly, especially if the solution is stirred vigorously in an open beaker, as this increases the surface area for gas exchange.
Solutions:
-
Inert Atmosphere: The most effective solution is to perform the precipitation and filtration steps under an inert atmosphere (e.g., Nitrogen or Argon). This can be done in a glovebox or by using Schlenk line techniques to bubble inert gas through your solutions before and during the reaction.[9]
-
Use Degassed Water: Boil and cool your deionized water under an inert gas stream just before use to remove dissolved CO₂.
-
Minimize Exposure Time: Work efficiently to minimize the time the wet precursor is exposed to air before the drying and calcination steps.
Q3: My calcination was done at 500 °C, but I still have residual carbonates. Is the temperature not high enough?
The decomposition temperature of cerium carbonate precursors is not a single value; it depends on the specific phase (e.g., cerium carbonate hydrate vs. cerium oxycarbonate) and experimental conditions like heating rate and atmosphere.[5][6] While 500 °C is often sufficient, several factors can lead to incomplete decomposition:
-
Insufficient Dwell Time: A short hold time at the peak temperature may not be enough for the decomposition reaction to complete, especially for larger sample batches.
-
High Heating Rate: A rapid heating rate can sometimes lead to the sintering of the outer particle surfaces, trapping carbonates within the bulk material.
-
Atmosphere: The presence of CO₂ in the furnace atmosphere can shift the equilibrium of the decomposition reaction, making it less favorable.
Solutions & Recommendations:
| Precursor Type | Recommended Calcination Temperature (°C) | Recommended Dwell Time (hours) | Atmosphere |
| Cerium Hydroxide (with atmospheric CO₂ contamination) | 400 - 600 °C | 2 - 4 | Air or Inert Gas |
| Cerium (Hydroxy)carbonate | 500 - 700 °C | 2 - 4 | Air or Inert Gas |
| Cerium Oxalate | 300 - 500 °C | 2 - 4 | Air |
Data synthesized from multiple sources.[6][10][11][12][13]
Troubleshooting Workflow:
If you observe residual carbonates post-calcination, follow this decision tree:
Caption: Troubleshooting workflow for residual carbonate impurities.
Q4: Can I wash the carbonates away after synthesis?
Washing can be partially effective for surface-adsorbed species but is generally ineffective for bulk carbonate impurities within the crystal lattice.
-
Surface Carbonates: If your final CeO₂ powder has been stored in air, it may have adsorbed CO₂ on its surface. Washing with hot (60-80 °C), deionized, and degassed water can help remove some of these surface species.[14] However, this risks re-introducing dissolved CO₂ if not performed carefully.
-
Bulk Carbonates: If the carbonate is part of the precursor that was not fully decomposed, washing will not remove it. Complete thermal decomposition is the only reliable method.
Protocol for Synthesizing Low-Carbonate Cerium Oxide
This protocol utilizes a precipitation method with cerium nitrate hexahydrate and ammonium hydroxide, incorporating steps to actively minimize CO₂ exposure.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water (18 MΩ·cm)
-
Ethanol
-
High-purity Nitrogen or Argon gas
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Gas dispersion tube (bubbler)
-
Magnetic stirrer and heat plate
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Tube furnace
Procedure:
-
Degassing the Solvent:
-
Place 500 mL of deionized water into a flask.
-
Heat the water to boiling for 30 minutes while bubbling with N₂/Ar to remove dissolved gases, including CO₂.
-
Allow the water to cool to room temperature under a positive pressure of N₂/Ar.
-
-
Preparation of Solutions (under N₂/Ar):
-
Cerium Nitrate Solution: In the three-neck flask, dissolve a calculated amount of Ce(NO₃)₃·6H₂O in the degassed water to achieve the desired concentration (e.g., 0.1 M). Continuously bubble N₂/Ar through the solution.
-
Ammonium Hydroxide Solution: In a separate sealed flask, prepare a dilute solution of NH₄OH (e.g., 1.0 M) using the degassed water.
-
-
Precipitation (under N₂/Ar):
-
While vigorously stirring the cerium nitrate solution, add the NH₄OH solution dropwise until the pH reaches 9-10. A pale yellow precipitate of cerium hydroxide will form.
-
Continue stirring under N₂/Ar for 1 hour to age the precipitate.
-
-
Washing and Filtration:
-
Quickly transfer the slurry to a Büchner funnel for vacuum filtration.
-
Wash the precipitate cake three times with degassed deionized water.
-
Perform a final wash three times with ethanol to help remove excess water.
-
-
Drying:
-
Transfer the filtered cake to a watch glass and dry in a vacuum oven at 80 °C for 12 hours. This minimizes exposure to air during drying.
-
-
Calcination:
-
Place the dried precursor powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the sample to 500 °C in a flowing air or N₂ atmosphere at a ramp rate of 5 °C/min.
-
Hold at 500 °C for 4 hours.
-
Allow the furnace to cool naturally to room temperature.
-
-
Storage:
-
Immediately transfer the final white-yellow CeO₂ powder to a sealed vial and store in a desiccator to prevent moisture and CO₂ adsorption.
-
Characterization: How to Detect Carbonate Impurities
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is highly sensitive to carbonate species. Look for characteristic absorption bands in your spectrum.
-
Key Carbonate Peaks: The most prominent peaks for carbonate (CO₃²⁻) on ceria surfaces are typically found in the 1200-1600 cm⁻¹ region.[15][16][17] You may see a strong, broad band around 1530 cm⁻¹ and another sharp peak around 1300 cm⁻¹ , which are attributed to the asymmetric and symmetric stretching modes of the carbonate ion, respectively.[15][18]
Raman Spectroscopy
While the primary F₂g mode for the cubic fluorite structure of CeO₂ is a strong peak around 464 cm⁻¹ , carbonate species can also be detected.[12][19][20]
-
Key Carbonate Peaks: Look for peaks around 1080-1090 cm⁻¹ , which correspond to the symmetric stretching mode of the carbonate ion.[7][21] The absence of this peak is a good indicator of a carbonate-free sample.
References
-
Damanik, D. U., et al. (2021). Synthesis of CeO2 Nanoparticles by Various Methods. Arab. J. Chem. Environ. Res. 08(02), 382-417. Available at: [Link]
-
Farahmandjou, M., et al. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. AIP Conference Proceedings. Available at: [Link]
-
Kappen, P., et al. (2018). The role of precursor decomposition in the formation of samarium doped ceria nanoparticles via solid-state microwave synthesis. ResearchGate. Available at: [Link]
-
Zabilșchi, A., et al. (2020). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphates. Journal of Hazardous Materials. Available at: [Link]
- CN113120940A - Spherical cerium carbonate and synthesis method of cerium oxide. Google Patents.
- JP2786095B2 - Method for producing cerium carbonate and cerium oxide. Google Patents.
-
Hassankhali, B., et al. (2021). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. Nanomaterials. Available at: [Link]
-
Jian, F. (2015). SYNTHESIS AND CHARACTER OF CERIUM OXIDE (CeO) NANOPARTICLES BY THE PRECIPITATION METHOD. CORE. Available at: [Link]
-
Kopel, P., et al. (2016). Recovery of Cerium Dioxide from Spent Glass-Polishing Slurry and Its Utilization as a Reactive Sorbent for Fast Degradation of Toxic Organophosphates. ResearchGate. Available at: [Link]
-
Tang, Y., et al. (2024). Synthesis of Highly Porous 3D Cerium Oxide Networks Designed for Catalytic Applications. ACS Applied Materials & Interfaces. Available at: [Link]
-
Lee, S., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Common methods used to synthesize cerium oxide nanoparticles. Available at: [Link]
-
Lee, S., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. Available at: [Link]
-
Petkov, P. S., et al. (2021). Adsorption and Oxidation of CO on Ceria Nanoparticles Exposing Single-Atom Pd and Ag: A DFT Modelling. Nanomaterials. Available at: [Link]
-
Popescu, M., et al. (2023). Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. Applied Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Carbon dioxide. Available at: [Link]
-
Roy's Rocks. (2020). Cerium Oxide Removal From Cracks, Scratches and Holes in Opal. YouTube. Available at: [Link]
-
Chen, P.-L., & Chen, I.-W. (2002). Reactive Ceria Nanopowders Via Carbonate Precipitation. Journal of the American Ceramic Society. Available at: [Link]
-
Vayssilov, G. N., et al. (2011). Reassignment of the Vibrational Spectra of Carbonates, Formates, and Related Surface Species on Ceria: A Combined Density Functional and Infrared Spectroscopy Investigation. The Journal of Physical Chemistry C. Available at: [Link]
-
Sathyamurthy, S., et al. (2015). Effect of temperatures variation on the synthesis and characterization of cerium oxide nanoparticles by co-precipitation method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Olds, D., & Egami, T. (2021). Influence of Carbon Dioxide on the Energetics of Cerium Oxide Surfaces and Nanoparticle Morphology. ChemRxiv. Available at: [Link]
-
Cheung, P., et al. (2022). FTIR Detection of Ce 3+ Sites on Shape-Controlled Ceria Nanoparticles Using Adsorbed 15 N 2 as a Probe Molecule. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Raman spectra of the NC-ceria and CF-ceria. Available at: [Link]
-
Gatea, H. A. (2022). Effect of High Temperature on Thermal Analysis, Structure and Morphology of CeO2 Nanoparticles Prepared by Hydrothermal Method. NeuroQuantology. Available at: [Link]
-
ResearchGate. (n.d.). Nanocrystalline cerium oxide prepared from a carbonate precursor and its ability to breakdown biologically relevant organophosphates. Available at: [Link]
-
Pirez, C., et al. (2011). Infrared spectroscopic study of carbon dioxide adsorption on the surface of cerium–gallium mixed oxides. Applied Surface Science. Available at: [Link]
-
Farahmandjou, M., et al. (2015). Effect of calcination temperature on the crystallite growth of cerium oxide nano-powders prepared by the co-precipitation process. ResearchGate. Available at: [Link]
-
Kunc, F., et al. (2015). Recovery of Cerium Dioxide from Spent Glass-Polishing Slurry and Its Utilization as a Reactive Sorbent for Fast Degradation of T. SciSpace. Available at: [Link]
-
Fronzi, M., et al. (2021). CO2 adsorption on the pristine and reduced CeO2 (111) surface: Geometries and vibrational spectra by first principles simulations. The Journal of Chemical Physics. Available at: [Link]
-
ACS Publications. (2019). Application of Ceria in CO2 Conversion Catalysis. Available at: [Link]
-
Jasinski, P., et al. (2018). Raman Study of Nanocrystalline-Doped Ceria Oxide Thin Films. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Adsorption of CO and NO on ceria- and Pt-supported TiO2: In situ FTIR study. Available at: [Link]
-
Sebastiammal, S., et al. (2017). Effect of Calcination Temperature on Pure Cerium Oxide Nanoparticles by Precipitation Method. International Journal of ChemTech Research. Available at: [Link]
-
Ghouri, M., et al. (2024). Study of Mesostructured CeO 2 Synthesis via Nanocasting Using SBA-15 as a Template: Influence of the Cerium Precursor. International Journal of Molecular Sciences. Available at: [Link]
-
Ahmad, Z., et al. (2024). Effect of calcination temperature on the performance of hydrothermally grown cerium dioxide (CeO2) nanorods for the removal of Congo red dyes. Green Sustainable Materials. Available at: [Link]
-
Angulski, D. B. S., et al. (2021). Application of Fourier Transform infrared spectroscopy (FTIR) coupled with multivariate regression for calcium carbonate (CaCO3). Materials Today Communications. Available at: [Link]
-
Bernal, S., et al. (1998). Transformation of cerium(III) hydroxycarbonate into ceria. Part 1.—Nucleation and growth rates of ceria. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Farahmandjou, M., et al. (2016). Effect of aging time and calcination temperature on the cerium oxide nanoparticles synthesis via reverse co- precipitation method. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Detection of Ce Sites on Shape-Controlled Ceria Nanoparticles Using Adsorbed N2 as a Probe Molecule. Available at: [Link]
-
Detailing World Forum. (2012). how to remove cerium oxide slurry?. Available at: [Link]
-
Environmental Science - RSC Publishing. (n.d.). Sorption of arsenate on cerium oxide: a simulated infrared and Raman spectroscopic identification. Available at: [Link]
-
ResearchGate. (n.d.). Dimethyl carbonate synthesis from carbon-di-oxide by ceria-zirconia catalysts prepared using templating method: Characterization, parametric optimization and chemical equilibrium modeling. Available at: [Link]
-
Reef2Reef. (2025). Anyone polish the inside glass of an empty aquarium with cerium oxide particles?. Available at: [Link]
-
de Oliveira, V. E., et al. (2022). Revisiting the Raman Spectra of Carbonate Minerals. Minerals. Available at: [Link]
-
Farahmandjou, M., & Zarinkamar, M. (2015). Control of particle size and shape of precursors for ceria using ammonium carbonate as a precipitant. ResearchGate. Available at: [Link]
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- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CN113120940A - Spherical cerium carbonate and synthesis method of cerium oxide - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Hydrothermal Reaction Time for CeOHCO₃ Synthesis
An in-depth technical guide from our Senior Application Scientists.
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals engaged in the synthesis of cerium hydroxycarbonate (CeOHCO₃). As Senior Application Scientists, we understand that mastering the hydrothermal synthesis process is key to achieving desired material properties. Reaction time is a critical, yet often nuanced, parameter. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you might encounter during your experiments, with a focus on how reaction time can be leveraged as a primary control parameter.
Q1: My final product has poor crystallinity or is partially amorphous. How can I use reaction time to improve it?
Answer: Poor crystallinity is a common issue when the reaction duration is insufficient for the complete nucleation and growth of well-defined crystal lattices.
-
Causality: Crystalline structures achieve a lower energy state than amorphous ones, but their formation is kinetically controlled. Insufficient time at a given hydrothermal temperature means the atomic constituents (Ce³⁺, OH⁻, CO₃²⁻) lack the necessary duration to arrange themselves into an ordered, repeating lattice. Longer reaction times provide the sustained energy input needed for this ordering process.[1]
-
Mechanism of Improvement: Extending the hydrothermal reaction time facilitates a process known as Ostwald Ripening. During this "aging" or "digestion" phase, smaller, less stable, and often poorly crystalline particles dissolve back into the solution.[2] The dissolved species then re-precipitate onto the surfaces of larger, more energetically favorable crystals. This process consumes the amorphous fraction, reduces defects, and leads to a product with higher crystallinity and a more uniform size distribution.[2]
-
Troubleshooting Steps:
-
Establish a Baseline: Use your current protocol (e.g., 12 hours at 180 °C) as a baseline. Characterize the product using X-ray Diffraction (XRD) to quantify the degree of crystallinity.
-
Time-Lapse Experiment: Set up parallel reactions where only the time is varied. For example, run the synthesis for 18, 24, and 36 hours, keeping all other parameters (temperature, precursor concentration, pH) constant.
-
Analyze the Trend: Analyze the XRD patterns of each product. You should observe a sharpening of diffraction peaks and a reduction in the broad, amorphous background as the reaction time increases, indicating improved crystallinity.[1]
-
Q2: I'm observing a mixture of phases, such as CeOHCO₃ and CeO₂. Is the reaction time too long or too short?
Answer: The presence of mixed phases can be complex, but it often points to a reaction time that is either too long or interacting with other parameters like temperature and the chemical environment.
-
Causality: CeOHCO₃ is a precursor that can transform into cerium oxide (CeO₂) under certain conditions.[3] While this conversion typically requires a separate calcination step at high temperatures (e.g., 500 °C), prolonged hydrothermal treatment at higher temperatures (e.g., >200 °C) can sometimes initiate this phase transformation in-situ.[4][5]
-
Scenario 1: Reaction Time is Too Long at High Temperature. If your synthesis temperature is at the upper end of the typical range (e.g., 200-240 °C), an extended reaction time (e.g., > 48 hours) might provide enough energy to start decomposing the initially formed CeOHCO₃ into CeO₂.
-
Scenario 2: Incomplete Reaction. Conversely, if the intended product is a composite or a specific phase that forms from an intermediate, a short reaction time may yield a mix of the precursor and the final product. However, for pure CeOHCO₃ synthesis, this is less common than over-maturation.
-
Troubleshooting Steps:
-
Verify Temperature: First, ensure your autoclave is reaching and maintaining the correct temperature. A malfunctioning controller could lead to temperature spikes.
-
Reduce Reaction Time: If you suspect in-situ conversion to CeO₂, systematically reduce the reaction time. For instance, if you are running for 24 hours, try 18 and 12 hours.
-
Analyze Intermediates: Take samples at different time points (e.g., 6, 12, 18, 24 hours) and analyze their phase composition with XRD. This will reveal at what point the undesired CeO₂ phase begins to appear.
-
Q3: The morphology of my CeOHCO₃ particles is not what I expected (e.g., irregular aggregates instead of rods or dendrites). How does reaction time influence particle shape?
Answer: Reaction time is a crucial factor in morphological control, working in tandem with temperature, pH, and capping agents.[6] The final shape is the result of a kinetic growth process, where different crystal facets grow at different rates.
-
Causality & Mechanism:
-
Initial Stage (Nucleation): At the beginning of the reaction, a rapid nucleation event forms a large number of small, often spherical, primary nanoparticles.
-
Growth & Self-Assembly: As the reaction proceeds, these primary particles begin to grow. Depending on the conditions, they can either grow individually or self-assemble into more complex hierarchical structures. For example, nanorods might form through the oriented attachment of primary particles. Dendritic structures can form when growth is faster at the corners and edges of a crystal.[7]
-
Evolution Over Time: A short reaction time may only be sufficient for the initial nucleation and formation of simple aggregates. Longer reaction times are often required for these initial structures to evolve and reorganize into more defined morphologies like rods, flowers, or dendrites.[8] This evolution is driven by the system's tendency to minimize its overall surface energy.[6]
-
-
Troubleshooting Steps:
-
Time-Dependent Morphology Study: This is the most effective approach. Run the synthesis for a series of durations (e.g., 2, 6, 12, 24 hours).
-
Microscopy Analysis: After each time point, collect the product and analyze its morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Map the Evolution: By comparing the images, you can construct a timeline of the morphological evolution. This will show you, for example, that at 2 hours you have nanoparticles, at 6 hours they form loose aggregates, at 12 hours they organize into rod-like structures, and at 24 hours the rods are well-defined. This allows you to select the precise time needed to achieve your target morphology.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the role of reaction time in the hydrothermal synthesis of CeOHCO₃.
Q4: What is the typical range for hydrothermal reaction time in CeOHCO₃ synthesis?
Answer: The typical hydrothermal reaction time for CeOHCO₃ synthesis can vary widely but generally falls within the range of 1 to 72 hours .[5] However, the most commonly reported durations in literature for achieving well-defined, crystalline products are between 12 and 24 hours .[9]
-
Short Durations (< 6 hours): Often result in smaller particles, potentially with lower crystallinity and less defined morphology.
-
Medium Durations (12-24 hours): This is often the "sweet spot" for achieving good crystallinity and well-defined morphologies like rods, prisms, or hierarchical structures.[4][9]
-
Long Durations (> 24 hours): Used to promote crystal growth (larger particles), enhance crystallinity through Ostwald ripening, or to study morphological evolution.[1] However, excessively long times can risk phase transformation, as mentioned in the troubleshooting section.
Q5: How do reaction time and temperature interact to influence the final product?
Answer: Time and temperature are inextricably linked in hydrothermal synthesis. The reaction rate is highly dependent on temperature, so the optimal reaction time will change as you adjust the temperature.
-
Causality: Higher temperatures increase the kinetic energy of the system. This accelerates the dissolution of precursors, the hydrolysis of reagents like urea (a common carbonate source), and the diffusion of ions in the solution.[3] Consequently, the processes of nucleation and crystal growth occur much faster.
-
Practical Implications: A synthesis that requires 24 hours at 160 °C to achieve a certain crystal size and phase purity might only need 12 hours at 180 °C. Conversely, if you lower the temperature to reduce costs or pressure, you will likely need to increase the reaction time to achieve the same result. Microwave-assisted hydrothermal synthesis can dramatically shorten reaction times from hours to minutes by delivering energy more efficiently.[6][10]
The relationship between these parameters and the final product characteristics is summarized in the diagram below.
Caption: Interplay of reaction parameters and their effect on CeOHCO₃ properties.
Data & Protocols
Table 1: Influence of Reaction Time on CeOHCO₃ Properties (Illustrative Examples from Literature)
| Reaction Time (h) | Temperature (°C) | Key Precursors | Resulting Morphology/Phase | Reference |
| 24 | 200 | Ce(NO₃)₃, (NH₄)₂CO₃ | Triangular CeOHCO₃ particles | [9] |
| Not specified | 180 | CeCl₃, Triethylenetetramine | Dendritic CeOHCO₃ | [4] |
| Varied | Not specified | Ce³⁺ source, Complexing agent | Tunable dendrites (evolution studied) | [7] |
| Short duration | 160 | Ce(NO₃)₃, Urea | Rhomboidal platelets | [3] |
| Long duration | 160 | Ce(NO₃)₃, Urea | Prismatic, larger particles | [3] |
Experimental Protocol: Optimizing Reaction Time for CeOHCO₃ Synthesis
This protocol provides a self-validating workflow for determining the optimal reaction time for your specific experimental setup.
Caption: Workflow for a time-dependent hydrothermal synthesis experiment.
Step-by-Step Methodology:
-
Define Fixed Parameters: Identify all variables you will hold constant. This is critical for isolating the effect of time. These include:
-
Reaction Temperature (e.g., 180 °C).
-
Precursor concentrations (e.g., 0.1 M Ce(NO₃)₃·6H₂O).
-
Precipitating/hydrolyzing agent (e.g., Urea, with a specific molar ratio to Ce³⁺).[6]
-
Solvent volume and autoclave fill level (typically ≤80%).
-
pH of the initial solution.
-
-
Prepare Precursor Solution: Prepare a single, large batch of the reaction solution to ensure homogeneity across all experiments. This eliminates variation from weighing errors between batches.
-
Aliquot into Autoclaves: Divide the master solution equally among the number of autoclaves corresponding to your desired time points (e.g., four autoclaves for four time points).
-
Initiate Hydrothermal Reaction: Place all sealed autoclaves into a preheated oven at the same time to ensure they share an identical thermal history.
-
Sequential Removal: Remove one autoclave from the oven at each predetermined time point (e.g., T₁=6h, T₂=12h, T₃=18h, T₄=24h).
-
Quench and Cool: Immediately cool the removed autoclave, for instance, by running it under cool tap water. This abruptly stops the reaction, "freezing" the state of the product at that specific time point.
-
Wash and Dry: Open the cooled autoclave, collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove residual ions, and dry it thoroughly (e.g., in an oven at 60-80 °C).
-
Characterize Samples: Perform a consistent set of characterizations on the powder from each time point:
-
XRD: To assess phase purity and crystallinity.
-
SEM/TEM: To observe particle morphology, size, and aggregation state.
-
-
Analyze and Conclude: Compare the results from all time points. Plot crystallinity or particle size versus time. Examine the evolution of morphology through the micrographs. The time point that yields the product with the best combination of desired properties (e.g., high crystallinity, pure phase, target morphology) is your optimized reaction time.
References
-
Lu, C. H., & Chen, H. C. (2002). Synthesis of cerium hydroxycarbonate powders via a hydrothermal technique. Materials Research Bulletin, 37(5), 783-792. [Link]
-
Torkian, L., & Daghighi, M. (2015). Hydrothermal synthesis of triangular CeCO₃OH particles and photoluminescence properties. Journal of Ovonic Research, 11(5), 249-254. [Link]
-
Gao, K., et al. (2014). Hydrothermal synthesis of single-crystal CeCO3OH and their thermal conversion to CeO2. Chinese Chemical Letters, 25(2), 383-386. [Link]
-
Han, S., et al. (2008). Controlled Synthesis of Three-Fold Dendrites of Ce(OH)CO3 with Multilayer Caltrop and Their Thermal Conversion to CeO2. Crystal Growth & Design, 8(3), 943-948. [Link]
-
Wei, F., et al. (1998). A study of the morphology of the goethite crystallization process. Materials Science and Engineering: B, 52(1), 80-84. [Link]
-
Zhang, X., et al. (2021). Hydrothermal synthesis of long-chain hydrocarbons up to C24 with NaHCO3-assisted stabilizing cobalt. Proceedings of the National Academy of Sciences, 118(50), e2113912118. [Link]
-
Kim, D., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(40), 26369–26381. [Link]
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Wang, L., et al. (2022). Morphology, size, and defect engineering in CeOHCO3 hierarchical structures for ultra-wide band microwave absorption. Journal of Materials Chemistry C, 10(1), 281-293. [Link]
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Bugrov, A. N., et al. (2019). Hydrothermal synthesis of CeO2 nanostructures and their electrochemical properties. Nanosystems: Physics, Chemistry, Mathematics, 10(6), 675-683. [Link]
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Han, Y., et al. (2012). Hydrothermal crystal growth and characterization of cerium hydroxycarbonates. Journal of Crystal Growth, 352(1), 158-163. [Link]
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Zhu, Y., et al. (2011). Hydrothermal synthesis of single-crystalline CeCO3OH flower-like nanostructures and their thermal conversion to CeO2. Request PDF. [Link]
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Al-Fatesh, A. S., et al. (2022). Elucidating the Effects of Reaction Time on the Physicochemical Characterization of Valorized Synthesized Alumina. Materials, 15(8), 2933. [Link]
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Zhang, Y., et al. (2023). Synthesis of Hierarchical Layered Quasi-Triangular Ce(OH)CO3 and Its Thermal Conversion to Ceria with High Polishing Performance. Nanomaterials, 13(5), 849. [Link]
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Lee, H., et al. (2023). Real-time correlation of crystallization and segmental order in conjugated polymers. Materials Horizons, 10(10), 4213-4221. [Link]
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Li, M., et al. (2021). Ultrafast solid-liquid intercalation enabled by targeted microwave energy delivery. Science Advances, 7(33), eabg1029. [Link]
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Technical Support Center: Thermal Decomposition of Cerium(III) Carbonate Hydrates
Welcome to the technical support guide for the thermal decomposition of cerium(III) carbonate hydrates (Ce₂(CO₃)₃·nH₂O). This resource is designed for researchers, scientists, and professionals in drug development and materials science who utilize this process to synthesize cerium oxide (ceria, CeO₂), a material with significant applications in catalysis, polishing agents, and biomedicine.
This guide provides field-proven insights into common challenges and fundamental questions, moving beyond simple procedural steps to explain the underlying chemical and physical principles governing the transformation of the carbonate precursor into the desired oxide product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the thermal treatment of this compound hydrate precursors. Each issue is followed by an analysis of probable causes and actionable solutions.
Q1: The final calcined powder is grey, black, or off-white instead of the expected pale yellow/white of pure CeO₂. What went wrong?
A1: Probable Cause & Solution
A grey or black coloration in the final product is a strong indicator of incomplete oxidation and the presence of elemental carbon. This issue arises exclusively when the decomposition is conducted in an inert or reducing atmosphere (e.g., N₂, Ar, H₂).
-
Causality: In the absence of an oxidizing agent like oxygen, the cerium(III) ion (Ce³⁺) can reduce the carbon dioxide (CO₂) that evolves from the carbonate decomposition. This side reaction produces carbon monoxide (CO) and elemental carbon, which gets incorporated into the final product.[1] The overall reaction is shifted to higher temperatures in these atmospheres, and the decomposition of the carbonate becomes more complex, often proceeding through multiple steps.[1]
-
Troubleshooting Steps:
-
Atmosphere Control: If your goal is stoichiometric CeO₂, the decomposition must be performed in an oxidizing atmosphere (e.g., flowing dry air or oxygen).[1][2] This ensures the direct and complete conversion of Ce₂(CO₃)₃ to CeO₂.
-
Post-Calcination Annealing: If you have already produced a carbon-contaminated sample, you may be able to salvage it. Anneal the powder in a furnace with flowing air at a temperature between 500-700°C. This should oxidize the residual carbon to CO₂ and complete the oxidation of any remaining Ce³⁺ to Ce⁴⁺. Monitor the color change as an indicator of process completion.
-
Verification: Use techniques like Raman spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm the absence of carbon and verify the Ce⁴⁺ oxidation state.
-
Q2: My Thermogravimetric Analysis (TGA) curve shows more than the expected two mass loss steps (dehydration and decarboxylation). What do these intermediate steps signify?
A2: Probable Cause & Solution
The thermal decomposition of this compound is rarely a simple two-step process. The appearance of additional, distinct mass loss events in your TGA data points to the formation of stable intermediate compounds, most notably cerium oxycarbonates.
-
Causality: The decomposition pathway is highly dependent on factors like heating rate and the surrounding atmosphere.[2][3]
-
Dehydration: The first major weight loss, typically below 200°C, corresponds to the loss of water of hydration (H₂O).[4]
-
Intermediate Formation: Following dehydration, an anhydrous this compound is formed. This compound can then decompose through one or more cerium oxycarbonate intermediates, such as Ce₂O(CO₃)₂ or Ce₂O₂CO₃.[2][3][5] For instance, one study identified a distinct step around 250-280°C corresponding to the removal of one CO₂ molecule to form a solid solution based on CeO₂.[6]
-
Final Decomposition: The final mass loss corresponds to the decomposition of the last oxycarbonate intermediate into the final cerium oxide product.
-
-
Troubleshooting Steps:
-
Correlate with DTA/DSC: Analyze the corresponding Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) data. Each mass loss should be associated with an endothermic peak, confirming a decomposition event.[6]
-
Evolved Gas Analysis (EGA): The most definitive method is to couple your TGA to a mass spectrometer (MS) or FTIR spectrometer. This allows you to identify the gaseous species (H₂O, CO₂, CO) evolving at each specific temperature, confirming the nature of each decomposition step.[1]
-
Controlled Arrest & XRD: To identify the solid intermediates, perform experiments where the heating is stopped (quenched) after a specific mass loss step. Analyze the resulting solid powder by X-ray Diffraction (XRD) to identify the crystalline phase of the intermediate.[5]
-
Q3: The crystallite size of my final CeO₂ powder is too large, and the surface area is lower than desired. How can I control this?
A3: Probable Cause & Solution
The final particle and crystallite size of CeO₂ are highly sensitive to the calcination temperature and, to a lesser extent, the heating rate. Excessive temperature or prolonged heating promotes crystal growth (sintering).
-
Causality: The conversion of the amorphous or poorly crystalline carbonate precursor to crystalline CeO₂ is a nucleation and growth process. Higher calcination temperatures provide more thermal energy, which increases atomic mobility and accelerates the growth of existing crystals at the expense of smaller ones (a process known as Ostwald ripening).[7] This leads to larger crystallites, reduced grain boundaries, and consequently, lower specific surface area.[8][9]
-
Troubleshooting Steps:
-
Optimize Calcination Temperature: This is the most critical parameter. The decomposition to CeO₂ can begin at temperatures as low as 300°C.[10][11] To obtain nanocrystalline ceria, use the lowest temperature that ensures complete decomposition. Perform a series of calcinations at different temperatures (e.g., 350°C, 400°C, 500°C) for a fixed duration and measure the crystallite size (via XRD line broadening analysis) and surface area (via BET analysis) for each. Studies have shown crystallite sizes increasing from ~5 nm at 300°C to ~9 nm at 500°C.[4][8]
-
Control Heating Rate: While less impactful than the final temperature, a very slow heating rate can sometimes promote broader particle size distributions. Conversely, a very rapid rate might be desirable in some synthesis routes. Experiment with rates between 2°C/min and 10°C/min to see how it affects your final product.
-
Precursor Synthesis: The properties of the initial cerium carbonate precursor matter. Synthesis methods that produce smaller, more uniform precursor particles, such as homogeneous precipitation or microemulsion-based techniques, often yield finer, more reactive CeO₂ powders upon calcination.[10][12]
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to fundamental questions about the this compound hydrate decomposition process.
Q1: What is the general thermal decomposition pathway of this compound hydrate?
A1: The decomposition is a multi-step process that begins with the loss of water molecules (dehydration) followed by the loss of carbon dioxide (decarboxylation). The specific pathway is highly dependent on the surrounding atmosphere.
-
In an Oxidizing Atmosphere (Air, O₂): The process is generally completed in two main stages, yielding cerium(IV) oxide (CeO₂).[1]
-
Dehydration: Ce₂(CO₃)₃·nH₂O(s) → Ce₂(CO₃)₃(s) + nH₂O(g)
-
Oxidative Decarboxylation: 2Ce₂(CO₃)₃(s) + O₂(g) → 4CeO₂(s) + 6CO₂(g)
-
-
In an Inert/Reducing Atmosphere (N₂, Ar): The process is more complex, occurs at higher temperatures, and produces non-stoichiometric cerium oxide (CeO₂₋ₓ) and other byproducts.[1]
-
Dehydration: Ce₂(CO₃)₃·nH₂O(s) → Ce₂(CO₃)₃(s) + nH₂O(g)
-
Multi-step Decarboxylation: This stage is divided. It involves the formation of oxycarbonate intermediates and the partial reduction of evolved CO₂ by Ce³⁺ to form CO and elemental carbon (C).[1]
-
Q2: How does the furnace atmosphere fundamentally alter the decomposition products?
A2: The furnace atmosphere dictates the final oxidation state of cerium and the stability of the carbonate group.
-
Oxidizing Atmosphere (Air/O₂): Oxygen acts as the oxidizing agent, facilitating the conversion of Ce³⁺ in the carbonate precursor to the more thermodynamically stable Ce⁴⁺ in the CeO₂ fluorite structure. This process is typically complete by around 330°C.[2][5]
-
Inert Atmosphere (N₂/Ar): Without an external oxidant, the Ce³⁺ state is more stable. The decomposition requires higher temperatures.[1] Critically, at these elevated temperatures, Ce³⁺ itself can act as a reducing agent for the CO₂ being released from the carbonate, leading to the formation of CeO₂₋ₓ, CO, and solid carbon.[1] This demonstrates the powerful redox chemistry of cerium.
-
CO₂-Rich Atmosphere: Performing the calcination in an atmosphere with a high partial pressure of CO₂ will, according to Le Chatelier's principle, shift the decomposition equilibrium towards the reactants. This means a higher temperature will be required to initiate and complete the decarboxylation step.[13]
Q3: What are the key experimental protocols for characterizing the decomposition process?
A3: A combination of thermal analysis and structural characterization techniques is essential for a complete understanding.
| Technique | Purpose | Key Information Provided |
| Thermogravimetric Analysis (TGA) | To measure mass changes as a function of temperature. | Determines dehydration and decomposition temperatures, stoichiometry of intermediates, and confirms completion of reaction.[4] |
| Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) | To measure temperature differences or heat flow between the sample and a reference. | Identifies endothermic (decomposition) and exothermic (oxidation, crystallization) events, correlating them with TGA mass loss steps.[6] |
| Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or FTIR | To identify the gaseous products released during heating. | Unambiguously assigns mass loss steps to the release of H₂O, CO₂, or CO.[1][3] |
| In-situ or Ex-situ X-Ray Diffraction (XRD) | To identify the crystalline phases of the solid material. | Confirms the structure of the initial precursor, intermediate phases (like oxycarbonates), and the final CeO₂ product.[2][4] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the final powder. | Quantifies a key physical property of the synthesized ceria, which is crucial for catalytic and other surface-dependent applications.[9] |
Experimental Workflow and Decomposition Pathways
The following diagrams illustrate the typical experimental workflow and the critical divergence in decomposition pathways based on the furnace atmosphere.
Caption: General experimental workflow from precursor synthesis to final product characterization.
Caption: Divergent decomposition pathways of cerium carbonate in oxidizing vs. inert atmospheres.
References
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Bernal, S., Calvino, J. J., Cauqui, M. A., Gatica, J. M., Larese, C., Perez Omil, J. A., & Pintado, J. M. (1994). Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Catalysis Letters, 24(1-2), 95-105. [Link]
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Savin, V. D., Sobolev, V. N., Eremenko, Z. V., & Grigor'eva, Z. M. (1985). Thermochemical investigations of cerium carbonate decomposition. Zh. Fiz. Khim., 59(3). [Link]
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Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782. [Link]
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Clark, J. (2023). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. [Link]
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Lee, S., Jo, H., Kim, M., Lee, J., Lee, J., Chon, B., & Jung, H. S. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25775–25785. [Link]
-
Grivel, J. C., Suarez Guevara, M. J., Zhao, Y., Tang, X., Pallewatta, P. G. A. P., Bednarčík, J., & Andersen, N. H. (2018). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. Journal of Analytical and Applied Pyrolysis, 129, 13-22. [Link]
-
Stern, K. H., & Weise, E. L. (1969). High Temperature Properties and Decomposition of Inorganic Salts. Part 2. Carbonates. National Bureau of Standards. [Link]
-
ResearchGate. (n.d.). Investigation of thermal decomposition behavior of Cerium (III) Acetate Hydrate in argon and dry air atmosphere. Request PDF. [Link]
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Li, J., Ikegami, T., Wang, Y., & Mori, T. (2002). Reactive Ceria Nanopowders Via Carbonate Precipitation. Journal of the American Ceramic Society, 85(9), 2376–2378. [Link]
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Li, Y., Bian, X., Liu, Y., Wu, W., & Fu, G. (2014). Synthesis and characterization of ceria nanoparticles by complex-precipitation route. IOP Conference Series: Materials Science and Engineering, 60, 012029. [Link]
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National Institutes of Health. (n.d.). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. [Link]
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Sci-Hub. (n.d.). Reactive Ceria Nanopowders via Carbonate Precipitation. [Link]
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Henych, J., et al. (n.d.). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphates. RSC Advances. [Link]
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Truskewycz, A., Shukla, R., & Bansal, V. (2021). Calcium carbonate nano- and microparticles: synthesis methods and biological applications. Journal of Materials Chemistry B, 9(3), 543-567. [Link]
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Pachioti, M., et al. (2022). Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. Applied Sciences, 12(19), 9573. [Link]
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Li, Y., Bian, X., Liu, Y., Wu, W., & Fu, G. (2014). Synthesis and characterization of ceria nanoparticles by complex-precipitation route. IOP Conference Series: Materials Science and Engineering, 60(1), 012029. [Link]
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Royal Society of Chemistry. (n.d.). Fig.1S Detail SEM of synthesized CeO2 at different temperature. [Link]
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ResearchGate. (n.d.). Nanocrystalline cerium oxide prepared from a carbonate precursor and its ability to breakdown biologically relevant organophosphates. Request PDF. [Link]
-
El Hafiane, Y., et al. (2023). Effect of CO2-rich Atmosphere on the Thermal Decomposition of Natural Limestone Destined to Cement Production. NanoWorld Journal, 9(S2), S311-S314. [Link]
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Jin, T., et al. (1990). Carbon monoxide and carbon dioxide adsorption on cerium oxide studied by Fourier-transform infrared spectroscopy. Part 1.—Formation of carbonate species on dehydroxylated CeO2, at room temperature. Journal of the Chemical Society, Faraday Transactions, 86(20), 3515-3519. [Link]
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Technical Support Center: Enhancing the Surface Area of Cerium(III) Carbonate-Derived Materials
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of high-surface-area materials derived from cerium(III) carbonate. This guide is designed for researchers, scientists, and drug development professionals who are working with ceria (CeO₂) and related materials. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the significance of achieving a high surface area for materials derived from this compound?
A high specific surface area is a critical parameter for ceria (CeO₂) nanoparticles, as it directly influences their performance in a multitude of applications. A larger surface area provides more active sites for catalytic reactions, enhancing efficiency in applications like automotive catalysts and CO oxidation.[1][2] In biomedical fields, it improves the material's capacity for drug loading and interaction with biological entities.[3] Furthermore, properties like oxygen storage capacity and the concentration of surface defects (oxygen vacancies and Ce³⁺ ions), which are crucial for redox-dependent applications, are significantly enhanced in nanosized ceria with a high surface-to-volume ratio.[1][4][5]
Q2: What are the primary strategies for increasing the surface area of ceria synthesized from a this compound precursor?
There are three primary stages where you can influence the final surface area of your material:
-
Precursor Synthesis (Precipitation): The initial properties of the this compound precursor are paramount. Controlling precipitation parameters such as pH, temperature, precursor concentration, and the choice of precipitating agent can yield smaller, more uniform precursor particles, which is the foundation for high-surface-area ceria.[1][6]
-
Use of Templates or Surfactants: Incorporating surfactants or other structure-directing agents during precipitation can prevent particle aggregation and create porous structures.[1][7] Cationic surfactants, for instance, have been shown to be highly effective in increasing porosity and surface area.[7]
-
Post-Synthesis Treatment (Calcination): The conversion of the cerium carbonate precursor to cerium oxide via calcination is a critical step. Optimizing the calcination temperature and atmosphere is crucial to remove the carbonate and organic templates without causing excessive particle growth (sintering), which drastically reduces surface area.[1][8][9]
Q3: How is the surface area of these materials accurately measured?
The most widely accepted method for determining the specific surface area of porous materials is the Brunauer–Emmett–Teller (BET) analysis.[10][11] This technique involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the specific surface area (in m²/g) can be calculated. Proper sample preparation, including degassing under vacuum at an elevated temperature to remove adsorbed contaminants, is critical for obtaining accurate results.[11]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter in the lab, presented in a practical question-and-answer format.
Q4: My final ceria powder has a very low BET surface area (<30 m²/g). What are the most likely causes?
A low surface area is a common issue, often pointing to excessive particle growth during synthesis or calcination.
-
Primary Cause: High Calcination Temperature. This is the most frequent reason for low surface area. While a high temperature ensures complete conversion of cerium carbonate to ceria, it also promotes sintering, where primary nanoparticles fuse, leading to larger particles and a dramatic loss of surface area.[1][8][9] For example, increasing calcination temperature from 500°C to 900°C can cause the surface area to drop significantly as the material transitions from a hierarchical structure to single crystals.[9]
-
Solution: Systematically lower your calcination temperature. Conduct a temperature-series experiment (e.g., 350°C, 400°C, 450°C, 500°C) and measure the BET surface area for each. The goal is to find the lowest temperature that achieves complete carbonate decomposition (verifiable by FTIR or TGA) while maximizing surface area.
-
Secondary Cause: Uncontrolled Precipitation. If the initial cerium carbonate precursor particles are large and aggregated, the resulting ceria will inherit this low-surface-area morphology.
-
Solution: Revisit your precipitation protocol. Ensure rapid and homogenous mixing of reactants. Control the pH carefully, as it influences particle size.[1] Consider using a different precipitating agent, such as urea, which promotes slower, more uniform precipitation (homogeneous precipitation) compared to strong bases like NaOH.[12][13]
Q5: I'm observing significant particle agglomeration in my SEM/TEM images. How can I achieve better dispersion?
Agglomeration reduces the effective surface area and is detrimental to performance. It arises from strong inter-particle forces (van der Waals forces) that are not adequately countered.
-
Primary Cause: Lack of Surface Stabilization. During and after precipitation, nanoparticles tend to aggregate to minimize their high surface energy.
-
Solution 1: Employ Surfactants or Capping Agents. The addition of a surfactant during the synthesis process is a highly effective strategy. Surfactants adsorb onto the particle surfaces, creating a steric or electrostatic barrier that prevents them from sticking together.[1][14] Cationic surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) or non-ionic surfactants like Pluronic F127 have proven effective.[6][15] The choice and concentration of the surfactant are critical variables to optimize.
-
Solution 2: Control pH and Zeta Potential. The surface charge of particles in a solution is pH-dependent. By adjusting the pH away from the material's isoelectric point, you can increase electrostatic repulsion between particles, promoting stability in the suspension.
-
Solution 3: Thorough Washing. Ensure the precipitated powder is washed thoroughly to remove residual ions from the precursor salts. These ions can screen surface charges and promote flocculation. Use deionized water or a suitable solvent mixture until the conductivity of the supernatant is low.
Q6: I used a surfactant, but the surface area did not increase as expected. What went wrong?
If a surfactant fails to deliver the desired increase in surface area, it's often due to suboptimal selection or process parameters.
-
Cause 1: Incorrect Surfactant Choice or Concentration. The effectiveness of a surfactant is highly dependent on the specific chemical system. Cationic surfactants may be more effective than non-ionic ones in certain deep eutectic solvent systems.[7] The concentration must also be optimized, typically around its critical micelle concentration (CMC), to form the micelles that template the porous structure.
-
Solution: Experiment with different types of surfactants (cationic, anionic, non-ionic). Conduct a concentration series for the most promising candidate to find the optimal loading.
-
Cause 2: Incomplete Surfactant Removal. If the surfactant is not completely removed during calcination, it can leave behind a carbonaceous residue that blocks pores, thereby reducing the measured surface area.
-
Solution: Characterize the thermal decomposition of your chosen surfactant using Thermogravimetric Analysis (TGA). This will reveal the precise temperature range required for its complete burnout. Adjust your calcination protocol (temperature, duration, and atmosphere—e.g., using air) to ensure full removal without causing excessive ceria sintering.
Data Summary
Table 1: Effect of Calcination Temperature on Ceria Properties
This table summarizes representative data illustrating the trade-off between calcination temperature, crystallite size, and specific surface area for ceria derived from a carbonate precursor.
| Calcination Temperature (°C) | Average Crystallite Size (nm) | BET Specific Surface Area (m²/g) | Key Observations |
| 500 | ~15.6 | ~60-90 | High surface area, smaller crystallites, potentially incomplete crystallinity.[16] |
| 600 | ~18.2 | ~40-60 | Good balance of crystallinity and surface area.[16] |
| 700 | ~23.1 | ~20-40 | Increased crystallinity and particle size, significant drop in surface area.[9][16] |
| 800 | >30 | <20 | Significant sintering, smooth particle surfaces, low surface area.[9] |
| 900 | >50 | <10 | Approaching single-crystal morphology, very low surface area.[9] |
Note: Absolute values can vary based on the specific precursor and synthesis method.
Visualized Workflows and Relationships
Diagram 1: General Synthesis Workflow
A general workflow for synthesizing high-surface-area ceria.
Diagram 2: Key Factors Influencing Surface Area
Interrelated factors that determine the final surface area.
Experimental Protocols
Protocol 1: High-Surface-Area Ceria Synthesis via Surfactant-Assisted Precipitation
This protocol describes a representative method for synthesizing ceria with enhanced surface area using CTAB as a surfactant.
Materials:
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Cetyl Trimethyl Ammonium Bromide (CTAB)
-
Deionized (DI) Water
-
Ethanol
Procedure:
-
Solution A Preparation: Dissolve 0.1 M of Ce(NO₃)₃·6H₂O in 200 mL of DI water in a beaker. Stir until the solution is clear.
-
Solution B Preparation: In a separate beaker, dissolve 0.05 M of CTAB in 100 mL of DI water. Gentle warming may be required for full dissolution.
-
Mixing: Add Solution B to Solution A under vigorous magnetic stirring. Stir for 30 minutes to ensure homogenous mixing and micelle formation.
-
Precipitation: Prepare a 1.5 M solution of (NH₄)₂CO₃. Add this precipitating agent dropwise to the cerium/CTAB mixture under continuous vigorous stirring. A white precipitate of cerium carbonate will form immediately.
-
pH Adjustment & Aging: Continue adding the ammonium carbonate solution until the pH of the slurry reaches approximately 8.0-9.0. Once the target pH is reached, stop adding the precipitant and allow the slurry to age for 2-4 hours under continuous stirring at room temperature.
-
Washing: Collect the precipitate by centrifugation or filtration. Resuspend the solid in DI water and centrifuge again. Repeat this washing step 3-4 times to remove residual ions. Follow with two additional washes using ethanol to aid in drying and prevent hard agglomerate formation.
-
Drying: Dry the washed precipitate in an oven at 80°C overnight until a constant weight is achieved. The result is a fine, white powder of the cerium carbonate-surfactant composite.
-
Calcination: Place the dried powder in a ceramic crucible and calcine in a muffle furnace under a static air atmosphere. Heat the sample to 450°C with a ramp rate of 2°C/min and hold at 450°C for 4 hours. Allow the furnace to cool naturally to room temperature. The resulting pale-yellow powder is your nanocrystalline ceria.
Protocol 2: Sample Preparation for BET Surface Area Analysis
Accurate BET measurements require a clean sample surface, achieved through degassing.
Procedure:
-
Sample Loading: Accurately weigh approximately 100-200 mg of your final calcined ceria powder into a BET sample tube.
-
Degassing: Attach the sample tube to the degassing port of the surface area analyzer.
-
Heating and Evacuation: Heat the sample under vacuum. For ceria, a degassing temperature of 150-200°C for 4-6 hours is typically sufficient. Higher temperatures risk altering the surface by inducing further sintering. The goal is to remove physisorbed water and other atmospheric contaminants without changing the material's structure.
-
Backfilling and Measurement: After degassing, cool the sample to room temperature, weigh it again to get the precise degassed mass, and then transfer it to the analysis port for N₂ adsorption measurement at 77 K (liquid nitrogen temperature).
References
-
Tshweu, L. L., et al. (2021). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Al-Amin, M., et al. (2022). Surfactant effects on the synthesis of porous cerium oxide from a type IV deep eutectic solvent. RSC Publishing. [Link]
-
Future Market Report. (2024). This compound hydrate CAS 54451-25-1 Market Size, Share, Growth. Future Market Report. [Link]
-
Li, G., et al. (2012). Synthesis and characterization of ceria nanoparticles by complex-precipitation route. Journal of Rare Earths. [Link]
-
Nagle-Cocco, L. A. V., et al. (2023). Orthorhombic this compound Hydroxide Studied by Synchrotron Powder X-Ray Diffraction. IUCrData. [Link]
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ResearchGate. (n.d.). BET surface area (m² g⁻¹) as a function of average grain size (nm) for the different CeO2 samples. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons. RSC Publishing. [Link]
-
Mondal, P., et al. (2021). Enhancing Antioxidants Performance of Ceria Nanoparticles in Biological Environment via Surface Engineering with o-Quinone Functionalities. MDPI. [Link]
-
Matović, B., et al. (2020). High Surface Area Ceria Nanoparticles via Hydrothermal Synthesis Experiment Design. ResearchGate. [Link]
-
Rusdi, S., et al. (2022). SYNTHESIS OF CERIA NANOPARTICLES: EFFECT OF ALCOHOL/WATER RATIO ON THE MORPHOLOGY AND CRYSTAL STRUCTURE. RASĀYAN Journal of Chemistry. [Link]
-
Hassankhani, A., et al. (2022). Hydrothermally synthesized biofunctional ceria nanoparticles using orange peel extract: optimization, characterization, and antibacterial and antioxidant properties. RSC Advances. [Link]
-
Nieder-Westermann, H., et al. (2021). High Surface Area Ceria for CO Oxidation Prepared from Cerium t-Butoxide by Combined Sol–Gel and Solvothermal Processing. ResearchGate. [https://www.researchgate.net/publication/349372270_High_Surface_Area_Ceria_for_CO_Oxidation_Prepared_from_Cerium_t-Butoxide_by_Combined_Sol-Gel_and_Solvothermal_Processing]([Link]_ Oxidation_Prepared_from_Cerium_t-Butoxide_by_Combined_Sol-Gel_and_Solvothermal_Processing)
-
Si, R., et al. (2020). Synthesis and Specific Properties of the Ceria and Ceria-Zirconia Nanocrystals and Their Aggregates Showing Outstanding Catalytic Activity in Redox Reactions—A Review. MDPI. [Link]
-
Cakić, S. M., et al. (2022). The Influence of Silica Template Aging Temperature on the Properties and Catalytic Activity of Nanocast Mesoporous Zirconium-Doped Ceria. MDPI. [Link]
-
Han, C., et al. (2025). Materials chemistry: Uncovering the low-temperature oxygen storage and release mechanism of Mn–CeO2 nanoparticles. EurekAlert!. [Link]
-
Kim, J-H., et al. (2021). Synthesis and Dispersion of Ceria(CeO2) Nanoparticles by Solvothermal Process. Korean Journal of Materials Research. [Link]
-
Kopel, P., et al. (2016). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphate. RSC Advances. [Link]
-
Li, Y., et al. (2020). Ceria nanoparticles: biomedical applications and toxicity. Journal of Nanobiotechnology. [Link]
-
Shajahan, M. S., et al. (2015). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. AIP Conference Proceedings. [Link]
-
ResearchGate. (n.d.). BET surface areas measured on bare 10, 15 and 100 nm ceria and 1 %... ResearchGate. [Link]
- Lee, H., et al. (2011). Method for preparing cerium carbonate and cerium oxide.
-
Martínez-Arias, A., et al. (1998). Surface characterization of alumina-supported ceria. The Journal of Physical Chemistry B. [Link]
-
De la Cruz-Cadena, J. L., et al. (2018). Effect of calcination temperature on structural properties and photocatalytic activity of ceria nanoparticles synthesized employ. Journal of Nanomaterials. [Link]
-
ResearchGate. (2021). (PDF) ROLE OF SURFACTANT ON SYNTHESIS AND CHARACTERIZATION OF CERIUM OXIDE (CeO2) NANO PARTICLES BY MODIFIED CO-PRECIPITATION METHOD. ResearchGate. [Link]
-
Reina, T. R., et al. (2020). Hydrothermal Synthesis of ZnO–doped Ceria Nanorods: Effect of ZnO Content on the Redox Properties and the CO Oxidation Performance. MDPI. [Link]
-
Abdullah, H., et al. (2018). ROOM TEMPERATURE SYNTHESIS OF CERIA BY THE ASSISTED OF CATIONIC SURFACTANT AND AGING TIME. Malaysian Journal of Analytical Sciences. [Link]
-
Portolesi, S., et al. (2025). ENHANCING SURFACE CHARACTERISTICS OF AA2024-T3 AIRCRAFT ALLOY THROUGH SYNERGISTIC ANODIZATION AND CERIUM CONVERSION COATING. PART II. Journal of Chemical Technology and Metallurgy. [Link]
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ResearchGate. (n.d.). Specific surface area of the CeO 2 catalysts obtained by BET analysis. ResearchGate. [Link]
-
Zhang, M., et al. (2014). Fig.1S Detail SEM of synthesized CeO2 at different temperature. RSC Publishing. [Link]
-
Deshpande, S., et al. (2011). High Temperature Decomposition of Cerium Precursors To Form Ceria Nanocrystal Libraries for Biological Applications. ACS Publications. [Link]
-
Zhang, Z., et al. (2022). Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons. RSC Advances. [Link]
-
Hagen, A., et al. (2022). Analysis of defect mechanisms in nonstoichiometric ceria–zirconia by the microwave cavity perturbation method. EPub Bayreuth. [Link]
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Susanto, H., et al. (2023). The Effect of Calcination Temperature on the Characteristics of CeO2 Synthesized Using the Precipitation Method. ResearchGate. [Link]
-
ResearchGate. (n.d.). XRD patterns of cerium carbonate (precursor) and cerium oxides annealed... ResearchGate. [Link]
-
Theerthagiri, J., et al. (2023). Monometallic and Bimetallic Ni–Cu Catalysts Supported on Gd-Doped CeO 2 for Hydrogen-Rich Syngas Production via Methane Partial Oxidation. MDPI. [Link]
-
Rajendran, K., et al. (2017). Effect of Calcination Temperature on Pure Cerium Oxide Nanoparticles by Precipitation Method. International Journal of Engineering Research & Technology. [Link]
-
Park, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. [Link]
-
Park, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Publications. [Link]
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Technical Support Center: Regeneration of Cerium(III) Carbonate Sorbents
Welcome to the technical support center for the regeneration and reuse of cerium(III) carbonate sorbents. This guide is designed for researchers, scientists, and drug development professionals who utilize these materials and seek to optimize their experimental workflows through effective sorbent regeneration. As specialists in materials science, we understand that the reusability of a sorbent is critical for ensuring experimental consistency, reducing costs, and maintaining sustainable laboratory practices.
This document provides in-depth troubleshooting advice and detailed protocols based on established scientific principles and field-proven insights. We will explore the causality behind experimental choices to empower you with a robust understanding of the regeneration process.
Logical Workflow for Selecting a Regeneration Method
The choice of regeneration method is fundamentally dependent on the nature of the adsorbed species and the desired final state of the cerium-based sorbent. The following decision tree provides a logical pathway for selecting the appropriate starting point for your process development.
Caption: Decision tree for selecting an appropriate regeneration strategy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the regeneration of this compound sorbents in a question-and-answer format.
Category 1: Reduced Sorbent Performance After Regeneration
Question 1: My sorbent's capacity has significantly decreased after the first regeneration cycle. What is the likely cause?
Answer: A drop in sorption capacity is the most common failure mode. The root cause often depends on the regeneration method employed.
-
If you used Thermal Regeneration (Calcination): The most probable cause is structural damage to the sorbent due to excessive temperature or an uncontrolled heating rate. High temperatures can lead to sintering, where the fine particles of the sorbent fuse, reducing the overall surface area and accessibility of active sites.[1] The thermal decomposition of this compound to cerium(IV) oxide also fundamentally changes the material's surface chemistry.[2] While CeO₂ can be an excellent sorbent itself, its affinity for your target molecules may differ from the original carbonate form.
-
If you used Chemical Regeneration (Acid Wash): Incomplete desorption of the previously adsorbed species is a common issue. Additionally, the acid itself can alter the surface. For some sorbents, repeated acid washes can strip active functional groups or damage the underlying support structure. If regenerating a cerium sorbent used for metal capture, competitive binding from protons (H⁺) at low pH is the principle of desorption; however, residual acid can interfere with subsequent adsorption cycles if not thoroughly rinsed.[3]
Question 2: The kinetics of adsorption are much slower with my regenerated sorbent. Why is this happening?
Answer: Slower kinetics typically point to mass transfer limitations, which can be introduced during a harsh regeneration process.
-
Pore Structure Collapse: Aggressive thermal treatment can cause the collapse of the microporous and mesoporous structure of the sorbent. This forces molecules to take a more tortuous path to find a binding site, slowing down the overall rate of uptake.
-
Surface Contamination: In chemical regeneration, if the desorbed contaminant is not effectively washed away, it can re-precipitate and block pore entrances. Similarly, if using a method like precipitation to recover the sorbent, by-products can foul the surface.[4] Ensure adequate rinsing with an appropriate solvent (e.g., deionized water) as a final step.
Category 2: Incomplete Regeneration
Question 3: I performed a thermal regeneration, but analytical tests (e.g., TGA, FTIR) show residual contaminants. How can I improve the process?
Answer: This indicates that the time-temperature profile was insufficient to fully remove the adsorbed species.
-
Optimize Temperature and Dwell Time: The thermal decomposition of this compound hydrate itself occurs in distinct steps: dehydration typically below 200°C, followed by decarbonation at higher temperatures (e.g., 250-400°C).[5] The complete removal of adsorbed organic compounds may require even higher temperatures. We recommend performing a thermogravimetric analysis (TGA) on a sample of your spent sorbent to identify the exact decomposition temperature of your contaminants. You can then set your regeneration temperature approximately 50°C above this point.
-
Introduce an Oxidative Atmosphere: For stubborn organic contaminants, performing the calcination in the presence of an oxidant like air or oxygen can be much more effective than in an inert (e.g., nitrogen) atmosphere.[2] The oxygen facilitates the chemical combustion and removal of organic residues.
Question 4: My acid wash is not fully desorbing the captured metal ions. What are my options?
Answer: This suggests a very strong interaction between the sorbate and the sorbent, or that the regenerant is not optimal.
-
Increase Acid Concentration or Change Acid Type: If a dilute acid (e.g., 0.1 M HCl) is ineffective, you can cautiously increase the concentration. Alternatively, switching to a chelating agent like EDTA or citric acid may be more effective for certain metals, as they form strong, soluble complexes that facilitate removal.
-
Check pH of Desorption: The efficiency of acid-based desorption is highly pH-dependent. Ensure the pH of your regenerant solution is low enough to favor the protonation of binding sites and the release of the adsorbed cation. For many metal ions, a pH between 2 and 4 is effective.[3]
Category 3: Physical Degradation of the Sorbent
Question 5: My sorbent powder has become a hard, fused mass after thermal regeneration. Is it salvageable?
Answer: Unfortunately, this describes severe sintering, and the material is likely not recoverable in its high-surface-area form. The primary goal is to prevent this from happening in future runs.
-
Lower the Regeneration Temperature: This is the most critical parameter. Sintering becomes significant at higher temperatures. Use the lowest possible temperature that still achieves complete contaminant removal.
-
Control the Atmosphere: The atmosphere can influence the onset of sintering. While an oxidative atmosphere helps remove organics, it can sometimes promote sintering compared to an inert one. This is a parameter that may require empirical optimization for your specific system.
-
Consider a Support Material: If using a custom-synthesized sorbent, impregnating the cerium carbonate onto a high-surface-area, thermally stable support like alumina (Al₂O₃) can improve resistance to sintering.[6]
Standard Operating Procedures (SOPs)
The following protocols provide detailed, step-by-step methodologies for common regeneration techniques.
SOP 1: Thermal Regeneration via Calcination
This method is ideal for removing volatile organic compounds and results in the conversion of this compound to cerium(IV) oxide.
1. Pre-analysis (Optional but Recommended): 1.1. Take a small, representative sample (10-20 mg) of the spent sorbent. 1.2. Run a thermogravimetric analysis (TGA) from room temperature to 800°C at a ramp rate of 10°C/min in both air and nitrogen atmospheres. 1.3. Identify the temperature at which the final mass loss associated with the contaminant occurs. This will be your target regeneration temperature.
2. Sorbent Preparation: 2.1. Spread the spent this compound sorbent thinly in a ceramic or quartz crucible. Do not exceed a bed depth of 1 cm to ensure uniform heating.
3. Calcination Protocol: 3.1. Place the crucible in a programmable muffle furnace. 3.2. Program the furnace with the following profile:
- Ramp 1 (Drying): Heat from room temperature to 150°C at a rate of 5°C/minute.
- Hold 1 (Drying): Hold at 150°C for 1 hour to gently remove adsorbed water.
- Ramp 2 (Decomposition): Heat from 150°C to the target regeneration temperature (determined in step 1.3, typically 400-550°C) at a rate of 10°C/minute.[4][5]
- Hold 2 (Regeneration): Hold at the target temperature for 2-4 hours. 3.3. Allow the furnace to cool naturally to below 100°C before removing the crucible.
4. Post-Regeneration Validation: 4.1. The regenerated sorbent should be a pale yellow or white powder, characteristic of CeO₂.[7] 4.2. Perform characterization (e.g., FTIR, BET surface area analysis) to confirm the removal of contaminants and assess the final surface area.
Caption: Workflow for the thermal regeneration of cerium carbonate sorbents.
SOP 2: Chemical Regeneration via Acid Wash
This method is suitable for desorbing cationic species (e.g., heavy metals, basic drug compounds) while preserving the carbonate form of the sorbent, provided the conditions are mild.
1. Regenerant Solution Preparation: 1.1. Prepare a 0.1 M solution of nitric acid (HNO₃) or hydrochloric acid (HCl). Note: Avoid sulfuric acid as it can precipitate cerium sulfate.
2. Desorption Protocol: 2.1. Weigh the spent sorbent and place it in a beaker or flask. 2.2. Add the 0.1 M acid solution at a liquid-to-solid ratio of 20:1 (e.g., 200 mL of acid for 10 g of sorbent). 2.3. Stir the slurry at room temperature using a magnetic stirrer for 1-2 hours.
3. Rinsing and Neutralization: 3.1. Separate the sorbent from the acidic solution via filtration or centrifugation. 3.2. Resuspend the sorbent in deionized water (same 20:1 ratio) and stir for 15 minutes. 3.3. Separate the sorbent again. 3.4. Repeat the washing step (3.2-3.3) until the pH of the supernatant is neutral (pH 6.5-7.5). This step is critical to remove residual acid.
4. Drying: 4.1. Dry the washed sorbent in an oven at 80-100°C overnight or until a constant weight is achieved.
5. Post-Regeneration Validation: 5.1. Analyze the filtrate from step 3.1 to quantify the amount of desorbed contaminant, confirming regeneration efficiency. 5.2. Characterize the dried, regenerated sorbent (e.g., using FTIR) to ensure its chemical structure is intact.
Data Summary Table
| Parameter | Thermal Regeneration | Chemical Regeneration (Acid Wash) |
| Primary Application | Removal of volatile organic compounds | Desorption of cationic/basic species |
| Final Sorbent Form | Cerium(IV) Oxide (CeO₂) | This compound (Ce₂(CO₃)₃) |
| Typical Temperature | 400 - 550 °C[4][5] | Room Temperature (Drying at 80-100°C) |
| Key Process Variables | Temperature, Ramp Rate, Atmosphere, Dwell Time | Acid Type & Concentration, Contact Time, Rinsing |
| Pros | Highly effective for organics; Sterilizes the sorbent | Preserves original sorbent material; Low energy |
| Cons | High energy consumption; Risk of sintering; Alters material | Produces liquid waste; May be incomplete; Risk of acid damage |
References
-
Faheem, M., Azher Hassan, M., Du, J., & Wang, B. (2025). Harnessing Potential of Smart and Conventional Spent Adsorbents: Global Practices and Sustainable Approaches through Regeneration and Tailored Recycling. Sep. Purif. Technol., 354, 128907. [Link]
-
Rajak, R., et al. (2022). Recovery, regeneration and sustainable management of spent adsorbents from wastewater treatment streams: A review. Science of The Total Environment, 822, 153555. [Link]
-
Tu, R., et al. (2020). Experimental comparison of regeneration methods for CO2 concentration from air using amine-based adsorbent. Chemical Engineering Journal, 392, 123722. [Link]
-
Lee, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25623–25634. [Link]
-
Bernal, S., et al. (1994). Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Catalysis Letters, 24(1-2), 95-105. [Link]
-
Saberi, A., et al. (2019). Regeneration of carbonaceous adsorbents. Part I: Thermal Regeneration. Reviews in Chemical Engineering, 35(5), 545-578. [Link]
-
Yadav, S., et al. (2025). Cutting-edge regeneration technologies for saturated adsorbents: A systematic review on pathways to circular wastewater treatment system. Environ. Monit. Assess., 197, 215. [Link]
-
Moseev, A.L., et al. (1985). Thermochemical investigations of cerium carbonate decomposition. Zh. Fiz. Khim., 59(3), 571-575. [Link]
-
Ryu, D.-Y., et al. (2021). CO2 Sorption and Regeneration Properties of K2CO3/Al2O3-Based Sorbent at High Pressure and Moderate Temperature. Energies, 14(21), 7058. [Link]
-
Lee, S.-C., et al. (2014). Improving regeneration properties of potassium-based alumina sorbents for carbon dioxide capture from flue gas. Korean Journal of Chemical Engineering, 31, 1004-1010. [Link]
-
Zhang, T., et al. (2022). Adsorption of cerium (III) by zeolites synthesized from kaolinite after rare earth elements (REEs) recovery. Journal of Rare Earths, 40(10), 1614-1623. [Link]
-
Kůs, D., et al. (2016). Recovery of Cerium Dioxide from Spent Glass-Polishing Slurry and Its Utilization as a Reactive Sorbent for Fast Degradation of Toxic Organophosphates. Journal of Chemistry, 2016, 8541249. [Link]
-
Yi, K.B., et al. (2006). Effects of Regeneration Conditions on Sorption Capacity of CO2 Dry Potassium Sorbent During Carbonation. Journal of the Korean Industrial and Engineering Chemistry, 17(3), 325-329. [Link]
-
Kůs, D., et al. (2015). Recovery of Cerium Dioxide from Spent Glass-Polishing Slurry and Its Utilization as a Reactive Sorbent for Fast Degradation of Toxic Organophosphates. Advances in Materials Science and Engineering, 2015, 241421. [Link]
-
Valderrama, C.A., et al. (2024). Extremophile Red Algae for Acid Mine Waste Remediation: A Design-Forward Review Focused on Galdieria sulphuraria. Water, 16(11), 1501. [Link]
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Validation & Comparative
Comparative Guide: Synthetic Routes for Pharmaceutical-Grade Cerium(III) Carbonate
Executive Summary & Strategic Context
Audience: Drug Development Scientists, Process Chemists, and Materials Engineers.
Cerium(III) carbonate (
Inconsistent synthesis routes lead to batch-to-batch variability in hydration states (octahydrate vs. anhydrous) and crystalline polymorphs (orthorhombic vs. hexagonal). This guide objectively compares three distinct synthesis protocols, evaluating them against Critical Quality Attributes (CQAs) required for pharmaceutical applications.
Comparative Analysis of Synthesis Routes
We analyze three dominant methodologies ranging from standard industrial precipitation to advanced morphological control.[1]
Table 1: Technical Performance Matrix
| Feature | Route A: Ammonium Bicarbonate Precipitation | Route B: Urea-Mediated Hydrothermal | Route C: CDI-Mediated Solvothermal |
| Primary Mechanism | Ionic Precipitation (Fast) | Homogeneous Hydrolysis (Slow) | Organic Carbonylation (Room Temp) |
| Crystallinity | Low to Moderate (Polycrystalline) | High (Single Crystal) | Moderate (Nanocrystalline) |
| Morphology | Irregular Agglomerates | Controlled (Rice/Shuttle-like) | High Aspect Ratio (Nanoplates) |
| Particle Size ( | 2 – 10 | 100 – 500 nm (Narrow) | 50 – 200 nm (Tunable) |
| Impurity Risk | High (Occluded | Low (Volatile byproducts) | Low (Organic solvent wash) |
| Scalability | High (Batch/Continuous) | Moderate (Autoclave limits) | Low/Moderate (Solvent handling) |
| Pharma Relevance | Bulk excipients; Phosphate binders | Injectable precursors; Bio-imaging | High-surface area therapeutics |
Detailed Experimental Protocols
Route A: Controlled Precipitation via Ammonium Bicarbonate
Best for: Large-scale production of bulk pharmaceutical intermediates.
The Challenge: Rapid mixing leads to local supersaturation, causing uncontrolled nucleation and occlusion of impurities. The Solution: A "Reverse Strike" precipitation method to maintain constant pH.
Protocol:
-
Preparation: Dissolve Cerium(III) Nitrate Hexahydrate (
) in deionized water (0.5 M). Filter to remove insolubles. -
Precipitant: Prepare a 2.0 M Ammonium Bicarbonate (
) solution. -
Reverse Strike: Slowly add the Cerium solution into the Bicarbonate solution (not vice-versa) under high-shear mixing (1000 RPM).
-
Scientific Rationale: Adding cation to excess anion maintains a high pH environment, favoring the formation of the carbonate over the soluble bicarbonate species.
-
-
Aging: Stir for 2 hours at 50°C. The precipitate converts from a gel-like amorphous phase to crystalline
. -
Purification: Centrifuge and wash 3x with DI water to remove nitrate ions.
-
Drying: Vacuum dry at 60°C for 12 hours.
Route B: Urea-Mediated Homogeneous Hydrolysis
Best for: High-crystallinity requirements and controlling polymorph purity.
The Mechanism: Urea decomposes thermally to release ammonia and
Protocol:
-
Stoichiometry: Mix
and Urea in a 1:15 molar ratio in DI water. -
Hydrothermal Treatment: Seal in a Teflon-lined stainless steel autoclave.
-
Reaction: Heat to 160°C for 12 hours.
-
Control Point: Temperature dictates morphology. <100°C yields amorphous powder; >140°C yields orthorhombic "shuttles."
-
-
Quenching: Cool naturally to room temperature.
-
Recovery: Filter the white precipitate. Wash with ethanol (prevents agglomeration during drying).
Route C: CDI-Mediated Non-Aqueous Synthesis
Best for: Nanostructured materials with high specific surface area (ROS scavenging).
The Innovation: Uses 1,1'-carbonyldiimidazole (CDI) in acetone.[1][2] CDI acts as a carbonyl source without water, allowing for room-temperature synthesis of nanoplates.[1][2]
Protocol:
-
Precursor: Dissolve
in acetone (anhydrous). -
Reagent: Add CDI and imidazole to the solution.
-
Reaction: Stir at ambient temperature (25°C) for 3 hours.
-
Mechanism:[3] CDI hydrolysis (triggered by the hydrated water in the cerium salt) releases
locally, which is captured by imidazole to form carbonate ions.
-
-
Separation: Centrifuge the resulting nanoplates.
-
Activation: Calcining these carbonates at 300°C yields highly reactive Ceria nanoparticles with preserved morphology.
Mechanistic Visualization
The following diagrams illustrate the divergent chemical pathways and the decision logic for selecting a synthesis route.
Diagram 1: Synthesis Pathway & Morphology Control
This diagram details how the source of the carbonate ion influences the final particle architecture.
Figure 1: Mechanistic pathways correlating reagent choice to final particle morphology.
Diagram 2: Industrial Workflow Decision Tree
A logic gate for researchers to select the appropriate method based on pharmaceutical requirements.
Figure 2: Decision matrix for selecting synthesis route based on Critical Quality Attributes (CQAs).
References
-
ACS Omega (2021) . Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole.
-
Industrial & Engineering Chemistry Research (2023) . Polymorph and Morphology Formation of Cerium Carbonate from Reactive Crystallization.
-
ResearchGate (2010) . Morphology and size control of cerium carbonate hydroxide and ceria micro/nanostructures by hydrothermal technology.
-
Google Patents (2011) . Method for preparing cerium carbonate and cerium oxide.
-
Expert Opinion on Drug Metabolism & Toxicology (2009) . Therapeutic use of the phosphate binder lanthanum carbonate (Contextual reference for Rare Earth Carbonate applications).
Sources
Comparative Guide: Cerium(III) Carbonate vs. Cerium Oxide in Catalytic Applications
Executive Summary
This guide provides a technical comparison between Cerium(III) Carbonate (
-
Cerium Oxide (
): The dominant heterogeneous catalyst, renowned for its Oxygen Storage Capacity (OSC) and rapid redox cycling. It is the industry standard for oxidation reactions (e.g., CO oxidation, soot combustion). -
This compound (
): Primarily a structural precursor, but exhibits intrinsic utility as a solid base catalyst in organic synthesis (e.g., Knoevenagel condensation) and as a "catalytic antioxidant" in biomedical applications due to surface-stabilized species.
Part 1: Physicochemical Profile[1]
The fundamental difference lies in their electronic structure and surface termination, which dictates their reaction mechanisms.
| Feature | This compound ( | Cerium(IV) Oxide ( |
| Crystal System | Orthorhombic (typically hexahydrate) | Face-Centered Cubic (Fluorite) |
| Primary Active Site | Basic Carbonate/Hydroxyl groups ( | Oxygen Vacancies ( |
| Oxidation State | Stable | Mixed |
| Thermal Stability | Decomposes at ~500°C | Stable >1000°C (sintering occurs) |
| Catalytic Mode | Acid-Base (Solid Base) | Redox (Mars-van Krevelen) |
| BET Surface Area | Variable (depends on precipitation) | High (up to 100 |
Part 2: Catalytic Performance Analysis
The Redox Powerhouse: Cerium Oxide ( )
Target Application: Gas-phase Oxidation (CO Oxidation, VOC removal).
Ceria's activity stems from the Mars-van Krevelen mechanism . The lattice releases oxygen to oxidize the substrate (reducing
-
Key Driver: The formation energy of oxygen vacancies. Nanostructuring increases the ratio of surface-to-bulk atoms, stabilizing defects and enhancing OSC.
-
Performance Metric:
(Temperature of 50% conversion). Nanostructured can achieve for CO oxidation as low as 250–300°C without noble metals.
The Solid Base & Template: this compound
Target Application: Liquid-phase Organic Synthesis (Knoevenagel Condensation).
While less active in redox cycles, the carbonate possesses basic surface sites suitable for proton abstraction in C-C bond-forming reactions.
-
Mechanism: The basic carbonate or surface hydroxyl groups abstract a proton from an active methylene compound (e.g., malononitrile), generating a carbanion that attacks an aldehyde.
-
Precursor Role: The morphology of the carbonate (e.g., nanorods, plates) acts as a hard template . Calcining these carbonates yields isomorphic oxide structures, preserving the high surface area required for the oxide's activity.
Part 3: Mechanistic Visualization
Diagram 1: The Ceria Redox Cycle vs. Carbonate Activation
This diagram contrasts the vacancy-driven cycle of
Caption: Comparison of the redox cycling in Ceria (left) versus the proton abstraction mechanism on Cerium Carbonate surfaces (right).
Part 4: Experimental Protocols
Protocol A: Synthesis & Transformation
Objective: Synthesize mesoporous
-
Precursor Precipitation:
-
Dissolve 10 mmol
in 50 mL deionized water. -
Separately, dissolve 30 mmol urea (or
) in 50 mL water. -
Mix solutions and heat to 90°C under vigorous stirring for 4 hours.
-
Result: White precipitate of
.
-
-
Isolation:
-
Centrifuge (5000 rpm, 10 min) and wash 3x with water/ethanol.
-
Dry at 80°C overnight.
-
-
Calcination (Activation):
-
Place dried carbonate in a ceramic crucible.
-
Ramp to 400–600°C (rate: 2°C/min) in static air. Hold for 4 hours.
-
Result: Pale yellow
powder (Fluorite phase).
-
Protocol B: Catalytic Activity Testing
Test 1: CO Oxidation (Gas Phase -
)[2]
-
Setup: Fixed-bed quartz reactor (ID: 4-6 mm).
-
Loading: 50 mg catalyst (diluted with SiC to avoid hotspots).
-
Feed: 1% CO, 10%
, balance He/N2. -
Flow Rate: 50 mL/min (WHSV ~ 60,000 mL/g/h).
-
Analysis: Online Gas Chromatography (GC) or IR analyzer.
-
Data Point: Measure CO conversion from 100°C to 400°C.
Test 2: Knoevenagel Condensation (Liquid Phase -
)
-
Reaction: Benzaldehyde + Malononitrile
Benzylidenemalononitrile. -
Setup: 25 mL round-bottom flask with magnetic stirrer.
-
Loading: 1 mmol aldehyde, 1.2 mmol malononitrile, 5 mol% catalyst (
). -
Solvent: 5 mL Ethanol:Water (1:1) or Toluene (for non-polar comparison).
-
Conditions: Stir at Room Temperature (or reflux at 80°C) for 1–4 hours.
-
Analysis: Filter catalyst; analyze filtrate via HPLC or GC-MS.
Part 5: Experimental Workflow Diagram
Caption: Workflow for synthesizing cerium carbonate and determining its route: direct base catalysis or conversion to oxide for redox applications.
References
-
Trovarelli, A. (1996). Catalytic Properties of Ceria and CeO2-Containing Materials. Catalysis Reviews, 38(4), 439–520. Link
-
Li, Y., et al. (2019). An eco-friendly route for template-free synthesis of high specific surface area mesoporous CeO2 powders.[1][3] RSC Advances, 9, 22613-22620. Link
-
Helal, A., et al. (2023).[4] Uniform titania-supported Ce(III) carbonate cluster catalysts for degradation of reactive oxygen species.[4] RSC Advances, 13, 23030-23037.[4] Link
-
Mullins, D. R. (2015). The Surface Chemistry of Cerium Oxide. Surface Science Reports, 70(1), 42-85. Link
-
Corma, A., & Garcia, H. (2006). Lewis Acids: From Conventional Homogeneous to Green Zeolite-Based Heterogeneous Catalysts. Chemical Reviews, 103(11), 4307–4366. (Context on Solid Base/Acid Catalysis). Link
Sources
Beyond Peak Matching: A Comparative Guide to Validating Cerium(III) Carbonate Phases via Rietveld Refinement
Introduction: The Polymorph Challenge
In the development of phosphate binders for chronic kidney disease (CKD) and precursors for high-purity ceria (
The material exists in a delicate equilibrium with other hydration states and hydroxy-carbonate impurities (e.g.,
This guide moves beyond qualitative identification, establishing Rietveld Refinement as the mandatory protocol for quantitative phase validation.
Comparative Analysis: Rietveld vs. Alternatives
The following table objectively compares the "Gold Standard" (Rietveld) against common laboratory alternatives.
| Feature | Method A: Search/Match (Qualitative) | Method B: Single Peak Fitting (Scherrer) | Method C: Rietveld Refinement (Quantitative) |
| Primary Output | Phase ID (Names) | Crystallite Size (nm) | Quant. Phase % (wt), Lattice Parameters, Site Occupancy |
| Accuracy | Low (Subjective scoring) | Medium (Geometric only) | High (Whole pattern fitting) |
| Impurity Detection | > 2-5% (often misses amorphous) | N/A | < 0.5-1% (detects amorphous humps) |
| Handling Overlap | Fails with heavy overlap | Fails with heavy overlap | Deconvolutes overlapping peaks |
| Texture Correction | None (Intensity errors common) | None | March-Dollase (Critical for carbonates) |
| Time Investment | 5 Minutes | 15 Minutes | 2-4 Hours (Setup + Calculation) |
Critical Insight: Cerium carbonate crystals often grow as plates. This creates "Preferred Orientation" (texture), where X-rays reflect strongly off specific planes (e.g., 00l). Search/Match algorithms interpret this intensity mismatch as a different phase or a poor match. Only Rietveld refinement mathematically corrects for this texture.
Decision Matrix: When to Upgrade to Rietveld
Use the following logic flow to determine if your current validation method is sufficient or if you must escalate to Rietveld refinement.
Caption: Decision logic for selecting the appropriate validation method based on sample criticality and data complexity.
Experimental Protocol: The Self-Validating Workflow
To achieve a reliable Rietveld refinement for
Step 1: High-Quality Data Acquisition
-
Instrument: Bragg-Brentano Geometry (Theta-2Theta).
-
Range: 10° – 80°
(Carbonates have significant low-angle peaks). -
Step Size: 0.02° (Must be smaller than the FWHM of the sharpest peak).
-
Count Time: Minimum 1-2 seconds/step. Reason: Rietveld minimizes the residual least squares; high noise (low counts) artificially improves the "Goodness of Fit" (Chi-squared) while hiding structural errors.
Step 2: The Refinement Strategy (The "Turn-Key" Protocol)
Refinement must be sequential. Releasing all parameters at once will cause the calculation to diverge (crash).
-
Phase Selection: Import CIF (Crystallographic Information File) for Lanthanite-(Ce) (ICSD #12677 or similar).
-
Scale & Background: Refine Scale Factor and Chebyshev polynomial (6-12 terms).
-
Lattice Parameters: Refine
.[2]-
Check: If cell volume drifts >1% from literature, stop. The phase ID is likely wrong.
-
-
Peak Profile: Refine Caglioti parameters (
) and Lorentzian broadening ( ).-
Note: Use a Thompson-Cox-Hastings pseudo-Voigt function.
-
-
Preferred Orientation (Crucial): Enable March-Dollase correction.
-
Vector: Typically [0 0 1] for plate-like carbonates.
-
Validation: If the texture index (
) is < 0.7 or > 1.3, the sample preparation was poor (re-pack the holder).
-
-
Atomic Positions: Only refine heavy atom (Ce) positions if data quality is ultra-high. Keep C and O fixed for routine validation.
Step 3: Visualization of the Workflow
Caption: Sequential refinement workflow. Step 4 (Texture) is the most critical step for carbonate plates.
Troubleshooting & Self-Validation
How do you know the result is real? Use these metrics:
- (Weighted Profile R-factor): Should be < 10-12% for good data.
-
(Chi-Squared): Target is 1.0 - 2.0.
-
If
: You over-parameterized (refined too many variables). -
If
: You missed a phase or the model is wrong.
-
-
The Difference Plot: The blue line (Observed - Calculated) should be a flat line.
-
Spike in Difference Plot: Indicates an impurity phase (e.g.,
traces). -
Sinusoidal Wave in Difference Plot: Indicates background fitting error (amorphous content).
-
References
-
Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. Link
-
McCusker, L. B., et al. (1999).[4][5][6] Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.[5] Link
-
Dal Negro, A., et al. (1975).[2] The crystal structure of ancylite,
. American Mineralogist, 60, 280-284. (Structural basis for hydroxy-carbonate impurities).[2][7] Link -
Shinn, D. B., & Eick, H. A. (1968).[8] The crystal structure of lanthanum carbonate octahydrate. Inorganic Chemistry, 7(7), 1340–1345. (Isostructural reference for Ce-Lanthanite). Link
-
Shimizu, M., et al. (2022). Evaluation of cerium oxide as a phosphate binder using 5/6 nephrectomy model rat.[9] Scientific Reports, 12, 13568. (Context for Ce-carbonate drug development). Link
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A Comparative Guide to Phosphate Binders: Cerium(III) Carbonate vs. Lanthanum Carbonate
Introduction: The Critical Challenge of Hyperphosphatemia in Chronic Kidney Disease
Hyperphosphatemia, an excess of phosphate in the blood, is a near-universal complication in patients with advanced chronic kidney disease (CKD).[1][2] As renal function declines, the body's ability to excrete dietary phosphate is compromised, leading to a cascade of pathophysiological events, including secondary hyperparathyroidism, renal bone disease, and extensive vascular calcification.[2][3] These complications are strongly associated with increased cardiovascular morbidity and mortality, making the effective management of serum phosphate a cornerstone of CKD therapy.[1][4][5]
While dietary restrictions and dialysis are fundamental to treatment, they are often insufficient to control phosphate levels.[1][6] Consequently, the majority of dialysis patients require oral phosphate binders.[6] These agents function within the gastrointestinal (GI) tract to sequester dietary phosphate, preventing its absorption into the bloodstream.[7][8] For decades, the therapeutic landscape was dominated by aluminum- and calcium-based binders, but concerns over aluminum toxicity and the risk of hypercalcemia and vascular calcification with calcium salts spurred the development of newer, non-calcium-based agents.[6]
Among these, lanthanum carbonate has emerged as a potent and well-established therapeutic option. More recently, cerium-based compounds, such as cerium(III) carbonate and cerium oxide, have garnered significant interest as next-generation phosphate binders. This guide provides an in-depth, objective comparison of the phosphate binding performance of this compound and lanthanum carbonate, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Lanthanides
Both lanthanum and cerium are lanthanide elements that leverage their high affinity for phosphate to function as effective binders. However, the nuances of their interaction with the physiological environment of the GI tract are critical to their therapeutic profile.
Lanthanum Carbonate: When administered orally, lanthanum carbonate rapidly dissociates in the acidic environment of the stomach, releasing trivalent lanthanum ions (La³⁺).[8][9] These ions exhibit a high binding affinity for dietary phosphate, forming the highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complex.[8] This stable complex remains within the GI tract and is subsequently eliminated via the feces, thereby reducing the net absorption of dietary phosphate.[8][10] The efficacy of lanthanum is maintained across the physiological pH range of the GI tract, with optimal binding occurring between pH 3 and 5.[9]
This compound and Cerium Oxide: Similar to lanthanum, cerium in its trivalent state (Ce³⁺) readily binds with phosphate ions to form the insoluble precipitate, cerium phosphate (CePO₄).[11] The primary mechanism involves a direct scavenging of phosphate from the GI lumen.[11] A key distinction highlighted in preclinical studies is the efficacy of cerium compounds across a broader pH range. Notably, cerium oxide has demonstrated potent phosphate adsorption capacity at both acidic and neutral pH levels.[3] This characteristic is theoretically advantageous, as the stomach pH can become more neutral after a meal, a period when phosphate binding is most critical.[3]
Caption: Workflow for In Vitro Phosphate Binding Capacity Assessment.
Conclusion and Future Directions
The management of hyperphosphatemia remains a significant clinical challenge, and the development of more potent and patient-friendly phosphate binders is a key area of research.
-
Lanthanum carbonate is a proven, high-efficacy phosphate binder with a robust clinical data profile. Its non-calcium-based mechanism provides a distinct advantage over older therapies, and its high affinity for phosphate ensures reliable performance. It serves as a critical benchmark against which new agents must be compared.
-
This compound/oxide represents a promising evolution in lanthanide-based phosphate binders. Preclinical data are highly encouraging, suggesting an efficacy comparable to lanthanum carbonate but with the potential for superior performance in the variable pH environment of the GI tract. [3]The preliminary evidence of a possible renal-protective effect is particularly exciting and demands further rigorous investigation. [3] For drug development professionals, the path forward is clear. While lanthanum carbonate provides a validated therapeutic option, the potential advantages of cerium-based binders warrant progression into human clinical trials. Future studies must focus on establishing the long-term safety, tolerability, and efficacy of cerium carbonate in CKD patients. A head-to-head randomized controlled trial comparing cerium carbonate directly with lanthanum carbonate would be the definitive step in elucidating its place in the therapeutic arsenal for hyperphosphatemia. The ideal phosphate binder—one that combines maximum potency with minimal pill burden and an impeccable safety profile—remains the ultimate goal. [5][12]Cerium-based compounds may represent a significant step toward achieving it.
References
- Efficacy of Lanthanum Carbonate and Sevelamer Carbonate as Phosphate Binders in Chronic Kidney Disease—A Compar
- Comparison of In Vitro Phosphate-Binding Studies of Sevelamer Carbonate Using Incubator Shaker and USP Dissolution Apparatus II. (2022). Dissolution Technologies.
- Efficacy, Tolerability, and Safety of Lanthanum Carbonate in Hyperphosphatemia: A 6-Month, Randomized, Comparative Trial versus Calcium Carbon
- Efficacy and Safety of Lanthanum Carbonate for Reduction of Serum Phosphorus in Patients With Chronic Renal Failure Receiving Hemodialysis. (2003). PubMed.
- The interaction of phosphate species with cerium oxide: The known, the ambiguous and the unexplained. (2024). PubMed.
- The management of hyperphosphatemia by lanthanum carbonate in chronic kidney disease p
- Relative in Vitro Efficacy of the Phosphate Binders Lanthanum Carbonate and Sevelamer Hydrochloride. (2007).
- High Phosphate-Binding Capacity of Oxylanthanum Carbonate with a Low Medication Volume: Comparison with Commercially Available Phosph
- Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride. (2007). PubMed.
- Pharmacology of the Phosphate Binder, Lanthanum Carbon
- Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. (2018). PubMed.
- Lanthanum Carbonate Reduces Urine Phosphorus Excretion: Evidence of High-Capacity Phosph
- High Phosphate Binding Capacity of Lanthanum Dioxycarbonate With a Low Medication Volume: Comparison With Commercially Available Phosphate Binders. (2022).
- Evaluation of cerium oxide as a phosphate binder using 5/6 nephrectomy model r
- Phosphate binding therapy in dialysis patients: focus on lanthanum carbon
- Efficacy, tolerability, and safety of lanthanum carbonate in hyperphosphatemia: a 6-month, randomized, comparative trial versus calcium carbon
- Behaviour of cerium (III) phosphate in a carbonate-alkaline medium. (2020).
- What is the mechanism of Lanthanum carbonate? (2024).
- Oral phosphate binders. (2012).
- Phosphate-binding capacity of each phosphate binder. (2020).
- Effect of Treating Hyperphosphatemia With Lanthanum Carbonate vs Calcium Carbonate on Cardiovascular Events in Patients With Chronic Kidney Disease Undergoing Hemodialysis: The LANDMARK Randomized Clinical Trial. (2021). PubMed Central.
- Behaviour of cerium (III) phosphate in a carbonate-alkaline medium. (2020). CyberLeninka.
- Clinical Evaluation of the Safety, Efficacy and Tolerability of Lanthanum Carbonate in the Management of Hyperphosphatemia in P
- Safety and effectiveness of lanthanum carbonate for hyperphosphatemia in chronic kidney disease (CKD) patients: a meta-analysis. (2021). Taylor & Francis Online.
- Phosphate Binder Compliance Study in Patients with End-Stage Kidney Disease. (2022). Dovepress.
- Effect of Treating Hyperphosphatemia With Lanthanum Carbonate vs Calcium Carbonate on Cardiovascular Events in P
- Safety and Efficacy Evaluation of Lanthanum Carbonate for Hyperphosphatemia in End-Stage Renal Disease P
- Efficacy of Dietary Education and Education on Phosphate Binder Use in Hemodialysis P
- Evidence reviews for the use of phosph
- Modelling phosphate and arsenate adsorption on cerium dioxide: A density functional theory study. (2020). University of Huddersfield Research Portal.
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- 4. tandfonline.com [tandfonline.com]
- 5. Phosphate Binder Compliance Study in Patients with End-Stage Kidney Disease [nephrojournal.com]
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- 7. Lanthanum Carbonate Reduces Urine Phosphorus Excretion: Evidence of High-Capacity Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The interaction of phosphate species with cerium oxide: The known, the ambiguous and the unexplained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Phosphate-Binding Capacity of Oxylanthanum Carbonate with a Low Medication Volume: Comparison with Commercially Available Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Comparative Guide to Cerium(III) Carbonate and Iron-Based Phosphate Adsorbents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Phosphate Control
The effective removal of excess phosphate is a persistent challenge across diverse scientific domains, from preventing eutrophication in environmental water remediation to managing hyperphosphatemia in patients with chronic kidney disease (CKD). In both fields, adsorbent materials are a cornerstone of control strategies. Among the most promising candidates are metal-based adsorbents, with cerium(III) and iron-based compounds emerging as leading alternatives to traditional calcium and aluminum salts.
This guide provides an in-depth performance comparison of cerium(III) carbonate and the class of iron-based phosphate adsorbents. Moving beyond a simple cataloging of features, we will dissect the fundamental mechanisms of action, present a critical analysis of performance data under various conditions, and provide robust, self-validating experimental protocols for their evaluation. This analysis is designed to empower researchers and drug development professionals to make informed, application-specific decisions when selecting a phosphate adsorbent.
Chapter 1: The Mechanistic Underpinnings of Phosphate Adsorption
The efficacy of any adsorbent is rooted in its chemical and physical interactions with the target molecule. For phosphate, these interactions are multifaceted, involving a combination of electrostatic forces, ligand exchange, and surface precipitation.
This compound: A Multi-Modal Approach
Cerium, a rare-earth element, demonstrates a remarkably high affinity for phosphate. The primary mechanism for phosphate removal by this compound is a combination of ligand exchange and direct precipitation. The cerium(III) ions (Ce³⁺) on the adsorbent surface play the major role in forming strong, stable bonds with phosphate ions.[1] This process often involves the displacement of carbonate ions from the adsorbent structure, followed by the formation of highly insoluble cerium phosphate (CePO₄) on the material's surface.[2][3] This precipitation creates a stable, crystalline structure that effectively sequesters phosphate.[2]
Additional mechanisms, including electrostatic attraction and the formation of inner-sphere complexes, also contribute, particularly when cerium is supported on materials like biochar.[4] This multi-pronged approach is a key reason for its robust performance across a wide range of conditions.
Caption: Adsorption mechanism of phosphate on Iron-Based Adsorbents.
Chapter 2: Quantitative Performance Comparison
A direct comparison of performance metrics is essential for adsorbent selection. The following data, synthesized from multiple studies, highlight the operational characteristics of each adsorbent class.
Key Performance Indicators
The choice between cerium and iron-based adsorbents often depends on the specific requirements of the application, such as the operational pH, required speed of uptake, and the presence of competing ions.
| Performance Metric | This compound & Derivatives | Iron-Based Adsorbents & Composites | Causality & Key Insights |
| Max. Adsorption Capacity (q_max) | 30-190 mg P/g [1][5] | Highly variable; e.g., ~11-45 mg P/g for iron-biochar composites [6] | Cerium's intrinsic affinity and the formation of dense CePO₄ precipitates can lead to very high capacities. Iron-based capacities are highly dependent on the specific iron phase and surface area of the support material. |
| Kinetics | Rapid; often follows pseudo-second-order model. Can achieve >95% removal in 1 hour. [4] | Fast initial uptake, also typically described by pseudo-second-order kinetics. [7][8] | Both mechanisms involve rapid surface reactions. The rate is often limited by the diffusion of phosphate to the active sites. [9] |
| Optimal pH Range | Very wide (pH 3-10), with enhanced performance in alkaline conditions. [1][3][4] | Performance is more pH-dependent, generally favoring acidic to neutral conditions. [7] | Cerium's effectiveness across a broad pH spectrum is a significant advantage. [3]Iron oxides' surface charge is highly pH-dependent, affecting electrostatic attraction. |
| Selectivity | High selectivity for phosphate, with strong resistance to competing anions like carbonate and sulfate. [4] | Can be inhibited by competing anions, though performance remains robust. | The extremely low solubility of cerium phosphate (Ksp ≈ 10⁻²³) drives high selectivity. |
| Regenerability | Good; can maintain >90% efficiency after several adsorption-desorption cycles. [4] | Excellent; some composites show only a 10% capacity decline after 10 cycles. [10] | The strength of the adsorbent-phosphate bond dictates the harshness of the conditions (e.g., high pH) needed for regeneration. |
Chapter 3: Application-Specific Considerations
For Drug Development: Managing Hyperphosphatemia in CKD
In the clinical setting, performance extends beyond simple binding capacity to include patient-centric factors.
-
Pill Burden and Adherence: Phosphate binders contribute significantly to the high pill burden of CKD patients. [11]Iron-based binders like sucroferric oxyhydroxide have been shown to be effective with a lower pill burden compared to other binders like sevelamer, which can improve patient adherence. [12][13]* Ancillary Therapeutic Benefits: Ferric citrate is a unique iron-based binder as it not only controls phosphate but also increases iron stores, which can help manage the anemia often associated with CKD and potentially reduce the need for intravenous iron and erythropoiesis-stimulating agents. [13][14]* Safety and Side Effects: The primary concern with older calcium-based binders is the risk of hypercalcemia and accelerated vascular calcification. [15]Non-calcium-based binders, including lanthanum carbonate (chemically similar to cerium carbonate) and iron-based binders, are often preferred to mitigate this risk and are associated with a reduction in all-cause mortality compared to calcium-based options. [12]Common side effects for both classes include gastrointestinal issues like nausea and diarrhea. [11][14]
For Environmental Remediation: Wastewater Treatment
In environmental applications, cost, durability, and performance in complex water matrices are paramount.
-
pH Stability: Cerium-based adsorbents' ability to function effectively over a wide pH range (3-10) is a major advantage, reducing the need for costly pH adjustments of wastewater streams. [3][4]* Cost and Availability: Iron salts are generally inexpensive and widely available, making iron-based adsorbents, especially those utilizing waste-derived supports like biochar, a potentially more cost-effective solution for large-scale applications. [6]* Resource Recovery: The adsorbed phosphate can be recovered from both types of materials, typically by desorption in a high-pH solution. This allows for the recycling of valuable phosphorus resources and the regeneration of the adsorbent for multiple uses. [4][10]
Chapter 4: Standardized Experimental Protocols for Adsorbent Evaluation
To ensure data comparability and trustworthiness, standardized evaluation methods are critical. The following protocols for batch adsorption studies are fundamental to characterizing any phosphate adsorbent.
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- 3. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater | MDPI [mdpi.com]
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- 5. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
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Unraveling the Thermal Transformation of Cerium(III) Carbonate: A Comparative Guide to Intermediate Compounds
For Immediate Release
A Comprehensive Analysis of the Thermal Decomposition Pathway of Cerium(III) Carbonate, Elucidating the Formation and Characterization of Key Intermediate Compounds. This guide serves as an essential resource for researchers, scientists, and professionals in drug development, providing in-depth technical insights and comparative experimental data.
The thermal decomposition of this compound (Ce₂(CO₃)₃) is a critical process in the synthesis of advanced cerium-based materials, including catalysts, polishing agents, and components for solid oxide fuel cells. A thorough understanding of the reaction pathway and the transient intermediate compounds formed is paramount for controlling the physicochemical properties of the final cerium oxide product. This guide provides a detailed analysis of these intermediates, comparing the decomposition process under different atmospheric conditions and detailing the analytical methodologies required for their characterization.
The Multi-Step Decomposition Cascade: Beyond Simple Conversion
The thermal decomposition of hydrated this compound is not a single-step conversion to cerium oxide but rather a complex sequence of reactions. The pathway is profoundly influenced by the surrounding atmosphere, primarily differentiating between oxidizing (e.g., air, oxygen) and inert/reducing (e.g., nitrogen, argon, hydrogen) environments.
Initial investigations have identified a multi-stage process that begins with dehydration, followed by the sequential removal of carbon dioxide molecules, ultimately leading to the formation of cerium oxide.[1][2] The critical juncture in this process is the oxidation of cerium from the +3 to the +4 state, a transformation that dictates the nature of the intermediate and final products.
Decomposition in an Oxidizing Atmosphere
In the presence of oxygen, the decomposition of this compound hydrate proceeds in two principal steps, yielding water, carbon dioxide, and, ultimately, cerium(IV) oxide (CeO₂).[2] The process is characterized by the direct oxidation of Ce(III) to Ce(IV) as the carbonate structure breaks down.
Decomposition in Inert or Reducing Atmospheres
Under inert or reducing conditions, the decomposition pathway is more intricate. The second decomposition step, following dehydration, is often shifted to higher temperatures and can be further divided into sub-stages.[2] In these environments, the evolved carbon dioxide can be partially reduced by the remaining Ce(III) to form carbon monoxide (CO) and even elemental carbon.[2] The solid product in such cases is often a non-stoichiometric cerium oxide, CeO₂-x.[2]
Elusive Intermediates: Unmasking the Cerium Oxycarbonates
The key to understanding the decomposition mechanism lies in the identification of the transient intermediate compounds formed between the initial carbonate and the final oxide. Several cerium oxycarbonate species have been proposed and identified as crucial waypoints in this transformation.
A study on the decomposition of cerium(III) acetate hydrate in an inert atmosphere, which shares similarities with the carbonate decomposition, identified a series of intermediates, including Ce₂O(CH₃CO₂)₄ , Ce₂O₂(CH₃CO₂)₂ , and ultimately cerium oxycarbonate (Ce₂O₂CO₃) .[3] Further research on the thermal decomposition of various cerium carboxylates has also pointed to the formation of Ce₂O₂CO₃ and Ce₂O₃ as intermediate phases before the final oxidation to CeO₂.[4]
Moreover, the synthesis of cerium carbonate particles has revealed the existence of mixed phases of cerium oxycarbonate hydrate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) , suggesting that oxycarbonate structures can be intrinsically linked to the precursor material itself.[5][6]
The following table summarizes the key intermediate compounds identified in the thermal decomposition of cerium(III) compounds:
| Intermediate Compound | Chemical Formula | Conditions of Formation | Analytical Evidence |
| Cerium Oxycarbonate | Ce₂O₂CO₃ | Inert/Reducing Atmospheres | TG-DTA-MS, XRD |
| Cerium(III) Oxide | Ce₂O₃ | Inert/Reducing Atmospheres | XRD |
| Cerium Oxycarbonate Hydrate | (Ce³⁺)₂O(CO₃)₂·H₂O | Precursor synthesis, early decomposition stages | XRD |
Analytical Methodologies for Intermediate Characterization
A multi-technique approach is essential for the robust identification and characterization of the transient intermediates in this compound decomposition.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
TGA provides quantitative information on mass loss as a function of temperature, allowing for the differentiation of distinct decomposition steps such as dehydration and decarbonation. When coupled with MS, the evolved gases (e.g., H₂O, CO₂, CO) can be identified in real-time, providing direct evidence for the chemical reactions occurring at each stage.
Experimental Protocol: TGA-MS Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of hydrated this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with the desired atmosphere (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure a stable baseline.
-
Thermal Program: Heat the sample from room temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample mass (TGA), the differential temperature (DTA), and the mass-to-charge ratios of the evolved gases (MS).
-
Data Analysis: Correlate the mass loss steps in the TGA curve with the corresponding gas evolution profiles from the MS to elucidate the decomposition reactions.
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystallographic structure of the solid intermediates and the final product. By performing in-situ high-temperature XRD or by quenching the sample at specific temperatures during the decomposition process, the crystalline phases present at each stage can be determined. For example, the transformation from the initial cerium carbonate structure to intermediate oxycarbonate phases and finally to the cubic fluorite structure of CeO₂ can be tracked.[7]
Experimental Protocol: In-situ High-Temperature XRD
-
Sample Preparation: Prepare a flat powder sample of this compound on a high-temperature sample holder.
-
Instrument Setup: Mount the sample holder in a high-temperature XRD chamber equipped with a programmable furnace and an atmosphere control system.
-
Thermal Program and Data Collection: Heat the sample in stages under the desired atmosphere. At each temperature plateau (e.g., every 50°C or at temperatures corresponding to TGA events), collect a full XRD pattern.
-
Data Analysis: Analyze the XRD patterns to identify the crystalline phases present at each temperature by comparing the diffraction peaks with standard diffraction databases (e.g., JCPDS).
The following diagram illustrates the typical experimental workflow for analyzing the thermal decomposition of this compound.
Caption: Experimental workflow for the analysis of this compound thermal decomposition.
Comparative Decomposition Temperatures
The following table provides approximate temperature ranges for the key decomposition steps of hydrated this compound based on available data.
| Decomposition Step | Atmosphere | Temperature Range (°C) | Evolved Species | Solid Product |
| Dehydration | Air/Inert | 100 - 200 | H₂O | Anhydrous Ce₂(CO₃)₃ |
| Initial Decarbonation | Air/Inert | 250 - 400 | CO₂ | Cerium Oxycarbonate(s) |
| Final Decomposition & Oxidation | Air | 400 - 600 | CO₂ | CeO₂ |
| Final Decomposition | Inert | > 400 | CO₂, CO | CeO₂-x |
The Reaction Pathway: A Visual Representation
The thermal decomposition of hydrated this compound can be visualized as a branching pathway, with the final products being highly dependent on the atmospheric conditions.
Caption: Generalized thermal decomposition pathway of hydrated this compound.
Conclusion and Future Outlook
The thermal decomposition of this compound is a multifaceted process involving dehydration and a stepwise decarbonation through various cerium oxycarbonate intermediates. The reaction atmosphere plays a pivotal role in determining the final cerium oxide product, with oxidizing conditions leading to stoichiometric CeO₂ and inert or reducing conditions potentially yielding non-stoichiometric oxides.
Future research should focus on the precise, quantitative characterization of the intermediate compounds under a wider range of controlled atmospheres and heating rates. Advanced in-situ analytical techniques will be instrumental in providing a more definitive understanding of the reaction kinetics and mechanisms. Such knowledge is crucial for the rational design and synthesis of ceria-based materials with tailored properties for a variety of high-performance applications.
References
-
ResearchGate. (n.d.). XRD patterns of cerium carbonate (precursor) and cerium oxides annealed... Retrieved from [Link]
-
ResearchGate. (2025). Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis. Retrieved from [Link]
-
OSTI.gov. (1985). Thermochemical investigations of cerium carbonate decomposition. Retrieved from [Link]
-
Macquarie University. (1994). Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Retrieved from [Link]
-
MDPI. (n.d.). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Retrieved from [Link]
-
ACS Publications. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. Retrieved from [Link]
-
ResearchGate. (2025). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. Retrieved from [Link]
-
ResearchGate. (2025). From cerium oxycarbonate to nanostructured ceria: Relations between synthesis, thermal process and morphologies. Retrieved from [Link]
-
NIH. (n.d.). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. Retrieved from [Link]
-
ACS Publications. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. Retrieved from [Link]
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- 1. Thermochemical investigations of cerium carbonate decomposition (Journal Article) | ETDEWEB [osti.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Phase Analysis of Commercial Cerium Carbonate
Introduction: The Challenge of Characterizing Commercial Cerium Carbonate
Cerium carbonate serves as a critical precursor in the synthesis of high-performance materials, including catalysts, polishing agents, and solid oxide fuel cell components.[1] The precise stoichiometry and phase composition of the starting carbonate directly dictate the properties of the final cerium oxide product. However, "cerium carbonate" is not a single, monolithic entity. Commercial batches are often complex mixtures of various phases, including hydrated carbonates (e.g., Ce₂(CO₃)₃·8H₂O), hydroxycarbonates (Ce(CO₃)OH), and even residual cerium oxide (CeO₂).[1] This phase heterogeneity presents a significant analytical challenge. For researchers and drug development professionals relying on cerium-based materials, an accurate quantitative understanding of these phases is not merely academic—it is essential for process control, ensuring batch-to-batch consistency, and achieving desired material performance.
This guide provides an in-depth comparison of key analytical techniques for the quantitative phase analysis (QPA) of commercial cerium carbonate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
Dominant Analytical Methodologies: A Comparative Overview
The three primary techniques for elucidating the phase composition of crystalline mixtures like commercial cerium carbonate are X-ray Diffraction (XRD) with Rietveld refinement, Thermal Analysis (TGA/DSC), and Vibrational Spectroscopy (FTIR/Raman). Each offers unique insights, and their strategic combination often yields the most comprehensive understanding.
X-Ray Diffraction (XRD) with Rietveld Refinement: The Gold Standard for Quantification
For crystalline materials, XRD is the most powerful tool for phase identification and quantification. The Rietveld refinement method, in particular, stands as the gold standard for QPA.[2]
Expertise & Experience: Why Rietveld Refinement is Superior
Unlike simpler methods like the Reference Intensity Ratio (RIR) which rely on the intensity of a single diffraction peak, the Rietveld method is a full-pattern fitting technique.[3] It models the entire diffraction pattern based on the crystal structures of the constituent phases. This approach is uniquely capable of accurately deconvoluting phases with high degrees of reflection overlap, a common issue in multiphase materials.[4][5] Furthermore, the difference between the observed and calculated patterns provides a clear visual indication of any unidentified or amorphous phases present in the sample.[4]
A recent synchrotron powder X-ray diffraction study on a commercial 'cerium(III) carbonate hydrate' sample demonstrated the power of this technique. The analysis revealed the sample was not a single phase but a mixture of orthorhombic CeCO₃OH (52.49 wt%), cubic CeO₂ (47.12 wt%), and a minor hexagonal CeCO₃OH phase (0.40 wt%).[1] This finding underscores the necessity of robust QPA for commercial materials.
Experimental Protocol: A Self-Validating Workflow
A rigorous XRD/Rietveld analysis workflow ensures data quality and reliable quantification.
Caption: XRD/Rietveld Refinement Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Objective: To achieve a random orientation of crystallites to minimize preferred orientation effects, which can severely bias intensity data.[5]
-
Protocol: Gently grind the cerium carbonate sample to a fine powder (<10 µm) using an agate mortar and pestle. Back-load the powder into a sample holder to create a flat, compact surface. Avoid aggressive grinding, which can induce amorphization or phase changes.
-
-
Data Collection:
-
Objective: To obtain a high-quality diffraction pattern with good peak-to-background ratio and resolution.
-
Instrument: A modern powder diffractometer with a copper X-ray source (Cu Kα radiation) is standard.
-
Parameters:
-
2θ Range: Scan from a low angle (e.g., 5°) to a high angle (e.g., 80°) to capture all relevant diffraction peaks.[2]
-
Step Size & Dwell Time: Use a small step size (e.g., 0.02°) and a sufficiently long dwell time per step to ensure good statistics.
-
-
-
Rietveld Refinement:
-
Objective: To model the experimental diffraction pattern by refining the structural parameters of the known phases.
-
Software: Use specialized software such as TOPAS, GSAS-II, or FullProf.
-
Procedure: a. Phase Identification: Initially identify the phases present using a search/match database (e.g., ICDD PDF-4). Likely phases are Ce(CO₃)OH (orthorhombic and hexagonal), Ce₂(CO₃)₃·nH₂O, and CeO₂.[1] b. Initial Refinement: Input the crystallographic information files (CIFs) for the identified phases. Begin by refining the scale factors and background parameters. c. Sequential Parameter Refinement: Sequentially refine unit cell parameters, peak shape parameters, and preferred orientation. Isotropic displacement parameters (atomic temperature factors) may be refined in the final stages for high-quality data.
-
-
Trustworthiness (Self-Validation):
-
The quality of the refinement is assessed by numerical figures of merit, primarily the weighted profile R-factor (Rwp) and the Goodness of Fit (GoF or χ²). A GoF value approaching 1 indicates an excellent fit between the calculated and observed patterns.[5]
-
Visually inspect the difference plot (observed minus calculated intensity). A flat, featureless line indicates that all crystalline phases have been correctly identified and modeled.
-
Thermal Analysis (TGA/DSC): A Complementary Quantitative Tool
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously, provide quantitative data based on mass changes and thermal events as a function of temperature.
Expertise & Experience: Deciphering Thermal Fingerprints
TGA is particularly effective for quantifying hydrated and carbonate species due to their distinct, sequential decomposition events. The thermal decomposition of cerium carbonates typically proceeds in stages:
-
Dehydration: Loss of water molecules (H₂O).
-
Decarbonation/Dehydroxylation: Loss of carbon dioxide (CO₂) and water from hydroxyl groups.
-
Oxidation: Conversion of Ce(III) to Ce(IV) to form CeO₂.[6][7]
For instance, the decomposition of Ce₂(CO₃)₃·3H₂O shows endothermic effects associated with dehydration around 160-170°C, followed by the removal of CO₂ molecules at higher temperatures (e.g., 250-280°C).[6] The mass loss at each step is stoichiometric and can be used to calculate the amount of the parent phase.
Experimental Protocol: Precision in Measurement
Sources
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. fibers.unimore.it [fibers.unimore.it]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermochemical investigations of cerium carbonate decomposition (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
comparing the efficiency of different precipitants for cerium(III) carbonate synthesis
Executive Summary
The synthesis of Cerium(III) carbonate (
Key Takeaway:
-
For Morphological Control & Purity: Choose Urea .[3][6] Its slow hydrolysis allows for separation of nucleation and growth, yielding uniform spheres or specific crystal facets.
-
For Yield & Scalability: Choose Ammonium Bicarbonate . It offers rapid precipitation and high yields but requires strict pH and temperature control to prevent agglomeration.
-
For Cost (Low-Grade Applications): Choose Sodium Carbonate , bearing in mind the risk of difficult-to-remove
impurities.
Mechanistic Comparison: The Kinetics of Nucleation
The efficiency of a precipitant is dictated by how it influences the LaMer diagram —specifically, how fast the solution reaches critical supersaturation (
A. Ammonium Bicarbonate (
): Direct Anion Exchange
-
Mechanism: Instantaneous dissociation releases
and ions. -
Kinetics: Mixing creates local zones of high supersaturation (
), causing rapid, uncontrolled nucleation. -
Result: Often yields amorphous or polycrystalline aggregates unless temperature is lowered (e.g., 0°C) to retard growth, favoring sheet-like morphologies (nanosheets).[7]
-
Chemical Equation:
B. Urea (
): Homogeneous Precipitation [3][5]
-
Mechanism: Urea is stable at room temperature.[8] Upon heating (>80°C), it hydrolyzes slowly to release ammonia and carbonate ions uniformly throughout the solution.
-
Kinetics: Supersaturation rises gradually. Once
is reached, a "burst nucleation" event occurs, followed by a long growth phase without new nuclei forming. -
Result: Monodisperse, spherical particles or well-defined orthorhombic crystals.
-
Chemical Equation:
Comparative Performance Data
| Feature | Ammonium Bicarbonate | Urea | Sodium Carbonate |
| Precipitation Type | Direct / Heterogeneous | Homogeneous | Direct |
| Reaction Speed | Fast (< 1 hour) | Slow (2–24 hours) | Instant |
| Morphology | Nanosheets, irregular platelets | Uniform spheres, flowers | Agglomerated clusters |
| Particle Size | Variable (Broad distribution) | Uniform (130 nm - 5 | Variable |
| Purity Profile | High (Volatile byproducts) | Very High (No metal ions) | Low (Traps |
| Yield | High (>90%) | Moderate (Requires long aging) | High |
| Key Control | Temperature (0°C vs 25°C) | Temperature (>85°C) | Stirring Speed |
Experimental Protocols
Protocol A: Synthesis of Cerium Carbonate Nanosheets (Ammonium Bicarbonate Route)
Target: High surface area precursors for catalysis.
-
Preparation : Dissolve 1.39 g of Cerium(III) Nitrate Hexahydrate in 200 mL deionized water (DIW). Chill to 0°C in an ice bath.
-
Precipitant Prep : Dissolve 0.75 g Ammonium Bicarbonate in 50 mL DIW (also at 0°C).
-
Addition : Add the bicarbonate solution dropwise (2.5 mL/min) to the cerium solution under vigorous magnetic stirring.
-
Note: The low temperature suppresses Ostwald ripening, favoring 2D sheet growth.
-
-
Aging : Stir at 0°C for 1 hour.
-
Recovery : Centrifuge at 5000 rpm for 10 mins. Wash 3x with water, 1x with ethanol.
-
Drying : Vacuum dry at 60°C for 12 hours.
Protocol B: Synthesis of Monodisperse Spheres (Urea Route)
Target: High-tap density powders for ceramics/CMP slurries.
-
Dissolution : Dissolve 0.01 mol Cerium(III) Nitrate and 0.5 mol Urea in 500 mL DIW.
-
Note: High Urea:Ce ratio (50:1) acts as a buffer and capping agent.
-
-
Reaction : Heat the clear solution to 90°C in a sealed vessel (to prevent ammonia loss).
-
Nucleation : The solution will turn turbid after ~1-2 hours as urea hydrolysis raises pH > 6.
-
Aging : Maintain 90°C for 24 hours. The prolonged aging ensures complete conversion and spherical morphology.
-
Recovery : Filter the white precipitate. Wash extensively with hot water to remove unreacted urea.
Visualization of Synthesis Pathways
The following diagram illustrates the mechanistic divergence between the two primary methods.
Caption: Comparative reaction pathways showing how precipitant choice dictates supersaturation profiles and final morphology.
Emerging Alternatives
While Urea and Ammonium Bicarbonate are standard, recent research highlights 1,1′-Carbonyldiimidazole (CDI) as a high-yield alternative.
-
Advantage : Room temperature synthesis (unlike Urea) with yields up to 10x higher than traditional imidazole methods.
-
Mechanism : CDI hydrolyzes to release
and imidazole, driving precipitation without thermal energy input.
References
-
Comparison of Precipitants (Urea vs. Carbonates)
- Control of particle size and shape of precursors for ceria using ammonium carbon
-
Source:
-
Urea Homogeneous Precipitation Mechanism
-
Ammonium Bicarbonate Morphology Control
-
Synthesis of CeO2 nanosheets via a facile aqueous phase precipitation method.[7]
-
Source:
-
-
General Co-Precipitation Protocols
-
Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method.[2]
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ams.usda.gov [ams.usda.gov]
A Comparative Structural Analysis of Lanthanide Carbonates: A Guide for Researchers
This guide provides an in-depth structural comparison of different lanthanide carbonates, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the synthesis, crystallographic structures, and physicochemical properties of these compounds, this document aims to elucidate the subtle yet significant differences across the lanthanide series, driven by the phenomenon of lanthanide contraction.
Introduction: The Significance of Lanthanide Carbonates
Lanthanide carbonates are a fascinating class of inorganic compounds with diverse applications, ranging from precursors for advanced materials to their use in phosphate binding for the treatment of hyperphosphatemia. Their structural chemistry is particularly intriguing due to the lanthanide contraction – the steady decrease in ionic radii with increasing atomic number across the series. This fundamental trend dictates the coordination environment of the lanthanide ion and, consequently, the crystal structure of the resulting carbonate. Understanding these structural variations is paramount for tailoring the properties of lanthanide-based materials for specific applications.
This guide will provide a comparative analysis of the two primary structural types of lanthanide carbonates: the lanthanite-type, predominantly formed by the lighter lanthanides, and the tengerite-type, characteristic of the middle and heavier lanthanides. We will explore their synthesis, compare their crystallographic parameters, and examine their thermal stability and solubility, supported by experimental data and detailed protocols.
Synthesis of Lanthanide Carbonates: The Foundation of Structural Diversity
The structural and morphological characteristics of lanthanide carbonates are highly dependent on the synthesis method employed. The choice of precipitating agent, temperature, and pH can significantly influence the resulting crystalline phase and particle size.
Precipitation from Aqueous Solutions
A common and straightforward method for synthesizing lanthanide carbonates is through the precipitation from an aqueous solution of a lanthanide salt (e.g., chloride or nitrate) with an alkali metal or ammonium carbonate or bicarbonate.[1][2]
Causality Behind Experimental Choices: The selection of the precipitating agent is critical. Alkali carbonates can sometimes lead to the formation of double salts, which might be undesirable for obtaining pure lanthanide carbonates.[3] Ammonium bicarbonate is often preferred as the byproducts (ammonium salts, carbon dioxide, and water) are volatile or highly soluble and can be easily removed.[1] The reaction temperature is typically kept moderate (e.g., 25-35°C) to control the precipitation rate and promote the formation of well-defined crystals.[1]
Homogeneous Precipitation via Urea Decomposition
Homogeneous precipitation, often utilizing the thermal decomposition of urea, offers a method to produce more uniform and spherical particles.[4] In this process, a solution containing the lanthanide salt and urea is heated, leading to the gradual decomposition of urea and a slow, uniform increase in pH, which in turn causes the controlled precipitation of the lanthanide carbonate.
Causality Behind Experimental Choices: The slow and controlled release of carbonate ions from urea decomposition prevents localized high supersaturation, which is common in direct precipitation methods. This controlled environment promotes the formation of well-defined, crystalline particles with a narrower size distribution. The reaction temperature is a critical parameter; temperatures around 90°C are typically used to ensure a reasonable rate of urea hydrolysis without causing uncontrolled, rapid precipitation.[4]
Structural Comparison: Lanthanite vs. Tengerite
The lanthanide carbonates are primarily categorized into two isostructural series: the lanthanite-type for the lighter lanthanides (La to Nd) and the tengerite-type for the middle to heavier lanthanides (Sm to Lu, including Y).[5][6] This structural dichotomy is a direct consequence of the lanthanide contraction.
The Role of Lanthanide Contraction
The lanthanide contraction is the greater-than-expected decrease in the ionic radii of the elements in the lanthanide series from left to right. This is due to the poor shielding of the nuclear charge by the 4f electrons. As the ionic radius decreases across the lanthanide series, the coordination number that the cation can accommodate also tends to decrease.[7][8] This effect is the primary driver for the structural change from the lanthanite to the tengerite type.
Crystallographic Data
The lanthanite and tengerite structures exhibit distinct crystallographic parameters. The lanthanite-type carbonates are orthorhombic, while the tengerite-type carbonates are also orthorhombic but with a different space group. A key distinguishing feature is the coordination number of the lanthanide ion. In the lanthanite structure, the lanthanide ion is typically 10-coordinate, whereas in the tengerite structure, it is 8-coordinate.
Table 1: Comparative Crystallographic Data of Lanthanide Carbonates
| Lanthanide | Structural Type | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Coordination Number |
| La | Lanthanite | La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | 9.52 | 17.10 | 9.00 | 4 | 10 |
| Nd | Lanthanite | Nd₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | 9.32 | 16.85 | 8.85 | 4 | 10 |
| Y | Tengerite | Y₂(CO₃)₃·2-3H₂O | Orthorhombic | Pnnm | 6.078 | 9.157 | 15.114 | 4 | 8 |
| Gd | Tengerite | Gd₂(CO₃)₃·2-3H₂O | Orthorhombic | Pnnm | 6.13 | 9.24 | 15.26 | 4 | 8 |
| Er | Tengerite | Er₂(CO₃)₃·2-3H₂O | Orthorhombic | Pnnm | 6.04 | 9.11 | 15.05 | 4 | 8 |
Note: The crystallographic data for Gd and Er are representative of the tengerite-type and are based on the isostructural nature with tengerite-(Y).[5][6]
Physicochemical Properties: A Comparative Overview
The structural differences between lanthanite- and tengerite-type carbonates manifest in their physicochemical properties, including thermal stability and solubility.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals that lanthanide carbonates generally decompose in a multi-step process. The initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous carbonate to an intermediate oxycarbonate (Ln₂O₂CO₃), and finally to the respective lanthanide oxide (Ln₂O₃) at higher temperatures.[9][10] The thermal stability of the carbonates tends to decrease with increasing atomic number across the lanthanide series, which can be attributed to the increasing polarizing power of the smaller, more highly charged lanthanide cations.[11]
Table 2: Comparative Thermal Decomposition Data of Lanthanide Carbonates
| Lanthanide | Structural Type | Dehydration Temp. Range (°C) | Oxycarbonate Formation Temp. Range (°C) | Final Oxide Formation Temp. (°C) |
| La | Lanthanite | 30 - 250 | 400 - 600 | > 800 |
| Gd | Tengerite | 50 - 300 | 350 - 550 | > 750 |
| Lu | Tengerite | 60 - 350 | 300 - 500 | > 700 |
Note: The temperature ranges are approximate and can vary depending on the experimental conditions such as heating rate and atmosphere.
Solubility
The solubility of lanthanide carbonates in water is generally low.[12] The solubility product constant (Ksp) provides a quantitative measure of their solubility. While comprehensive Ksp data across the entire series is scarce, available data suggests a trend related to the ionic radius and hydration enthalpy.
Table 3: Solubility Product Constants (Ksp) of Selected Lanthanide Carbonates at 25°C
| Lanthanide | Formula | Ksp |
| La | La₂(CO₃)₃ | 4.0 x 10⁻³⁴[13] |
| Nd | Nd₂(CO₃)₃ | ~10⁻³³ |
| Yb | Yb₂(CO₃)₃ | ~10⁻³² |
Note: The Ksp values can vary depending on the specific hydrate form and experimental conditions. The values for Nd and Yb are estimations based on available literature trends.
Infrared Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for distinguishing between the different structural types of lanthanide carbonates. The vibrational modes of the carbonate ion are sensitive to its coordination environment. In the lanthanite structure, the carbonate ions exhibit a higher degree of symmetry compared to the tengerite structure, leading to differences in the number and position of the characteristic carbonate absorption bands. Specifically, the splitting of the ν₃ (asymmetric stretching) and ν₄ (in-plane bending) modes of the carbonate ion is more pronounced in the tengerite-type structures due to the lower site symmetry of the carbonate groups.[4][14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Protocol for Synthesis of Lanthanide Carbonate by Precipitation
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the desired lanthanide chloride (e.g., LaCl₃·7H₂O) in deionized water.
-
Prepare a 0.5 M solution of ammonium bicarbonate ((NH₄)HCO₃) in deionized water.
-
-
Precipitation:
-
Slowly add the ammonium bicarbonate solution to the lanthanide chloride solution with constant stirring at room temperature (25°C). A white precipitate will form.[1]
-
Continue adding the precipitant until no further precipitation is observed.
-
-
Aging:
-
Allow the precipitate to age in the mother liquor for 24 hours with gentle stirring. This step promotes crystal growth and improves the crystallinity of the product.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel and vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, particularly chloride ions. Test the filtrate with a silver nitrate solution to ensure the complete removal of chloride ions.[1]
-
-
Drying:
-
Dry the washed precipitate in an oven at 60-80°C for 24 hours to obtain the hydrated lanthanide carbonate.
-
Protocol for Powder X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Finely grind the dried lanthanide carbonate sample using an agate mortar and pestle to ensure a random orientation of the crystallites.[15]
-
Mount the powdered sample onto a sample holder.
-
-
Data Collection:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.[10]
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database.
-
Determine the lattice parameters using appropriate software (e.g., Rietveld refinement).
-
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the lanthanide carbonate sample into an alumina or platinum crucible.[10]
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min under a nitrogen or air atmosphere with a flow rate of 50 mL/min.[10]
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight loss vs. temperature) to determine the temperatures of dehydration, decomposition to oxycarbonate, and final oxide formation.
-
The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum weight loss for each step.
-
Conclusion
The structural chemistry of lanthanide carbonates is a clear manifestation of the lanthanide contraction. The transition from the 10-coordinate lanthanite structure for the lighter lanthanides to the 8-coordinate tengerite structure for the heavier lanthanides leads to predictable yet significant variations in their physicochemical properties. A thorough understanding of these structural differences, facilitated by careful synthesis and characterization, is crucial for the rational design and application of lanthanide-based materials in various scientific and technological fields. This guide provides a foundational framework and practical protocols to aid researchers in their exploration of these fascinating compounds.
References
- Miyawaki, R., Kuriyama, J., & Nakai, I. (1993). The redefinition of tengerite-(Y), Y2(CO3)3·2-3H2O, and its crystal structure. American Mineralogist, 78(3-4), 425-432.
-
Handbook of Mineralogy. Tengerite-(Y). [Link]
- García-Sanz, S., et al. (2018). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Journal of the Chilean Chemical Society, 63(4), 4193-4199.
-
Mindat.org. Tengerite-(Y). [Link]
-
Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. [Link]
-
ChemBAM. Thermogravimetric analysis (TGA). [Link]
-
Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
- Cotton, S. A. (2006). Lanthanide and actinide chemistry. John Wiley & Sons.
-
Royal Society of Chemistry. Thermal decomposition of metal carbonates. [Link]
- Google Patents. (2010).
- Ciesielska, B., & Kołodziejczyk, E. (2019). The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. Minerals, 9(6), 368.
- PANalytical B.V. (2008). X-RAY POWDER DIFFRACTION - XRD for the analyst.
-
Carleton College. X-ray Powder Diffraction (XRD). [Link]
- Knope, K. E., & Harvey, J. N. (2023). What is the “Lanthanide Contraction”?. Inorganic Chemistry, 62(8), 3243-3245.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
-
Chegg.com. (2020). Solved Lanthanum carbonate, La2(CO3)3, is a compound used to. [Link]
- Frost, R. L., et al. (2012). Infrared and Raman spectroscopic characterization of the carbonate mineral weloganite–Sr3Na2Zr (CO3) 6· 3H2O and in comparison with other carbonate minerals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 239-243.
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Wikipedia. Lanthanide contraction. [Link]
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University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. [Link]
- Liu, Y., et al. (2007). In situ high-temperature Raman and Fourier transform infrared spectra of the aragonite-group carbonates at ambient pressure. Physics and Chemistry of Minerals, 34(3), 181-189.
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Study.com. The Ksp of lanthanum carbonate is 4 x 10-34. What is the equilibrium concentration of La3+ in a... [Link]
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ResearchGate. (n.d.). Figg. 3.24: Comparison of the FT-IR (a. grey line) and the FT-Raman (b.... [Link]
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ACS Nano. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. [Link]
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-
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A Senior Application Scientist's Guide to the Validation of Ce(III) Oxidation State in Carbonate Compounds
Introduction: The Pivotal Role of Cerium(III) in Carbonate Systems
Cerium's capacity to cycle between the +3 and +4 oxidation states is the cornerstone of its diverse applications, from catalysis and environmental remediation to advanced materials. In carbonate-rich environments, such as those found in geological formations, certain industrial processes, and biological systems, the speciation of cerium, particularly the validation of the Ce(III) state, is of paramount importance. The carbonate ion (CO₃²⁻) is a strong complexing agent for trivalent lanthanides, and its interaction with cerium can significantly influence the redox potential and stability of the Ce(III)/Ce(IV) couple. Consequently, accurate and reliable determination of the Ce(III) oxidation state in carbonate compounds is a critical analytical challenge for researchers, scientists, and drug development professionals.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for the validation of Ce(III) in carbonate matrices. Moving beyond a simple recitation of methods, this document, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Core Methodologies for Ce(III) Validation: A Comparative Overview
The selection of an appropriate analytical technique hinges on the specific requirements of the investigation, including sample matrix (solid or liquid), cerium concentration, required sensitivity, and access to instrumentation. We will dissect three powerful and widely adopted techniques: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and UV-visible (UV-vis) Spectroscopy.
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe
Fundamental Principle: XPS is an ultra-high vacuum technique that provides elemental and chemical state information about the top 2-10 nanometers of a solid sample.[1] The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its oxidation state. For cerium, the Ce 3d core level spectrum is a complex but highly informative region, with distinct satellite features that act as fingerprints for Ce(III) and Ce(IV).
Expert Insights: The deconvolution of the Ce 3d spectrum is the key to quantifying cerium oxidation states. The spectrum is composed of spin-orbit split doublets (3d₅/₂ and 3d₃/₂), conventionally labeled 'v' and 'u', respectively. Ce(IV) species give rise to six prominent peaks (v, v'', v''', u, u'', u'''), while Ce(III) species produce four peaks (v₀, v', u₀, u').[2] A critical consideration when using XPS for ceria-based materials is the potential for in-situ reduction of Ce(IV) to Ce(III) induced by the X-ray beam.[3] Therefore, minimizing acquisition time and using low X-ray flux are crucial for obtaining data representative of the sample's native state.
Experimental Protocol: XPS Analysis of a Solid Cerium Carbonate Sample
-
Sample Preparation:
-
For powdered cerium carbonate, press the sample into a pellet or mount it on a conductive, vacuum-compatible adhesive tape. Ensure a smooth, representative surface.
-
Introduce the sample into the XPS instrument's load-lock chamber as quickly as possible to minimize atmospheric exposure and surface contamination.
-
-
Instrumental Setup:
-
Achieve an ultra-high vacuum (UHV) in the analysis chamber (typically < 10⁻⁸ mbar).
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV or a known internal standard.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the Ce 3d region (approx. 875-925 eV) with a low pass energy (e.g., 20 eV) to maximize spectral resolution.
-
To check for X-ray induced reduction, acquire spectra as a function of time and extrapolate back to time zero if changes are observed.
-
-
Data Analysis and Validation:
-
Apply a Shirley or Tougaard background subtraction to the high-resolution Ce 3d spectrum.
-
Perform peak fitting using established literature models for Ce(III) and Ce(IV), constraining the peak positions and spin-orbit splitting.
-
Quantify the relative concentrations of Ce(III) and Ce(IV) by calculating the integrated areas of their respective characteristic peaks. The ratio of the sum of Ce(III) peak areas to the total Ce 3d peak area gives the percentage of Ce(III).
-
Visualizing the XPS Workflow:
Caption: A streamlined workflow for the XPS analysis of Ce(III) in solid carbonate samples.
X-ray Absorption Spectroscopy (XAS): A Bulk-Sensitive and In-Situ Technique
Fundamental Principle: XAS is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. By tuning the energy of a synchrotron-based X-ray beam across an absorption edge of cerium (typically the L₃-edge at ~5.7 keV), a spectrum of X-ray absorption versus energy is generated. The near-edge portion of the spectrum (XANES - X-ray Absorption Near Edge Structure) is particularly sensitive to the oxidation state.
Expert Insights: The Ce L₃-edge XANES spectrum provides a clear distinction between Ce(III) and Ce(IV). Ce(III) compounds exhibit a single, intense absorption peak (white line), whereas Ce(IV) compounds show a characteristic double-peak feature. This difference arises from the different electronic configurations of the two ions. XAS is a bulk-sensitive technique, probing the entire sample thickness, and can be performed on solid, liquid, or even gaseous samples.[4] Its ability to be used for in-situ measurements under various reaction conditions makes it exceptionally powerful for studying dynamic systems.[5][6] This technique is often considered more accurate for bulk quantification than XPS, as it is less prone to measurement-induced sample reduction.[4]
Experimental Protocol: XAS Analysis of Cerium Carbonate
-
Sample Preparation:
-
For solid samples, grind the cerium carbonate into a fine, homogeneous powder.
-
Press the powder into a self-supporting pellet of appropriate thickness or uniformly disperse it on a Kapton or other X-ray transparent tape. The sample thickness must be optimized for the transmission mode to ensure an appropriate edge step.
-
For aqueous samples, use a liquid cell with X-ray transparent windows.
-
-
Beamline Setup and Data Collection (Synchrotron Facility):
-
Select a beamline that provides a focused, monochromatic X-ray beam at the Ce L₃-edge.
-
Calibrate the energy of the monochromator using a CeO₂ standard.
-
Collect the XAS spectrum in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
Record the intensity of the incident (I₀) and transmitted (I₁) X-ray beams as a function of energy. The absorbance is calculated as ln(I₀/I₁).
-
-
Data Analysis and Validation:
-
Perform background subtraction and normalization of the XANES spectra.
-
Use linear combination fitting (LCF) of the experimental spectrum with a set of well-characterized Ce(III) and Ce(IV) standards (e.g., Ce₂(CO₃)₃ and CeO₂) to determine the relative proportions of each oxidation state.
-
The goodness of the fit provides a self-validating measure of the accuracy of the quantification.
-
Visualizing the XAS Principle:
Caption: The fundamental principle of XANES for distinguishing Ce(III) and Ce(IV) oxidation states.
UV-visible (UV-vis) Spectroscopy: A Versatile Tool for Solutions
Fundamental Principle: UV-vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Electronic transitions within a molecule or ion lead to the absorption of specific wavelengths of light. For cerium, the absorption spectra of Ce(III) and Ce(IV) are distinct. Ce(III) exhibits characteristic sharp, low-intensity absorption bands in the UV region due to parity-forbidden 4f-4f transitions. In contrast, Ce(IV) in a complexing medium like carbonate solutions typically shows a broad and intense ligand-to-metal charge transfer (LMCT) band.
Expert Insights: While UV-vis is a readily accessible and cost-effective technique, its application to Ce(III) validation in carbonate systems requires careful consideration. The intense absorption of Ce(IV) can mask the much weaker signals from Ce(III), making it challenging to quantify small amounts of Ce(III) in the presence of a large excess of Ce(IV). However, for systems where Ce(III) is the predominant species, its characteristic absorption peaks can be used for quantification through the Beer-Lambert Law. The presence of carbonate can influence the position and intensity of the absorption bands, necessitating matrix-matched standards for accurate calibration.
Experimental Protocol: UV-vis Analysis of Ce(III) in an Aqueous Carbonate Solution
-
Sample and Standard Preparation:
-
Prepare a stock solution of the cerium carbonate sample in a suitable aqueous carbonate buffer.
-
Prepare a series of calibration standards of a known Ce(III) salt (e.g., CeCl₃) in the same carbonate buffer to match the sample matrix.
-
Prepare a blank solution containing only the carbonate buffer.
-
-
Instrumental Setup:
-
Use a dual-beam UV-vis spectrophotometer.
-
Use matched quartz cuvettes with a defined path length (typically 1 cm).
-
-
Data Acquisition:
-
Record the absorption spectrum of the blank solution to establish a baseline.
-
Measure the absorption spectra of the calibration standards and the sample solution over the relevant UV wavelength range (e.g., 200-400 nm).
-
-
Data Analysis and Validation:
-
Identify the characteristic absorption peak(s) for Ce(III) in the carbonate medium.
-
Construct a calibration curve by plotting the absorbance at the selected wavelength versus the concentration of the Ce(III) standards. The linearity of this curve (R² value close to 1) validates the method within that concentration range.
-
Use the equation of the line from the calibration curve to determine the concentration of Ce(III) in the unknown sample based on its absorbance.
-
Quantitative Performance at a Glance
| Feature | X-ray Photoelectron Spectroscopy (XPS) | X-ray Absorption Spectroscopy (XAS) | UV-visible (UV-vis) Spectroscopy |
| Principle | Core-level Photoelectron Emission | Core-level X-ray Absorption | Electronic Transitions |
| Sample Type | Solids (in UHV) | Solids, Liquids, Gases | Solutions, Transparent Solids |
| Probing Depth | Surface (2-10 nm) | Bulk | Bulk |
| Typical Detection Limit | 0.1 - 1.0 at% (can be ~0.01 at% for Ce in a light matrix)[1][7] | High sensitivity, element-specific | ~10⁻⁹ mol L⁻¹ (method dependent)[8] |
| Quantification Accuracy | Good, but susceptible to X-ray induced reduction | High, especially with linear combination fitting | Good with proper calibration; susceptible to matrix effects |
| Key Advantage | High surface sensitivity, readily available in many labs | Bulk sensitive, in-situ capabilities, highly accurate for bulk analysis | Accessible, cost-effective, excellent for solution-phase analysis |
| Key Limitation | Surface-specific, potential for beam damage, requires UHV | Requires access to a synchrotron facility | Spectral overlap can be an issue, lower sensitivity than other methods |
Conclusion and Recommendations
The validation of the Ce(III) oxidation state in carbonate compounds is a multifaceted analytical challenge that necessitates a thoughtful selection of techniques.
-
For solid samples where surface chemistry is of primary interest, XPS is an invaluable tool, providing detailed chemical state information. However, the potential for X-ray induced reduction must be carefully managed and, if possible, validated with a complementary technique.
-
For bulk analysis of solid or liquid samples, and for in-situ studies, XAS is the gold standard. Its high sensitivity, accuracy, and bulk-probing nature make it the most reliable method for quantifying the Ce(III)/Ce(IV) ratio in complex systems.
-
For routine analysis of Ce(III) in aqueous carbonate solutions, UV-vis spectroscopy offers a practical and cost-effective approach, provided that careful calibration with matrix-matched standards is performed and potential spectral interferences are considered.
Ultimately, for the most robust and defensible validation of the Ce(III) oxidation state, a multi-technique approach is often the most prudent strategy. By leveraging the complementary strengths of these powerful analytical methods, researchers can gain a comprehensive and accurate understanding of their cerium carbonate systems.
References
-
NIST - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. (n.d.). XPS Detection Limits. Retrieved from [Link]
- Chen, Z., Kronawitter, C. X., Yang, X., Yeh, Y.-w., Yao, N., & Koel, B. (n.d.).
-
Cerium Labs. (n.d.). XPS - ESCA | X-ray photoelectron spectroscopy. Retrieved from [Link]
- Chandravanshi, B. S., & Gupta, V. K. (1984). Extraction and spectrophotometric determination of cerium(IV) with N-p-chlorophenylcinnamohydroxamic acid. ...
- Giuli, G., et al. (2018). Quantitative determination of cerium oxidation states in alkali-aluminosilicate glasses using M-4,M-5-edge XANES. ...
- Isaacs, M. A., et al. (2023).
-
Ohio State University Libraries. (n.d.). Spectroscopic studies of Ce(III) formation upon UV irradiation of aqueous pure and lanthanum-doped nanoceria. Retrieved from [Link]
- Kvashnina, K. O. (2024). Electronic-Structure Interpretation: How Much Do We Understand Ce L3 XANES? Chemistry – A European Journal, 30(46), e202400755.
- Rothe, J., et al. (2015). Ce K edge XAS of ceria-based redox materials under realistic conditions for the two-step solar thermochemical dissociation of water and/or CO2. Physical Chemistry Chemical Physics, 17(40), 26956–26965.
-
HarwellXPS. (2020, May 18). HarwellXPS Guide to Ce 3d XPS Fitting [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Deconvolution of XPS core-level O 1s and Ce 3d of the samples. Retrieved from [Link]
-
ResearchGate. (n.d.). COMPARISON OF ANALYTICAL METHODS CERIUM. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Uniform titania-supported Ce(iii) carbonate cluster catalysts for degradation of reactive oxygen species. Retrieved from [Link]
-
National Renewable Energy Laboratory. (n.d.). Orthorhombic Cerium(III) Carbonate Hydroxide Studied by Synchrotron Powder X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of ethanolic solutions of (a) cerium(III) nitrate. Retrieved from [Link]
-
Geochemical Perspectives Letters. (2023). Stable cerium isotopes as a tracer of oxidation reactions. Retrieved from [Link]
-
National Institute of Standards and Technology. (2017). Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Ce 3+ , IO 3-and of the mixture (Ce 3+ + IO 3-). Retrieved from [Link]
-
ResearchGate. (n.d.). Microstructural analysis applied to carbonate matrix acidizing: An overview and a case study. Retrieved from [Link]
-
Cardiff University. (2023). XPS surface analysis of ceria-based materials: Experimental methods and considerations. Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information Description Ce 3d XPS peak fitting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cerium Oxidation State in Ceria Nanoparticles Studied with X-Ray Photoelectron Spectroscopy and Absorption Near Edge Spectroscopy. Retrieved from [Link]
-
Monochromatic XPS Spectra. (n.d.). Miscellaneous: REOs, Carbonates, Hydroxides, Sulfides…. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotopic and speciation study on cerium during its solid-water distribution with implication for Ce stable isotope as a paleo-redox proxy. Retrieved from [Link]
-
NTU Scholars. (n.d.). The Study of Nanocrystalline Cerium Oxide by X-Ray Absorption Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between the experimental XAS spectra at the Ce L 3 edge in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Carbonate Matrix Stimulation Models. Retrieved from [Link]
-
CETAMA. (n.d.). ANALYTICAL TOOLS FOR SPECIATION. Retrieved from [Link]
-
Spectroscopy Online. (2019). Specifying accuracy and precision criteria for ultraviolet spectrometers. Retrieved from [Link]
-
MDPI. (n.d.). Creating Value for the Montepulciano D'Abruzzo PDO Chain: A Pilot Study of Supply Chain Traceability Using Multi-Elemental and Chemometrics Analysis of Wine and Soil. Retrieved from [Link]
-
Brookhaven National Laboratory. (n.d.). ADVANCED SPECTROSCOPIES: XAS AND XES. Retrieved from [Link]
-
University of Southampton. (n.d.). Approaches to achieve surface sensitivity in the in situ XAS of electrocatalysts. Retrieved from [Link]
-
Springer. (n.d.). Physical and chemical characterization of cerium(IV) oxide nanoparticles. Retrieved from [Link]
-
University of Dundee. (n.d.). Fungal biorecovery of cerium as oxalate and carbonate biominerals. Retrieved from [Link]
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Assessing the Purity of Cerium(III) Carbonate via ICP-MS
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Purity Paradox in Rare Earths
In pharmaceutical synthesis and high-performance catalysis, Cerium(III) carbonate (
While traditional methods like Titration or XRF provide bulk assay values, they fail to quantify the specific trace impurities—such as Lanthanum, Praseodymium, and non-REE heavy metals—that constitute the "missing 0.1%" in a 99.9% pure product. This guide delineates why Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the superior choice for this trace analysis and provides a self-validating protocol to overcome the inherent matrix effects of Cerium.
Comparative Analysis: Choosing the Right Tool
To objectively justify the selection of ICP-MS, we compare it against the three most common alternatives: ICP-OES (Optical Emission Spectrometry), XRF (X-Ray Fluorescence), and Redox Titration.
Table 1: Analytical Technique Comparison for Cerium Carbonate Purity
| Feature | ICP-MS (Recommended) | ICP-OES | XRF | Redox Titration |
| Primary Utility | Trace Impurity Profiling (ppt to ppm) | Major Impurity Screening (ppb to %) | Bulk Assay (>0.1%) | Stoichiometric Purity (Total Ce) |
| Detection Limits (LOD) | Excellent (< 1 ppt for most REEs) | Good (1–10 ppb) | Poor (10–100 ppm) | N/A (Macro analysis only) |
| Spectral Interferences | Moderate (Polyatomic oxides, e.g., | Severe (Thousands of emission lines overlap) | Low (Matrix absorption effects exist) | None (Non-specific) |
| Sample Throughput | High (after digestion) | High | Very High (Solid state) | Low (Manual/Auto) |
| Sample Volume | < 50 mg required | > 100 mg required | > 1 g required | > 1 g required |
| Critical Limitation | Intolerant to high Total Dissolved Solids (TDS > 0.2%) | Lower sensitivity for heavy REEs | Cannot detect ultra-trace light elements | Cannot distinguish Ce from other oxidizable metals |
Verdict: While Titration confirms the bulk Cerium content, only ICP-MS possesses the sensitivity and isotopic selectivity required to certify "Trace Metal Basis" purity (e.g., 99.99% or 4N purity), particularly for toxic heavy metals (Pb, Cd, As) and adjacent REE contaminants (La, Pr).
Technical Deep Dive: The Cerium Matrix Challenge
Analyzing a Cerium matrix by ICP-MS requires overcoming two specific mechanistic hurdles. Ignoring these leads to false positives and suppressed signals.
A. Polyatomic Oxide Interference
Cerium has a high affinity for oxygen.[1] In the plasma,
-
The Problem: The mass of
overlaps directly with and . -
The Solution: Use alternative isotopes (e.g.,
, though check for ) or employ mathematical correction equations. High-end instruments may use Desolvating Nebulizers (e.g., Apex) to remove oxygen solvent load, reducing oxide formation.
B. Space-Charge Effect (Matrix Suppression)
Cerium is a heavy element (Mass 140). In the ion beam, an abundance of heavy Ce+ ions repels lighter analyte ions (like
-
The Solution: Strict dilution to < 0.1% TDS and the use of a matched Internal Standard (e.g., Indium-115 or Rhenium-185) to correct for signal drift.
Experimental Protocol: High-Sensitivity Purity Assessment
This protocol is designed for a Self-Validating System . Every run includes checks to ensure the data is real and not an artifact of the matrix.
Phase 1: Sample Digestion (The "Clean" Chemistry)
Unlike refractory Cerium Oxide (
-
Reagents: Optima Grade Nitric Acid (
), Trace Metal Grade Hydrogen Peroxide ( ), 18.2 MΩ Deionized Water. -
Sample Mass: 0.100 g (± 0.001 g).
Step-by-Step Workflow:
-
Weighing: Transfer 0.1 g of
into a PTFE microwave vessel. -
Pre-reaction: Add 2 mL of DI water to wet the powder. Slowly add 4 mL conc.
. Note: Allow effervescence ( release) to subside before sealing. -
Oxidation: Add 1 mL
to ensure complete oxidation of organic carbonate residues. -
Digestion: Seal and ramp to 180°C over 15 mins; hold for 10 mins.
-
Dilution: Quantitatively transfer to a 50 mL volumetric flask. Dilute to volume with DI water. (Final Acid Matrix: ~8%
). -
Working Solution: Dilute a 1 mL aliquot of the digest into 19 mL of 2%
(Total Dilution Factor: 1000x). This reduces TDS to ~0.01%, mitigating space-charge effects.
Phase 2: Instrumental Analysis (ICP-MS)
Instrument Configuration:
-
Nebulizer: MicroMist or PFA (low uptake, 100-200 µL/min).
-
Spray Chamber: Quartz Cyclonic (cooled to 2°C to reduce oxides).
-
Collision Cell: Helium (He) Mode at 4-5 mL/min. Crucial for removing ArAr and ArO interferences.
Internal Standard Strategy:
Inline mixing of Indium (
-
Why? In is close in mass to light REEs; Re is close to heavy REEs/Pb. If Internal Standard recovery is outside 80-120%, the run is invalid.
Visualization: Logic & Workflow
Figure 1: Analytical Workflow for Cerium Carbonate
This diagram illustrates the critical path from sample to data, highlighting the decision nodes for interference management.
Caption: Step-by-step analytical workflow with integrated quality control checkpoints (Yellow Diamonds) to ensure data validity.
Figure 2: Interference Correction Logic (The CeO Problem)
How to handle the specific overlap of Cerium Oxide on Gadolinium.
Caption: Decision logic for mitigating polyatomic oxide interferences during Rare Earth analysis.
Data Presentation & Calculation
To determine the purity, you must quantify the Total Rare Earth Impurities (TREI) and Non-Rare Earth Impurities (NREI) .
Purity Equation:
Typical Data Output Table (Example):
| Element | Isotope | Detection Limit (LOD) | Measured Conc. (mg/kg) | Status |
| Lanthanum | 0.001 ppm | 12.5 | Major Impurity | |
| Praseodymium | 0.001 ppm | 5.2 | Trace | |
| Lead | 0.005 ppm | < LOD | Pass | |
| Gadolinium | 0.002 ppm | 0.8 | Pass | |
| Iron | 0.100 ppm | 2.1 | Pass |
Conclusion
Assessing the purity of this compound is not merely a measurement; it is a subtraction exercise. You are defining the material by what is not Cerium. While ICP-OES and XRF offer speed, they lack the resolution to see the "needle in the haystack" of adjacent rare earth impurities.
By utilizing ICP-MS with collision cell technology and adhering to a microwave digestion protocol , researchers can achieve the 99.99% confidence level required for pharmaceutical and advanced material applications. The key lies in respecting the matrix: dilute sufficiently, correct for oxides, and validate with internal standards.
References
-
Agilent Technologies. (2023). ICP-OES vs ICP-MS, ICP-OES metals analysis. Retrieved from [Link]
-
Cerium Labs. (2021). 6 Steps to Ensure Valid Metals Analysis. Retrieved from [Link]
-
Daskalova, N. (2019). Spectral interferences in the determination of traces of rare earth elements in 'pure' rare earth matrices. Spectrochimica Acta Part B. Retrieved from [Link]
-
PerkinElmer. (2015). Interferences in ICP-MS: Do we still have to worry about them? Retrieved from [Link]
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Technical Comparison: Cerium(III) Carbonate vs. Sevelamer Carbonate as Phosphate Binders
Executive Summary
This technical guide compares Cerium(III) Carbonate (an emerging Rare Earth Element [REE] binder analog to Lanthanum Carbonate) and Sevelamer Carbonate (the current polymeric standard of care).
While Sevelamer Carbonate operates via non-absorbable ion exchange, Cerium-based binders utilize high-affinity ionic precipitation. Recent comparative data suggests that while Sevelamer offers a safety profile free of systemic metal accumulation, Cerium candidates demonstrate superior phosphate binding capacity at neutral pH (intestinal conditions), potentially allowing for lower pill burdens.
Part 1: Physicochemical Mechanisms
The fundamental difference between these two agents lies in their binding stoichiometry and pH dependency.
Sevelamer Carbonate (Polymeric Ion Exchange)[1]
-
Structure: Cross-linked poly(allylamine) hydrochloride or carbonate.
-
Mechanism: The polymer amine groups become protonated in the stomach (pH 1–3). As the polymer transitions to the small intestine, it exchanges carbonate ions for phosphate ions due to the higher affinity of the polymer for phosphate.
-
Limitation: Binding is stoichiometric to the amine groups but is sterically hindered by the polymer network swelling.
This compound (Ionic Precipitation)
-
Structure: Inorganic salt (
). -
Mechanism: Upon ingestion, the carbonate dissociates in gastric acid, releasing free Cerium cations (
). These cations react with dietary phosphate to form Cerium Phosphate ( ), a highly insoluble precipitate (similar to the mineral Rhabdophane). -
Advantage:
has an extremely low solubility product ( ), driving the reaction to completion even at low phosphate concentrations.
Mechanism of Action Visualization
Figure 1: Comparative Mechanism of Action.[1] Sevelamer relies on polymer swelling and ion exchange, while Cerium relies on irreversible ionic precipitation.
Part 2: Comparative Performance Data
The following data synthesizes in vitro binding capacities. Note that while Sevelamer is the clinical standard, Cerium data is derived from comparative studies of Rare Earth binders (Cerium/Lanthanum) vs. polymers.
Table 1: Physicochemical & Efficacy Comparison
| Feature | Sevelamer Carbonate | This compound / Oxide* |
| Class | Non-absorbable Polymer | Rare Earth Element (REE) Salt |
| Binding Mechanism | Ion Exchange | Ionic Precipitation |
| Binding Capacity (pH 3) | Moderate (~3–4 mmol P/g) | High (Stoichiometric 1:1 Ce:P) |
| Binding Capacity (pH 7) | Lower (Amine deprotonation reduces efficacy) | Superior (Precipitation remains effective) |
| Pill Burden | High (Multiple tablets/meal) | Low (Higher density/potency) |
| Systemic Absorption | Negligible (Trace absorption) | Low (Risk of liver/bone accumulation) |
| Key Side Effect | GI Bloating, Constipation | Potential Metallic Taste, Retention |
Scientific Insight: Research indicates that Cerium-based binders (specifically Cerium Oxide variants) maintain phosphate adsorption capacity at neutral pH (pH 7.0) more effectively than Lanthanum Carbonate, which suffers from solubility issues at neutral pH.[2] Sevelamer's binding is often saturable and kinetically slower due to diffusion limits within the polymer matrix [1][4].
Part 3: Experimental Protocol (Self-Validating System)
To objectively compare these binders, a "Time-Course Phosphate Binding Assay" simulating the GI tract is required. This protocol ensures validity by testing across the pH spectrum of digestion.
Protocol: In Vitro Phosphate Binding Efficiency
Objective: Determine the Phosphate Binding Capacity (PBC) in simulated gastric and intestinal fluids.
Reagents:
-
Stock Phosphate Solution: 100 mM
. -
Simulated Gastric Fluid (SGF): 0.03 M NaCl, pH adjusted to 1.2 with HCl.
-
Simulated Intestinal Fluid (SIF): 0.05 M HEPES buffer, pH adjusted to 7.0.
Workflow Visualization:
Figure 2: Step-by-step workflow for determining phosphate binding capacity, simulating the pH transition from stomach to intestine.
Validation Step:
-
Control: Run a "blank" with no binder to account for phosphate precipitation due to pH changes alone.
-
Endpoint: The assay is valid only if the Sevelamer control shows a reduction in binding efficiency as pH rises from 4 to 7, consistent with literature values [5].
Part 4: Safety & Biocompatibility Analysis
Sevelamer Carbonate (The Safety Benchmark)[1][4]
-
Profile: Non-absorbed. The primary safety concerns are mechanical. The polymer swells significantly (up to 10x volume), leading to gastrointestinal adverse effects (nausea, constipation, bowel obstruction).
-
Metabolic Impact: Sevelamer Carbonate (unlike the Hydrochloride salt) buffers metabolic acidosis, a key advantage in CKD patients [2].
This compound (The Toxicological Risk)
-
Absorption: Like Lanthanum, Cerium is a Rare Earth Element. While absorption is low (<0.001%), trace amounts can accumulate in the liver and bone over years of chronic dosing.
-
Hepatotoxicity: Recent studies on Cerium Oxide (a related form) in nephrectomized rats showed effective phosphate reduction without the elevation in ALT/AST (liver enzymes) sometimes associated with Lanthanum [4].[2]
-
Clearance: The primary concern for Cerium development is the lack of long-term human safety data regarding biliary vs. renal clearance of the absorbed fraction.
Part 5: Conclusion & Future Outlook
For drug development professionals, This compound represents a "high-risk, high-reward" alternative to Sevelamer.
-
Efficacy: Cerium likely outperforms Sevelamer in phosphate binding per gram, particularly at neutral pH, offering a solution to the high "pill burden" that drives non-compliance in Sevelamer patients.
-
Development Barrier: The critical hurdle is not efficacy, but safety . Proving that Cerium does not accumulate in bone (causing adynamic bone disease) or liver (hepatotoxicity) requires extensive long-term in vivo studies, whereas Sevelamer's non-absorbable nature grants it a cleaner regulatory path.
Recommendation: Researchers should focus on nanoparticulate Cerium formulations (like Cerium Oxide) rather than bulk Carbonate salts to maximize surface area and minimize the dosage required, thereby mitigating accumulation risks.
References
-
Dellepiane, S., et al. (2021).[3] "Comparison of Sevelamer and Calcium Carbonate in Prevention of Hypomagnesemia in Hemodialysis Patients." Journal of Nephrology. Link
-
Ahmed, J., et al. (2023).[4][5][6] "Efficacy of Lanthanum Carbonate and Sevelamer Carbonate as Phosphate Binders in Chronic Kidney Disease—A Comparative Clinical Study." Pharmacy (Basel).[5] Link
-
Zhang, C., et al. (2022).[2] "Comparison of In Vitro Phosphate-Binding Studies of Sevelamer Carbonate Using Incubator Shaker and USP Dissolution Apparatus II." Dissolution Technologies. Link
-
Hasegawa, S., et al. (2022).[7] "Evaluation of cerium oxide as a phosphate binder using 5/6 nephrectomy model rat." BMC Nephrology. Link
-
Zhu, X., et al. (2021). "Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders: An in vitro study." BMC Nephrology. Link
Sources
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- 7. dissolutiontech.com [dissolutiontech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cerium(III) Carbonate
As researchers and scientists, our responsibility extends beyond the discovery and application of novel materials; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Cerium(III) carbonate (Ce₂(CO₃)₃), a member of the rare earth element compounds, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The objective is to ensure personnel safety, environmental protection, and institutional compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound is a stable, solid compound, but it is not benign. The primary hazards are associated with its physical form as a powder or dust.
Key Hazards:
-
Skin and Eye Irritation: Direct contact with the powder can cause skin and serious eye irritation.[1][2] This is a common property of many fine inorganic powders which can cause mechanical irritation.
-
Respiratory Irritation: Inhalation of dust is a primary route of exposure and may lead to respiratory system irritation.[2][3] The fine particulate nature allows it to be easily airborne if handled improperly.[2]
-
Ingestion: While not an expected route of exposure in a laboratory setting, it may be harmful if swallowed.[3]
It is crucial to recognize that chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1][4]
| Hazard Classification (per GHS) | Precautionary Statement Code | Description | Source |
| Skin Irritation (Category 2) | P264, P280 | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. | [1][2] |
| Serious Eye Irritation (Category 2) | P280, P305+P351+P338 | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | P261, P271 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [1][2] |
Engineering Controls and Personal Protective Equipment (PPE): Establishing a Safe Workspace
Before handling this compound for any purpose, including disposal preparation, the proper safety infrastructure must be in place. The causality is simple: minimize exposure through both environmental controls and personal barriers.
-
Engineering Controls: Always handle this compound powder in a well-ventilated place, such as a certified chemical fume hood.[1][2] This captures dust at the source, preventing it from entering the breathing zone of the operator and the general lab environment.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Eye Protection: Safety glasses with side-shields or chemical goggles conforming to standards like EN166 (EU) or NIOSH (US) are required.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected for integrity before use.[2]
-
Body Protection: A standard lab coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5]
-
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by an approved and licensed waste disposal contractor.[1][4] It must not be discharged into sewers or waterways.[2][6][7]
Protocol for Uncontaminated this compound:
-
Preparation: In a designated area (preferably within a fume hood), prepare a waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tightly-fitting lid.[1]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label should clearly state "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Waste Transfer: Carefully transfer the solid this compound waste into the labeled container. Use tools like a scoop or spatula. The primary goal is to avoid the formation of dust.[2] Do not pour the powder from a height.
-
Container Sealing: Securely close the container lid.[1] Wipe the exterior of the container with a damp cloth to remove any residual powder, and dispose of the cloth as contaminated waste.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage location should be away from incompatible materials, particularly strong acids.[1]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company. Follow all institutional procedures for waste manifest and pickup requests.
Protocol for Contaminated this compound:
If the this compound is contaminated with other substances (e.g., solvents, other metals), the disposal procedure becomes more complex. The mixture must be characterized. All components of the waste mixture must be declared on the hazardous waste label. This is critical because other components may introduce new hazards (e.g., flammability, reactivity) that dictate different disposal pathways.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for handling this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Spill and Emergency Procedures
Accidents happen, and a clear, pre-defined plan is the best defense.
-
Evacuate: If a significant amount of dust is generated, evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent further spillage if it is safe to do so. Do not use water to clean up the spill.[6]
-
Cleanup: For minor spills, wear the appropriate PPE (including respiratory protection if necessary). Gently sweep or scoop the spilled material.[6] Avoid any actions that create dust.[8] Place the collected material into a suitable, closed, and labeled container for disposal.[2][4][6]
-
Decontaminate: Clean the spill area thoroughly.
Environmental Considerations and Future Perspectives
This compound's low water solubility means it is not likely to be mobile in the environment.[1][4] However, the broader class of rare earth elements and their compounds are receiving increased scrutiny for their potential long-term environmental effects.[9][10] Discharging these materials into the environment is prohibited because they can persist and potentially bioaccumulate.[4]
While direct disposal is the standard for small lab quantities, the scientific community is increasingly exploring the recovery and recycling of rare earth elements from waste streams.[11][12] Techniques such as hydrometallurgical leaching are being developed to reclaim these valuable elements, which are critical for many modern technologies.[11][13] While outside the scope of a typical lab disposal protocol, this underscores the importance of viewing chemical waste not just as a problem to be managed, but as a potential resource for a circular economy.
By adhering to these rigorous disposal procedures, scientists and researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of professional and ethical conduct in the laboratory.
References
-
Ames Laboratory. SDS Cerium. [Link]
-
Materion. SAFETY DATA SHEET - Cerium Carbonate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Lanthanum carbonate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound hydrate. [Link]
-
Carl ROTH. Safety Data Sheet: Cesium carbonate. [Link]
-
Carl ROTH. Safety Data Sheet: Cesium carbonate ROTI®METIC 99,995 % (4N5). [Link]
-
ACS Publications. Rare Earth Elements Recovery and Waste Management of Municipal Solid Waste Incineration Ash. [Link]
-
National Institutes of Health (NIH). Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles. [Link]
-
Taylor & Francis Online. Investigation of the environmental implications of using cerium oxide nano-additives in gasoline engines fueled with gasoline-oxyhydrogen. [Link]
-
Ingetecsa Drying Solutions. Rare Earth carbonate (MREC) route. [Link]
-
ResearchGate. Prospective recovery of rare earth elements from waste. [Link]
-
National Institute of Technology and Evaluation, Japan. Cerium and its compounds Initial Risk Assessment Report. [Link]
-
IDEAS/RePEc. Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles. [Link]
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- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 10. Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles [ideas.repec.org]
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- 13. ingetecsa.com [ingetecsa.com]
A Comprehensive Guide to the Safe Handling of Cerium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Cerium(III) carbonate (Ce₂(CO₃)₃). This document moves beyond a simple checklist to offer a self-validating system for laboratory safety, grounded in scientific principles and field-proven insights. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for chemical handling information.
Understanding the Risks: A Proactive Approach to Safety
This compound is a moderately toxic compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes, which can lead to irritation.[1][2][3] While some sources indicate no specific occupational exposure limits have been established for this compound, it is prudent to adhere to the most conservative limits set for similar cerium compounds to ensure personnel safety.[2][4][5]
Hazard Identification and Mitigation
| Hazard | GHS Classification | Mitigation Measures |
| Skin Irritation | Category 2[1][2][3] | Wear appropriate chemical-resistant gloves and a lab coat.[2][6] |
| Eye Irritation | Category 2A[1][2][3] | Wear safety goggles with side shields.[2] |
| Respiratory Irritation | Specific target organ toxicity - single exposure, Category 3[1][2][3] | Handle in a well-ventilated area, preferably a fume hood, and use respiratory protection if dust is generated.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE, with explanations for their use.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved.[2] | Protects eyes from dust particles that can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][7] | Prevents skin contact which can lead to irritation.[1][2][3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved P95 or P100 particulate respirator if dust is generated or if working outside of a fume hood.[7] | Prevents inhalation of fine dust particles that can cause respiratory tract irritation.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe working environment.
1. Engineering Controls: The Foundation of Safety
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
-
Dust Control: Avoid actions that generate dust, such as vigorous shaking or scraping.[1] If fine dust is present, the risk of a dust explosion should be considered, and appropriate grounding and bonding procedures should be in place.[6]
2. Procedural Controls: Best Practices in the Lab
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling the compound.
-
-
During Handling:
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate or dispose of any contaminated PPE and materials according to the disposal plan.
-
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Exposure Response
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3][8]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1][3][8]
-
In case of inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3][8]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of down the drain or in the regular trash.[1][3]
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound hydrate. [Link]
-
ESPI Metals. Cerium Carbonate Safety Data Sheet. [Link]
-
Shanghai Greenearth Chemicals Co.,Ltd. Cerium Carbonate Safety Data Sheet. [Link]
-
Ames Laboratory. SDS Cerium. [Link]
-
Carl ROTH. Safety Data Sheet: Cesium carbonate. [Link]
-
Carl ROTH. Safety Data Sheet: Cerium(III) acetate hydrate. [Link]
-
Inter Cars. CERIUM OXIDE Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Cesium carbonate. [Link]
-
Ministry of the Environment, Japan. Cerium and its compounds Chemical Substances Control Law Reference No.. [Link]
-
ESPI Metals. Cerium Oxide Safety Data Sheet. [Link]
-
ESPI Metals. Cerium Oxide Safety Data Sheet. [Link]
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- 2. Cerium Carbonate - ESPI Metals [espimetals.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ameslab.gov [ameslab.gov]
- 5. Cerium Oxide - ESPI Metals [espimetals.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. prochemonline.com [prochemonline.com]
- 8. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
